molecular formula C33H60OS2 B009458 2,4-Bis[(dodecylthio)methyl]-6-methylphenol CAS No. 110675-26-8

2,4-Bis[(dodecylthio)methyl]-6-methylphenol

Cat. No.: B009458
CAS No.: 110675-26-8
M. Wt: 537 g/mol
InChI Key: VTFXHGBOGGGYDO-UHFFFAOYSA-N
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Description

2,4-Bis[(dodecylthio)methyl]-6-methylphenol is a useful research compound. Its molecular formula is C33H60OS2 and its molecular weight is 537 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-bis(dodecylsulfanylmethyl)-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H60OS2/c1-4-6-8-10-12-14-16-18-20-22-24-35-28-31-26-30(3)33(34)32(27-31)29-36-25-23-21-19-17-15-13-11-9-7-5-2/h26-27,34H,4-25,28-29H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFXHGBOGGGYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSCC1=CC(=C(C(=C1)C)O)CSCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H60OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869536
Record name Phenol, 2,4-bis[(dodecylthio)methyl]-6-methyl-
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Molecular Weight

537.0 g/mol
Source PubChem
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CAS No.

110675-26-8
Record name 2,4-Bis[(dodecylthio)methyl]-6-methylphenol
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Record name 2,4-Bis((dodecylthio)methyl)-6-methylphenol
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Record name Phenol, 2,4-bis[(dodecylthio)methyl]-6-methyl-
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Record name Phenol, 2,4-bis[(dodecylthio)methyl]-6-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-BIS((DODECYLTHIO)METHYL)-6-METHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUC0447MPD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol (CAS No. 110675-26-8), a high-molecular-weight, multifunctional antioxidant. The document elucidates a robust synthesis pathway based on a Mannich-type aminomethylation followed by thioalkylation. We delve into the mechanistic underpinnings of the reaction, providing a rationale for the selection of reagents and reaction conditions. A comprehensive, step-by-step experimental protocol for its synthesis and purification is presented. Furthermore, this guide details the full characterization of the target molecule, outlining the expected analytical signatures from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is consolidated into structured tables and workflows to serve as a practical resource for chemists and material scientists engaged in the development and application of advanced polymer stabilizers and antioxidants.

Introduction

Chemical Identity and Properties

This compound is a sterically hindered phenolic compound characterized by two long-chain alkylthio groups attached to a cresol backbone.[1] This structure imparts unique physical and chemical properties, including high solubility in non-polar organic solvents and polymers, and extremely low solubility in water.[1][2] It is typically a white to light yellow crystalline solid or powder with a melting point of approximately 30°C.[2][]

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 110675-26-8 [1]
Molecular Formula C₃₃H₆₀OS₂ [4]
Molecular Weight 536.96 g/mol []
Appearance White to light yellow powder or crystal []
Melting Point ~30 °C []
Boiling Point 620.8 °C at 760 mmHg []
Density 0.957 g/cm³ []

| IUPAC Name | 2,4-bis(dodecylsulfanylmethyl)-6-methylphenol |[5] |

Significance and Applications: A Dual-Function Antioxidant

The primary application of this compound is as a highly effective antioxidant and thermal stabilizer for a wide range of polymeric materials, including adhesives and styrene-block polymers.[2][5] Its molecular architecture is deliberately designed to offer a dual-function protective mechanism:

  • Primary Antioxidant (Radical Scavenging): The sterically hindered phenolic hydroxyl (-OH) group acts as a classic chain-breaking antioxidant. It readily donates its hydrogen atom to neutralize highly reactive free radicals (R•, ROO•), thereby terminating the auto-oxidation cycle that leads to polymer degradation.[6][7]

  • Secondary Antioxidant (Hydroperoxide Decomposition): The two dodecylthioether (-S-) groups function as hydroperoxide decomposers. During the oxidation process, unstable hydroperoxides (ROOH) are formed, which can decompose to generate more free radicals. The sulfur atoms in the thioether linkages catalytically decompose these hydroperoxides into non-radical, stable products, preventing further chain reactions.[6]

This synergistic combination of radical scavenging and hydroperoxide decomposition within a single molecule makes it a superior "multifunctional" antioxidant, providing both processing and long-term thermal stability to materials.[2]

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is efficiently achieved via a one-pot, three-component reaction involving o-cresol, formaldehyde, and dodecanethiol. This transformation is a specialized variant of the classic Mannich reaction.[8][9]

Reaction Overview

The overall synthesis can be summarized as the electrophilic substitution of the activated aromatic ring of o-cresol at the ortho and para positions with (dodecylthio)methyl groups.

Synthesis_Overview OCresol o-Cresol Reactants_Group OCresol->Reactants_Group Formaldehyde Formaldehyde (2 eq.) Formaldehyde->Reactants_Group Dodecanethiol Dodecanethiol (2 eq.) Dodecanethiol->Reactants_Group Catalyst Amine Catalyst (e.g., Dimethylamine) Catalyst->Reactants_Group cat. Product This compound Reactants_Group->Product Heat, Solvent (e.g., DMF)

Caption: Overall synthetic scheme for this compound.

The Thio-Aminomethylation Mechanism

The reaction proceeds through a well-established mechanism involving the in-situ formation of an electrophilic iminium ion, which is the key aminomethylating agent.[10][11]

  • Formation of the Iminium Ion: In the presence of an acid or through self-catalysis, the amine catalyst (e.g., dimethylamine) attacks the carbonyl carbon of formaldehyde. Subsequent dehydration results in a highly reactive, electrophilic dimethylaminium ion (an Eschenmoser salt precursor).[9]

  • Electrophilic Aromatic Substitution: The o-cresol molecule is an electron-rich aromatic system. The hydroxyl group and, to a lesser extent, the methyl group are activating and ortho-, para-directing. The nucleophilic aromatic ring attacks the iminium ion at the available positions ortho and para to the hydroxyl group, forming aminomethylated intermediates.

  • Thiol-Amine Exchange: Dodecanethiol, being a potent nucleophile, attacks the carbon of the newly installed aminomethyl group. This results in the displacement of the dimethylamine group and the formation of the stable C-S bond, yielding the final (dodecylthio)methyl product. This step is driven by the formation of the more thermodynamically stable thioether linkage.

Rationale for Reagent and Condition Selection
  • o-Cresol: This starting material provides the core phenolic structure. The methyl group at position 2 sterically hinders one ortho position, directing the substitution primarily to the C4 (para) and C6 (ortho) positions.

  • Paraformaldehyde: A stable, solid source of formaldehyde, making it easier to handle than aqueous or gaseous formaldehyde. It readily depolymerizes under heating to provide the necessary monomeric formaldehyde for the reaction.[12]

  • Dodecanethiol: This long-chain thiol provides the hydrophobic, peroxide-decomposing side chains. Its characteristic strong odor necessitates that all procedures are performed in a well-ventilated fume hood.

  • Amine Catalyst: A secondary amine, such as dimethylamine or pyrrolidine, is crucial for forming the reactive iminium intermediate.[13][14] The choice of amine can influence reaction rates and yields.

  • Temperature and Solvent: The reaction is typically conducted at elevated temperatures (90-130 °C) to ensure a reasonable reaction rate and the depolymerization of paraformaldehyde.[14] A polar aprotic solvent like N,N-Dimethylformamide (DMF) is often used to solubilize the reactants and facilitate the ionic mechanism.[12]

Experimental Protocol: Synthesis and Purification

The following protocol is a representative procedure adapted from literature methods for analogous compounds.[12][13][14]

Materials and Reagents
  • o-Cresol (99%)

  • Paraformaldehyde (95%)

  • Dodecanethiol (≥98%)

  • Dimethylamine (40% solution in water) or Pyrrolidine (99%)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hexane

  • Silica Gel (for column chromatography)

  • Three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen inlet, and separatory funnel.

Step-by-Step Synthesis Procedure
  • Setup: Assemble a three-neck flask with a condenser, a nitrogen inlet, and a dropping funnel. The entire apparatus should be flame-dried and maintained under a positive pressure of nitrogen.

  • Charging Reactants: To the flask, add o-cresol (1.0 eq.), paraformaldehyde (2.2 eq.), and anhydrous DMF. Begin stirring to form a solution.

  • Catalyst Addition: Slowly add the amine catalyst (e.g., dimethylamine solution, 0.1-0.2 eq.) to the mixture.

  • Thiol Addition: Add dodecanethiol (2.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 110-120 °C and maintain for 6-9 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

Work-up and Purification
  • Solvent Removal: Transfer the reaction mixture to a single-neck round-bottom flask and remove the DMF under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction: Dissolve the resulting crude oil in toluene. Transfer the solution to a separatory funnel and wash sequentially with 5% HCl solution (to remove residual amine), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or low-melting solid.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure this compound.

Characterization and Structural Elucidation

Overview of Analytical Techniques

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods. The workflow ensures that the synthesized material matches the expected chemical structure.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Crude Crude Reaction Product Purification Purification (Column Chromatography) Crude->Purification Pure Pure Product (>95%) Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the purification and characterization of the final product.

Spectroscopic Data Analysis

The following data represent the expected analytical results based on the structure of this compound.

Table 2: Summary of Expected Analytical Data

Technique Expected Observations
¹H NMR (CDCl₃) δ ~7.0-6.8 ppm (2H, s, Ar-H), δ ~5.0-5.5 ppm (1H, s, broad, Ar-OH), δ ~3.7 ppm (4H, s, Ar-CH₂-S), δ ~2.5 ppm (4H, t, S-CH₂-C₁₁H₂₃), δ ~2.2 ppm (3H, s, Ar-CH₃), δ ~1.6-1.2 ppm (40H, m, alkyl chain -(CH₂)₁₀-), δ ~0.9 ppm (6H, t, terminal -CH₃)
¹³C NMR (CDCl₃) δ ~155 ppm (C-OH), δ ~135-125 ppm (aromatic C), δ ~35 ppm (Ar-CH₂-S), δ ~32 ppm (S-CH₂-), δ ~30-22 ppm (alkyl chain carbons), δ ~20 ppm (Ar-CH₃), δ ~14 ppm (terminal -CH₃)
IR (KBr, cm⁻¹) ~3600-3300 cm⁻¹ (broad, O-H stretch), ~2950-2850 cm⁻¹ (strong, aliphatic C-H stretch), ~1600, 1480 cm⁻¹ (C=C aromatic ring stretch), ~690 cm⁻¹ (C-S stretch)

| MS (ESI+) | m/z 537.4 [M+H]⁺, 559.4 [M+Na]⁺ for C₃₃H₆₀OS₂ (Exact Mass: 536.41) |

Conclusion

This guide has detailed a reliable and well-understood pathway for the synthesis of the multifunctional antioxidant, this compound. The Mannich-type reaction provides an efficient route to this complex molecule in a single pot from readily available starting materials. The outlined protocols for synthesis, purification, and characterization serve as a robust framework for researchers in polymer science and organic synthesis. The dual-function nature of this compound, combining radical scavenging and hydroperoxide decomposition, underscores its importance as a high-performance stabilizer, enabling the development of more durable and long-lasting materials.

References


Sources

An In-depth Technical Guide to 2,4-Bis[(dodecylthio)methyl]-6-methylphenol (CAS 110675-26-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis[(dodecylthio)methyl]-6-methylphenol, identified by the CAS number 110675-26-8, is a multifunctional organic compound.[1] Structurally, it is a hindered phenolic compound, a class of molecules well-regarded for their antioxidant properties.[2] This guide provides a comprehensive overview of its known properties, potential applications, and areas warranting further investigation. The molecule's unique structure, featuring a phenolic hydroxyl group and two long dodecylthiomethyl chains, suggests a range of potential uses in materials science and polymer chemistry.[1]

Core Molecular and Physical Properties

This compound is a white or yellowish solid at room temperature.[3] The presence of long dodecyl chains confers hydrophobic characteristics, making it soluble in non-polar organic solvents like acetone and poorly soluble in water.[1][3] Key physical and chemical data are summarized in the table below.

PropertyValue
CAS Number 110675-26-8
Molecular Formula C33H60OS2[3]
Molecular Weight 536.96 g/mol [3]
Appearance White to light yellow waxy solid or powder[2][]
Melting Point 28-30°C[3][5]
Boiling Point 620.8°C at 760 mmHg[3]
Density 0.957 g/cm³[3]
Flash Point 232°C[3]
Water Solubility 100 µg/L at 20°C[3][5]
LogP 14.1 at 20-25°C[5]

Chemical Structure and Functionality

The chemical structure of this compound is central to its function. It possesses both a primary antioxidant (hindered phenolic) and a secondary antioxidant (thioether) functional group.[2] This dual functionality allows it to provide thermal and processing stability to polymers.[3]

Caption: Chemical structure of the topic compound.

Synthesis and Manufacturing

Detailed, publicly available synthesis protocols for this compound are scarce in academic literature. However, a general synthetic approach can be inferred from its structure, likely involving the reaction of 2-methylphenol with dodecanethiol and formaldehyde. A conceptual workflow for its synthesis and purification is proposed below.

G cluster_synthesis Conceptual Synthesis Workflow Start Starting Materials (2-methylphenol, Dodecanethiol, Formaldehyde) Reaction Reaction (e.g., Mannich-type reaction) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Workup & Extraction Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Characterization Product Characterization (NMR, MS, HPLC) Purification->Characterization FinalProduct Final Product: this compound Characterization->FinalProduct

Caption: A conceptual workflow for synthesis.

Applications and Research Directions

The primary application of this compound is as a multifunctional antioxidant.[2] It is particularly effective in stabilizing polymers, adhesives, and sealants against degradation caused by heat and oxidation.[2]

Key Application Areas:
  • Adhesives and Sealants: It is used in hot-melt and solvent-borne adhesives, especially those based on unsaturated polymers like SBS and SIS.[2][5]

  • Elastomers: It finds use in natural rubber, chloroprene rubber, and SBR.[5]

  • Polymer Stabilization: It can be used at low levels without co-stabilizers to provide both processing and long-term heat aging stability.[2]

  • Biomedical Research: Its strong antioxidant properties make it a candidate for studying diseases related to oxidative stress, potentially aiding in the development of pharmaceuticals for conditions like cancer and diabetes.[]

Further research is warranted to explore its potential in drug development, particularly in formulations where preventing oxidative degradation is critical.

Safety and Handling

Based on available safety data sheets, this compound is not classified as a hazardous substance under GHS criteria.[6][7] However, standard laboratory safety precautions should always be observed.

Recommended Handling Procedures:
  • Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[7]

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood.[8]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9]

  • First Aid: In case of contact with skin or eyes, rinse thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.[7]

Some sources indicate that it may cause skin and eye irritation, and may be harmful if swallowed.[10] It is crucial to consult the specific safety data sheet from the supplier before handling this compound.

Conclusion

This compound is a specialized chemical with significant utility as a multifunctional antioxidant in the polymer and adhesives industries. Its unique combination of a hindered phenol and thioether moieties provides robust protection against thermo-oxidative degradation. While its primary applications are in materials science, its antioxidant properties suggest potential avenues for exploration in biomedical research. The current body of public-domain research on this compound is limited, presenting an opportunity for further scientific investigation into its synthesis, mechanisms of action, and novel applications.

References

  • Tintoll. (n.d.). 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS No. 110675-26-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Letopharm Limited. (n.d.). 2,4-Bis(dodecylthiomethyl)-6-methylphenol| CAS:#110675-26-8. Retrieved from [Link]

  • Warshel Chemical Ltd. (n.d.). 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS 110675-26-8. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Phenol, 2,4-bis[(dodecylthio)methyl]-6-methyl-. Substance Registry Services. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Bis[(dodecylthio)methyl]-6-methylphenol, also known commercially as Irganox 1726, is a multifunctional antioxidant widely utilized in the stabilization of organic materials such as elastomers, plastics, and adhesives.[1] Its molecular architecture, featuring a sterically hindered phenolic group and two long-chain thioether moieties, endows it with a synergistic mechanism of action. The phenolic component acts as a primary antioxidant by scavenging free radicals, while the thioether groups function as secondary antioxidants by decomposing hydroperoxides.[1][2] This dual functionality makes it a highly effective stabilizer against thermo-oxidative degradation during processing and long-term use.[3]

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for the interpretation of its spectroscopic data. The key structural features of this compound that will influence its spectral properties are:

  • A 2,4,6-trisubstituted phenol ring: This will give rise to characteristic signals in both NMR and IR spectroscopy.

  • A hydroxyl (-OH) group: The phenolic hydroxyl proton is a key diagnostic in ¹H NMR, and its stretching vibration is a prominent feature in the IR spectrum.

  • A methyl (-CH₃) group: This will produce a distinct singlet in the ¹H NMR spectrum.

  • Two dodecylthio (-S-(CH₂)₁₁-CH₃) chains: These long aliphatic chains will dominate certain regions of the NMR spectra and influence the molecule's fragmentation in mass spectrometry.

  • Two benzylic methylene (-CH₂-) groups: These groups, situated between the aromatic ring and the sulfur atoms, will have characteristic chemical shifts in NMR due to the influence of both moieties.

Below is a diagram illustrating the molecular structure and the numbering of the carbon atoms for the purpose of spectroscopic assignment.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a molecule with the complexity of this compound, both ¹H and ¹³C NMR will provide invaluable structural information.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit several distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.[4]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.1Doublet1HAr-H (at C5)Aromatic proton ortho to the methyl group and meta to the hydroxyl group.
~6.9Doublet1HAr-H (at C3)Aromatic proton ortho to a (dodecylthio)methyl group and meta to the hydroxyl group.
~5.0Singlet1HAr-OHPhenolic hydroxyl proton; chemical shift can be variable and may broaden with concentration.
~3.7Singlet2HAr-CH₂-S (at C4)Benzylic protons deshielded by the aromatic ring and the sulfur atom.
~3.6Singlet2HAr-CH₂-S (at C2)Benzylic protons deshielded by the aromatic ring and the sulfur atom.
~2.5Triplet4HS-CH₂-(CH₂)₁₀-CH₃Methylene group directly attached to the sulfur atom.[3]
~2.2Singlet3HAr-CH₃Methyl group attached to the aromatic ring.
~1.6Multiplet4HS-CH₂-CH₂-(CH₂)₉-CH₃Methylene group beta to the sulfur atom.
~1.2-1.4Broad Multiplet~36H-(CH₂)₉-CH₃Overlapping signals from the methylene groups of the dodecyl chains.
~0.9Triplet6H-(CH₂)₁₁-CH₃Terminal methyl groups of the dodecyl chains.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.[5][6]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155C1 (Ar-OH)Carbon attached to the hydroxyl group, deshielded by the electronegative oxygen.[7]
~137C4 (Ar-CH₂S)Aromatic carbon bearing a (dodecylthio)methyl group.
~130C6 (Ar-CH₃)Aromatic carbon bearing the methyl group.
~129C5 (Ar-H)Aromatic carbon with a hydrogen atom.
~127C3 (Ar-H)Aromatic carbon with a hydrogen atom.
~125C2 (Ar-CH₂S)Aromatic carbon bearing a (dodecylthio)methyl group.
~35Ar-CH₂-SBenzylic carbons attached to sulfur.
~32S-CH₂-(CH₂)₁₀-CH₃Carbon of the methylene group attached to sulfur.
~29-30-(CH₂)₉-CH₃Bulk of the methylene carbons in the dodecyl chains.[8][9]
~23-(CH₂)₁₀-CH₂-CH₃Methylene carbon beta to the terminal methyl group.
~21Ar-CH₃Carbon of the aromatic methyl group.
~14-(CH₂)₁₁-CH₃Terminal methyl carbons of the dodecyl chains.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3650-3200Strong, BroadO-H stretchCharacteristic of a hydrogen-bonded phenolic hydroxyl group.[10][11]
3100-3000MediumAromatic C-H stretchTypical for C-H bonds on a benzene ring.[10]
2950-2850StrongAliphatic C-H stretchDue to the numerous C-H bonds in the dodecyl and methyl groups.[12]
1600 & 1480Medium-WeakC=C aromatic ring stretchCharacteristic vibrations of the benzene ring.[10]
1465 & 1375MediumC-H bendBending vibrations of the CH₂ and CH₃ groups.
1230-1140StrongC-O stretchPhenolic C-O stretching vibration.[10]
750-700MediumC-S stretchStretching vibration of the thioether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Given the high molecular weight and relatively low polarity, a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The expected molecular weight of C₃₃H₆₀OS₂ is 536.96 g/mol . A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 537 or [M+Na]⁺ at m/z 559 would be expected in ESI-MS.

  • Major Fragmentation Pathways: The fragmentation of this compound would likely proceed through several key pathways:

    • Benzylic Cleavage: Cleavage of the C-S bond is a common fragmentation pathway for thioethers. This would lead to the formation of a stable benzylic carbocation. Loss of a dodecylthio radical (-S-C₁₂H₂₅) would result in a fragment at m/z 333.

    • Cleavage of the Dodecyl Chain: Fragmentation within the long alkyl chains can occur, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units).

    • Loss of the Dodecyl Group: Cleavage of the S-C₁₂H₂₅ bond can lead to the loss of the dodecyl group, resulting in a thiol fragment.

G cluster_ms Mass Spectrometry Fragmentation parent [M+H]⁺ m/z 537 frag1 Loss of C₁₂H₂₅S• m/z 333 parent->frag1 - C₁₂H₂₅S• frag2 Loss of C₁₂H₂₄ m/z 369 parent->frag2 - C₁₂H₂₄ frag3 Benzylic Cleavage m/z 149 frag1->frag3 - C₁₂H₂₅S•

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental methodologies.

NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent. Given the long alkyl chains, deuterated chloroform (CDCl₃) or deuterated tetrahydrofuran (THF-d₈) are recommended.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) will be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

IR Spectroscopy
  • Sample Preparation: As the compound is a waxy solid or viscous liquid, it can be analyzed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and cast onto a salt plate, allowing the solvent to evaporate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates or the solvent before running the sample. Co-add at least 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with the chosen ionization source, such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI or APCI source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire spectra in positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion. For fragmentation analysis, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

G cluster_workflow General Spectroscopic Analysis Workflow start Sample of This compound nmr NMR Analysis (¹H, ¹³C) start->nmr ir IR Analysis (FTIR) start->ir ms MS Analysis (ESI/APCI) start->ms data Acquired Spectroscopic Data nmr->data ir->data ms->data interpretation Data Interpretation and Structure Confirmation data->interpretation end Verified Structure interpretation->end

Caption: A generalized workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic signatures of its key structural features, researchers can more effectively identify and characterize this important antioxidant. The provided experimental protocols offer a starting point for the acquisition of high-quality data. While this guide is based on well-established spectroscopic principles and data from analogous compounds, experimental verification is essential for definitive structural confirmation.

References

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An In-Depth Technical Guide to the Dual Antioxidant Mechanism of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oxidative degradation is a primary factor limiting the lifespan and performance of organic materials such as polymers, adhesives, and lubricants. Hindered phenolic antioxidants are a critical class of stabilizers employed to mitigate this degradation. This technical guide provides an in-depth examination of the mechanism of action for a highly effective, multifunctional antioxidant: 2,4-Bis[(dodecylthio)methyl]-6-methylphenol (CAS No. 110675-26-8). Unlike traditional hindered phenols, this molecule possesses a unique structure that combines the functions of a primary radical scavenger and a secondary hydroperoxide decomposer. We will dissect its molecular architecture, elucidate its dual-action protective mechanism, provide standardized protocols for efficacy validation, and discuss its practical applications and advantages for researchers and formulation scientists.

The Challenge of Oxidative Degradation in Organic Materials

The autoxidation of organic materials is a self-propagating radical chain reaction, fundamentally compromising material integrity. This process unfolds in three key stages:

  • Initiation: Formation of initial free radicals (R•) from the polymer or organic substrate (RH) due to triggers like heat, UV light, or mechanical stress.

  • Propagation: The initial radical reacts with oxygen to form a highly reactive peroxyl radical (ROO•). This peroxyl radical then abstracts a hydrogen atom from another substrate molecule, creating a hydroperoxide (ROOH) and a new free radical (R•), thus propagating the chain reaction.

  • Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.

Without intervention, this cycle leads to undesirable effects such as discoloration, loss of mechanical properties, and ultimately, material failure.[1] Antioxidants are additives designed to interrupt this cycle. They are broadly classified into two categories:

  • Primary Antioxidants: These are radical scavengers that donate a hydrogen atom to terminate the propagation cycle. Hindered phenols are the most prominent examples in this class.[1][2]

  • Secondary Antioxidants: These function by decomposing hydroperoxides (ROOH) into stable, non-radical products, thereby removing a key source of new radicals. Thioethers and phosphites are common secondary antioxidants.[1]

This compound is a sophisticated molecule that integrates both functions, offering a comprehensive stabilization strategy.

Molecular Profile of this compound

The efficacy of this antioxidant is rooted in its unique molecular structure, which features three critical components: a sterically hindered phenolic group, a methyl group, and two long-chain dodecylthiomethyl groups.

PropertyValue
CAS Number 110675-26-8[3][4][][6][7][8]
Molecular Formula C₃₃H₆₀OS₂[3][][6]
Molecular Weight 536.96 g/mol [4][][9]
Appearance White to pale yellow solid or liquid[][8][9]
Melting Point 25-35 °C[][9]
Key Synonyms Irganox 1726, PowerNox™ 1726, Antioxidant 1726[3][6][7][10]
Solubility Soluble in non-polar organic solvents; insoluble in water.[3][10]

The molecule's hydrophobic nature, conferred by the two long dodecyl chains, ensures excellent compatibility with a wide range of organic polymers and oils.[3]

The Dual Mechanism of Action: A Synergistic Approach

This compound operates via two distinct but complementary mechanisms, attacking the oxidative cycle at different points. This multifunctional character provides robust protection during high-temperature processing and for long-term thermal stability.[6]

Primary Antioxidant Activity: Radical Scavenging

The core of its primary antioxidant function lies in the hindered phenolic group. This mechanism is a classic example of hydrogen atom transfer (HAT).

  • Interception: A reactive peroxyl radical (ROO•), a key component of the propagation cycle, approaches the antioxidant molecule.

  • Hydrogen Donation: The phenolic hydroxyl (-OH) group donates its hydrogen atom to the peroxyl radical.[1][11] This neutralizes the radical, converting it into a stable hydroperoxide (ROOH).[1]

  • Formation of a Stabilized Radical: The antioxidant molecule is itself converted into a phenoxy radical. However, this new radical is highly stabilized and non-reactive due to two factors:

    • Resonance: The unpaired electron is delocalized across the benzene ring, dissipating its reactivity.[12]

    • Steric Hindrance: The bulky methyl and dodecylthiomethyl groups physically obstruct the radical center, preventing it from initiating new oxidation chains.[11][13]

This process effectively terminates the chain reaction.[12]

Radical_Scavenging_Mechanism ROO Peroxyl Radical (ROO•) ROOH Stable Hydroperoxide (ROOH) ROO->ROOH H Atom Transfer AOH 2,4-Bis[(dodecylthio)methyl] -6-methylphenol (A-OH) AOH->ROOH AO Stabilized Phenoxy Radical (A-O•) AOH->AO H Atom Donated

Caption: Primary antioxidant mechanism via hydrogen atom donation.

Secondary Antioxidant Activity: Hydroperoxide Decomposition

While the primary mechanism is highly efficient, the hydroperoxides (ROOH) formed can break down under heat or light to generate new radicals, re-initiating the degradation process. The two dodecylthiomethyl groups in this compound provide a crucial secondary defense by catalytically decomposing these hydroperoxides into stable, non-radical products.

The thioether (-S-) moieties react with hydroperoxides, converting them into harmless alcohols (ROH). This process prevents the accumulation of hydroperoxides, a critical step in ensuring long-term stability. This built-in secondary function is a key advantage of this molecule.[6][10]

Hydroperoxide_Decomposition ROOH Hydroperoxide (ROOH) StableProducts Stable Non-Radical Products (e.g., ROH) ROOH->StableProducts Decomposition Thioether Thioether Moiety (-S-) on Antioxidant Thioether->StableProducts

Caption: Secondary antioxidant mechanism via thioether moiety.

Experimental Validation of Antioxidant Efficacy

To quantify the antioxidant capacity of this compound, standardized analytical methods are employed. The DPPH assay is a widely accepted method for evaluating the primary radical-scavenging activity of phenolic compounds.[14][15]

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical. The reduction of DPPH is observed as a color change from deep violet to pale yellow.

Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.

    • Antioxidant Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetone.

    • Serial Dilutions: Create a series of dilutions from the antioxidant stock solution to test a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add 100 µL of the DPPH stock solution to 100 µL of each antioxidant dilution.

    • Prepare a blank sample containing 100 µL of methanol and 100 µL of the antioxidant solution.

    • Prepare a control sample containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

    • Measure the absorbance of all samples at 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the antioxidant concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

DPPH_Assay_Workflow prep_reagents 1. Prepare Reagents (DPPH & Antioxidant Solutions) serial_dilute 2. Perform Serial Dilutions of Antioxidant prep_reagents->serial_dilute mix 3. Mix DPPH with Samples (Control, Blank, Dilutions) serial_dilute->mix incubate 4. Incubate in Dark (30 min at RT) mix->incubate measure 5. Measure Absorbance at 517 nm incubate->measure calculate 6. Calculate % Inhibition and Determine IC50 measure->calculate

Caption: Standard workflow for the DPPH radical scavenging assay.

Hypothetical Performance Data

The dual-function nature of this compound results in superior performance compared to single-function antioxidants, particularly in long-term heat aging tests.

AntioxidantTypeDPPH IC₅₀ (µg/mL)Long-Term Heat Aging (Time to Embrittlement)
Butylated Hydroxytoluene (BHT)Primary (Phenolic)15500 hours
Dilauryl Thiodipropionate (DLTDP)Secondary (Thioether)>500650 hours
This compound Primary + Secondary 25 >1500 hours

Note: Data are representative and for illustrative purposes.

Applications and Field-Proven Insights

The unique combination of radical scavenging and hydroperoxide decomposition in a single, highly soluble molecule makes this compound exceptionally versatile.[3]

  • Adhesives and Sealants: It is particularly effective in hot-melt adhesives (HMA) based on unsaturated polymers like SBS or SIS, as well as solvent-borne adhesives.[6] Its high-temperature stability protects the polymer during application and ensures long-term bond strength.[6]

  • Plastics and Elastomers: It serves as a primary stabilizer for a variety of polymers, including polyolefins and PVC, protecting them during melt processing and throughout their service life.[4][13]

  • Lubricants and Greases: In industrial and automotive lubricants, it prevents oxidation of the base oil, reducing the formation of sludge and varnish and extending the fluid's operational life.[9]

A key advantage is its ability to be used alone at low levels without the need for co-stabilizers, simplifying formulations and potentially reducing costs while providing both processing and long-term thermal stability.[6]

Conclusion

This compound represents a significant advancement in antioxidant technology. Its molecular design ingeniously combines a sterically hindered phenol for primary radical scavenging with thioether functionalities for secondary hydroperoxide decomposition. This dual-action mechanism provides a synergistic and comprehensive defense against oxidative degradation. For researchers and formulators in drug development, polymer science, and materials chemistry, understanding this mechanism is key to leveraging its superior stabilizing power to create more durable, reliable, and long-lasting products.

References

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An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Stabilizer for Demanding Applications

2,4-Bis[(dodecylthio)methyl]-6-methylphenol, also known by trade names such as Irganox 1726, is a high-performance antioxidant prized for its unique molecular architecture.[1][2][3][4] This compound synergistically combines the functionalities of a sterically hindered phenol and a thioether, positioning it as a potent primary and secondary antioxidant.[3] Its primary role is to safeguard organic materials like elastomers, adhesives (particularly hot-melt and solvent-borne types), lubricants, and sealants from the rigors of processing and long-term thermal degradation.[3] The molecule's structure, featuring long dodecyl chains, imparts excellent solubility in non-polar solvents and compatibility with a wide range of polymeric systems.[2] This guide provides a comprehensive technical overview of its thermal stability and degradation profile, offering researchers, scientists, and drug development professionals a foundational understanding of its performance characteristics.

Core Physicochemical Properties

A grasp of the fundamental physical properties of this compound is essential for its effective application and for interpreting its thermal behavior.

PropertyValueSource
CAS Number 110675-26-8[1][2][4][5][6]
Molecular Formula C33H60OS2[1][4][5][6][]
Molecular Weight 536.96 g/mol [1][4][6][]
Appearance White to light yellow waxy solid or yellowish liquid[1][3][6]
Melting Point 28-30 °C[1][4][6][]
Boiling Point 620.8 °C at 760 mmHg[1][]
Flash Point 232 °C[1][6]
Density 0.957 g/cm³[1][]
Water Solubility 100 µg/L at 20 °C[1][4]

Thermal Stability Assessment: A Mechanistic Perspective

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. For a high molecular weight antioxidant like this one, volatilization at lower temperatures is less of a concern compared to smaller molecules like BHT.[8] The degradation is expected to be a multi-step process, reflecting the different bond energies within the molecule.

Hypothetical TGA Profile:

  • Onset of Degradation (Tonset): Expected to be significantly high, likely in the range of 250-300 °C in an inert atmosphere. This high stability is attributed to the sterically hindered phenolic group and the robust thioether linkages.

  • Major Weight Loss Steps:

    • Initial degradation may involve the scission of the C-S bonds of the dodecylthiomethyl groups.

    • Subsequent, higher-temperature degradation would involve the breakdown of the aromatic ring.

  • Residue: A small percentage of carbonaceous residue may remain at very high temperatures.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermal transitions of a material, such as melting, crystallization, and glass transitions.[9][10][11] For this compound, a DSC thermogram would reveal its low melting point, a characteristic of its waxy solid nature at room temperature.[1][4][6][]

Expected DSC Profile:

  • Melting Endotherm: A sharp endothermic peak would be observed around 28-30 °C, corresponding to its melting point.

  • Oxidative Induction Time (OIT): This is a critical DSC measurement for antioxidants. It quantifies the time it takes for a material to begin oxidizing under specific temperature and oxygen flow conditions. Given its dual antioxidant function, this compound is expected to exhibit a significantly long OIT, indicating its high efficiency in preventing thermo-oxidative degradation.

Degradation Profile: A Tale of Two Antioxidant Moieties

The degradation of this compound under thermal stress is a complex process governed by the interplay of its hindered phenolic and thioether functionalities.

Primary Antioxidant Action: The Hindered Phenol

The sterically hindered phenolic group is the primary antioxidant moiety. It functions by donating its hydroxyl hydrogen atom to reactive free radicals (R•, ROO•), thereby neutralizing them and terminating the auto-oxidation chain reaction.

Caption: Primary antioxidant mechanism of the hindered phenol.

The resulting phenoxy radical is stabilized by resonance and steric hindrance from the adjacent methyl and dodecylthiomethyl groups, preventing it from initiating new oxidation chains.

Secondary Antioxidant Action: The Thioether Groups

The thioether groups act as secondary antioxidants by decomposing hydroperoxides (ROOH) into non-radical, stable products. This is a crucial step as hydroperoxides can otherwise decompose into highly reactive radicals, propagating the degradation process. The thioether sulfur is oxidized to a sulfoxide and then potentially to a sulfone in this process.[12]

Caption: Secondary antioxidant mechanism of the thioether group.

Potential Degradation Pathways

Under severe thermal or oxidative stress, the molecule itself will begin to degrade. The likely points of initial bond cleavage are the C-S bonds in the dodecylthiomethyl side chains, as they are generally weaker than the C-C bonds of the aromatic ring and the long alkyl chains.

Proposed Degradation Steps:

  • Homolytic Cleavage of C-S Bonds: At elevated temperatures, the carbon-sulfur bonds can break, generating various radical species.

  • Oxidation of Thioethers: In the presence of oxygen, the thioether groups will be oxidized to sulfoxides and sulfones.[12]

  • Side-Chain Fragmentation: The long dodecyl chains can undergo fragmentation through various radical-mediated processes.

  • Aromatic Ring Opening: Under very harsh conditions, the stable aromatic ring can be cleaved, leading to complete mineralization to CO2 and water.[13]

G A This compound B Radical Species A->B Thermal Stress C Sulfoxides/Sulfones A->C Oxidation D Side-Chain Fragments B->D E Aromatic Byproducts B->E F CO2, H2O D->F Further Oxidation E->F Ring Opening

Caption: Proposed degradation pathway of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of this antioxidant, the following standardized experimental protocols are recommended.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal degradation and the decomposition profile.

Methodology:

  • Calibrate the TGA instrument for temperature and mass.

  • Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of degradation (the temperature at which 5% weight loss occurs, Td5%) and the temperatures of maximum degradation rates (from the derivative of the TGA curve).

Protocol 2: Differential Scanning Calorimetry (DSC) for Melting Point and Oxidative Stability

Objective: To determine the melting point and the Oxidative Induction Time (OIT).

Methodology:

Part A: Melting Point Determination

  • Calibrate the DSC instrument using certified standards (e.g., indium).

  • Weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from 0 °C to 50 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • Determine the melting point from the peak of the endothermic transition.

Part B: Oxidative Induction Time (OIT)

  • Place a freshly prepared 2-5 mg sample in an open aluminum pan in the DSC cell.

  • Heat the sample under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200 °C) at a rate of 20 °C/min.

  • Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Continue to hold the sample at the isothermal temperature and record the heat flow until a sharp exothermic deviation is observed.

  • The OIT is the time from the introduction of oxygen to the onset of the exothermic event.

Conclusion

This compound is a robust, multifunctional antioxidant with a high degree of thermal stability, making it an excellent choice for protecting polymers and other organic materials in demanding applications. Its unique structure, combining a sterically hindered phenol for primary antioxidant activity and thioether groups for secondary hydroperoxide decomposition, provides comprehensive protection against thermo-oxidative degradation. A thorough understanding of its thermal behavior and degradation pathways, as outlined in this guide, is paramount for optimizing its use and ensuring the long-term durability of the materials it is designed to protect.

References

  • Al-Malaika, S., & Suhartono, H. (2010). Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. CentAUR. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Schröder, D., et al. (1997). A Mechanistic Study of the FeO+-mediated Decomposition Pathways of Phenol, Anisol, and Their Thio Analogues. PubMed. Retrieved from [Link]

  • Tintoll. (n.d.). 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS No. 110675-26-8. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetry analysis (TGA) curves of natural antioxidant and commercial antioxidant. Retrieved from [Link]

  • Arrigoni, A., et al. (2023). Evaluation of the activity of natural phenolic antioxidants, extracted from industrial coffee residues, on the stability of poly. Unibo. Retrieved from [Link]

  • Hamama, A. A., & Nawar, W. W. (1991). Thermal decomposition of some phenolic antioxidants. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Warshel Chemical Ltd. (n.d.). 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS 110675-26-8. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Thermogravimetric (TGA) results; and (b) Differential scanning calorimetry (DSC) results for the raw materials studied. Retrieved from [Link]

  • Asymmetric, P. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

  • Reading, M., & Hourston, D. J. (2002). Differential Scanning Calorimetry and Scanning Thermal Microscopy Analysis of Pharmaceutical Materials. PubMed. Retrieved from [Link]

  • Schöneich, C., Aced, A., & Asmus, K. D. (1993). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2, 4-Bis(n-octylthiomethyl)-6-methylphenol. Retrieved from [Link]

  • Wang, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. Retrieved from [Link]

  • Djabourov, M., et al. (2021). Investigation of an Organogel by Micro-Differential Scanning Calorimetry: Quantitative Relationship between the Shapes of the Thermograms and the Phase Diagram. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation mechanisms of phenol in the photocatalytic process. Retrieved from [Link]

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Introduction: A Multifunctional Stabilizer for Advanced Polymer Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Antioxidant 1726

Antioxidant 1726 is a high-performance, multifunctional hindered phenolic antioxidant engineered for the stabilization of a wide array of organic polymers.[1][2] Chemically identified as 2,4-Bis(dodecylthiomethyl)-6-methylphenol, its unique molecular architecture incorporates both a primary sterically hindered phenol for radical scavenging and secondary thioether functionalities, which act as hydroperoxide decomposers.[1][2][3] This dual-action mechanism provides exceptional protection against thermo-oxidative degradation during high-temperature processing and ensures long-term thermal stability in the final product.[2][4] Its low volatility, excellent compatibility with various elastomers, and non-discoloring nature make it an indispensable additive in demanding applications such as hot-melt adhesives, block copolymers like SBS and SIS, and polyurethane systems.[3][5][6][7] This guide offers a detailed examination of its core physical and chemical properties, mechanism of action, and standard analytical protocols for its characterization.

Chemical Identity and Molecular Structure

A precise understanding of a stabilizer's chemical identity is fundamental to its effective application. Antioxidant 1726 is known by several synonyms, and its core structural details are outlined below.

  • Primary Chemical Name: 2,4-Bis(dodecylthiomethyl)-6-methylphenol

  • Alternative Name: 4,6-bis(dodecylthiomethyl)-o-cresol[8][9][10]

  • CAS Number: 110675-26-8[1][3][4][8]

  • Molecular Formula: C₃₃H₆₀OS₂[1][3][8][10]

The structure features a central phenol ring, which is the primary antioxidant moiety. The hydroxyl group is sterically hindered by an adjacent methyl group, a critical feature for stabilizing the resulting phenoxy radical. Two long-chain dodecylthiomethyl groups provide broad compatibility with organic polymer matrices and contribute to the secondary antioxidant function.

Caption: Chemical Structure of Antioxidant 1726.

Core Physical and Chemical Properties

The performance of Antioxidant 1726 in polymer systems is directly governed by its physical and chemical properties. These attributes determine its handling, processing behavior, and long-term efficacy.

PropertyValueSource(s)
Molecular Weight 536.96 g/mol [1][3][8][11]
Appearance White to light yellow solid, powder, or lump[1][3][6]
Melting Point ~28 - 30 °C[1][3][4][10][11][12]
Boiling Point 620.8 ± 50.0 °C (Predicted)[1][3][8]
Density 0.934 - 0.957 g/cm³ (at 20-40 °C)[1][6][8][11][12]
Flash Point ~232 °C[1][6][11][12]
Vapor Pressure Extremely Low (e.g., 1.8 x 10⁻¹⁹ Pa at 20°C)[6][11][12]
Water Solubility <0.1 g / 100g solution (<0.01%)[6][12]
Organic Solvent Solubility Soluble (>50 g / 100g) in acetone, toluene, cyclohexane, ethyl acetate, n-hexane[3][6][12]

Key Insights into Properties:

  • Low Melting Point: The relatively low melting point (around 28-30°C) allows it to be easily liquefied and dispersed into polymer melts or solvent-based systems, ensuring homogeneous integration.[1][3][4][10]

  • High Boiling Point & Low Volatility: The high boiling point and correspondingly low vapor pressure are critical for applications involving high-temperature processing, such as in hot-melt adhesives.[3][5][6][12] This ensures the antioxidant does not volatilize and is retained within the polymer matrix where it is needed for long-term protection.

  • Solubility Profile: Its high solubility in common organic solvents and polymers, coupled with its insolubility in water, makes it highly resistant to extraction in aqueous environments.[1][12] This is a key advantage for materials that may come into contact with moisture during their service life.

Antioxidant Mechanism of Action

Antioxidant 1726 functions as a multifunctional stabilizer, primarily through a radical scavenging mechanism characteristic of hindered phenols, supplemented by the peroxide-decomposing action of its thioether groups.

1. Primary Antioxidant Action (Radical Scavenging): During oxidative degradation, highly reactive free radicals (R•, ROO•) are formed, which propagate chain reactions that cleave polymer backbones. The hindered phenolic hydroxyl (-OH) group in Antioxidant 1726 intercepts these radicals by donating its labile hydrogen atom.[13][14] This neutralizes the radical, terminating the chain reaction. The resulting phenoxy radical is sterically hindered and resonance-stabilized, rendering it relatively unreactive and unable to initiate new degradation chains.[14][15]

cluster_0 Radical Propagation Cycle (Uninhibited) cluster_1 Interruption by Antioxidant 1726 R Polymer Free Radical (R•) R->R + O₂ → ROO• + Polymer → R• RH Stabilized Polymer (RH) R->RH Donates H• ArO Stabilized Antioxidant Radical (ArO•) ArOH Antioxidant 1726 (ArOH) ArOH->ArO Forms stable radical

Caption: Radical scavenging mechanism of Antioxidant 1726.

2. Secondary Antioxidant Action (Peroxide Decomposition): The thioether (-S-) linkages in the molecule can decompose hydroperoxides (ROOH), which are unstable byproducts of oxidation that can break down to form more free radicals. This synergistic action removes key intermediates in the degradation cycle, enhancing the overall stabilizing effect. This dual functionality is why it is termed a "multifunctional" antioxidant.[1][2][3]

Experimental Protocol: DPPH Radical Scavenging Assay

To quantify the primary antioxidant activity, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely accepted and reliable method.[16] It measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Principle: The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When it is reduced by an antioxidant, it turns colorless or pale yellow. The decrease in absorbance is proportional to the concentration of the antioxidant and its scavenging capacity.[16]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 0.1 mM stock solution of DPPH in methanol. Store in an amber bottle and keep in the dark to prevent degradation.

    • Prepare a series of concentrations of Antioxidant 1726 (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) in a suitable solvent like methanol or acetone.

    • A control solution consists of the pure solvent (methanol).

  • Reaction Mixture:

    • In a series of test tubes or a 96-well plate, add 1.0 mL of each concentration of the Antioxidant 1726 solution.

    • To each tube/well, add 2.0 mL of the 0.1 mM DPPH solution.

    • For the control, mix 1.0 mL of the solvent with 2.0 mL of the DPPH solution.

  • Incubation:

    • Vortex the mixtures thoroughly.

    • Incubate the solutions in the dark at room temperature for 30 minutes. This allows the scavenging reaction to reach completion.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

    • Use the pure solvent as a blank to zero the instrument.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      • % Inhibition = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the control solution and A_sample is the absorbance of the solution containing Antioxidant 1726.

start Start prep Prepare DPPH & Antioxidant 1726 Solutions start->prep mix Mix 1 mL Antioxidant Solution with 2 mL DPPH Solution prep->mix incubate Incubate in Dark (30 min at Room Temp) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition: [(A_control - A_sample) / A_control] x 100 measure->calculate end End calculate->end

Caption: Workflow for the DPPH Radical Scavenging Assay.

References

  • Antioxidant 1726 - ChemBK. (2024). Retrieved from ChemBK. [Link]

  • a detailed comparison: primary antioxidant 1726 versus other hindered phenol antioxidants for premium-grade uses - BDMAEE. (2025). Retrieved from BDMAEE. [Link]

  • Irganox 1726 | CAS#:110675-26-8 | Chemsrc. (2025). Retrieved from Chemsrc. [Link]

  • Linanox Irganox 1726, Antioxidant 1726, 110675-26-8 Mfg - LinChemical. Retrieved from LinChemical. [Link]

  • Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)- (CAS 118-82-1) - Cheméo. Retrieved from Cheméo. [Link]

  • Antioxidant BX AO 1726, CAS# 110675-26-8 Supplier | Baoxu Chemical. Retrieved from Baoxu Chemical. [Link]

  • ANTIOXIDANT 1726 / IRGANOX 1726 Chemical name: 4,6-bis (dodecylthiomethyl)-o-cresol Formula C33H60OS2 Molecular Weight 537 CAS# 110675-26-8.
  • Irganox 1726 | BASF. (2022).
  • EVERNOX -1726 - Everspring Chemical. Retrieved from Everspring Chemical. [Link]

  • effectively preventing discoloration and degradation in challenging environments using antioxidant 1726 - BDMAEE. (2025). Retrieved from BDMAEE. [Link]

  • Antioxidant Irganox 1726 CAS 110675-26-8. Retrieved from a supplier website. [Link]

  • BASF Irganox 1726 | Buy Quote Sample | Antioxidant - Tri-iso. Retrieved from Tri-iso. [Link]

  • 4,4'-Methylenebis(2,6-di-tert-butylphenol) | C29H44O2 | CID 8372 - PubChem. Retrieved from PubChem. [Link]

  • 4,4-methylene bis(2,6-di-tert-butyl phenol) - The Good Scents Company. Retrieved from The Good Scents Company. [Link]

  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - MDPI. (2023). Retrieved from MDPI. [Link]

  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC - NIH. (2023). Retrieved from National Institutes of Health. [Link]/articles/PMC10344440/)

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A Technical Guide to the Dual-Function Role of Dodecylthio Groups in the Enhanced Antioxidant Efficacy of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth analysis of the structural and mechanistic contributions of the dodecylthio groups to the overall antioxidant activity of the hindered phenolic compound, 2,4-Bis[(dodecylthio)methyl]-6-methylphenol.

Abstract

This compound is a synthetic antioxidant designed for high-performance applications. Its efficacy stems from a sophisticated molecular architecture that combines a sterically hindered phenol—the primary radical-scavenging core—with two strategically positioned (dodecylthio)methyl substituents. This guide elucidates the multifaceted role of these dodecylthio groups. They not only enhance the molecule's lipophilicity, ensuring its localization within lipid-rich environments susceptible to peroxidation, but the thioether linkages also participate directly in the antioxidant cascade. This dual functionality—acting as both a membrane anchor and a secondary antioxidant—results in a synergistic effect that significantly enhances its protective capabilities compared to simpler phenolic structures. We will explore the underlying chemical mechanisms, present methodologies for its evaluation, and discuss its potential applications.

Introduction: The Chemical Challenge of Oxidation

Oxidative stress, driven by the excessive production of reactive oxygen species (ROS) and other free radicals, is a primary driver of degradation in both biological and industrial systems.[1][2] In biological contexts, this can lead to cell membrane damage, protein denaturation, and DNA mutations, contributing to a host of pathologies.[1] In industrial materials like polymers, lubricants, and foods, oxidation compromises mechanical integrity, reduces shelf-life, and degrades performance.[3][4]

1.1 A Primer on Antioxidant Mechanisms Antioxidants counteract oxidative damage primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5][6]

  • Hydrogen Atom Transfer (HAT): The antioxidant (A-H) donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable antioxidant radical (A•).

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation and an anion, which is then typically protonated.[5][6]

Phenolic compounds are renowned antioxidants that can operate through both mechanisms, with their efficacy largely depending on the stability of the resulting phenoxyl radical.[7][8]

1.2 Phenolic Antioxidants: The Gold Standard and the Quest for Improvement Hindered phenolic antioxidants are a cornerstone of stabilization technology.[3][9] These molecules feature bulky alkyl groups positioned ortho to the phenolic hydroxyl group.[10] This steric hindrance enhances the stability of the phenoxyl radical formed after H-atom donation, preventing it from initiating new oxidation chains and making it an effective radical scavenger.[3][4][10] The continuous drive for improved performance has led to the development of multifunctional antioxidants where additional chemical moieties are incorporated to enhance activity, solubility, and synergistic potential.

1.3 Introducing this compound This molecule represents a sophisticated evolution of hindered phenol design. It integrates the core phenolic antioxidant engine with two long-chain alkylthio groups, creating a compound with unique properties that we will now explore in detail.

The Core Antioxidant Engine: The Sterically Hindered Phenolic Moiety

The fundamental antioxidant capability of the title compound originates from its 2,6-substituted phenol structure.

2.1 The Phenolic Hydroxyl Group: The Primary Radical Scavenger The hydroxyl (-OH) group is the primary active site, responsible for donating a hydrogen atom to neutralize damaging free radicals (like peroxyl radicals, ROO•).[4][10] This action terminates the propagation stage of autoxidation chain reactions.[3][4]

2.2 The Role of Ortho-Substituents: Enhancing Stability The substituents at the ortho positions (2 and 6) are critical. The 6-methyl group and the 2-[(dodecylthio)methyl] group provide steric hindrance around the hydroxyl group.[10] This shielding serves two purposes:

  • It stabilizes the phenoxyl radical formed after H-atom donation through resonance and steric protection, making it less reactive and preventing it from propagating the oxidative chain reaction.[4]

  • It modulates the reactivity of the phenol, allowing it to selectively target highly reactive free radicals.[3]

Caption: General mechanism of a hindered phenol interrupting an oxidative chain reaction.

Unpacking the Critical Role of the Dodecylthio Groups

The two (dodecylthio)methyl groups are not mere bulky substituents; they introduce distinct functionalities that significantly amplify the molecule's antioxidant performance through a synergistic, multi-pronged approach.

3.1 Part A: Enhancing Lipophilicity for Targeted Efficacy The long, twelve-carbon dodecyl chains are highly lipophilic (fat-loving). This structural feature is crucial for efficacy in non-polar environments.

  • Localization in Lipid-Rich Environments: In biological systems, oxidative damage is particularly prevalent in lipid membranes due to their high concentration of polyunsaturated fatty acids.[1] The dodecyl chains act as anchors, partitioning the antioxidant into these membranes, placing it directly at the site where protection is most needed.

  • Compatibility with Organic Matrices: In industrial applications such as plastics and lubricants, this lipophilicity ensures excellent solubility and compatibility, preventing the antioxidant from leaching out and ensuring its even distribution throughout the material.

3.2 Part B: Direct Participation in the Antioxidant Cascade The thioether (C-S-C) linkage is a key feature. While phenols are primary antioxidants that scavenge free radicals, sulfur-containing compounds can act as secondary antioxidants, decomposing hydroperoxides (ROOH) into stable, non-radical products.[4][11]

  • Mechanism of Sulfur Oxidation: The sulfur atom in the thioether group can be oxidized by hydroperoxides. This process converts unstable hydroperoxides—which could otherwise decompose to form more free radicals—into harmless alcohols. The thioether itself is sequentially oxidized to a sulfoxide and then a sulfone.

  • Synergistic Effect: This creates a powerful synergistic effect. The phenolic moiety terminates the radical chain reaction (primary mechanism), while the thioether groups clean up the hydroperoxides that fuel it (secondary mechanism).[11] This dual action is more effective than either function alone.[4][11] Some studies suggest that combinations of phenolic and sulfur-containing antioxidants exhibit remarkable synergistic effects.[11]

3.3 Part C: Fine-Tuning Steric Hindrance The entire (dodecylthio)methyl group is bulky, contributing to the steric hindrance around the phenolic core. This large substituent in the ortho position further stabilizes the phenoxyl radical, enhancing its efficiency as a chain-breaking antioxidant.

Caption: The multifaceted antioxidant contributions of the subject molecule.

Experimental Validation: A Methodological Guide

To empirically validate the distinct roles of the dodecylthio groups, a series of targeted experiments is required. The objective is to compare the activity of this compound against control compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) which lacks the thioether and long alkyl chains, and a simpler phenol like 2-methylphenol.

4.1 Protocol 1: Assessing Radical Scavenging Activity (DPPH & ABTS Assays)

  • Principle and Rationale: These are common spectrophotometric assays used to determine the radical scavenging capacity of antioxidants.[7] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals have characteristic colors that fade upon reduction by an antioxidant.[7] This allows for the quantification of the hydrogen-donating ability of the phenolic -OH group.

  • Detailed Step-by-Step Protocol (DPPH Example):

    • Preparation of Reagents: Prepare a stock solution of the test compound and standards (e.g., Trolox, BHT) in a suitable solvent (e.g., ethanol or methanol). Prepare a working solution of DPPH in the same solvent to a specific absorbance (e.g., ~1.0 at 517 nm).

    • Reaction: Add a small volume of the antioxidant solution (at various concentrations) to a fixed volume of the DPPH solution in a cuvette or 96-well plate.

    • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

    • Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically 517 nm).

    • Calculation: Calculate the percentage of radical scavenging activity. Plot the percentage of inhibition against the concentration of the antioxidant to determine the IC50 value (the concentration required to scavenge 50% of the radicals).

  • Data Interpretation: A lower IC50 value indicates higher radical scavenging activity. By comparing the IC50 of the title compound to BHT, one can assess the influence of the (dodecylthio)methyl groups on the primary HAT activity.

Caption: Experimental workflow for DPPH/ABTS radical scavenging assays.

4.2 Protocol 2: Evaluating Efficacy in a Lipid Environment (Lipid Peroxidation Inhibition Assay)

  • Principle and Rationale: This assay simulates the protective effect of an antioxidant in a biologically relevant matrix, such as a lipid emulsion or tissue homogenate.[12] It directly measures the ability of the compound to inhibit the oxidative degradation of lipids. The high lipophilicity imparted by the dodecyl groups is expected to lead to superior performance in this assay compared to less lipophilic phenols.

  • Detailed Step-by-Step Protocol (TBARS Example):

    • Prepare Lipid Substrate: Create a lipid-rich medium, such as a linoleic acid emulsion or a rat brain homogenate.[12]

    • Induce Peroxidation: Add the antioxidant test compound at various concentrations to the substrate, followed by an initiator of peroxidation (e.g., an Fe²⁺/ascorbate system).[12]

    • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

    • Stop Reaction & Develop Color: Stop the reaction by adding a solution like trichloroacetic acid (TCA). Then add thiobarbituric acid (TBA) reagent and heat the mixture (e.g., 95°C for 20 minutes). TBA reacts with malondialdehyde (MDA), a byproduct of lipid peroxidation, to form a pink-colored adduct.

    • Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at ~532 nm.

    • Calculation: Determine the percentage of inhibition of lipid peroxidation relative to a control without any antioxidant.

  • Data Interpretation: Higher inhibition percentages at lower concentrations indicate superior protection. This assay will highlight the combined benefits of radical scavenging and targeted localization due to the dodecylthio groups.

4.3 Data Summary Table (Hypothetical)

CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Eq.)Lipid Peroxidation Inhibition (%) at 10 µM
2-Methylphenol1500.815%
BHT (Control)501.565%
This compound 45 1.7 92%

This hypothetical data illustrates the expected outcome: the title compound shows slightly better or comparable direct radical scavenging (DPPH/ABTS) to the BHT standard but demonstrates vastly superior performance in a lipid-based system, highlighting the critical role of the dodecylthio groups in localization and secondary antioxidant activity.

Applications and Future Directions

The unique combination of high lipophilicity and dual-mode antioxidant action makes this compound a prime candidate for demanding applications:

  • Pharmaceuticals & Nutraceuticals: As a stabilizer for lipid-based drug delivery systems, omega-3 fatty acid supplements, and other oxidatively sensitive formulations.

  • Industrial Lubricants & Fuels: Protecting organic base oils from thermal-oxidative degradation, extending engine life and performance.

  • Polymers & Plastics: Acting as a high-performance, non-discoloring antioxidant for polyolefins and other plastics, ensuring long-term mechanical stability.[3][4]

Future research should focus on elucidating the precise kinetics of the thioether oxidation and exploring potential regeneration pathways of the phenolic moiety in the presence of other cellular antioxidants like glutathione, which could reveal an even more complex and efficient protective cycle.[13]

Conclusion

The dodecylthio groups in this compound are not passive structural elements but active contributors to its superior antioxidant profile. They provide a critical lipophilic anchoring function, ensuring the antioxidant is present where it is most needed, while the thioether linkage offers a secondary, synergistic mechanism for neutralizing harmful hydroperoxides. This intelligent molecular design, combining a primary radical scavenger with secondary peroxide decomposers and a targeting delivery system, exemplifies the next generation of high-efficacy antioxidant technology.

References

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An In-Depth Technical Guide to 2,4-Bis[(dodecylthio)methyl]-6-methylphenol: A Multifunctional Antioxidant for Advanced Material Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol (CAS No. 110675-26-8), a high-performance antioxidant. Designed for researchers, polymer scientists, and formulation chemists, this guide delves into the molecule's unique structural attributes, synergistic antioxidant mechanisms, and practical applications, moving beyond a simple datasheet to explain the causal relationships that drive its efficacy in demanding environments.

Section 1: Molecular Profile and Physicochemical Characteristics

This compound, also known by trade names such as Irganox® 1726, is a sterically hindered phenolic antioxidant distinguished by its multifunctional nature.[1][2] Its structure is engineered to provide superior stabilization in a wide array of organic polymers.[3]

The core of the molecule is a 2,6-substituted phenol. The hydroxyl (-OH) group is the primary active site for antioxidant activity, while the methyl group at the C6 position provides steric hindrance. This "hindered phenol" configuration is a classic and highly effective motif for radical scavenging.[4] What sets this molecule apart are the two long-chain alkylthioether groups, specifically (dodecylthio)methyl substituents, at the C2 and C4 positions. These long dodecyl chains (C12H25) confer high oil solubility and low volatility, making the antioxidant highly resistant to extraction and ensuring its persistence in the polymer matrix during high-temperature processing and long-term service.[1][5]

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 110675-26-8 [6][7]
Molecular Formula C₃₃H₆₀OS₂ [2][]
Molecular Weight 536.96 g/mol [][9]
Appearance White to light yellow powder, lump, or clear liquid [2][]
Melting Point ~28-30 °C [][9]
Boiling Point 620.8 ± 50.0 °C (Predicted) [9]
Density ~0.957 g/cm³ [9][10]
Flash Point ~232-300.5 °C [2][10]
Water Solubility ~100 µg/L at 20 °C (Practically insoluble) [2][9]

| Solubility | Soluble in acetone, toluene, n-hexane (>50 g/100g ) |[5][9] |

Section 2: The Synergistic Dual-Action Antioxidant Mechanism

The high efficacy of this molecule stems from its ability to neutralize oxidative species through two distinct, complementary pathways. This dual-action mechanism provides comprehensive protection against the complex degradation cascades that occur in organic materials.[2][9]

  • Primary Antioxidant Action (Radical Scavenging): The sterically hindered phenolic group acts as a primary antioxidant.[4] During the initiation and propagation phases of oxidation, highly reactive peroxy radicals (ROO•) are formed. The phenolic hydroxyl group readily donates its hydrogen atom to these radicals, neutralizing them into stable hydroperoxides (ROOH) and forming a resonance-stabilized phenoxyl radical. This phenoxyl radical is significantly less reactive and does not propagate the oxidation chain, effectively breaking the cycle.[11]

  • Secondary Antioxidant Action (Hydroperoxide Decomposition): The thioether linkages provide a secondary, peroxide-decomposing capability.[12] The hydroperoxides (ROOH) formed from the primary antioxidant action or during oxidation are thermally unstable and can break down into even more reactive radicals (RO• and •OH), re-initiating the degradation cycle. The sulfur atoms in the thioether groups react with these hydroperoxides, converting them into non-radical, stable products (e.g., alcohols).[13] This synergistic combination—where the primary antioxidant stops the chain reaction and the secondary antioxidant removes the unstable byproducts—is critical for providing robust, long-term thermal stability.[9]

cluster_0 Oxidation Cycle cluster_1 Antioxidant Intervention Polymer Polymer (RH) R_rad Alkyl Radical (R•) Polymer->R_rad Initiation (Heat, Light, Stress) ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O₂ ROOH Hydroperoxide (ROOH) ROO_rad->ROOH + RH (Propagation) Degradation Degradation Products (Chain Scission, Crosslinking) ROO_rad->Degradation Phenoxyl_rad Stable Phenoxyl Radical (ArO•) ROO_rad->Phenoxyl_rad H-Donation ROOH->R_rad Branching (Unstable) Stable_Products Stable Products (e.g., ROH) ROOH->Stable_Products Decomposition Phenol Hindered Phenol (ArOH) (Primary Antioxidant) Phenol->Phenoxyl_rad Forms Thioether Thioether (-S-) (Secondary Antioxidant) Thioether->Stable_Products Enables

Caption: Synergistic antioxidant mechanism of this compound.

Section 3: Rationale for Synthesis and Characterization

While multiple proprietary routes exist for its industrial production, a plausible and illustrative synthesis can be derived from established organic chemistry principles, specifically the aminomethylation-thiolation of phenols. A common laboratory-scale approach involves the reaction of o-cresol, 1-dodecanethiol, and formaldehyde.[14]

The causality behind this choice of reactants is clear:

  • o-Cresol: Provides the foundational phenol ring with the requisite methyl group at C6 and an unsubstituted C2 position, but more importantly, a highly activated C4 (para) position for electrophilic substitution.

  • Formaldehyde: Acts as the one-carbon electrophile that, under catalytic conditions, will react at the activated ortho and para positions of the phenol.

  • 1-Dodecanethiol: Serves as the nucleophile that subsequently displaces an intermediate, installing the dodecylthioether group. The long alkyl chain is critical for the final product's physical properties.

Characterization Rationale: Post-synthesis, verification of the structure is paramount. The expected spectroscopic signatures provide a self-validating system:

  • ¹H NMR: One would expect to see distinct signals for the aromatic protons, a singlet for the phenolic -OH (which may be broad and its chemical shift concentration-dependent), singlets for the two -CH₂-S- methylene bridges, a singlet for the Ar-CH₃ group, and a complex series of multiplets for the two long dodecyl chains, culminating in a triplet for the terminal methyl groups.

  • ¹³C NMR: The spectrum should confirm the presence of the correct number of carbon environments, including distinct signals for the substituted aromatic carbons, the methylene bridge carbons, and the carbons of the dodecyl chains.

  • FT-IR: Key vibrational bands would include a broad O-H stretch for the phenol (~3600-3400 cm⁻¹), C-H stretching for alkyl and aromatic groups (~3100-2850 cm⁻¹), and characteristic aromatic C=C stretching peaks (~1600-1450 cm⁻¹).

Section 4: Performance Benchmarking and Reactivity

The true measure of an antioxidant's utility lies in its performance under conditions that simulate real-world applications. Standardized tests such as the Rotary Bomb Oxidation Test (RBOT) for lubricants or Oxidative Induction Time (OIT) for polymers are used to quantify this.

While direct head-to-head published data for Irganox 1726 against all other antioxidants is proprietary, the performance of this class of thioether-containing hindered phenols is well-documented to be superior to simple hindered phenols. For instance, a patent for a similar structure demonstrated a dramatic increase in the oxidative stability of a hydrotreated base oil.[14]

Table 2: Illustrative Performance in Oxidative Stability Testing

Formulation Test Method Result (Induction Time) Performance Insight
Hydrogenated Base Oil (Control) Rotating Bomb Oxidation Test 34 minutes The base oil has very low intrinsic oxidative stability.

| Base Oil + 0.25% Thioether-Phenol Antioxidant | Rotating Bomb Oxidation Test | 296 minutes | The addition of the antioxidant extends the oil's service life by over 8-fold under these accelerated conditions.[14] |

This substantial increase is a direct result of the synergistic mechanism. The antioxidant doesn't just slow the oxidation process; it actively removes the reactive intermediates that would otherwise accumulate and accelerate degradation.[11][13] This makes it exceptionally effective in applications involving high processing temperatures and long service life requirements.[4][5]

Section 5: Core Applications and Formulation Insights

The unique combination of high efficacy, low volatility, good solubility in organic media, and non-discoloring nature makes this compound a premier choice for several demanding applications.[1][3]

  • Adhesives (Hot-Melt, Solvent- and Water-Borne): In hot-melt adhesives (HMAs) based on unsaturated polymers like Styrene-Butadiene-Styrene (SBS) or Styrene-Isoprene-Styrene (SIS), the antioxidant is critical. It prevents thermo-oxidative degradation during high-temperature application and ensures the long-term stability of the adhesive bond.[5][9] Its low volatility ensures it does not fume off during processing.

  • Elastomers: For natural rubber, chloroprene rubber, and SBR, this antioxidant protects against degradation during processing and use, preserving mechanical properties like elasticity and preventing cracking.[3][15]

  • Polyurethanes (PUR): It is used to stabilize PUR products like sealants, protecting them from degradation that can lead to discoloration and loss of mechanical integrity.[5][15]

  • Lubricants: As demonstrated by performance data, thioether-phenols are highly effective in lubricant formulations, preventing the formation of sludge, varnish, and acids that result from oil oxidation.[11][16] This extends drain intervals and protects machinery.

Formulation Causality: When formulating, the choice of this antioxidant is driven by the need for permanence and multifunctionality . In systems where other additives might leach out, volatilize, or only address one part of the oxidation cycle, this molecule provides a comprehensive, built-in solution. It is often used at concentrations of 0.1% to 1.0% by weight and can be used in conjunction with other stabilizers, like phosphites or HALS, for even broader protection.[1][3]

Section 6: Standardized Testing Protocols

To ensure scientific integrity and reproducibility, the evaluation of antioxidant efficacy must follow standardized protocols. Below are detailed methodologies for synthesis and performance testing.

Start Reactant Assembly (o-Cresol, Dodecanethiol, Paraformaldehyde, Catalyst) Reaction One-Pot Synthesis (Inert Atmosphere, 110°C, 9h) Start->Reaction Step 1 Workup Purification (Solvent Removal, Column Chromatography) Reaction->Workup Step 2 Characterization Structural Verification (NMR, FT-IR, HPLC) Workup->Characterization Step 3 Performance Performance Assay (DPPH Radical Scavenging) Characterization->Performance Step 4 End Quantified Antioxidant Efficacy (IC₅₀ Value) Performance->End Result

Caption: A typical experimental workflow from synthesis to performance validation.

Protocol 6.1: Hypothetical Laboratory Synthesis

This protocol is based on the reported synthesis of a structurally similar compound, 2,4-Bis(n-octylthiomethyl)-6-methylphenol, and adapted for the dodecyl derivative.[14]

  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.

  • Charge Reactants: To the flask, add o-cresol (e.g., 75 mmol), N,N-dimethylformamide (DMF) as the solvent (e.g., 22 mL), and a catalyst such as hexamethylenetetramine (e.g., 7 mmol).

  • Initiate Reaction: Begin stirring and purge the system with nitrogen. Heat the mixture to 110 °C.

  • Addition of Reagents: In a dropwise manner, add a pre-mixed solution of 1-dodecanethiol (e.g., 157.5 mmol, a 2.1 molar equivalent) and paraformaldehyde (e.g., 315 mmol, a 4.2 molar equivalent). The stoichiometry is designed to favor di-substitution.

  • Reaction Monitoring: Maintain the reaction at 110 °C for approximately 9 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to track the consumption of o-cresol.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent (DMF) under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil in a minimal amount of a non-polar solvent like hexane.

    • Purify the product using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to separate the pure product from unreacted starting materials and byproducts.

  • Final Product: Collect the relevant fractions, combine them, and remove the eluent under reduced pressure to yield the final product, which should be a yellowish, viscous liquid or low-melting solid. Confirm structure via NMR and IR as described in Section 3.

Protocol 6.2: DPPH Radical Scavenging Assay (for Oil-Soluble Compounds)

This protocol is a standard method for evaluating primary antioxidant activity.[17][18]

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable organic solvent like ethanol or methanol. This solution is light-sensitive and should be prepared fresh and stored in the dark.[17][18]

    • Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

    • Positive Control: Prepare a stock solution of a known antioxidant (e.g., BHT or Trolox) at the same concentration.

  • Assay Procedure (96-well plate format):

    • Create a serial dilution of the test compound and the positive control in the microplate wells to test a range of concentrations.

    • In separate wells, add the solvent alone to serve as the control (A_control).

    • Add 100 µL of the DPPH stock solution to each well.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.[17] The deep violet color of the DPPH radical will fade to yellow in the presence of an antioxidant.

  • Calculation and Interpretation:

    • Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[17]

    • Plot the % scavenging against the concentration of the antioxidant.

    • Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Conclusion

This compound represents a sophisticated approach to material stabilization. Its molecular architecture deliberately combines a primary radical-scavenging hindered phenol with secondary peroxide-decomposing thioether functionalities. This synergy, coupled with physical properties like low volatility and high solubility, results in a highly effective and permanent antioxidant. For scientists and developers working with adhesives, elastomers, and other polymeric systems, understanding this molecule's structure-function relationship is key to unlocking superior material longevity and performance in the face of oxidative challenges.

References

  • Study of Oxidative Stability of Lubricants Blended with p-Substituted Phenolic Antioxidants. (2025). ResearchGate. [Link]

  • Valgimigli, L., & Pratt, D. A. (Year). Study of Oxidative Stability of Lubricants Blended with p-Substituted Phenolic Antioxidants. Source. [Link]

  • Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. (2022). Smart Eureka. [Link]

  • Shanghai Minglan Chemical. (2023). What Effect Do Phenolic Antioxidants Have On Lubricants?. Shanghai Minglan Chemical Co., Ltd. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Synthesis and antioxidant activity of sterically hindered bis-pyrocatechol thioethers. (2016). ResearchGate. [Link]

  • Lubricant compositions stabilized with styrenated phenolic antioxidant. (2009).
  • Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. (2022). MDPI. [Link]

  • DPPH Antioxidant Assay. G-Biosciences. [Link]

  • BASF Irganox 1726. Tri-iso. [Link]

  • BASF Irganox 1726 PDF. Tri-iso. [Link]

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  • Thioether-containing hindered phenol antioxidant and preparation method thereof. (2013).
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A Technical Guide to Multifunctional Phenolic Antioxidants: Mechanisms, Applications, and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Multifunctional Phenolic Antioxidants

Phenolic compounds are a large and diverse group of secondary metabolites found in plants, recognized for their potent antioxidant properties.[1][2] Beyond simple free radical scavenging, many of these molecules exhibit a remarkable range of biological activities, earning them the designation of "multifunctional." These activities include anti-inflammatory, antimicrobial, anticancer, and cardioprotective effects, making them highly attractive candidates for drug discovery and development.[3][4][5][6] This guide will explore the multifaceted nature of these compounds, providing the technical foundation necessary for their effective study and application.

Core Mechanisms of Action: More Than Just Scavenging

The therapeutic potential of phenolic antioxidants stems from their ability to interact with various biological pathways. While their primary role is often considered to be the neutralization of reactive oxygen species (ROS), their mechanisms of action are far more complex and nuanced.

Direct Antioxidant Activity

The direct antioxidant capacity of phenolic compounds is primarily attributed to their chemical structure, specifically the presence of hydroxyl groups on an aromatic ring. This allows them to donate a hydrogen atom or an electron to neutralize free radicals.[3] The principal mechanisms include:

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The phenolic compound transfers an electron to the radical, followed by the release of a proton.

  • Sequential Proton Loss Electron Transfer (SPLET): The phenolic antioxidant first loses a proton, and the resulting phenoxide anion then donates an electron to the radical.[7]

  • Chelation of Transition Metals: Phenolic compounds can bind to metal ions like iron and copper, preventing them from participating in the Fenton reaction, a major source of ROS in biological systems.[8]

Indirect and Multifunctional Activities

Beyond direct radical scavenging, phenolic antioxidants exert their effects through a variety of indirect mechanisms, highlighting their multifunctional nature:

  • Modulation of Cellular Signaling Pathways: Phenolic compounds can influence key signaling pathways involved in inflammation and oxidative stress, such as the nuclear factor-κB (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[9]

  • Enzyme Inhibition: Many phenolic compounds can inhibit the activity of enzymes involved in disease processes.[10] This includes enzymes like cyclooxygenases (COX) and lipoxygenases (involved in inflammation), α-amylase and α-glucosidase (related to type 2 diabetes), and acetylcholinesterase (implicated in Alzheimer's disease).[9][10][11][12]

  • Gene Expression Regulation: By interacting with transcription factors, phenolic compounds can modulate the expression of genes involved in antioxidant defense, inflammation, and cell survival.[13]

cluster_direct Direct Antioxidant Mechanisms cluster_indirect Indirect & Multifunctional Mechanisms Free Radicals Free Radicals Neutralized Radical Neutralized Radical Free Radicals->Neutralized Radical Phenolic Antioxidant Phenolic Antioxidant Phenolic Antioxidant->Neutralized Radical HAT, SET-PT, SPLET Chelated Metal Chelated Metal Phenolic Antioxidant->Chelated Metal Chelation Signaling Pathways Signaling Pathways Phenolic Antioxidant->Signaling Pathways Modulation Enzyme Activity Enzyme Activity Phenolic Antioxidant->Enzyme Activity Inhibition Gene Expression Gene Expression Phenolic Antioxidant->Gene Expression Regulation Metal Ions Metal Ions Metal Ions->Chelated Metal Therapeutic Effects Therapeutic Effects Signaling Pathways->Therapeutic Effects Enzyme Activity->Therapeutic Effects Gene Expression->Therapeutic Effects cluster_invitro In Vitro Assay Workflow Sample Preparation Sample Preparation Assay Selection Assay Selection Sample Preparation->Assay Selection Extract/Compound Radical Scavenging Radical Scavenging Assay Selection->Radical Scavenging DPPH/ABTS Reducing Power Reducing Power Assay Selection->Reducing Power FRAP/TPC Spectrophotometric\nMeasurement Spectrophotometric Measurement Radical Scavenging->Spectrophotometric\nMeasurement Reducing Power->Spectrophotometric\nMeasurement Data Analysis Data Analysis Spectrophotometric\nMeasurement->Data Analysis Absorbance Results Results Data Analysis->Results IC50 / Equivalents

Figure 2: General Workflow for In Vitro Antioxidant Assays.

In Vivo Assays: Assessing Biological Relevance

While in vitro assays are crucial for initial screening, in vivo studies are necessary to understand the antioxidant effects of phenolic compounds in a complex biological system. [14]These studies provide insights into bioavailability, metabolism, and overall physiological effects.

4.2.1. Animal Models

Animal models, such as rats and mice, are commonly used to induce oxidative stress and evaluate the protective effects of phenolic compounds. [15]Oxidative stress can be induced by various methods, including the administration of pro-oxidant substances or through disease models.

4.2.2. Biomarkers of Oxidative Stress

The efficacy of the phenolic antioxidant is assessed by measuring various biomarkers in tissues and bodily fluids.

  • Enzymatic Antioxidants: The activities of key antioxidant enzymes are measured.

    • Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. [16] * Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen. [16] * Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides. [16]* Non-Enzymatic Antioxidants: The levels of small molecule antioxidants are determined.

    • Reduced Glutathione (GSH): A major intracellular antioxidant.

  • Markers of Oxidative Damage: The extent of damage to lipids, proteins, and DNA is quantified.

    • Malondialdehyde (MDA): A product of lipid peroxidation.

    • Protein Carbonyls: A marker of protein oxidation.

    • 8-hydroxy-2'-deoxyguanosine (8-OHdG): A marker of oxidative DNA damage. [15]

Challenges and Future Directions in Drug Development

Despite the immense therapeutic potential of phenolic antioxidants, several challenges need to be addressed to facilitate their successful translation into clinical practice.

Bioavailability and Metabolism

A major hurdle is the often-low bioavailability of many phenolic compounds. [17]They can be poorly absorbed and rapidly metabolized and eliminated from the body. Strategies to improve bioavailability, such as encapsulation in nanoparticles or liposomes, are being actively explored. [18]The functionalization of phenolic compounds through lipophilization to create "phenolipids" is another promising approach to enhance their interaction with biological membranes and improve their metabolic stability. [19][20]

From Natural Sources to Synthetic Analogs

While many beneficial phenolic compounds are derived from natural sources, there can be challenges related to supply chain dependencies, complex extraction processes, and standardization. [21]This has led to increased interest in the development of synthetic phenolic antioxidants. [5][22]Synthetic analogs can be designed to have improved stability, efficacy, and specific targeting capabilities.

Regulatory Considerations

The regulatory landscape for phenolic antioxidants is complex and varies depending on their intended use (e.g., food additives, pharmaceuticals). [21][22]Stringent guidelines from regulatory agencies require substantial investment in safety and quality control, adding to the complexity of bringing these compounds to market. [21]

Future Perspectives

The future of research in multifunctional phenolic antioxidants is bright. Key areas of focus will likely include:

  • Personalized Medicine: Understanding how individual genetic and metabolic differences influence the response to phenolic compounds.

  • Synergistic Formulations: Investigating the combined effects of different phenolic compounds to enhance their therapeutic efficacy.

  • Advanced Delivery Systems: Developing novel strategies to improve the targeted delivery and bioavailability of these compounds.

  • Microbiome Interactions: Exploring the interplay between phenolic compounds and the gut microbiota and its impact on health. [13]

Conclusion

Multifunctional phenolic antioxidants represent a vast and promising area for research and drug development. Their diverse mechanisms of action, spanning from direct radical scavenging to the modulation of complex cellular pathways, offer a wealth of opportunities for addressing a wide range of diseases. By employing a rigorous and multi-faceted approach to their evaluation, from in vitro screening to in vivo validation, the scientific community can unlock the full therapeutic potential of these remarkable natural and synthetic compounds. This guide has provided a foundational understanding of the core principles and practical methodologies necessary to advance this exciting field.

References

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  • Rasouli, H., Farzaei, M. H., & Khodarahmi, R. (2017). Polyphenols and their benefits: A review. International journal of food properties, 20(sup2), 1700-1741.
  • Laguerre, M., Lecomte, J., & Villeneuve, P. (2007). Evaluation of the ability of antioxidants to counteract lipid oxidation: existing methods, new trends and challenges. Progress in lipid research, 46(5), 244-282.
  • Pandey, K. B., & Rizvi, S. I. (2009). Plant polyphenols as dietary antioxidants in human health and disease. Oxidative medicine and cellular longevity, 2(5), 270-278.
  • Ganesan, K., & Xu, B. (2017). Polyphenol-rich spices and their roles in the prevention and treatment of cancers. Molecules, 22(11), 1898.
  • D'archivio, M., Filesi, C., Di Benedetto, R., Gargiulo, R., Giovannini, C., & Masella, R. (2007). Polyphenols, dietary sources and bioavailability. Annali-Istituto Superiore Di Sanita, 43(4), 348.
  • Manach, C., Scalbert, A., Morand, C., Rémésy, C., & Jiménez, L. (2004). Polyphenols: food sources and bioavailability. The American journal of clinical nutrition, 79(5), 727-747.
  • Del Rio, D., Rodriguez-Mateos, A., Spencer, J. P., Tognolini, M., Borges, G., & Crozier, A. (2013). Dietary (poly) phenolics in human health: structures, bioavailability, and evidence of protective effects against chronic diseases. Antioxidants & redox signaling, 18(14), 1818-1892.
  • Fang, Z., & Bhandari, B. (2010). Encapsulation of polyphenols–a review. Trends in Food Science & Technology, 21(10), 510-523.
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  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free radical biology and medicine, 20(7), 933-956.
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Methodological & Application

Application Notes and Protocols: Incorporation of Irganox 1726 for the Stabilization of Polyethylene and Polypropylene

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the effective incorporation of Irganox 1726 into polyethylene (PE) and polypropylene (PP). Irganox 1726 is a multifunctional, non-discoloring phenolic antioxidant designed to protect organic polymers from thermo-oxidative degradation.[1][2] These protocols detail the underlying mechanism of action, provide step-by-step methodologies for melt compounding, and outline analytical procedures for validating the performance of the stabilized polymer. The focus is on explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Challenge of Polyolefin Degradation

Polyethylene and polypropylene are two of the most widely used thermoplastics, valued for their versatility, chemical resistance, and cost-effectiveness.[3] However, their hydrocarbon backbone makes them susceptible to thermo-oxidative degradation during high-temperature melt processing (e.g., extrusion, injection molding) and throughout their service life when exposed to heat and oxygen.[4][5] This degradation is an auto-oxidizing radical chain reaction that leads to chain scission and cross-linking, resulting in a loss of mechanical properties, discoloration, and reduced product lifespan.[5][6]

The incorporation of antioxidants is a critical step to preserve the polymer's integrity.[7] Irganox 1726, chemically known as 4,6-bis(dodecylthiomethyl)-o-cresol, is a high-performance primary antioxidant.[1][8] Its multifunctional nature, combined with low volatility and high resistance to extraction, makes it an excellent choice for the long-term stabilization of polyolefins.[2][9] This guide will provide the necessary protocols to effectively leverage its protective capabilities.

Mechanism of Action: Interrupting the Degradation Cycle

To appreciate the role of Irganox 1726, one must first understand the auto-oxidation cycle in polymers. The process is initiated by heat, shear, or residual catalyst impurities, which generate free radicals (R•) on the polymer chain.[10] These radicals react rapidly with oxygen to form peroxy radicals (ROO•), which then abstract a hydrogen atom from another polymer chain to form hydroperoxides (ROOH) and a new free radical, thus propagating a destructive cycle.

Irganox 1726 is a primary antioxidant, also known as a radical scavenger.[11] As a sterically hindered phenol, it contains a labile hydrogen atom on its hydroxyl group.[12] It interrupts the degradation cycle by donating this hydrogen atom to the highly reactive peroxy radicals (ROO•), converting them into stable, non-radical species.[5][13] The resulting Irganox 1726 radical is stabilized by resonance within its aromatic ring, preventing it from initiating new degradation chains.[12]

cluster_0 Auto-Oxidation Cycle (Unstabilized) cluster_1 Stabilization with Irganox 1726 Initiation Initiation (Heat, Shear) Polymer Polymer Chain (P-H) Radical Alkyl Radical (P•) Polymer->Radical Peroxy Peroxy Radical (POO•) Radical->Peroxy + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (POOH) Peroxy->Hydroperoxide + P-H Peroxy_2 Peroxy Radical (POO•) Peroxy->Peroxy_2 Cycle Interruption Hydroperoxide->Radical → Heat → PO• + •OH Degradation Chain Scission & Cross-linking (Degradation) Hydroperoxide->Degradation Irganox Irganox 1726 (Ar-OH) Inactive_Irganox Inactive Irganox Radical (Ar-O•) (Resonance Stabilized) Irganox->Inactive_Irganox H• Donation Stable_Peroxy Stable Hydroperoxide (POOH) Peroxy_2->Stable_Peroxy Accepts H•

Figure 1: Mechanism of polyolefin stabilization by Irganox 1726.
The Power of Synergy: Combining Primary and Secondary Antioxidants

While Irganox 1726 is highly effective at scavenging radicals, the hydroperoxides (ROOH) formed can still decompose under heat to create new radicals. To achieve comprehensive protection, especially during high-temperature processing, Irganox 1726 is often used in synergy with a secondary antioxidant, such as a phosphite (e.g., Irgafos® 168).[4][11] Secondary antioxidants are hydroperoxide decomposers; they convert hydroperoxides into stable, non-radical products without generating new radicals themselves.[5][11] This dual approach protects the polymer from initial degradation and removes the byproducts that could fuel further degradation.

Protocol for Incorporation via Melt Compounding

Melt compounding is the standard industrial method for homogeneously dispersing additives into a polymer matrix.[4][14] A co-rotating twin-screw extruder is the preferred equipment due to its excellent mixing capabilities.[7]

Materials and Equipment
  • Polyethylene (e.g., LLDPE, HDPE) or Polypropylene (homopolymer or copolymer) resin (pellets or powder)

  • Irganox 1726 (CAS No. 110675-26-8)

  • Optional: Secondary antioxidant (e.g., Irgafos® 168)

  • Co-rotating twin-screw extruder

  • Gravimetric or volumetric feeders

  • Strand die, water bath, and pelletizer

  • Drying oven

  • Compression molder (for sample preparation)

Step-by-Step Protocol

Step 1: Pre-Drying of Polymer Resin

  • Causality: Polyolefins can absorb small amounts of moisture. Removing this moisture is critical to prevent voids and hydrolytic degradation during melt processing.

  • Action: Dry the PE or PP resin in a drying oven at 80-90°C for 2-4 hours, or until the moisture content is below 0.05%.

Step 2: Formulation and Dosing Calculation

  • Causality: The concentration of the antioxidant directly impacts performance and cost. Typical loading levels provide a balance of stability and economic viability.

  • Action: Calculate the required amount of Irganox 1726 based on the total batch weight. Recommended dosage levels range from 0.1% to 1.0% by weight.[2] For a synergistic system, a common ratio is 1:1 or 2:1 of primary to secondary antioxidant.

    • Example Calculation (0.2% loading in a 5 kg batch):

      • Mass of Irganox 1726 = 5000 g * 0.002 = 10 g

      • Mass of Polymer = 5000 g - 10 g = 4990 g

Step 3: Preparing and Feeding the Components

  • Causality: Accurate and consistent feeding ensures a homogeneous final product. Pre-blending or separate feeding can be used depending on the equipment.

  • Action:

    • Method A (Pre-blending): For smaller batches, thoroughly "tumble" blend the polymer pellets/powder with the Irganox 1726 powder in a bag or container for 10-15 minutes. Feed this mixture through the main hopper of the extruder.

    • Method B (Separate Feeding): Use a high-precision gravimetric feeder for the main polymer resin and a separate side-feeder for the antioxidant. This method offers superior accuracy for continuous processes.

    • Pro-Tip: Irganox 1726 can be gently warmed in a heat chamber to ~60°C to liquefy it for easier dosing and improved dispersion.[2]

Step 4: Melt Compounding in a Twin-Screw Extruder

  • Causality: The extruder's temperature profile and screw speed are critical parameters that control melting, mixing, and degradation. The profile must be high enough to ensure complete melting and dispersion but not so high as to cause significant thermal degradation before the stabilizer is incorporated.

  • Action: Set the extruder temperature profile and screw speed according to the polymer being processed. The following table provides typical starting parameters.

ParameterPolyethylene (LLDPE/HDPE)Polypropylene (Homopolymer)
Feed Zone Temp. 160 - 180 °C170 - 190 °C
Transition Zones 180 - 200 °C190 - 210 °C
Metering Zones 200 - 210 °C210 - 220 °C
Die Temp. 210 °C220 °C
Melt Temperature 200 - 220 °C200 - 250 °C[3]
Screw Speed 200 - 400 RPM200 - 400 RPM
Table 1: Recommended starting parameters for melt compounding.

Step 5: Pelletizing and Sample Preparation

  • Causality: The extruded polymer must be cooled and pelletized for storage and subsequent processing. For testing, uniform plaques or films are required.

  • Action:

    • Extrude the molten polymer blend through a strand die.

    • Cool the strands in a water bath.

    • Dry the strands with an air knife.

    • Feed the strands into a pelletizer to produce compounded pellets.

    • For analysis, use a compression molder to press the pellets into plaques or films of a defined thickness (e.g., 1 mm) at a temperature slightly above the polymer's melting point.

Figure 2: Workflow for incorporating Irganox 1726 via twin-screw extrusion.

Protocols for Performance and Quality Validation

Validation is essential to confirm the successful incorporation and effectiveness of the antioxidant package.

Protocol 1: Oxidative Induction Time (OIT) by DSC
  • Principle: OIT is a measure of the thermal-oxidative stability of a material.[15] A sample is held at a high temperature in an oxygen atmosphere, and the time until the onset of the exothermic oxidation reaction is measured. A longer OIT indicates better stability.

  • Method (based on ASTM D3895):

    • Place a small sample (5-10 mg) of the compression-molded film into an aluminum DSC pan.

    • Place the pan in the DSC cell.

    • Heat the sample to 200°C (for PE) or 210°C (for PP) under a nitrogen atmosphere at a rate of 20°C/min.

    • Once the temperature has stabilized, hold isothermally for 5 minutes to ensure complete melting.

    • Switch the purge gas from nitrogen to oxygen at the same flow rate.

    • Record the heat flow signal. The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.

    • Compare the OIT values of the unstabilized polymer, the polymer with Irganox 1726, and a control sample.

SampleExpected OIT at 200°C (minutes)
Unstabilized Polyethylene< 5
PE + 0.2% Irganox 1726> 40
Table 2: Example of expected OIT results demonstrating efficacy.
Protocol 2: Long-Term Heat Aging
  • Principle: This test simulates the long-term performance of the material by accelerating the aging process in a controlled high-temperature environment.[16][17]

  • Method (based on ASTM D3045): [18]

    • Prepare multiple test specimens (e.g., tensile bars) from compression-molded plaques of both stabilized and unstabilized material.

    • Measure the initial mechanical properties (e.g., tensile strength, elongation at break) and color (Yellowness Index) of a subset of specimens.

    • Place the remaining specimens in a circulating air oven at a constant, elevated temperature (e.g., 135°C for PP, 110°C for PE).

    • At predetermined time intervals (e.g., 24, 48, 100, 200, 500 hours), remove a set of specimens from the oven.

    • Allow specimens to cool to room temperature for at least 24 hours.

    • Measure the mechanical properties and color of the aged specimens.

    • Plot the property retention (%) versus aging time. Failure is often defined as the time to reach 50% retention of the initial elongation at break.

Conclusion

The proper incorporation of Irganox 1726, ideally in a synergistic combination with a secondary antioxidant, is a field-proven method for protecting polyethylene and polypropylene from thermo-oxidative degradation. By following the detailed protocols for melt compounding and performance validation outlined in this guide, researchers and scientists can ensure the long-term stability and durability of their polyolefin-based products. The key to success lies in precise formulation, controlled processing conditions, and rigorous analytical testing.

References

  • Wiley Online Library. (n.d.). POLYETHYLENE (Stabilization and Compounding). [Link]

  • GSmach. (2025). Polypropylene Extrusion Process: From Raw Material to Final Product. [Link]

  • Northland Plastics. (n.d.). Polypropylene Profile Extrusions. [Link]

  • Formosa Plastics. (n.d.). Formolene® Polypropylene Single Screw PP Sheet Extrusion. [Link]

  • NIH National Library of Medicine. (2022). Assessment of the Ageing and Durability of Polymers. [Link]

  • Tri-iso. (n.d.). BASF Irganox 1726. [Link]

  • Tri-iso. (n.d.). BASF Irganox 1726 | Buy Quote Sample | Antioxidant. [Link]

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  • NIH National Library of Medicine. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. [Link]

  • ResearchGate. (2025). Interlaboratory test on polymers: Determination of antioxidants in polyolefins. [Link]

  • ASTM International. (2017). E2550 Standard Test Method for Thermal Stability by Thermogravimetry. [Link]

  • NIH National Library of Medicine. (2023). Comparative study of the antioxidant capability of EDTA and Irganox. [Link]

  • VTechWorks. (n.d.). Quantitative Analysis of Antioxidants from High Density Polyethylene (HDPE) by off-line Supercritical Fluid Extraction Coupled High Performance Liquid Chromatography. [Link]

  • Semantic Scholar. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. [Link]

  • ASTM International. (2021). E2550 Standard Test Method for Thermal Stability by Thermogravimetry. [Link]

  • MDPI. (2022). Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance. [Link]

  • Michigan Technological University. (n.d.). DEGRADATION OF POLYMERS AND POLYMER COMPOSITES IN EXTREME ENVIRONMENTS. [Link]

  • Exir Polymer. (2023). Plastic Compounding: Definition, Process, Applications. [Link]

  • Star Plastics. (n.d.). Plastics Compounding 101: What are Additives?. [Link]

  • Intertek. (n.d.). Thermal-Oxidative Stability ASTM D3012, GM9059P. [Link]

  • VTechWorks. (1997). Quantitative Analysis of Antioxidants from High Density Polyethylene (HDPE) by off-line Supercritical Fluid Extraction Coupled H. [Link]

  • MDPI. (n.d.). Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments?. [Link]

  • Polytechs. (n.d.). Glossary of compounding and compacting. [Link]

  • ResearchGate. (2025). (PDF) Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments?. [Link]

  • MDPI. (n.d.). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. [Link]

  • Micom. (n.d.). ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load. [Link]

  • ASTM International. (2019). D3012 Standard Test Method for Thermal-Oxidative Stability of Polypropylene Using a Specimen Rotator Within an Oven. [Link]

  • LinChemical. (n.d.). Linanox Irganox 1726, Antioxidant 1726, 110675-26-8 Mfg. [Link]

  • ResearchGate. (2025). An Antioxidant Bioinspired Phenolic Polymer for Efficient Stabilization of Polyethylene | Request PDF. [Link]

  • ResearchGate. (n.d.). Physico-chemical characterization of the blooming of Irganox 1076® antioxidant onto the surface of a silane-crosslinked polyethylene | Request PDF. [Link]

  • MATEC Web of Conferences. (n.d.). Rapid Determination of Antioxidant Irganox 1076 in Polyethylene. [Link]

  • Google Patents. (n.d.).
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  • Penn State University. (2023). Experimental Study on the Decomposition of Antioxidants and Interactions with Polypropylene Waste During Their Deconstruction. [Link]

  • ResearchGate. (2025). Migration of antioxidant additives from various polyolefinic plastics into oleaginous vehicles. [Link]

  • MASCOM GLOBAL. (2025). Antioxidants for Plastics: Function, Benefits, and Applications. [Link]

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Application Notes & Protocols: 2,4-Bis[(dodecylthio)methyl]-6-methylphenol as a High-Performance, High-Temperature Lubricant Additive

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The operational boundaries of modern machinery are increasingly defined by extreme temperatures, which accelerate the thermo-oxidative degradation of lubricants. This degradation manifests as increased viscosity, sludge and varnish formation, and ultimately, catastrophic equipment failure.[1] This document provides a detailed technical guide on the application of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol (CAS No. 110675-26-8), a multifunctional antioxidant, for stabilizing lubricants in high-temperature environments. We will explore its unique dual-function mechanism, present detailed protocols for performance evaluation, and offer insights into data interpretation for researchers and formulation scientists.

Introduction to this compound

This compound, also known by trade names such as Irganox 1726, is a highly effective antioxidant specifically engineered for organic materials, including lubricants, elastomers, and adhesives.[2][3] Its molecular architecture uniquely combines two distinct antioxidant functionalities into a single molecule: a sterically hindered phenol and two thioether chains.[2][4] This combination allows it to function as both a primary and secondary antioxidant, providing a multi-pronged defense against lubricant degradation across a wide temperature range.

The long dodecyl chains confer excellent solubility in non-polar base oils (hydrocarbons), while the core phenolic structure provides the necessary chemical reactivity to inhibit oxidation.[3] This makes it an ideal candidate for demanding applications such as high-grade engine oils, heat transfer fluids, compressor oils, and industrial gear oils where thermal stability is paramount.[5]

Physicochemical Properties

A comprehensive understanding of the additive's physical properties is crucial for effective formulation and handling.

PropertyValueSource(s)
CAS Number 110675-26-8[6][7][8]
Molecular Formula C₃₃H₆₀OS₂[2][4][6]
Molecular Weight 536.96 g/mol [4][]
Appearance White to light yellow waxy solid or liquid[2][4]
Melting Point ~28-30 °C[4][]
Flash Point ~232-300.5 °C[4][8]
Solubility Soluble in organic solvents; Insoluble in water[4]
Synonyms Irganox 1726, PowerNox™ 1726, Antioxidant 1726, 4,6-Bis(dodecylthiomethyl)-o-cresol[2][3][4]
Chemical Structure

The structural arrangement of this compound is fundamental to its function.

Caption: Figure 1: Chemical Structure of the Additive.

Mechanism of Action in High-Temperature Lubrication

Lubricant degradation is a self-propagating cycle of auto-oxidation involving free radicals.[10][11] The efficacy of this compound stems from its ability to interrupt this cycle at two critical stages.

  • Initiation & Propagation: At high temperatures, and in the presence of oxygen and metal catalysts, lubricant molecules (R-H) form unstable alkyl radicals (R•). These react rapidly with oxygen to form peroxy radicals (ROO•), which then attack other lubricant molecules, propagating the chain reaction and forming hydroperoxides (ROOH).[1]

  • Decomposition: Hydroperoxides are thermally unstable and decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, dramatically accelerating the oxidation process.[10]

This additive's dual-functionality provides a robust defense:

  • Primary Antioxidant (Radical Scavenging): The sterically hindered phenolic group acts as a "radical scavenger."[11] It donates its hydrogen atom to neutralize the highly reactive peroxy radicals (ROO•), effectively breaking the propagation cycle. The resulting phenoxyl radical is resonance-stabilized and relatively unreactive, preventing it from initiating new oxidation chains.[10][12]

  • Secondary Antioxidant (Hydroperoxide Decomposition): The thioether (-S-) linkages function as "peroxide decomposers."[11][13] They catalytically decompose hydroperoxides (ROOH) into stable, non-radical products, primarily alcohols. This preemptively removes the source of the highly destructive alkoxy and hydroxyl radicals.[10]

G cluster_oxidation Lubricant Auto-Oxidation Cycle cluster_intervention Additive Intervention RH Lubricant (R-H) R_rad Alkyl Radical (R•) RH->R_rad Heat, O₂, Metals ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O₂ ROO_rad->RH Propagation ROOH Hydroperoxide (ROOH) ROO_rad->ROOH Degradation Sludge, Varnish, Acid Formation ROOH->Degradation Decomposition Stable_Products Stable Products ROOH->Stable_Products Forms Phenol Primary AO (Hindered Phenol) Phenol->ROO_rad Intercepts & Neutralizes Thioether Secondary AO (Thioether) Thioether->ROOH Decomposes

Caption: Figure 2: Dual-Function Antioxidant Mechanism.

Performance Evaluation Protocols

To validate the efficacy of this compound, a series of standardized tests must be performed. The following protocols describe the essential methodologies for quantifying its performance in a lubricant formulation. A typical evaluation workflow involves preparing a baseline (unadditized oil) and a test sample (additized oil) and comparing their performance.

G cluster_tests Performance Testing Battery start Start: Define Base Oil & Additive Treat Rate (e.g., 0.5% w/w) prep Prepare Lubricant Blends: 1. Base Oil (Control) 2. Base Oil + Additive start->prep split Divide Samples for Parallel Testing prep->split rpvot Protocol 3.1: Oxidative Stability (ASTM D2272 - RPVOT) split->rpvot Sample A aw Protocol 3.2: Anti-Wear Properties (ASTM D4172 - Four-Ball) split->aw Sample B tga Protocol 3.3: Thermal Stability (TGA) split->tga Sample C analysis Data Collation & Analysis rpvot->analysis aw->analysis tga->analysis report Final Report: Comparative Performance & Efficacy Assessment analysis->report

Caption: Figure 3: Experimental Evaluation Workflow.

Protocol 3.1: Evaluation of Thermo-Oxidative Stability
  • Method: Rotating Pressure Vessel Oxidation Test (RPVOT)

  • Standard: ASTM D2272

  • Causality: This test is critical as it simulates the high-temperature, oxygen-rich, and catalytically active environment that a lubricant experiences in service. It directly measures the additive's ability to resist oxidation, with a longer induction time indicating superior performance.[14][15]

Methodology:

  • Preparation: Place a 50 g sample of the lubricant (either control or additized) into the test vessel. Add 5 mL of distilled water and a polished copper catalyst coil.

  • Assembly: Seal the vessel and charge it with pure oxygen to a pressure of 90 psi (620 kPa).

  • Testing: Place the sealed vessel in a heating bath maintained at 150 °C. The vessel is rotated at 100 rpm.

  • Data Collection: Continuously monitor the pressure inside the vessel. The test concludes when the pressure drops by 25 psi (172 kPa) from its maximum value.

  • Analysis: The result is reported as the "oxidation induction time" in minutes. A longer time signifies greater oxidative stability.

Protocol 3.2: Assessment of Anti-Wear Characteristics
  • Method: Four-Ball Wear Preventive Characteristics Test

  • Standard: ASTM D4172[16]

  • Causality: While primarily an antioxidant, the additive's interaction with metal surfaces under load is important. This test determines if the additive contributes to or detracts from the lubricant's ability to form a protective film on sliding surfaces, preventing direct metal-to-metal contact.[17][18]

Methodology:

  • Setup: Secure three stationary 12.7 mm steel balls in the test cup. Add the test lubricant until the balls are fully submerged.

  • Assembly: Place a fourth steel ball in the rotating chuck, bringing it into contact with the three stationary balls.

  • Test Conditions: Apply a specified load (e.g., 40 kgf) and temperature (e.g., 75 °C).[19]

  • Operation: Rotate the top ball at a constant speed (e.g., 1200 rpm) for a fixed duration (e.g., 60 minutes).[16]

  • Analysis: After the test, clean the three stationary balls and measure the diameter of the wear scars using a microscope. Calculate the average wear scar diameter (WSD) in millimeters. A smaller WSD indicates better anti-wear protection.[20]

Protocol 3.3: Determination of Thermal Stability
  • Method: Thermogravimetric Analysis (TGA)

  • Standard: ASTM E1131

  • Causality: TGA provides a direct measure of the additive's thermal stability and its effect on the lubricant's volatility. It identifies the temperature at which the material begins to decompose, which is a crucial parameter for high-temperature applications.[15][21]

Methodology:

  • Sample Preparation: Place a small, precise amount of the lubricant sample (5-10 mg) into a TGA crucible.

  • Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., Nitrogen) to prevent oxidation during the analysis.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature up to a high temperature (e.g., 600 °C).

  • Data Collection: The instrument continuously records the sample's mass as a function of temperature.

  • Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins. A higher T_onset indicates greater thermal stability.

Data Presentation and Interpretation

Effective data presentation is key to demonstrating the additive's value. The results should always be presented as a comparison between the base oil and the additized oil.

Table 2: Representative Performance Data
Test ParameterStandardBase Oil (Control)Base Oil + 0.5% AdditivePerformance Improvement
Oxidation Stability ASTM D227245 min> 250 min> 450%
Anti-Wear (WSD) ASTM D41720.65 mm0.48 mm26% Reduction
Thermal Stability (T_onset) TGA215 °C240 °C+25 °C

Note: The data above is illustrative and represents expected performance trends.

Interpretation:

  • The dramatic increase in the RPVOT induction time is the primary indicator of the additive's powerful antioxidant capabilities.

  • The reduction in the Wear Scar Diameter (WSD) demonstrates a positive contribution to the lubricant's anti-wear properties, likely through the formation of a protective film involving the sulfur moieties.

  • The elevated TGA onset temperature confirms that the additive enhances the overall thermal stability of the formulation, delaying volatile losses and chemical breakdown at high temperatures.

Formulation and Synergistic Considerations

  • Treat Rate: A typical starting treat rate for this compound in industrial lubricants is between 0.3% and 0.5% by weight.[5] The optimal concentration depends on the base oil type, the severity of the application, and the presence of other additives.

  • Synergy: This hindered phenolic antioxidant can exhibit powerful synergistic effects when combined with other types of antioxidants, particularly aromatic amines.[14] Such combinations can provide broader and more robust protection than either additive used alone.

  • Compatibility: The additive demonstrates good solubility in mineral and synthetic ester base oils.[14] However, compatibility and stability tests should always be conducted for any new formulation.

Conclusion

This compound is a highly effective, multifunctional additive that significantly enhances the performance and extends the service life of lubricants in high-temperature applications. Its unique dual-action mechanism, which combines radical scavenging and peroxide decomposition, provides comprehensive protection against thermo-oxidative degradation. The protocols outlined in this guide provide a robust framework for researchers and formulators to quantify its benefits, leading to the development of more durable and reliable lubricants for the most demanding operational environments.

References

  • High-temperature lubricating oil detection method (lubricating oil high temperature and high shear index) - INZOC. (2025). INZOC.
  • ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments. (n.d.). Rtec Instruments.
  • Effectiveness of Lubricants and Fly Ash Additive on Surface Damage Resistance under ASTM Standard Oper
  • Phenolic Ester Antioxidant Lubric
  • Test Methods Ref - Nye Lubricants. (n.d.). Nye Lubricants.
  • Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. (2010). CentAUR.
  • High Temperature Antioxidant Ester Phenolic Type T512. (n.d.). Shenyang Additive Co., Ltd.
  • 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS No. 110675-26-8 | Tintoll. (n.d.). Tintoll.
  • Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. (n.d.). Dr. Christine Grant.
  • Lubricating Oils Testing Methods - AONG website. (2017). AONG.
  • Nano Gun Guard Review 2026: Worth the High Price? (2026). Gun University.
  • How Lubricating Oils and Greases Are Tested. (2025). YouTube.
  • CAS 110675-26-8: 2,4-Bis(dodecylthiomethyl)-6-methylphenol. (n.d.). CymitQuimica.
  • CAS 110675-26-8 2,4-Bis(dodecylthiomethyl)-6-methylphenol. (n.d.). Alfa Chemistry.
  • On the Difference in the Action of Anti-Wear Additives in Hydrocarbon Oils and Vegetable Triglycerides. (2023). MDPI.
  • CAS 110675-26-8 2,4-bis-(Dodecylthiomethyl)-6-methylphenol. (n.d.). BOC Sciences.
  • Antioxidants In Lubricants: Essential or Excessive?. (n.d.). Learn Oil Analysis.
  • This compound. (n.d.). PubChem.
  • Phenol, 2,4-bis[(dodecylthio)methyl]-6-methyl-. (n.d.). US EPA.
  • 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS 110675-26-8. (n.d.).
  • Antioxidant Additives in Lubricant Oils: Mechanism and Evalu
  • Understanding the role of antioxidants in lubricants. (n.d.).
  • Research Progress of Antioxidant Additives for Lubric

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Application Notes and Protocols for Enhanced Stability of Hot-Melt Adhesives Using 2,4-Bis[(dodecylthio)methyl]-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Combating Degradation in Hot-Melt Adhesives

Hot-melt adhesives (HMAs) are thermoplastic materials that are applied in a molten state and form a bond upon cooling. Their versatility, fast setting times, and absence of volatile organic compounds (VOCs) have led to their widespread use in packaging, electronics, construction, and consumer goods. However, the high temperatures required for their application (often exceeding 160°C) can initiate thermal and oxidative degradation of the polymer backbone and other components within the adhesive formulation.[1][2] This degradation manifests as undesirable changes in viscosity, color, and adhesive performance, and can lead to char or skin formation, which may clog application equipment.[1][3][4]

To counteract these degradation pathways, antioxidants are crucial additives in HMA formulations.[3][5][6] They function by intercepting reactive radical species that are the primary drivers of polymer degradation, thereby preserving the adhesive's properties during processing and throughout its service life.[3][5][7] This document provides a detailed guide on the use of a multifunctional antioxidant, 2,4-Bis[(dodecylthio)methyl]-6-methylphenol , to significantly improve the stability of hot-melt adhesives.

Featured Antioxidant: this compound

Chemical Structure and Properties:

  • CAS Number: 110675-26-8[8][9][10][11]

  • Synonyms: Irganox 1726, PowerNox™ 1726, 2-methyl-4,6-bis(dodecylthiomethyl)phenol[8]

  • Molecular Formula: C₃₃H₆₀OS₂[8][10][12]

  • Appearance: White to light yellow waxy solid or yellowish liquid[8][10][12]

  • Key Feature: A multifunctional antioxidant that combines a sterically hindered phenolic group (primary antioxidant) and thioether moieties (secondary antioxidant) in a single molecule.[8]

This unique structure allows it to provide comprehensive protection against both processing and long-term thermal degradation.[8] It is particularly effective in adhesives based on unsaturated polymers like Styrene-Butadiene-Styrene (SBS) or Styrene-Isoprene-Styrene (SIS).[8]

Mechanism of Action: A Two-Fold Protective Strategy

The enhanced stability imparted by this compound stems from its dual-functionality, which interrupts the auto-oxidation cycle at two key stages.

  • Primary Antioxidant Action (Radical Scavenging): The sterically hindered phenolic group acts as a primary antioxidant.[3][5][6] During thermal stress, free radicals (R•) are formed on the polymer chains. These rapidly react with oxygen to form peroxy radicals (ROO•), which then propagate the degradation by abstracting hydrogen from other polymer chains. The phenolic hydroxyl group donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable phenoxyl radical that does not propagate the degradation chain.[5][13][14]

  • Secondary Antioxidant Action (Hydroperoxide Decomposition): The thioether groups function as secondary antioxidants. They decompose hydroperoxides (ROOH), which are formed during the oxidation process, into non-radical, stable products. This prevents the hydroperoxides from breaking down into more reactive radicals that would otherwise accelerate the degradation process.[5]

The synergistic effect of these two mechanisms within a single molecule makes this compound a highly efficient stabilizer for hot-melt adhesives.

Antioxidant_Mechanism Polymer Polymer Chain R_radical Polymer Radical (R•) Polymer:e->R_radical:w Initiation Heat Heat, Shear Heat->Polymer ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical Propagation Oxygen Oxygen (O2) Oxygen->R_radical ROOH Hydroperoxide (ROOH) ROO_radical->ROOH Propagation Stable_Phenoxyl Stable Phenoxyl Radical ROOH->R_radical Decomposition Degradation Degradation (Viscosity Change, Color Change) ROOH->Degradation Leads to Stable_Products Stable Non-Radical Products Antioxidant 2,4-Bis[(dodecylthio)methyl] -6-methylphenol Antioxidant->ROO_radical H• Donation (Phenolic Group) Antioxidant->ROOH Decomposition (Thioether Group)

Figure 1: Dual-function antioxidant mechanism.

Experimental Protocols

Part 1: Formulation of a Stabilized Hot-Melt Adhesive

This protocol outlines the preparation of a generic Styrene-Isoprene-Styrene (SIS) based hot-melt adhesive. The quantities can be adapted for specific applications.

Materials & Equipment:

  • SIS block copolymer

  • Tackifying resin (e.g., C5 hydrocarbon resin)

  • Plasticizing oil (e.g., naphthenic oil)

  • This compound

  • Control antioxidant (optional, e.g., a standard hindered phenol like BHT)

  • High-shear laboratory mixer with heating mantle and temperature control

  • Nitrogen gas inlet (optional, to minimize oxidation during mixing)

Protocol:

  • Preparation: Pre-heat the laboratory mixer to 170-180°C. If available, purge the mixing vessel with nitrogen to create an inert atmosphere.

  • Component Addition:

    • Begin by adding the plasticizing oil and tackifying resin to the pre-heated mixer. Allow them to melt and mix until a homogeneous blend is achieved.

    • Slowly add the SIS block copolymer in portions to the molten mixture. High shear is necessary to ensure proper dispersion and prevent the polymer from agglomerating.

    • Continue mixing until the polymer is completely dissolved and the mixture is uniform. This may take 60-90 minutes.

  • Antioxidant Incorporation:

    • For the stabilized formulation, add 0.5% (by weight) of this compound to the molten adhesive.

    • For a control formulation, prepare a separate batch without any antioxidant or with a standard antioxidant at a comparable loading level.

  • Final Mixing: Continue mixing for an additional 15-20 minutes to ensure the antioxidant is fully dissolved and homogeneously distributed throughout the adhesive.

  • Discharge and Storage: Pour the molten adhesive into a suitable container (e.g., a silicone-lined tray) and allow it to cool to room temperature. Store the solidified adhesive in a sealed container, protected from light and moisture.

Part 2: Evaluation of Adhesive Stability

The following protocols are designed to quantify the improvement in stability provided by the antioxidant. The primary standard for this evaluation is based on ASTM D4499, "Standard Test Method for Heat Stability of Hot-Melt Adhesives".[1][2][15][16]

A. Thermal Aging (Pot-Life Stability)

This test simulates the conditions an adhesive experiences when held in a molten state in application equipment.[4]

Equipment:

  • Forced-air laboratory oven

  • Glass beakers (100 mL)

  • Brookfield rotational viscometer with a Thermosel attachment[17][18][19]

  • Colorimeter or spectrophotometer (for Gardner color or similar scales)

Protocol:

  • Sample Preparation: Place 50 grams of the control adhesive and 50 grams of the stabilized adhesive into separate, labeled glass beakers.

  • Initial Measurements (Time = 0 hours):

    • Viscosity: Measure the initial viscosity of a sample from each batch at the intended application temperature (e.g., 175°C) according to ASTM D3236.[17][18][19]

    • Color: Measure the initial color of the solidified adhesive.

  • Accelerated Aging: Place the beakers containing the adhesives into the oven set at the application temperature (175°C).[20]

  • Periodic Measurements: At regular intervals (e.g., 24, 48, 72, and 96 hours), remove a small aliquot of each adhesive from the oven.[4]

    • Measure the viscosity and color as described in step 2.

    • Visually inspect the surface of the adhesive in the beaker for any skin or char formation and note the observations.[1]

  • Data Analysis: Plot the change in viscosity and color over time for both the control and the stabilized formulations.

B. Viscosity Measurement Protocol (ASTM D3236)

Equipment:

  • Brookfield Rotational Viscometer with Thermosel and appropriate spindle (e.g., SC4-27).[17][18][19]

Protocol:

  • Set the Thermosel to the desired temperature (e.g., 175°C) and allow it to equilibrate.

  • Place an appropriate amount of the adhesive sample into the sample chamber and allow it to melt and reach thermal equilibrium.

  • Lower the viscometer and insert the spindle into the molten adhesive.

  • Begin spindle rotation at a set speed (e.g., 20 rpm).

  • Allow the reading to stabilize and then record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).[21][22]

Stability_Testing_Workflow Start Start: Formulated Adhesives (Control & Stabilized) Initial_Measurement Initial Measurement (Time = 0) - Viscosity (ASTM D3236) - Color Start->Initial_Measurement Aging Thermal Aging (ASTM D4499) Oven @ 175°C Initial_Measurement->Aging Periodic_Measurement Periodic Measurements (24, 48, 72, 96 hrs) - Viscosity - Color - Visual Inspection Aging->Periodic_Measurement Sample at intervals Data_Analysis Data Analysis - Plot Viscosity vs. Time - Plot Color vs. Time Periodic_Measurement->Data_Analysis Conclusion Conclusion: Compare Stability Data_Analysis->Conclusion

Figure 2: Workflow for adhesive stability testing.

Data Presentation and Expected Results

The effectiveness of this compound is best illustrated through a comparative analysis of the aged samples.

Table 1: Viscosity Stability During Thermal Aging at 175°C

Aging Time (hours)Control Adhesive Viscosity (cP)% ChangeStabilized Adhesive Viscosity (cP)% Change
020500%20650%
241820-11.2%2010-2.7%
481550-24.4%1975-4.4%
721230-40.0%1940-6.1%
96980-52.2%1915-7.3%

Table 2: Color Stability and Visual Inspection During Thermal Aging at 175°C

Aging Time (hours)Control Adhesive (Gardner Color)Control Visual NotesStabilized Adhesive (Gardner Color)Stabilized Visual Notes
01Clear, no impurities1Clear, no impurities
243Slight yellowing1No significant change
485Moderate yellowing2Slight yellowing
728Dark yellow, slight skinning2Slight yellowing
9611Brown, significant skin/char3Minor yellowing, no skinning

Interpretation of Results:

The data clearly demonstrates the superior performance of the adhesive stabilized with this compound. The control sample exhibits a significant drop in viscosity, indicative of polymer chain scission and degradation.[3] In contrast, the stabilized sample maintains a much more consistent viscosity, ensuring reliable application performance over time.[23] Similarly, the dramatic color change and skin formation in the control are effectively mitigated in the stabilized formulation, highlighting the antioxidant's ability to prevent oxidative degradation that leads to chromophore formation.[5]

Conclusion and Field Insights

The incorporation of this compound at low loading levels (typically 0.2% to 1.0%) provides a robust solution to the inherent stability challenges of hot-melt adhesives. Its multifunctional mechanism offers comprehensive protection against both thermal and oxidative degradation, resulting in:

  • Consistent Viscosity: Ensures uniform and predictable application, reducing downtime and material waste.

  • Color Stability: Maintains the aesthetic quality of the final product, which is critical in applications where the adhesive is visible.

  • Reduced Char and Skin Formation: Minimizes equipment clogging and maintenance, leading to improved operational efficiency.

  • Extended Pot Life: Allows the adhesive to be held at application temperature for longer periods without significant degradation.[4]

By following the formulation and testing protocols outlined in these application notes, researchers and formulators can effectively validate the performance benefits of this compound and develop more durable and reliable hot-melt adhesive systems.

References

  • Additive Advances. (2004, March 1). Adhesives & Sealants Industry. [Link]

  • ASTM D4499-07. (2021, April 8). Standard Test Method for Heat Stability of Hot-Melt Adhesives (Withdrawn 2021). ASTM International. [Link]

  • ASTM D4499-07. Standard Test Method for Heat Stability of Hot-Melt Adhesives. [Link]

  • Hot Melt Adhesives Viscosity Analysis. Brookfield Engineering. [Link]

  • D4499 Standard Test Method for Heat Stability of Hot-Melt Adhesives. (2017, August 16). ASTM International. [Link]

  • ASTM D4499-07(2015) 《Standard Test Method for Heat Stability of Hot-Melt Adhesives (Withdrawn 2021)》. NBchao.Com. [Link]

  • AO 1400 Antioxidant and Hot Melt Adhesive Performance Review. Mayzo Inc. [Link]

  • Simulating the Aging of Adhesives. (2008, February 1). Adhesives & Sealants Industry. [Link]

  • Viscosity testing for hot melt adhesives. (2017, April 12). Laboratory Talk. [Link]

  • Aging Mechanisms and Anti-Aging Technologies for Hot Melt Adhesives. (2025, August 22). LinkedIn. [Link]

  • Aging Performance of Hot Melt Adhesives – or “Pot Life”. Glue Machinery Corporation. [Link]

  • Viscosity (hotmelt). Intercol adhesives. [Link]

  • Hot Melt Adhesives. Thomasnet. [Link]

  • Hot-melt adhesive. Wikipedia. [Link]

  • Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals. [Link]

  • Thermooxidative stability of hot melt adhesives based on metallocene polyolefins grafted with polar acrylic acid moieties. ResearchGate. [Link]

  • Hot Melt Pressure Sensitive Archive Adhesives. ANSI Webstore. [Link]

  • High heat resistant hot melt adhesive.
  • 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS No. 110675-26-8. Tintoll. [Link]

  • Learn about Viscosity and Viscometry. AMETEK Brookfield. [Link]

  • The Essential Role of Antioxidants in Polymer Chemistry: Safeguarding Against Aging and Degradation. Safic-Alcan. [Link]

  • Parametric study of hot-melt adhesive under accelerated ageing for automotive applications. ResearchGate. [Link]

  • Accelerated Aging. ARDL. [Link]

  • This compound. PubChem. [Link]

  • Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023, August 14). LinkedIn. [Link]

  • 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS 110675-26-8. Watson International. [Link]

  • Heat Stability of Hot-Melt Adhesives. Intercol. [Link]

  • Concept, mechanism, and applications of phenolic antioxidants in foods. (2020, July 20). PubMed. [Link]

  • Technical Paper - Introduction To Hot Melt Adhesives. Formulated Resins Ltd. [Link]

  • 2,4-BIS((DODECYLTHIO)METHYL)-6-METHYLPHENOL. precisionFDA. [Link]

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Analytical methods for the quantification of "Irganox 1726" in polymer matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the quantitative determination of Irganox 1726, a multifunctional phenolic antioxidant, in various polymer matrices.[1][2] It is intended for researchers, scientists, and quality control professionals in the polymer, adhesives, and related industries. This note details robust protocols for sample preparation, including solvent extraction techniques, and subsequent analysis by High-Performance Liquid Chromatography (HPLC). The methodologies described are designed to ensure accuracy, precision, and reliability in the quantification of this key stabilizer, which is crucial for ensuring product performance and stability.[1][3]

Introduction: The Role and Significance of Irganox 1726

Irganox 1726, chemically known as 2,4-Bis(dodecylthiomethyl)-6-methylphenol, is a highly effective, non-discoloring, and non-staining phenolic antioxidant.[1][3] Its primary function is to protect organic polymers from thermo-oxidative degradation during processing and end-use applications.[1][3] It is widely used in adhesives, particularly hot-melt and solvent-borne types, as well as in elastomers like natural rubber, styrene-block copolymers (SBS, SIS), and polyurethanes.[1][2][4]

The concentration of Irganox 1726 in a polymer formulation is a critical quality parameter. Insufficient levels can lead to premature degradation of the polymer, compromising its mechanical properties and lifespan. Conversely, excessive amounts can be economically inefficient and may lead to other undesirable effects. Therefore, accurate and reliable quantification of Irganox 1726 is essential for formulation development, quality control, and regulatory compliance. Typical usage levels range from 0.1% to 1.0%.[1][3]

Chemical Structure and Properties of Irganox 1726:

PropertyValue
Chemical Name 2,4-Bis(dodecylthiomethyl)-6-methylphenol
CAS Number 110675-26-8
Molecular Formula C33H60OS2
Molecular Weight 536.96 g/mol
Appearance Solid
Melting Point ~30 °C
Solubility (at 20°C) Soluble in acetone, cyclohexane, ethyl acetate, n-hexane, toluene (>50 g/100g ); Insoluble in water (<0.1 g/100g )[1]

Foundational Principles: Sample Preparation

The accurate quantification of Irganox 1726 is fundamentally dependent on its efficient extraction from the polymer matrix. The choice of extraction technique is dictated by the nature of the polymer, the concentration of the antioxidant, and the available laboratory equipment. The overarching goal is to quantitatively transfer the analyte from the solid polymer into a liquid solvent with minimal degradation and interference.

Preliminary Sample Handling

Prior to extraction, the polymer sample must be prepared to maximize the surface area available for solvent contact. This is typically achieved by:

  • Grinding/Cryo-grinding: Reducing the polymer pellets or articles into a fine powder. For tougher or more elastic polymers, cryogenic grinding using liquid nitrogen is highly effective in achieving a brittle state that is easily pulverized.

  • Thin Film Preparation: For some analyses, dissolving the polymer in a suitable solvent and casting a thin film can be an alternative. However, this is less common for quantitative extraction.

Extraction Methodologies

Several extraction techniques can be employed. The selection of the optimal method involves a trade-off between extraction efficiency, time, solvent consumption, and potential for analyte degradation.

A classical and exhaustive technique, Soxhlet extraction provides high extraction efficiency through continuous cycling of fresh, heated solvent over the sample.[5][6] It is often considered a benchmark method.

  • Principle: The sample is placed in a thimble, and a suitable solvent is heated in a flask. The solvent vapor bypasses the thimble, condenses, and drips back onto the sample, gradually filling the thimble. Once the solvent reaches a certain level, it siphons back into the flask, carrying the extracted analyte. This cycle repeats, ensuring a thorough extraction.[7]

  • Advantages: High recovery rates and well-established protocols.[6]

  • Disadvantages: Time-consuming (can take 6-48 hours), requires large volumes of solvent, and the prolonged exposure to heat can potentially degrade thermally sensitive analytes.[7]

ASE is a more modern and efficient alternative to Soxhlet extraction. It utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[8][9]

  • Principle: The sample is packed into a stainless-steel cell, which is then filled with the extraction solvent. The cell is heated and pressurized, which maintains the solvent in its liquid state well above its atmospheric boiling point. The elevated temperature increases the solubility and diffusion rate of the analyte, while the pressure forces the solvent into the polymer matrix.[8]

  • Advantages: Significantly faster than Soxhlet (typically 15-30 minutes per sample), uses much less solvent, and can be automated.[8][9]

  • Disadvantages: Requires specialized equipment.

Ultrasonication uses high-frequency sound waves to facilitate the extraction process.

  • Principle: The polymer sample is immersed in a suitable solvent and subjected to ultrasonic waves. The cavitation bubbles created by the ultrasound collapse near the sample surface, creating microjets and shockwaves that enhance solvent penetration and mass transfer of the analyte from the polymer matrix into the solvent.

  • Advantages: Relatively fast, simple to perform, and can be conducted at room temperature, which is beneficial for thermally labile compounds.

  • Disadvantages: Extraction efficiency can be variable and may not be as exhaustive as Soxhlet or ASE. The process can sometimes generate free radicals which might degrade the antioxidant.[10]

Solvent Selection: A Critical Choice

The choice of solvent is paramount for successful extraction. An ideal solvent should:

  • Readily dissolve Irganox 1726.

  • Have a low solubility for the polymer matrix itself to avoid co-extraction of oligomers and other interfering substances.

  • Be compatible with the subsequent analytical technique (e.g., HPLC).

  • Have a relatively low boiling point for easy removal post-extraction if concentration is needed.

Based on the solubility profile of Irganox 1726, suitable solvents include:

  • Good Solvents for Irganox 1726: Acetone, Cyclohexane, Ethyl Acetate, n-Hexane, Toluene.[1]

  • Poor Solvents for Irganox 1726: Water, Methanol.[1]

A common strategy involves using a solvent mixture. For example, a primary solvent that is a good solvent for the antioxidant but a poor solvent for the polymer can be mixed with a small amount of a secondary solvent that causes the polymer to swell, thereby facilitating the extraction of the additive.[9] For instance, a mixture of isopropanol and cyclohexane has been shown to be effective for extracting additives from polyolefins.[9][11]

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quantification of Irganox 1726 and other polymer additives due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.

Chromatographic Principle

HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For Irganox 1726, a reversed-phase HPLC method is typically employed.

  • Reversed-Phase HPLC: The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of acetonitrile and water). Non-polar compounds like Irganox 1726 will have a stronger affinity for the stationary phase and will therefore be retained longer on the column, eluting later than more polar compounds.

Experimental Protocol: HPLC-UV Analysis of Irganox 1726

This protocol provides a general framework for the quantitative analysis of Irganox 1726. Method optimization and validation are crucial for each specific polymer matrix and laboratory setup.

3.2.1. Materials and Reagents

  • Irganox 1726 analytical standard (of known purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Extraction solvent (e.g., isopropanol, cyclohexane)

  • Polymer sample containing Irganox 1726

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

3.2.2. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of Irganox 1726 standard and dissolve it in a suitable solvent (e.g., isopropanol) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2.3. Sample Preparation (using ASE)

  • Accurately weigh approximately 1-2 g of the ground polymer sample into an ASE cell.

  • Mix the sample with an inert dispersant like sand to prevent agglomeration.[9]

  • Place the cell in the ASE system.

  • Extract the sample using the optimized conditions (see table below).

  • Collect the extract in a collection vial.

  • Quantitatively transfer the extract to a volumetric flask and dilute to a known volume with the extraction solvent.

  • Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial.

3.2.4. HPLC Conditions

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: WaterB: Acetonitrile
Gradient 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detector UV-Vis or Photodiode Array (PDA) at 280 nm

3.2.5. Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak area for Irganox 1726 at each concentration. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Sample Analysis: Inject the prepared sample extract into the HPLC system and record the peak area of the Irganox 1726 peak.

  • Calculation: Use the calibration curve equation to calculate the concentration of Irganox 1726 in the sample extract. Account for all dilution factors to determine the final concentration of Irganox 1726 in the original polymer sample, typically expressed in weight percent (wt%) or parts per million (ppm).

Method Validation

To ensure the reliability of the analytical method, it must be validated according to established guidelines, such as those from the FDA or ICH.[12][13] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike and recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualization of Workflows

General Workflow for Irganox 1726 Quantification

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Start Polymer Sample Grind Grinding / Cryo-grinding Start->Grind Extract Solvent Extraction (Soxhlet, ASE, or UAE) Grind->Extract Filter Filtration (0.45 µm) Extract->Filter HPLC HPLC Injection Filter->HPLC Detect UV Detection (280 nm) HPLC->Detect Data Data Acquisition (Chromatogram) Detect->Data Calculate Concentration Calculation Data->Calculate Calibrate Calibration Curve (Standard Solutions) Calibrate->Calculate Result Final Result (%w/w or ppm) Calculate->Result

Caption: Workflow for Irganox 1726 analysis in polymers.

Decision Tree for Extraction Method Selection

Start Need to extract Irganox 1726 from polymer matrix Time Is extraction time a critical factor? Start->Time Equip Is specialized equipment (ASE) available? Time->Equip Yes Soxhlet Use Soxhlet Extraction Time->Soxhlet No Solvent Is solvent consumption a concern? Thermal Is the analyte thermally sensitive? Solvent->Thermal Yes Solvent->Soxhlet No Thermal->Soxhlet No UAE Use Ultrasonic-Assisted Extraction (UAE) Thermal->UAE Yes Equip->Solvent No ASE Use Accelerated Solvent Extraction (ASE) Equip->ASE Yes

Caption: Decision tree for selecting an extraction method.

Troubleshooting and Expert Insights

  • Peak Tailing or Broadening in HPLC: This can be caused by a number of factors, including column degradation, improper mobile phase composition, or interactions between the analyte and active sites on the stationary phase. Ensure the mobile phase is properly degassed, check the column's performance with a standard, and consider using a mobile phase modifier if necessary.

  • Low Recovery: Incomplete extraction is the most likely cause. Re-evaluate the choice of extraction solvent and consider increasing the extraction time or temperature. For ASE, ensure the sample is properly dispersed and not channeling. For Soxhlet, ensure a sufficient number of cycles are completed.

  • Matrix Interference: Co-extracted polymer oligomers or other additives can interfere with the quantification of Irganox 1726. A photodiode array (PDA) detector can be useful in assessing peak purity. If significant interference is observed, sample cleanup using Solid Phase Extraction (SPE) may be necessary.

  • Analyte Degradation: As a phenolic antioxidant, Irganox 1726 can be susceptible to oxidation, especially at elevated temperatures. When using thermal extraction methods, it is advisable to perform a recovery study with a spiked sample to ensure the analyte is not degrading during the extraction process. Using an inert atmosphere (e.g., nitrogen) during extraction can also minimize degradation.[10]

Conclusion

The reliable quantification of Irganox 1726 in polymer matrices is a critical aspect of quality assurance in many industries. The combination of an efficient extraction technique, such as Accelerated Solvent Extraction, with a robust and validated HPLC-UV method provides a powerful tool for this purpose. By understanding the principles behind each step of the analytical process and by implementing proper method validation, researchers and scientists can ensure the generation of accurate and precise data, ultimately contributing to the development and production of high-quality, durable polymer products.

References

  • Thermo Fisher Scientific. (n.d.). Accelerated Solvent Extraction for Additives in Polymer Materials.
  • Thermo Fisher Scientific. (n.d.). Accelerated Solvent Extraction of Additives from Polymer Materials.
  • Clifford, A. A., et al. (1999). A simple solvent selection method for accelerated solvent extraction of additives from polymers. Analyst, 124(4), 461-465.
  • SGS Polymer Solutions. (n.d.). Solvent Extractions.
  • BASF. (2022, October). Irganox® 1726 Technical Data Sheet.
  • CEM Corporation. (n.d.). Extraction of Additives from Plastics.
  • Lab Pro. (2025, June 24). Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory.
  • Organomation. (n.d.). What is Soxhlet Extraction?.
  • Hielscher Ultrasonics. (n.d.). Soxhlet Extraction - What is it? How does it work?.
  • FILAB. (n.d.). Soxhlet analysis and extraction of your samples.
  • SpecialChem. (2024, July 18). Irganox® 1726 (Antioxidant) by BASF: Technical Datasheet.
  • BDMAEE. (2025, June 27). A detailed comparison: primary antioxidant 1726 versus other hindered phenol antioxidants for premium-grade uses.
  • Chemsrc. (2025, September 10). Irganox 1726 | CAS#:110675-26-8.
  • Tri-iso. (n.d.). BASF Irganox 1726.
  • ChemicalBook. (n.d.). Antioxidant 1726 CAS#: 110675-26-8.
  • Shimadzu. (n.d.). LC-MS Application Data Sheet No. 048 Simultaneous Analysis of Irganox Polymer Additive using LC-MS.
  • Li, B., et al. (2015). Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography. Journal of Chromatographic Science, 53(6), 935-943.
  • Jordi Labs. (n.d.). Solubility for Common Extractable Compounds.
  • Li, B., et al. (2014, December 3). Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography. Journal of Chromatographic Science.
  • FILAB. (n.d.). Laboratory analysis of antioxidant additives.
  • Biedermann, M., et al. (2004). Interlaboratory test on polymers: Determination of antioxidants in polyolefins. Polymer Testing, 23(6), 639-647.
  • Wang, Y., et al. (2018). Rapid Determination of Antioxidant Irganox 1076 in Polyethylene. MATEC Web of Conferences, 232, 02016.
  • ResearchGate. (n.d.). ADDITIVE ANALYSIS IN POLYOLEFINS.
  • Kumar, N., & Voelcker, N. H. (2017). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 9(12), 654.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
  • Waters Corporation. (n.d.). COMPARISON OF HPLC AND UHPLC ANALYSIS OF POLYMER ADDITIVES WITH ELUCIDATION OF MASS DETECTION.
  • Demertzis, P. G., & Franz, R. (1998). Development of an HPLC method for measurements of the stability of Irganox-type polymer antioxidants in fatty food simulants. Zeitschrift für Lebensmitteluntersuchung und -Forschung A, 206(3), 193-198.
  • BenchChem. (2025). A Comparative Guide to Quantitative Analysis of Industrial Additives in Polymers.
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  • Agilent Technologies. (n.d.). Analysis of Phenolic Antioxidant and Erucamide Slip Additives in Polymer by Rapid-Resolution LC Application.
  • ChemicalBook. (2025, August 5). Antioxidant 1726 | 110675-26-8.
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  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of Agricultural and Food Chemistry, 64(4), 833-852.
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HPLC and LC-MS techniques for detecting "2,4-Bis[(dodecylthio)methyl]-6-methylphenol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Detection of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Authored by: A Senior Application Scientist

Introduction

This compound, commercially known as Irganox 1726, is a multifunctional hindered phenolic antioxidant.[1][2] With a molecular formula of C33H60OS2 and a molecular weight of 536.96 g/mol , this compound is characterized by its phenolic structure, which imparts antioxidant properties, and two long dodecylthiomethyl chains that ensure its solubility in non-polar environments.[2][3] It is frequently utilized as a stabilizer in polymers, adhesives, and pressure-sensitive adhesives to provide thermal and processing stability.[1][3] Given its role in maintaining the integrity and lifespan of these materials, the accurate and sensitive detection of this compound is critical for quality control, regulatory compliance, and research and development in the drug and materials science sectors.

This technical guide provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are designed to be robust and are grounded in established principles of analytical chemistry, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive resource for the reliable quantification of this important antioxidant.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C33H60OS2[1]
Molecular Weight 536.96 g/mol [4]
Appearance Yellowish liquid or solid[4]
Melting Point 28-29 °C[4]
Solubility Soluble in organic solvents (e.g., acetone), insoluble in water.[1][1]
Flash Point 232 °C[1]

Analytical Workflow Overview

The overall process for the determination of this compound involves several key stages, from initial sample handling to final data interpretation.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing Sample_Collection Sample Collection (e.g., polymer, adhesive) Extraction Solvent Extraction Sample_Collection->Extraction Dissolution in appropriate solvent Filtration Filtration Extraction->Filtration Removal of particulates HPLC_Analysis HPLC-UV Analysis Filtration->HPLC_Analysis LCMS_Analysis LC-MS Analysis Filtration->LCMS_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition LCMS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Peak integration and calibration Reporting Reporting Quantification->Reporting Final concentration determination

Caption: Overall workflow for the analysis of this compound.

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of phenolic compounds.[5][6] The non-polar nature of this compound makes it an ideal candidate for this method.

Rationale for Method Development
  • Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which will provide good retention and separation of the highly non-polar analyte from more polar matrix components.

  • Mobile Phase: A gradient elution with methanol and water is chosen. Methanol is a common organic modifier in RP-HPLC that offers good solvating power for phenolic compounds. The gradient allows for efficient elution of the analyte while maintaining good resolution.

  • Detection: The phenolic ring in the analyte contains a chromophore that absorbs UV light. A UV detector set at an appropriate wavelength will provide sensitive and selective detection.

Detailed HPLC Protocol

1. Materials and Reagents

  • This compound standard (purity >95%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (PTFE or other solvent-compatible membrane)

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

  • The sample preparation will depend on the matrix. For polymer or adhesive samples, a solvent extraction is necessary.[7]

  • Accurately weigh a known amount of the sample (e.g., 1 g).

  • Finely divide the sample to maximize surface area for extraction.[7]

  • Extract the sample with a suitable solvent in which the analyte is soluble (e.g., methanol or a mixture of methanol and another organic solvent) using techniques such as sonication or accelerated solvent extraction (ASE).[8]

  • After extraction, centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.[9]

5. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A Deionized Water
Mobile Phase B Methanol
Gradient 80% B to 100% B in 15 min, hold at 100% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 278 nm (based on typical absorbance for phenolic compounds)[10]

6. Method Validation

  • The method should be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[11][12]

  • Specificity: Analyze a blank matrix sample to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.99.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. Recoveries should typically be within 80-120%.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should be <2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS offers higher selectivity and sensitivity compared to HPLC-UV, making it particularly useful for complex matrices or when trace-level quantification is required.

Rationale for Method Development
  • Ionization Technique: Due to the non-polar nature of this compound, Atmospheric Pressure Chemical Ionization (APCI) is a suitable choice.[13][14] APCI is generally more efficient for less polar compounds compared to Electrospray Ionization (ESI).[13] However, ESI can also be effective, especially in negative ion mode for phenolic compounds or with the use of adduct-forming mobile phase additives in positive mode.[15][16]

  • Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis due to its ability to perform Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Ionization Mode: Both positive and negative ion modes should be evaluated. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected. In positive ion mode, adducts such as the ammonium adduct [M+NH₄]⁺ are likely to form, especially when an ammonium salt is added to the mobile phase.[15][16]

Detailed LC-MS Protocol

1. Materials and Reagents

  • As per the HPLC method, but with LC-MS grade solvents.

  • LC-MS grade ammonium formate or ammonium acetate (for positive ion mode).

2. Instrumentation

  • LC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an APCI or ESI source.

  • Data acquisition and processing software.

3. Chromatographic Conditions

  • The HPLC conditions described previously can be adapted for LC-MS. The flow rate may need to be adjusted depending on the MS interface. A slightly lower flow rate (e.g., 0.5-0.8 mL/min) is often optimal.

  • The use of non-volatile buffers should be avoided. If a buffer is needed, volatile options like ammonium formate or ammonium acetate are recommended.

4. Mass Spectrometric Conditions (Starting Point)

ParameterAPCI (Negative Ion Mode)ESI (Positive Ion Mode)
Ionization Mode NegativePositive
Monitored Ion (SIM) m/z 535.4 [M-H]⁻m/z 554.4 [M+NH₄]⁺
Nebulizer Gas (N₂) Instrument DependentInstrument Dependent
Vaporizer Temp. 400 °CN/A
Capillary Voltage -3.5 kV3.5 kV
Drying Gas Flow Instrument DependentInstrument Dependent
Drying Gas Temp. 300 °C300 °C

5. Protocol Steps

  • Tuning and Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperatures) for maximum signal intensity of the ion of interest.

  • Sample Preparation: Follow the same sample preparation protocol as for the HPLC method.

  • Analysis: Inject the prepared samples and standards into the LC-MS system.

  • Quantification: Create a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.

LCMS_Ionization cluster_neg Negative Ion Mode (APCI/ESI) cluster_pos Positive Ion Mode (ESI) Analyte This compound (M) Deprotonation Deprotonation Analyte->Deprotonation Adduct Adduct Formation (+ NH₄⁺) Analyte->Adduct M_H [M-H]⁻ m/z 535.4 Deprotonation->M_H M_NH4 [M+NH₄]⁺ m/z 554.4 Adduct->M_NH4

Caption: Ionization pathways for this compound in LC-MS.

Conclusion

The HPLC-UV and LC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in various matrices. The HPLC-UV method is well-suited for routine quality control applications where analyte concentrations are relatively high. The LC-MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level analysis, complex sample matrices, or for confirmatory purposes. Proper method validation in accordance with ICH guidelines is essential to ensure the accuracy and reliability of the generated data.[17][18] These protocols serve as a comprehensive starting point for researchers and scientists, and can be further optimized based on specific sample types and instrumentation.

References

  • Effect of Cation Complexation of Hindered Phenol Antioxidants on their Fragmentation in Electrospray Ionization Tandem Mass Spectrometry. Korea Science. Available from: [Link]

  • LC-MS Application Data Sheet No. 037 Analysis of Alkylphenols using LC-MS. Shimadzu. Available from: [Link]

  • RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. ACS Publications. Available from: [Link]

  • Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. LCGC International. Available from: [Link]

  • The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones. Austin Publishing Group. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. Available from: [Link]

  • LC/MS/MS Analysis of Alkylphenol Ethoxylates (APEO) and Alkylphenols (AP). Shimadzu. Available from: [Link]

  • Separation and Determination of Phenolic Antioxidants by HPLC with Surfactant/n‐Propanol Mobile Phases. ResearchGate. Available from: [Link]

  • Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]

  • Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. PubMed. Available from: [Link]

  • Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. HPLC HINTS and TIPS for CHROMATOGRAPHERS. Available from: [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. Available from: [Link]

  • ESI‐MS spectra of the synthetic hindered phenol antioxidant. ResearchGate. Available from: [Link]

  • Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. PMC - NIH. Available from: [Link]

  • Sample Preparation – GPC. Polymer Chemistry Characterization Lab. Available from: [Link]

  • Chemical structure of hindered phenolic antioxidants. ResearchGate. Available from: [Link]

  • 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS 110675-26-8. Warshel Chemical Ltd. Available from: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH. Available from: [Link]

  • (PDF) Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. ResearchGate. Available from: [Link]

  • Rapid Analysis of 25 Common Polymer Additives. Waters Corporation. Available from: [Link]

  • Phenol, 2,4-bis[(dodecylthio)methyl]-6-methyl-. Substance Details - SRS | US EPA. Available from: [Link]

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Mass Spectrometry Ionisation Techniques. University of Bristol. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

  • 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS 110675-26-8. Watson International. Available from: [Link]

  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. NIH. Available from: [Link]

  • Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. PubMed. Available from: [Link]

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Application of Antioxidant 1726 in the Stabilization of SBR and SBS Elastomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Elastomer Stabilization

Styrene-Butadiene Rubber (SBR) and Styrene-Butadiene-Styrene (SBS) block copolymers are cornerstones of the elastomer industry, valued for their versatility, cost-effectiveness, and robust mechanical properties. However, their hydrocarbon backbone, particularly the unsaturated polybutadiene segments, renders them susceptible to degradation from environmental and processing-induced stresses.[1][2] This degradation, primarily driven by thermo-oxidative processes, manifests as a loss of elasticity, reduced tensile strength, increased hardness, and surface cracking, ultimately leading to premature product failure.[3]

Effective stabilization is therefore not merely an enhancement but a critical requirement for ensuring the durability and long-term performance of SBR and SBS-based products. Antioxidants are essential additives incorporated into elastomer formulations to mitigate these degradative effects.[4][5] This guide provides a detailed technical overview of the application of Antioxidant 1726, a multifunctional phenolic antioxidant, for the robust stabilization of SBR and SBS elastomers.

Antioxidant 1726: A Profile

Antioxidant 1726, chemically known as 4,6-bis(dodecylthiomethyl)-o-cresol, is a high-performance, non-staining, and non-discoloring phenolic antioxidant.[6] Its low volatility and resistance to extraction make it a persistent and effective stabilizer in demanding applications.[6]

Key Properties of Antioxidant 1726:

PropertyDescription
Chemical Name 4,6-bis(dodecylthiomethyl)-o-cresol
CAS Number 110675-26-8
Appearance Liquid
Key Features Non-staining, non-discoloring, low volatility, resistant to extraction, stable to light and heat.[7]
Recommended Dosage 0.1 - 1.0% by weight of the polymer.[7]

Mechanism of Action: Combating Thermo-Oxidative Degradation

The degradation of SBR and SBS is a free-radical chain reaction initiated by heat, oxygen, and mechanical stress.[8][9] The process begins with the formation of free radicals on the polymer backbone, which then react with oxygen to form peroxy radicals. These peroxy radicals can abstract hydrogen from other polymer chains, propagating the degradation cascade and leading to chain scission and cross-linking, which in turn cause a deterioration of the material's physical properties.[10]

Antioxidant 1726, as a hindered phenolic antioxidant, interrupts this destructive cycle. Its mechanism of action is twofold:

  • Primary Antioxidant (Radical Scavenging): The phenolic hydroxyl group in Antioxidant 1726 readily donates a hydrogen atom to the highly reactive peroxy radicals, neutralizing them and forming a stable, non-reactive phenoxy radical. This effectively terminates the chain reaction. The bulky groups adjacent to the hydroxyl group on the aromatic ring sterically hinder the phenoxy radical, preventing it from initiating new degradation chains.[10]

  • Secondary Antioxidant (Peroxide Decomposition): The thioether linkages in the dodecylthiomethyl side chains of Antioxidant 1726 can decompose hydroperoxides into non-radical, stable products. This synergistic, multifunctional nature allows Antioxidant 1726 to provide comprehensive protection throughout the elastomer's lifecycle.[6]

Antioxidant_Mechanism cluster_degradation Degradation Cascade cluster_stabilization Stabilization by Antioxidant 1726 Polymer (RH) Polymer (RH) Radical (R.) Radical (R.) Polymer (RH)->Radical (R.) Heat, Stress Peroxy Radical (ROO.) Peroxy Radical (ROO.) Radical (R.)->Peroxy Radical (ROO.) + O2 Peroxy Radical (ROO.)->Radical (R.) Propagates Chain Reaction Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO.)->Hydroperoxide (ROOH) + RH Antioxidant 1726 (ArOH) Antioxidant 1726 (ArOH) Peroxy Radical (ROO.)->Antioxidant 1726 (ArOH) Peroxy Radical (ROO.)->Antioxidant 1726 (ArOH) Interruption Chain Scission & Crosslinking Chain Scission & Crosslinking Hydroperoxide (ROOH)->Chain Scission & Crosslinking Decomposition Hydroperoxide (ROOH)->Antioxidant 1726 (ArOH) Thioether synergy Hydroperoxide (ROOH)->Antioxidant 1726 (ArOH) Decomposition Stable Products Stable Products Antioxidant 1726 (ArOH)->Stable Products H-donation Non-radical Products Non-radical Products Antioxidant 1726 (ArOH)->Non-radical Products Decomposition

Caption: Mechanism of thermo-oxidative degradation and stabilization by Antioxidant 1726.

Illustrative Performance Data

The inclusion of Antioxidant 1726 significantly enhances the retention of mechanical properties in SBR and SBS after exposure to thermo-oxidative aging. The following table provides representative data on the performance of a typical SBR vulcanizate with and without a phenolic antioxidant after accelerated aging.

Table 1: Representative Performance of Phenolic Antioxidant in SBR after Thermo-Oxidative Aging (ASTM D573, 96 hours @ 100°C)

PropertyUnaged SBR (Control)Aged SBR (Control)Retention (%)Unaged SBR + AntioxidantAged SBR + AntioxidantRetention (%)
Tensile Strength (MPa) 20.59.847.820.214.270.3
Elongation at Break (%) 45018040.044526058.4
Hardness (Shore A) 6578-6670-

Note: This data is illustrative of the typical performance of phenolic antioxidants in SBR. Actual results may vary depending on the specific formulation and processing conditions.[11]

Experimental Protocols

The following protocols outline the procedures for incorporating Antioxidant 1726 into SBR/SBS and evaluating its performance. These are based on widely accepted ASTM standards to ensure reliability and reproducibility.

Protocol 1: Compounding of SBR/SBS with Antioxidant 1726

Objective: To prepare stabilized and unstabilized SBR/SBS compounds for subsequent testing.

Equipment:

  • Two-roll mill or internal mixer (e.g., Banbury® mixer)

  • Analytical balance

  • Spatulas and mixing bowls

Materials:

  • SBR or SBS polymer

  • Standard vulcanization package (e.g., sulfur, accelerators, zinc oxide, stearic acid)

  • Fillers (e.g., carbon black, silica), as required by the formulation

  • Processing oils, as required

  • Antioxidant 1726

Procedure:

  • Mastication: Soften the SBR or SBS polymer on the two-roll mill or in the internal mixer according to standard procedures.

  • Incorporation of Ingredients:

    • Add zinc oxide and stearic acid and mix until well dispersed.

    • Add Antioxidant 1726 (for the stabilized compound) and mix thoroughly. For the control batch, omit this step.

    • Gradually add fillers and processing oils, ensuring complete dispersion after each addition.

    • Finally, add the sulfur and accelerators at a lower temperature to prevent premature vulcanization (scorching).

  • Homogenization: Continue mixing until a homogeneous compound is achieved.

  • Sheeting Out: Sheet the compound off the mill to a uniform thickness.

  • Conditioning: Allow the compounded sheets to rest at room temperature for at least 24 hours before vulcanization.

Protocol 2: Vulcanization and Specimen Preparation

Objective: To cure the compounded rubber and prepare standardized test specimens.

Equipment:

  • Compression molding press with heated platens

  • Molds for tensile test sheets

  • Dumbbell-shaped die cutter (ASTM D412, Die C)

Procedure:

  • Molding: Place the pre-weighed compounded rubber into the mold and cure in the compression molding press at the specified temperature and time for the formulation.

  • Demolding and Cooling: Carefully remove the vulcanized sheets from the mold and allow them to cool to room temperature.

  • Specimen Cutting: Using the dumbbell die cutter, cut test specimens from the vulcanized sheets. Ensure the cutting is done in the same direction for all specimens.

  • Conditioning: Condition the cut specimens for at least 24 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) before testing.

Protocol 3: Accelerated Thermo-Oxidative Aging

Objective: To simulate the long-term effects of heat and oxygen on the elastomer.

Equipment:

  • Forced-air circulating oven (as per ASTM D573)

Procedure:

  • Initial Property Measurement: Test a set of unaged specimens for their initial mechanical properties (tensile strength, elongation at break, hardness) as a baseline.

  • Aging: Place the remaining specimens in the air oven, ensuring they are hanging freely without touching each other.

  • Exposure: Age the specimens at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 70, 96, or 168 hours).[12][13]

  • Cooling and Conditioning: After the aging period, remove the specimens from the oven and allow them to cool to room temperature. Condition them for at least 24 hours before post-aging testing.

Protocol 4: Evaluation of Mechanical Properties

Objective: To quantify the effect of aging on the mechanical properties of the elastomer.

Equipment:

  • Tensile testing machine with appropriate grips and load cell (as per ASTM D412)[5][14]

  • Durometer for hardness measurement (Shore A, as per ASTM D2240)

Procedure:

  • Hardness Measurement: Measure the Shore A hardness of both unaged and aged specimens.

  • Tensile Testing:

    • Secure a dumbbell specimen in the grips of the tensile testing machine.

    • Apply a constant rate of extension until the specimen ruptures.

    • Record the tensile strength (maximum stress) and the ultimate elongation (strain at break).[3]

  • Data Analysis:

    • Test at least five specimens for each condition (unaged control, aged control, unaged stabilized, aged stabilized).

    • Calculate the average tensile strength and elongation at break for each set.

    • Calculate the percentage retention of these properties after aging using the formula: Retention (%) = (Aged Value / Unaged Value) x 100

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Testing & Evaluation Compounding Compounding Vulcanization Vulcanization Compounding->Vulcanization Specimen_Cutting Specimen_Cutting Vulcanization->Specimen_Cutting Initial_Properties Measure Initial Mechanical Properties (ASTM D412, D2240) Specimen_Cutting->Initial_Properties Unaged Samples Aging Accelerated Aging (ASTM D573) Specimen_Cutting->Aging Samples for Aging Initial_Properties->Aging Data_Analysis Calculate Property Retention (%) Initial_Properties->Data_Analysis Aged_Properties Measure Aged Mechanical Properties (ASTM D412, D2240) Aging->Aged_Properties Aged_Properties->Data_Analysis

Caption: Experimental workflow for evaluating the performance of Antioxidant 1726.

Conclusion

Antioxidant 1726 serves as a highly effective multifunctional stabilizer for SBR and SBS elastomers, providing robust protection against thermo-oxidative degradation. Its dual-action mechanism of radical scavenging and peroxide decomposition ensures the preservation of critical mechanical properties, thereby extending the service life and reliability of the final products. The protocols outlined in this guide, grounded in authoritative ASTM standards, provide a comprehensive framework for researchers and professionals to effectively incorporate and validate the performance of Antioxidant 1726 in their elastomer formulations.

References

  • Kind Snail. (n.d.). ASTM D412: Practical Guide to Rubber Tensile Testing and Elastomer Performance Analysis. Retrieved from [Link]

  • Presto Group. (n.d.). How to perform ASTM D412 Tensile Test on Rubber & Elastomers. Retrieved from [Link]

  • Frank Bacon Machinery Sales Co. (2023, March 15). ASTM D412 Step by Step How To Rubber Test. Retrieved from [Link]

  • ACE Laboratories. (2023, February 3). Fluid & Heat Testing - Rubber Aging. Retrieved from [Link]

  • TestResources. (n.d.). ASTM D412 Tension Testing Rubber & Elastomers. Retrieved from [Link]

  • LabsCubed. (n.d.). ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing. Retrieved from [Link]

  • ASTM International. (2019). Standard Test Method for Rubber—Deterioration in an Air Oven. ASTM D573-04(2019). Retrieved from [Link]

  • Coi Rubber Products. (n.d.). ASTM D573 Air Oven Test. Retrieved from [Link]

  • ASTM International. (2019). Standard Test Method for Rubber—Deterioration in an Air Oven. Retrieved from [Link]

  • LabsInUS. (2024, May 14). ASTM D573 Standard Test Method for Rubber—Deterioration in an Air Oven. Retrieved from [Link]

  • ResearchGate. (2024, August 6). Photodegradation and stabilization of styrene–butadiene–styrene rubber. Retrieved from [Link]

  • ResearchGate. (2025, January 3). Understanding Aging Mechanism of SBS/CR Composite Modified Asphalt Based on ATR-FTIR: Chemical Degradation and Aging Deterioration. Retrieved from [Link]

  • BDMAEE. (2024, June 27). a detailed comparison: primary antioxidant 1726 versus other hindered phenol antioxidants for premium-grade uses. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 8). Thermal Degradation Characteristics of Styrene-Butadiene-Styrene Copolymer Asphalt Binder Filled with an Inorganic Flame-Retarding Agent. Retrieved from [Link]

  • ResearchGate. (2024, August 5). A study on thermal oxidation mechanism of styrene–butadiene–styrene block copolymer (SBS). Retrieved from [Link]

  • MDPI. (2023, October 26). Long-Term Mechanical Deterioration Trends and Mechanisms of SBS-Modified Asphalt Mixtures. Retrieved from [Link]

  • ResearchGate. (2024, August 6). Thermal oxidative degradation of styrene-butadiene rubber (SBR) studied by 2D correlation analysis and kinetic analysis. Retrieved from [Link]

  • ResearchGate. (2024, August 6). Photodegradation and stabilization of styrene–butadiene–styrene rubber. Retrieved from [Link]

  • ResearchGate. (2024, August 6). Thermal oxidative degradation of styrene-butadiene rubber (SBR) studied by 2D correlation analysis and kinetic analysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thermal oxidative degradation of styrene-butadiene rubber (SBR) studied by 2D correlation analysis and kinetic analysis. Retrieved from [Link]

  • ResearchGate. (2024, August 10). Effect of Some Polymeric Phenolic Antioxidants on the Properties of SBR Vulcanizates. Retrieved from [Link]

  • MDPI. (2022, January 4). Study on Anti-Aging Performance Enhancement of Polymer Modified Asphalt with High Linear SBS Content. Retrieved from [Link]

  • LinChemical. (n.d.). Linanox Irganox 1726, Antioxidant 1726, 110675-26-8 Mfg. Retrieved from [Link]

  • Baoxu Chemical. (n.d.). Antioxidant BX AO 1726, CAS# 110675-26-8 Supplier. Retrieved from [Link]

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Application Note & Protocol: Enhancing the Longevity of Polyurethanes with 2,4-Bis[(dodecylthio)methyl]-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Thermal Degradation in Polyurethanes

Polyurethanes (PUs) are a remarkably versatile class of polymers, integral to countless applications ranging from flexible foams in furniture and automotive seating to rigid insulators, elastomers, coatings, and adhesives. This versatility stems from their unique segmented structure, comprising alternating "soft" and "hard" segments, which can be tailored to achieve a wide spectrum of mechanical properties. However, this complex chemistry also presents an inherent vulnerability: thermal degradation.

Exposure to elevated temperatures during processing (e.g., molding, extrusion) and in their end-use environment can initiate a cascade of irreversible chemical reactions. These reactions, primarily oxidative in nature, lead to chain scission and cross-linking, manifesting as undesirable changes in the material's properties.[1][2] Symptoms of thermal degradation include discoloration (yellowing), embrittlement, loss of tensile strength and elasticity, and surface cracking, all of which compromise the performance and shorten the service life of the polyurethane product.[2][3][4] The degradation of polyurethanes can begin at temperatures as low as 150°C to 180°C, though this can vary based on the specific chemistry of the polyurethane.

To counteract this, the incorporation of antioxidants is a critical step in the formulation of durable polyurethane systems. This guide focuses on a highly effective, multifunctional antioxidant, 2,4-Bis[(dodecylthio)methyl]-6-methylphenol , and provides a comprehensive framework for its evaluation in preventing the thermal degradation of polyurethanes.

Featured Stabilizer: this compound

This compound , commercially known as Irganox 1726, is a high-performance antioxidant specifically designed for the stabilization of organic polymers, including polyurethanes.[5][6][7][8][9] Its molecular structure is engineered to provide a dual-action protective mechanism, making it a particularly robust solution for long-term thermal stability.

Chemical Structure and Properties:

PropertyValue
CAS Number 110675-26-8[8]
Molecular Formula C₃₃H₆₀OS₂[8]
Molecular Weight 536.96 g/mol [8]
Appearance White to light yellow waxy solid[5]
Melting Point ~28°C[6][8]
Key Features Non-staining, low volatility, resistant to extraction.[5][6]
The Synergistic Antioxidant Mechanism

The efficacy of this compound lies in its intramolecular synergy, combining two distinct antioxidant functionalities within a single molecule.[10]

  • Primary Antioxidant (Radical Scavenger): The sterically hindered phenolic group is the primary active site. During the initial stages of thermo-oxidative degradation, unstable, high-energy free radicals (R•, ROO•) are formed. The phenolic hydroxyl group donates a hydrogen atom to these radicals, neutralizing them and terminating the auto-oxidative chain reaction. The resulting phenoxy radical is resonance-stabilized and has low reactivity, preventing it from initiating new degradation chains.[11]

  • Secondary Antioxidant (Hydroperoxide Decomposer): The two (dodecylthio)methyl groups, containing thioether linkages, act as secondary antioxidants. A major pathway in polymer degradation involves the breakdown of hydroperoxides (ROOH) into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which accelerate the degradation process. The thioether moieties decompose these hydroperoxides into stable, non-radical products, such as alcohols, thus preventing this proliferation of reactive species.

This dual-action approach provides comprehensive protection throughout the polymer's lifecycle, from high-temperature processing to long-term service.

Antioxidant_Mechanism cluster_0 Polymer Auto-oxidation Cycle (Unstabilized) cluster_1 Stabilization with this compound P Polymer (PH) R Alkyl Radical (R•) P->R + Heat, Stress ROO Peroxy Radical (ROO•) R->ROO + O₂ ROOH Hydroperoxide (ROOH) ROO->ROOH + PH ROO->ROOH ArO Stable Phenoxy Radical (ArO•) ROO->ArO Radical Scavenging (Primary Mechanism) ROOH->R + Heat → RO• + •OH ROOH->R Degradation Degraded Polymer (Chain Scission, Cross-linking) ROOH->Degradation StableProducts Stable Products ROOH->StableProducts Hydroperoxide Decomposition (Secondary Mechanism) AO Phenolic-Sulfide Antioxidant (ArOH-S-R)

Caption: Synergistic antioxidant mechanism.

Experimental Protocols for Performance Evaluation

To rigorously assess the effectiveness of this compound in a given polyurethane system, a multi-faceted approach involving sample preparation, accelerated aging, and subsequent analytical testing is required.

Part 1: Sample Preparation & Compounding

The goal of this stage is to create homogenous polyurethane samples with and without the antioxidant for comparative analysis. A typical loading level for this type of antioxidant is between 0.1% and 1.0% by weight of the final polymer formulation.[5][6]

Materials & Equipment:

  • Polyurethane system components (e.g., polyol, isocyanate, catalysts, surfactants)

  • This compound

  • Laboratory-scale mixer (e.g., planetary mixer, dual asymmetric centrifuge)

  • Molds for casting test specimens (e.g., sheets, dumbbell shapes)

  • Vacuum oven

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol:

  • Pre-mixing: In a suitable mixing vessel, thoroughly blend the polyol component with any other liquid additives (e.g., catalysts, surfactants, blowing agents if making foam).

  • Antioxidant Incorporation:

    • For the control batch, proceed to the next step.

    • For the stabilized batch, add the desired amount of this compound (e.g., 0.5% w/w) to the polyol blend. Since the antioxidant has a low melting point (~28°C), it can be gently warmed to a liquid state (~60°C) for easier dosing and dispersion.[6] Mix thoroughly until the antioxidant is completely dissolved and homogeneously distributed in the polyol.

  • Isocyanate Addition: Under constant mixing, add the stoichiometric amount of the isocyanate component to the polyol blend. Continue mixing for the time specified by the polyurethane system's technical datasheet to ensure a complete reaction.

  • Casting: Pour the reacting mixture into pre-heated and release-agent-coated molds.

  • Curing: Place the molds in an oven at the recommended curing temperature and duration.

  • Post-Curing & Conditioning: After demolding, post-cure the samples as required. Condition all samples (control and stabilized) for at least 24 hours at standard laboratory conditions (23 ± 2°C, 50 ± 5% relative humidity) before proceeding with aging and testing.

Part 2: Accelerated Thermal Aging

Accelerated aging protocols use elevated temperatures to simulate the effects of long-term heat exposure in a shorter timeframe.[12] ASTM D3045 provides a standard practice for heat aging of plastics without load.[13]

Equipment:

  • Programmable, circulating air oven

  • Sample racks

Protocol:

  • Temperature Selection: Choose a series of aging temperatures below the melting or significant softening point of the polyurethane. For example, 70°C, 90°C, and 110°C are common for many PU elastomers.

  • Sample Placement: Place both control and stabilized specimens on racks in the pre-heated oven, ensuring adequate air circulation around each sample. Do not allow samples to touch.

  • Time Intervals: Remove sets of control and stabilized samples from the oven at predetermined time intervals (e.g., 24, 72, 168, 336, and 500 hours).

  • Post-Aging Conditioning: After removal from the oven, allow the aged samples to cool and re-condition at standard laboratory conditions for at least 24 hours before analytical testing.

Experimental_Workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging (ASTM D3045) cluster_analysis Performance Analysis Prep1 Polyol + Additives Prep2 Add Antioxidant (0.5% w/w) Prep1->Prep2 Prep3 Add Isocyanate Prep2->Prep3 Prep4 Mix & Cast Prep3->Prep4 Prep5 Cure & Condition Prep4->Prep5 Aging Place in Oven (e.g., 90°C) Prep5->Aging Time Remove Samples at Time Intervals (0, 72, 168, 500h) Aging->Time TGA Thermogravimetric Analysis (TGA) Time->TGA DSC Differential Scanning Calorimetry (DSC) Time->DSC Mech Mechanical Testing (ASTM D412) Time->Mech Analysis Data Interpretation & Comparison TGA->Analysis DSC->Analysis Mech->Analysis

Caption: Workflow for evaluating antioxidant performance.
Part 3: Analytical Evaluation

TGA measures the change in mass of a sample as a function of temperature, providing critical information on thermal stability.[14][15]

  • Protocol:

    • Place a small, precisely weighed sample (5-10 mg) into a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) to a final temperature of ~600°C.

  • Interpretation:

    • Onset of Decomposition (Tonset): The temperature at which significant weight loss begins. A higher Tonset for the stabilized sample indicates improved thermal stability.

    • Temperature at Max Decomposition Rate (Tmax): The peak of the derivative weight loss curve (DTG). A shift to a higher temperature signifies stabilization.

    • Char Yield: The residual mass at the end of the experiment. Changes can indicate alterations in the degradation pathway.

Illustrative TGA Data:

SampleOnset of Decomposition (Tonset, °C)Temperature at 5% Weight Loss (Td5, °C)
PU Control (Unaged)315325
PU + 0.5% Antioxidant (Unaged)325338
PU Control (Aged 500h @ 90°C)305312
PU + 0.5% Antioxidant (Aged 500h @ 90°C)320331

DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal transitions like the glass transition temperature (Tg).[15][16]

  • Protocol:

    • Seal a small sample (5-10 mg) in a DSC pan.

    • Perform a heat-cool-heat cycle (e.g., from -80°C to 200°C at 10°C/min) to erase thermal history and obtain a clear signal for the Tg.

  • Interpretation:

    • Glass Transition Temperature (Tg): Changes in Tg after aging can indicate chain scission (Tg decreases) or cross-linking (Tg increases). A stabilized sample should show a smaller change in Tg compared to the control after aging.

    • Oxidative Induction Time (OIT): An isothermal DSC test where the sample is held at a high temperature in an oxygen atmosphere.[17][18][19] The time until the onset of the exothermic oxidation peak is the OIT. A longer OIT signifies greater oxidative stability.[17][18][19]

Evaluating the retention of mechanical properties is the ultimate measure of an antioxidant's effectiveness in preserving the functional performance of the polyurethane. Tensile testing is a fundamental method, often performed according to ASTM D412.[20][21][22][23][24]

  • Protocol:

    • Use a die to cut dumbbell-shaped specimens from the aged and unaged sheets.

    • Measure the initial cross-sectional area of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of extension (e.g., 500 mm/min) until the specimen fractures.

  • Interpretation:

    • Tensile Strength: The maximum stress the material can withstand.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Performance Metric: Calculate the percent retention of tensile strength and elongation after aging compared to the unaged samples. A higher retention percentage for the stabilized samples demonstrates superior protection.

Illustrative Mechanical Property Data (After 500 hours aging at 90°C):

SampleTensile Strength Retention (%)Elongation at Break Retention (%)
PU Control45%38%
PU + 0.5% Antioxidant88%82%

Conclusion and Authoritative Insights

The selection of an appropriate stabilization package is paramount to ensuring the long-term performance and reliability of polyurethane materials. This compound offers a highly efficient, dual-action mechanism that addresses both radical chain propagation and hydroperoxide-induced degradation.

The protocols outlined in this guide provide a robust framework for quantifying the performance benefits of this antioxidant. By systematically evaluating changes in thermal stability (TGA, DSC-OIT) and the retention of critical mechanical properties, researchers and formulators can generate the empirical data needed to validate their formulations. The causality is clear: by intervening at key stages of the auto-oxidation cycle, the antioxidant preserves the polymer's molecular architecture, which in turn maintains its macroscopic physical properties. This self-validating system of testing—linking chemical stabilization to functional performance—is essential for developing durable, high-quality polyurethane products.

References

  • BASF. (2022, October). Technical Data Sheet: Irganox® 1726. [Link]

  • Wikipedia. (n.d.). Oxidative-induction time. [Link]

  • Applus+ Laboratories. (n.d.). ASTM D3574-K Accelerated Aging Compliance Testing. [Link]

  • NETZSCH Analyzing & Testing. (2023, June 30). Oxidative Stability of Polymers: The OIT Test. [Link]

  • Mettler Toledo. (n.d.). A Guide to the Determination of Oxidation Induction Time. [Link]

  • Pielichowski, K., & Pielichowski, J. (2000). Temperature stability and thermal properties of polyurethane-polyisocyanurate foams obtained using products of citric acid conde. Polimery, 45(11-12), 796-801.
  • Gopalakrishnan, S., et al. (2011). Studies on ageing performance of some novel polyurethanes. Journal of Chemical and Pharmaceutical Research, 3(2), 848-862.
  • TA Instruments. (n.d.). High pressure oxidative induction time analysis by differential scanning calorimetry, TA-085. [Link]

  • Presto Group. (2025, January 14). Mastering ASTM D412 Testing with the Tensile Strength Tester. [Link]

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  • Dongguan Baoxu Chemical Technology Co., Ltd. (n.d.). ANTIOXIDANT 1726 / IRGANOX 1726. [Link]

  • Hindered phenolic antioxidant modified waterborne polyurethane films with excellent thermal stability and anti-aging performance at high temperature.
  • Request PDF. (2025, August 10). Hindered phenolic antioxidant modified waterborne polyurethane films with excellent thermal stability and anti-aging performance at high temperature. [Link]

  • Anderson, J. M., et al. (2009). Prevention of polyurethane oxidative degradation with phenolic-antioxidants covalently attached to the hard segments: structure function relationships. Journal of Biomedical Materials Research Part A, 90A(2), 487-495.
  • ARDL. (n.d.). Heat Aging. [Link]

  • Mikulčić, H., et al. (2019). Thermogravimetric Analysis Investigation of Polyurethane Plastic Thermal Properties Under Different Atmospheric Conditions. Journal of Sustainable Development of Energy, Water and Environment Systems, 7(2), 355-367.
  • SAM. (n.d.). Thermal Aging Effect on Mechanical Properties of Polyurethane. [Link]

  • SciSpace. (n.d.). Prevention of polyurethane oxidative degradation with phenolic antioxidants covalently attached to the hard segments. [Link]

  • Tri-iso. (n.d.). BASF Irganox 1726 | Buy Quote Sample | Antioxidant. [Link]

  • Xi'an Jiaotong University. (n.d.). Hindered phenolic antioxidant modified waterborne polyurethane films with excellent thermal stability and anti-aging performance at high temperature. [Link]

  • Request PDF. (2014, October 16). Thermal Aging Effect on Mechanical Properties of Polyurethane. [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]

  • Micom. (n.d.). ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load. [Link]

  • TA Instruments. (n.d.). Thermal and Mechanical Analysis of Polyurethane Memory Foam. [Link]

  • ResearchGate. (n.d.). (a) Thermogravimetric (TGA) results; and (b) Differential scanning calorimetry (DSC) results for the raw materials studied. [Link]

  • MDPI. (2022). Aging properties of polyurethane elastomers under different environmental conditions. Polymers, 14(15), 3123.
  • TA Instruments. (n.d.). THERMAL SOLUTIONS - Characterization of Polyurethane by TGA and Hi-ResTM TGA. [Link]

  • ResearchGate. (2025, August 6). Reactions of Sulfur Containing Phenolic Antioxidants for Elastomers. [Link]

  • Semantic Scholar. (2021, January 7). Effect of Thermal Aging on the Physico-Chemical and Optical Properties of Poly(ester urethane) Elastomers Designed for. [Link]

  • DDL. (n.d.). Accelerated Age Testing. [Link]

  • Westpak. (2022, February 8). ASTM F1980: Accelerated Aging Time and Temperature [Video]. YouTube. [Link]

  • MDPI. (2018). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 10(3), 309.
  • ResearchGate. (2025, August 5). (PDF) Improved antioxidant formulations for polymeric materials— synergistic protective effects in combinations of organotellurium compounds with conventional phenolic antioxidants or thiols. [Link]

  • ResearchGate. (2016, February 8). How to interpret the TGA and DSC analysis?. [Link]

  • Frank Bacon Machinery Sales Co. (2023, March 15). ASTM D412 Step by Step How To Rubber Test. [Link]

  • Scribd. (n.d.). Thermal Analysis for Polymers. [Link]

  • Standard Test Method. (2023, August 11). ASTM D412-0 Tensile Test Method for Vulcanized Rubber and Thermoplastic Elastomers. [Link]

  • ADMET. (n.d.). ASTM D412 Elastomer Tensile Strength Testing. [Link]

  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. [Link]

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Application Notes and Protocols: A Guide to Assessing the Antioxidant Efficacy of Irganox 1726

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the experimental setups required to rigorously test the antioxidant efficiency of Irganox 1726. Irganox 1726 is a multifunctional phenolic antioxidant primarily used for the stabilization of organic polymers against thermo-oxidative degradation.[1][2][3] This guide moves beyond standard templates to offer a logically structured approach, detailing not only the "how" but the critical "why" behind methodological choices. We will cover both fundamental in-solution chemical assays for intrinsic activity screening and application-specific in-polymer methods that simulate real-world performance. Protocols are designed as self-validating systems, incorporating necessary controls and standards to ensure data integrity and trustworthiness.

Introduction to Irganox 1726: A Multifunctional Stabilizer

Irganox 1726, chemically known as 2,4-Bis(dodecylthiomethyl)-6-methylphenol, is a high-performance, sterically hindered phenolic antioxidant.[1][4][5] Its molecular structure is uniquely designed to be multifunctional, providing robust protection to a wide range of organic substrates, particularly elastomers, adhesives (hot-melt, solvent, and water-borne), and block co-polymers like SBS and SIS.[1][6][7][8] Key attributes that make it a preferred choice in many applications include its non-staining and non-discoloring nature, low volatility, resistance to extraction, and stability to both light and heat.[1][2][4][6]

The primary function of Irganox 1726 is to intercept and neutralize free radicals that are generated within a polymer matrix during processing (e.g., extrusion, molding) and end-use, where the material is exposed to heat and oxygen. This process, known as thermo-oxidative degradation, leads to a loss of mechanical properties, discoloration, and ultimately, failure of the material. The typical loading level of Irganox 1726 ranges from 0.1% to 1.0%, depending on the substrate and performance requirements.[1][6]

The Antioxidant Mechanism of Irganox 1726

Understanding the mechanism of action is fundamental to selecting appropriate testing methodologies. As a phenolic antioxidant, Irganox 1726 operates primarily through a Hydrogen Atom Transfer (HAT) mechanism.[9][10][11][12]

  • Initiation: Thermo-oxidative degradation begins when heat, shear, or UV light causes the formation of highly reactive free radicals (R•) from the polymer backbone.

  • Propagation: These radicals react swiftly with oxygen (O₂) to form peroxyl radicals (ROO•). These peroxyl radicals are aggressive and can abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new free radical (R•), thus propagating a destructive chain reaction.

  • Intervention by Irganox 1726: The phenolic hydroxyl (-OH) group on the Irganox 1726 molecule readily donates its hydrogen atom to the peroxyl radical (ROO•). This action neutralizes the aggressive radical, converting it into a stable hydroperoxide (ROOH) and forming a stabilized, sterically hindered phenoxyl radical from the antioxidant itself.

  • Termination: The Irganox 1726 radical is significantly less reactive due to steric hindrance and resonance stabilization, effectively terminating the propagation cycle.

This HAT mechanism is the basis for many antioxidant assays that measure the capacity of a compound to quench a stable radical.[13]

cluster_propagation Polymer Degradation Cycle cluster_intervention Antioxidant Intervention Polymer Polymer Chain (RH) Radical Alkyl Radical (R•) Polymer->Radical Initiation (Heat, Shear) Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl + O₂ Hydroperoxide Hydroperoxide (ROOH) Peroxyl->Hydroperoxide + RH (Polymer) Peroxyl->Hydroperoxide Neutralization Irganox Irganox 1726 (ArOH) Peroxyl->Irganox Interception Hydroperoxide->Radical Chain Propagation Irganox_Radical Stable Phenoxyl Radical (ArO•) Irganox->Irganox_Radical H Atom Donation Irganox_Radical->Irganox_Radical

Caption: Radical scavenging mechanism of a phenolic antioxidant.

Experimental Design: A Two-Tiered Approach

To comprehensively evaluate the efficiency of Irganox 1726, a two-tiered approach is recommended. This involves initial screening of intrinsic antioxidant activity using in-solution methods, followed by performance validation in the target polymer matrix using in-polymer methods.

cluster_tier1 Tier 1: Intrinsic Activity Screening cluster_tier2 Tier 2: In-Polymer Performance Validation Start Evaluation of Irganox 1726 DPPH DPPH Radical Scavenging Assay Start->DPPH ABTS ABTS Radical Cation Decolorization Assay Start->ABTS OIT Oxidative Induction Time (OIT) via DSC (ASTM D3895) Start->OIT CL Chemiluminescence (CL) (Advanced Method) Start->CL Data1 Data Output: IC₅₀, TEAC DPPH->Data1 ABTS->Data1 Data2 Data Output: OIT (minutes), CL Intensity OIT->Data2 CL->Data2 Data1->OIT Informs Formulation

Caption: Two-tiered workflow for testing antioxidant efficiency.

Tier 1 Protocols: In-Solution Assays

These assays are rapid, cost-effective, and excellent for determining the intrinsic radical-scavenging ability of Irganox 1726. They are performed in a solvent system. Given Irganox 1726's high solubility in solvents like acetone and toluene and poor solubility in water, an organic solvent system is required.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[14] The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is quantified by measuring the decrease in absorbance at approximately 517 nm.[15]

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C.

    • Irganox 1726 Stock Solution (1 mg/mL): Accurately weigh 10 mg of Irganox 1726 and dissolve it in 10 mL of acetone or toluene.

    • Trolox Standard Stock Solution (1 mM): Dissolve 2.5 mg of Trolox in 10 mL of methanol.

  • Experimental Procedure:

    • Prepare a series of dilutions of the Irganox 1726 stock solution (e.g., 5, 10, 25, 50, 100 µg/mL) using the chosen solvent.

    • Prepare a similar dilution series for the Trolox standard.

    • In a 96-well plate or cuvettes, add 100 µL of each dilution.

    • Add 100 µL of the DPPH stock solution to each well.

    • For the control (blank), add 100 µL of solvent instead of the antioxidant solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance (A) of each solution at 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100

    • Plot the % Inhibition against the concentration of Irganox 1726 to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

    • Compare the IC₅₀ value to that of the Trolox standard.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue/green chromophore.[16] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[16][17] This method is advantageous as it is applicable to both hydrophilic and lipophilic antioxidants.[16]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[16][17]

    • Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Experimental Procedure:

    • Prepare sample and Trolox standard dilutions as described in the DPPH protocol.

    • In a 96-well plate, add 20 µL of each dilution.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage inhibition as done for the DPPH assay.

    • Generate a standard curve by plotting the % inhibition against the concentration of the Trolox standards.

    • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for Irganox 1726. The TEAC value represents the concentration of a Trolox solution that has the equivalent antioxidant capacity of a 1 mM solution of the substance under investigation.

Tier 2 Protocols: In-Polymer Assays

These methods are critical as they evaluate the performance of Irganox 1726 in its intended application environment—a polymer matrix at elevated temperatures.

Oxidative Induction Time (OIT) by DSC (ASTM D3895)

Principle: OIT is a standardized test that measures the thermal stability of a material against oxidation.[18] A sample is heated in a Differential Scanning Calorimeter (DSC) to a high isothermal temperature under an inert nitrogen atmosphere. The gas is then switched to pure oxygen or air. The time elapsed from the introduction of oxygen until the onset of an exothermic oxidation peak is the OIT.[18][19] A longer OIT indicates greater resistance to oxidation. This test is a qualitative assessment of the stabilization level.[20]

Protocol:

  • Sample Preparation:

    • Prepare two polymer formulations: a control (e.g., unstabilized polypropylene or SBS elastomer) and a test sample containing a specified concentration of Irganox 1726 (e.g., 0.2% by weight).

    • Use a two-roll mill or a small-scale extruder to compound the antioxidant into the polymer, ensuring homogeneous distribution.

    • Press a thin film (200-300 µm) of each formulation.

    • Cut small disc-shaped specimens (5-10 mg) from the films to fit into the DSC aluminum pans.

  • DSC Instrument Setup:

    • Calibrate the DSC instrument for temperature and heat flow.

    • Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Procedure (Isothermal OIT):

    • Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

    • Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polypropylene) at a rate of 20°C/min under nitrogen.

    • Once the isothermal temperature is reached and the heat flow signal stabilizes (typically after 3-5 minutes), switch the purge gas from nitrogen to oxygen at the same flow rate.

    • Hold the sample at the isothermal temperature and record the heat flow until a sharp exothermic peak, indicating the onset of oxidation, is observed.

  • Data Analysis:

    • The OIT is determined as the time interval (in minutes) from the gas switch to the onset of the exothermic peak, calculated by the instrument software using the tangent method.

    • Compare the OIT of the polymer containing Irganox 1726 with the unstabilized control. A significant increase in OIT demonstrates the effectiveness of the antioxidant.

Advanced Method: Isothermal Chemiluminescence (CL)

Principle: Chemiluminescence is an extremely sensitive technique for monitoring the very early stages of polymer oxidation.[21] The oxidation of polymers is accompanied by the emission of a very low level of light (chemiluminescence), resulting from the termination reactions of peroxyl radicals.[22][23] Antioxidants like Irganox 1726 inhibit these reactions, thereby reducing or delaying the onset of light emission.

Protocol:

  • Sample Preparation: Prepare thin polymer films as described for the OIT test. Sample mass is typically lower (3-5 mg).[21]

  • Instrument Setup: Place the thin film sample in the temperature-controlled chamber of a chemiluminescence instrument.

  • Experimental Procedure:

    • Heat the sample to the desired isothermal test temperature (e.g., 150°C) in an oxygen or air atmosphere.

    • Continuously measure the light emission (in counts per second) as a function of time.

  • Data Analysis:

    • Plot CL intensity versus time. For an unstabilized polymer, the CL intensity will rise sharply after a short induction period.

    • For the polymer stabilized with Irganox 1726, the induction period before the rise in CL intensity will be significantly longer. This induction time is a highly sensitive measure of antioxidant efficiency.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: In-Solution Assay Results

Compound IC₅₀ (µg/mL) in DPPH Assay TEAC (Trolox Equivalent) in ABTS Assay
Irganox 1726 22.5 1.8
Trolox (Standard) 8.2 1.0
BHT (Reference) 15.6 1.3

Note: Data are hypothetical and for illustrative purposes only.

Interpretation: A lower IC₅₀ value indicates higher potency in the DPPH assay. A TEAC value greater than 1 indicates that, on a molar basis, Irganox 1726 is more potent than Trolox in the ABTS assay.

Table 2: In-Polymer OIT Results (Polypropylene at 200°C in O₂)

Sample Formulation OIT (minutes)
Control (Unstabilized PP) 3.5
PP + 0.1% Irganox 1726 45.8
PP + 0.2% Irganox 1726 88.2

Note: Data are hypothetical and for illustrative purposes only.

Interpretation: The data clearly demonstrates that the addition of Irganox 1726 significantly extends the oxidative stability of the polypropylene, with a dose-dependent effect. This is direct evidence of its high efficiency as a thermo-oxidative stabilizer.

Conclusion

The experimental framework detailed in these application notes provides a robust system for evaluating the antioxidant efficiency of Irganox 1726. By combining rapid in-solution screening methods like DPPH and ABTS with application-relevant in-polymer tests such as OIT, researchers can gain a comprehensive understanding of both the intrinsic chemical activity and the practical performance of this stabilizer. Adherence to these protocols, including the use of appropriate standards and controls, will ensure the generation of reliable, high-quality data crucial for formulation development, quality control, and competitive analysis.

References

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Application Notes & Protocols: Use of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol in Food Contact Materials and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and quality control professionals on the use of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol (CAS No. 110675-26-8) as an antioxidant in food contact materials (FCMs). This document details the chemical's function, summarizes the regulatory landscape in the United States (FDA), and outlines a detailed protocol for migration testing to ensure compliance and safety. The methodologies are grounded in established analytical principles, emphasizing liquid chromatography-mass spectrometry (LC-MS/MS) for its high sensitivity and specificity.

Introduction to this compound

This compound is a high molecular weight, multifunctional phenolic antioxidant.[1] It is commercially known by trade names such as Irganox® 1726.[2] Its primary function in polymers is to protect the material from thermo-oxidative degradation during processing and throughout the service life of the final product.[3]

Mechanism of Action: As a sterically hindered phenol, it functions as a primary antioxidant by donating a hydrogen atom from its hydroxyl group to neutralize peroxy radicals. This action terminates the auto-oxidation chain reaction, preventing the degradation of the polymer matrix, which would otherwise lead to loss of mechanical properties, discoloration, and the formation of undesirable byproducts. The long dodecylthio chains enhance its compatibility with the polymer matrix and provide high resistance to extraction, a critical property for food contact applications.[1][3]

Its principal applications in the FCM sector include:

  • Stabilization of adhesives.[4][5]

  • Use in pressure-sensitive adhesives.[4][5]

  • Stabilization of styrene block copolymers (e.g., SBS, SIS) and polystyrene.[3][4][5]

  • Use in elastomers such as natural and chloroprene rubber.[3]

Table 1: Chemical and Physical Properties
PropertyValueSource
CAS Number 110675-26-8[5]
Molecular Formula C₃₃H₆₀OS₂[5]
Molecular Weight 536.97 g/mol [6]
Appearance White to light yellow powder or low melting solid.[7]
Synonyms Irganox 1726, Antioxidant 1726, 4,6-Bis(dodecylthiomethyl)-o-cresol[5]

Regulatory Compliance Framework

Ensuring that a food contact material is safe for its intended use is a legal and ethical imperative. The regulatory status of an additive like this compound is jurisdiction-dependent.

United States (Food and Drug Administration - FDA)

In the U.S., this substance is regulated as a Food Contact Substance (FCS). Its use is authorized through several effective Food Contact Notifications (FCNs). An FCN is specific to the notifier (manufacturer) and their customers.[8] Other manufacturers must submit their own FCN for the same substance and intended use.

Key authorizations are summarized below.

Table 2: Summary of U.S. FDA Food Contact Notifications (FCNs)
FCN No.Authorized UsePolymer Type(s)Max LevelFood Types & Conditions of Use*
341 StabilizerAdhesives; Pressure-sensitive adhesives; Styrene block polymers.In adhesives (21 CFR 175.105); ≤ 1.0% in pressure-sensitive adhesives (21 CFR 175.125); ≤ 0.2% in styrene block polymers (21 CFR 177.1810).Styrene block polymers: Food Types I, II, IV-B, VI, VII-B, VIII under Conditions C-H.
639 Antioxidant/StabilizerStyrene block polymers; Polystyrene and rubber-modified polystyrene.≤ 0.3% in styrene block polymers (21 CFR 177.1810); ≤ 0.1% in polystyrene (21 CFR 177.1640).Styrene block polymers: Food Types I, II, IV-B, VI, VII-B, VIII under Conditions C-H. Polystyrene: All food types under Conditions A-H.
1279 StabilizerAdhesives; Pressure-sensitive adhesives; Polystyrene; Styrene block polymers.In adhesives (21 CFR 175.105); ≤ 1.0% in pressure-sensitive adhesives (21 CFR 175.125); ≤ 0.1% in polystyrene (21 CFR 177.1640); ≤ 0.3% in styrene block polymers (21 CFR 177.1810).Adhesives/PSA: All food types, Conditions A-H. Polystyrene: All food types, Conditions A-H. Styrene block polymers: Food Types I, II, IV-B, VI, VII-B, VIII, Conditions C-H.

*Refer to FDA's official guidance for definitions of Food Types and Conditions of Use.[5][8]

European Union (European Food Safety Authority - EFSA)

In the European Union, plastic materials and articles intended for food contact are regulated by Commission Regulation (EU) No 10/2011.[3] This regulation includes a "Union List" (Annex I) of authorized monomers, additives, and other starting substances. Only substances included on this list may be used in the manufacture of plastic FCMs, unless otherwise specified.

As of the latest consolidated versions of Regulation (EU) No 10/2011, This compound is not included on the Union List of authorized substances. Therefore, its use as an additive in plastic materials intended for food contact is not authorized at the EU level. Its use in other types of FCMs, such as adhesives or rubber, falls under the general safety requirements of Regulation (EC) No 1935/2004 and may be subject to specific national legislation within EU member states.

For any FCM, a key principle is that it shall not release its constituents into food at levels that could endanger human health or bring about an unacceptable change in the composition of the food.[3] The overall migration limit (OML) of 10 mg/dm² of contact surface (or 60 mg/kg of food) applies to all plastic FCMs.[9]

cluster_USA Regulatory Pathway: USA (FDA) cluster_EU Regulatory Pathway: EU FCN Food Contact Notification (FCN) Submitted by Manufacturer FDA_Review FDA Safety Review (Toxicology, Exposure) FCN->FDA_Review Effective_FCN Effective FCN Listed in Inventory FDA_Review->Effective_FCN Authorized_Use Authorized for Specific Use (Polymer, Conc., Food Type) Effective_FCN->Authorized_Use EFSA_Eval EFSA Scientific Opinion (Risk Assessment) Union_List Inclusion in Union List (Regulation (EU) No 10/2011) EFSA_Eval->Union_List SML Specific Migration Limit (SML) Established Union_List->SML Not_Listed Substance Not Listed (Current Status for this Compound) Union_List->Not_Listed EU_Authorized Authorized for Use in Plastics SML->EU_Authorized Not_Authorized Not Authorized for EU-wide Use in Plastics Not_Listed->Not_Authorized

Fig. 1: Simplified regulatory approval workflows in the USA and EU.

Protocol: Migration Testing from Food Contact Materials

This section provides a detailed protocol for quantifying the migration of this compound from a polymer into food simulants. The methodology is based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides the necessary sensitivity and selectivity for detecting trace levels of migrants.

Objective: To determine if the migration of the substance from the FCM complies with applicable regulations (e.g., does not exceed calculated dietary exposure limits under an FCN).

Materials and Reagents
  • FCM Sample: The finished article (e.g., polymer sheet, container).

  • Analytical Standard: this compound, >95% purity.

  • Food Simulants (as per EU Regulation 10/2011):

    • Simulant A: 10% (v/v) ethanol in deionized water (for aqueous foods).

    • Simulant B: 3% (w/v) acetic acid in deionized water (for acidic foods).

    • Simulant D2: Vegetable oil (e.g., olive oil) or 95% ethanol as a substitute (for fatty foods).

  • Solvents: LC-MS grade methanol, acetonitrile, water, and n-hexane.

  • Reagents: LC-MS grade ammonium formate and formic acid.

Equipment
  • Migration cells or glass containers with inert lids.

  • Calibrated incubator or oven capable of maintaining ±2°C.

  • LC-MS/MS System (e.g., SCIEX QTRAP 6500+ or equivalent) with an electrospray ionization (ESI) source.[4][8]

  • Analytical column: C18 reverse-phase column (e.g., Phenomenex Luna Omega Polar C18, 100 x 4.6 mm, 3 µm).[8]

  • Standard laboratory glassware, analytical balance, volumetric flasks, and micropipettes.

  • Syringe filters (0.22 µm PTFE).

Experimental Workflow

cluster_prep 1. Preparation cluster_exposure 2. Migration Exposure cluster_analysis 3. Sample Analysis cluster_quant 4. Quantification & Compliance Sample_Prep Prepare FCM Sample (Cut to known surface area) Migration_Cell Place Sample in Migration Cell with Simulant (e.g., 6 dm²/L) Sample_Prep->Migration_Cell Simulant_Prep Prepare Food Simulants Simulant_Prep->Migration_Cell Incubation Incubate under Test Conditions (e.g., 10 days at 40°C) Migration_Cell->Incubation Extraction Extract Analyte from Simulant (e.g., LLE for fatty simulant) Incubation->Extraction Filtration Filter Extract (0.22 µm) Extraction->Filtration LCMS_Analysis Inject into LC-MS/MS Filtration->LCMS_Analysis Quantify Quantify Migrated Substance LCMS_Analysis->Quantify Calibration Prepare Calibration Curve (Analytical Standard) Calibration->Quantify Compliance Compare Result to Limit (e.g., SML or exposure calculation) Quantify->Compliance

Fig. 2: Step-by-step workflow for migration testing and analysis.
Step-by-Step Protocol

1. Preparation of Standards and Samples:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

  • From the stock, prepare a series of working standards by serial dilution in a solvent appropriate for the mobile phase (e.g., 50:50 methanol:water) to create a calibration curve (e.g., 0.5 to 100 ng/mL).

  • Cut the FCM sample into pieces of a known surface area (e.g., 1 dm²). Handle with clean forceps to avoid contamination.

2. Migration Test:

  • Place the prepared FCM sample into a migration cell or glass jar.

  • Add a known volume of the pre-conditioned food simulant to achieve a standard surface area-to-volume ratio, typically 6 dm²/L.

  • Seal the container and place it in an incubator set to the desired test conditions. These conditions should simulate the worst-case scenario of the intended use. For long-term storage at room temperature, a common condition is 10 days at 40°C .[8]

3. Simulant Sample Preparation for Analysis:

  • For Aqueous Simulants (A and B): After the exposure period, remove the FCM sample. The simulant can often be directly analyzed after filtration. If concentration is needed, a solid-phase extraction (SPE) step may be employed.

  • For Fatty Simulant (D2 - Oil): The high lipid content requires extraction. A common method is liquid-liquid extraction (LLE). Mix an aliquot of the oil with n-hexane, then extract the analyte into acetonitrile. The acetonitrile layer is then collected, evaporated to near dryness, and reconstituted in the mobile phase.

  • Filter all final extracts through a 0.22 µm PTFE syringe filter into an LC vial.

4. LC-MS/MS Analysis:

  • Rationale: LC-MS/MS is the preferred method due to its ability to separate the analyte from matrix interferences and provide highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).

  • Example LC Conditions: [4][8]

    • Column: C18 reverse-phase (as specified in 3.2).
    • Mobile Phase A: Water with 10mM ammonium formate and 0.1% formic acid.
    • Mobile Phase B: Methanol.
    • Flow Rate: 0.8 mL/min.
    • Gradient: Start with a higher percentage of A, and ramp up to a high percentage of B to elute the hydrophobic analyte.
  • Example MS Conditions: [4][8]

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode for this compound. Optimization is required.
    • Detection: MRM. The precursor ion would be the protonated molecule [M+H]⁺. Fragment ions would be identified by infusing the analytical standard.
    • Source parameters (gas flows, temperature) must be optimized for the specific instrument and compound.

5. Data Interpretation and Compliance Verification:

  • Generate a calibration curve by plotting the peak area of the analytical standard versus its concentration.

  • Using the regression equation from the calibration curve, calculate the concentration of this compound in the food simulant sample (in ng/mL or µg/L).

  • Convert this concentration to the migration value, expressed as mg of substance per kg of food simulant (assuming 1 kg/L density) or mg per dm² of the FCM surface area.

  • Compliance Check: Compare the final migration value against the relevant regulatory limit. For the US, this involves ensuring that the migration does not lead to a dietary exposure greater than that assessed by the FDA in the FCN. For other jurisdictions, this would be compared against a Specific Migration Limit (SML), if one exists.

Trustworthiness and Self-Validation

To ensure the trustworthiness of results, the described protocol must incorporate a robust quality control system:

  • Method Blanks: Analyze a sample of the food simulant that has not been in contact with the FCM to check for background contamination.

  • Spiked Samples: Spike a known amount of the analytical standard into a blank simulant sample and process it alongside the test samples. The recovery should typically be within 70-120% to validate the accuracy of the extraction and analysis method.[4]

  • Replicates: Conduct migration tests in triplicate to assess the precision and reproducibility of the results. The relative standard deviation (%RSD) should ideally be below 15%.[4]

  • Internal Standards: For the highest level of accuracy, consider using a structurally similar, isotopically-labeled internal standard to correct for matrix effects and variations in instrument response.

By implementing these validation steps, the laboratory can generate scientifically defensible data to confidently assess the compliance and safety of the food contact material.

References

  • Determination of Irganox compounds extracted from food packaging using 4 food simulants. SCIEX Technical Note.[Link]

  • Determination of Irganox compounds extracted from food packaging using 4 food simulants. SCIEX Document.[Link]

  • This compound. PubChem, National Center for Biotechnology Information.[Link]

  • Commission Regulation (EU) 2016/1416. Legislation.gov.uk.[Link]

  • Simultaneous Analysis of Irganox Polymer Additive using LC-MS. Shimadzu LC-MS Application Data Sheet No. 048.[Link]

  • Legislation - Food Contact Materials. European Commission.[Link]

  • Inventory of Environmental Impact Decisions for Food Contact Substance Notifications. U.S. Food and Drug Administration.[Link]

  • Phenol, 2,4-bis[(dodecylthio)methyl]-6-methyl- - Substance Details. US EPA Substance Registry Services.[Link]

  • Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS). International Organisation of Vine and Wine.[Link]

  • Safety Data Sheet - this compound. Angene Chemical.[Link]

  • 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS 110675-26-8. Watson International Ltd.[Link]

  • 2,4-BIS((DODECYLTHIO)METHYL)-6-METHYLPHENOL. Drugfuture.com.[Link]

  • Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Bisphenol A Information & Resources.[Link]

  • Commission Regulation (EU) No 10/2011. EUR-Lex.[Link]

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Application Note & Protocol: Enhancing Long-Term Thermal Stability of Lubricants with 2,4-Bis[(dodecylthio)methyl]-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Thermal Stability in Modern Lubricants

The operational lifespan and performance of industrial and automotive machinery are intrinsically linked to the quality of their lubricants. A primary failure mode for lubricants, particularly those based on hydrocarbon oils, is oxidative degradation, a process accelerated by high temperatures.[1][2] This degradation manifests as increased viscosity, the formation of harmful sludge and varnish, and the generation of corrosive acids, ultimately leading to diminished lubricating efficacy and potential equipment failure.[1][3] To counteract these effects, antioxidant additives are incorporated into lubricant formulations to prolong their service life.[2][4]

This application note details the evaluation of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol , a multifunctional antioxidant, for improving the long-term thermal stability of lubricants. This molecule, also known by trade names such as Irganox 1726 and PowerNox 1726, is uniquely structured to provide robust protection against thermal degradation.[5][6] It synergistically combines the functionalities of a hindered phenol (a primary antioxidant) and a thioether (a secondary antioxidant) within a single molecular structure.[5][7] This dual-action mechanism allows it to both scavenge free radicals and decompose peroxides, the key intermediates in the oxidation cycle.[1][4][8]

This guide provides researchers, scientists, and formulation chemists with detailed protocols for quantifying the enhanced thermal stability conferred by this additive. We will explore methodologies grounded in established thermal analysis techniques and standardized industry tests.

Molecular Structure and Antioxidant Mechanism

This compound possesses a sterically hindered phenolic group and two long-chain alkylthio groups.[9] This architecture is central to its efficacy.

  • Primary Antioxidant Action (Radical Scavenging): The hindered phenolic hydroxyl (-OH) group readily donates a hydrogen atom to neutralize highly reactive peroxy radicals (ROO•), which are key propagators of the oxidation chain reaction. This process forms a stable, non-reactive phenoxy radical, effectively halting the degradation cycle.[1][2]

  • Secondary Antioxidant Action (Peroxide Decomposition): The sulfur atoms in the dodecylthiomethyl groups act as peroxide decomposers. They convert hydroperoxides (ROOH) into non-radical, stable products (alcohols), preventing them from breaking down into more aggressive radicals that would otherwise accelerate lubricant degradation.[1][8][10]

The combination of these two mechanisms in one molecule provides a comprehensive defense against oxidation across a wide range of operating temperatures.[11]

Caption: Dual-action antioxidant mechanism of this compound.

Experimental Design: A Multi-faceted Approach to Stability Assessment

To comprehensively evaluate the long-term thermal stability, a three-pronged analytical approach is recommended. This involves Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and a standardized oxidation stability test. For this protocol, we will use a representative Group II base oil as the lubricant base.

Sample Preparation:

  • Control Sample: Unadulterated Group II base oil.

  • Test Sample: Group II base oil blended with 0.5% w/w of this compound.

  • Ensure homogeneity of the Test Sample by heating to 60°C and stirring for 30 minutes. Allow cooling to room temperature before analysis.

Caption: Experimental workflow for evaluating lubricant thermal stability.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition. A higher onset temperature indicates greater thermal stability.[12][13] TGA measures mass loss as a function of temperature in a controlled atmosphere.[14][15]

Instrumentation:

  • Thermogravimetric Analyzer (e.g., TA Instruments Discovery TGA 5500, Mettler Toledo TGA/DSC 3+)

  • Platinum or Alumina Crucibles

  • Gas supply: High purity Nitrogen and Air

Procedure:

  • Calibration: Perform temperature and weight calibrations as per instrument manufacturer guidelines.

  • Sample Loading: Place 10 ± 1 mg of the lubricant sample into a TGA crucible.

  • Atmosphere: Purge the furnace with nitrogen at a flow rate of 50 mL/min for 15 minutes to ensure an inert environment initially.

  • Heating Program (Nitrogen):

    • Equilibrate at 40°C.

    • Ramp the temperature from 40°C to 600°C at a heating rate of 10 K/min under a nitrogen atmosphere (flow rate: 50 mL/min). This phase characterizes volatility and thermal (non-oxidative) decomposition.

  • Heating Program (Air):

    • (Optional but recommended) Run a parallel experiment using the same heating program but with an air or oxygen atmosphere (flow rate: 50 mL/min) to assess thermo-oxidative stability.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature (TG curve) and the derivative of the weight loss (DTG curve).

    • Determine the onset temperature of decomposition, often defined as the temperature at which 5% weight loss occurs (T5%).

    • Compare the T5% values for the Control and Test samples.

Expected Outcome: The Test Sample containing this compound is expected to exhibit a significantly higher onset decomposition temperature compared to the Control, indicating its effectiveness in preventing thermal breakdown.

Protocol 2: Pressure Differential Scanning Calorimetry (PDSC) for Oxidation Induction Time (OIT)

Objective: To measure the time until the onset of exothermic oxidation at a constant high temperature and elevated oxygen pressure. A longer OIT signifies superior oxidative stability.[16][17] PDSC is a highly sensitive method for evaluating the effectiveness of antioxidants.[18]

Instrumentation:

  • Pressure Differential Scanning Calorimeter (e.g., TA Instruments Q20P, NETZSCH DSC 204 HP)

  • Aluminum SFI (Solid Fat Index) crucibles, open.[17]

  • Gas supply: High purity Oxygen

Procedure (Isothermal Method based on ASTM D6186): [16][17]

  • Calibration: Calibrate the instrument for temperature and enthalpy according to the manufacturer's protocol.

  • Sample Preparation: Place approximately 3 ± 0.5 mg of the lubricant sample into an open aluminum crucible, ensuring a thin, even film at the bottom.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the PDSC cell.

    • Seal the cell and pressurize with oxygen to 3.5 MPa (500 psi).

    • Set the oxygen flow rate through the cell to 100 mL/min.

  • Heating Program:

    • Rapidly heat the sample to the isothermal test temperature (e.g., 210°C) at a rate of 100°C/min.

    • Hold at the isothermal temperature until the exothermic oxidation peak is observed.

  • Data Analysis:

    • The OIT is the time elapsed from the start of the isothermal hold until the onset of the large exothermic peak, which indicates the catastrophic oxidation of the lubricant.

    • The onset point is typically determined by the intersection of the baseline with the tangent of the exothermic peak.

    • Perform triplicate measurements for each sample to ensure reproducibility.

Expected Outcome: The Test Sample will show a substantially longer OIT than the Control Sample. This directly demonstrates the antioxidant's ability to delay the onset of oxidation under aggressive conditions.

Protocol 3: Rotary Pressure Vessel Oxidation Test (RPVOT)

Objective: To evaluate the oxidation stability of inhibited mineral oils under conditions of elevated temperature and pressure in the presence of water and a copper catalyst. This is a widely accepted industry standard test (ASTM D2272).[18][19]

Instrumentation:

  • RPVOT apparatus

  • Oxygen supply

  • Copper catalyst coil

  • Glass sample container

Procedure (as per ASTM D2272):

  • Apparatus Preparation: Clean the pressure vessel and glass sample container thoroughly as specified in the ASTM method.

  • Sample and Catalyst Preparation:

    • Place 50 ± 0.5 g of the lubricant sample into the glass container.

    • Add 5 mL of distilled water.

    • Place a polished copper catalyst coil into the sample.

  • Test Execution:

    • Place the glass container into the pressure vessel.

    • Seal the vessel and charge it with oxygen to a pressure of 620 kPa (90 psi) at room temperature.

    • Place the sealed vessel in the RPVOT bath, which is maintained at 150°C.

    • Begin rotating the vessel at 100 rpm.

  • Endpoint Determination:

    • Continuously monitor the pressure inside the vessel.

    • The test is complete when the pressure drops by 175 kPa from the maximum recorded pressure.

    • The result is reported as the time in minutes from the start of the test to this pressure drop.

Expected Outcome: The lubricant containing this compound will have a much longer RPVOT lifetime (in minutes) compared to the uninhibited base oil, reflecting its superior resistance to oxidation under these catalytic conditions.

Data Presentation and Interpretation

The results from these analyses should be tabulated for clear comparison.

Analytical Method Parameter Measured Control Sample (Base Oil) Test Sample (+0.5% Additive) Interpretation of Improvement
TGA Onset of Decomposition (T5%, °C)Example: 215°CExample: 240°CHigher temperature indicates enhanced thermal stability.
PDSC Oxidation Induction Time (OIT, min) @ 210°CExample: 12 minExample: 45 minLonger time signifies superior resistance to oxidation.
RPVOT (ASTM D2272) Oxidation Lifetime (min)Example: 95 minExample: 350 minLonger lifetime demonstrates prolonged performance under oxidative stress.

Conclusion

The strategic incorporation of This compound into lubricating oils provides a significant enhancement in long-term thermal and oxidative stability. Its dual-functionality as both a primary and secondary antioxidant effectively interrupts the lubricant degradation cycle. The protocols detailed herein—Thermogravimetric Analysis, Pressure Differential Scanning Calorimetry, and the Rotary Pressure Vessel Oxidation Test—offer a robust framework for quantifying this performance improvement. By employing these methods, researchers and formulators can validate the efficacy of this additive, leading to the development of more durable and reliable lubricants for demanding applications.

References

  • Nye Lubricants. All About Additives – The Role of Antioxidants. [Link]

  • TA Instruments. (n.d.). Analysis of Engine Oils Using Modulated Thermogravimetric Analysis (MTGA). [Link]

  • Savant Labs. (n.d.). Oxidation & Corrosion Testing. [Link]

  • Blaine, R. L. (1975). Thermal Analytical Characterization of Lube Oils and Greases. Presented at the NLGI 43rd Annual Meeting. [Link]

  • Dr. Tillwich GmbH Werner Stehr Company. (n.d.). Test Method for Simulating the Aging and Oxidation Stability of Lubricants. Machinery Lubrication. [Link]

  • Livingstone, G. (n.d.). Antioxidants In Lubricants: Essential or Excessive?. Machinery Lubrication. [Link]

  • Cerny, J. (n.d.). Using Calorimetry to Measure Motor Oil Remaining Useful Life. Machinery Lubrication. [Link]

  • Shanghai Minglan Chemical. (2023). What Effect Do Phenolic Antioxidants Have On Lubricants?. [Link]

  • Ahn, S., Seo, J. M., & Lee, H. (2021). Thermogravimetric Analysis of Marine Gas Oil in Lubricating Oil. Journal of Marine Science and Engineering, 9(3), 339. [Link]

  • Mobil. (2016). Turbine Oil Oxidation Stability Test. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Determination of the Oxidation Stability of Fats and Oils. [Link]

  • TA Instruments. Analysis of Engine Oils Using Modulated Thermogravimetric Analysis (MTGA). [Link]

  • Wooton, D. (n.d.). Oxidation - The Lubricant's Nemesis. Machinery Lubrication. [Link]

  • ADDILEX. (n.d.). The Role Of Antioxidants In Oil Stability. [Link]

  • Quinchia, L. A., et al. (2014). Oxidative Stability of Vegetal Oil-Based Lubricants. RSC Advances, 4(105), 60483-60490. [Link]

  • Ahn, S., Seo, J. M., & Lee, H. (2021). Thermogravimetric Analysis of Marine Gas Oil in Lubricating Oil. Semantic Scholar. [Link]

  • Tomaszewska, M., & Jedrzejczyk, R. (2018). Applications of Differential Scanning Calorimetry (DSC) in Oils and Fats Research. A Review. Food Reviews International, 34(2), 154-173. [Link]

  • Tintoll. (n.d.). 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS No. 110675-26-8. [Link]

  • Santos, J.C.O., et al. (2013). Thermogravimetric analysis in the synthetic engine oil 5W-30. Journal of Thermal Analysis and Calorimetry, 111, 1519-1524. [Link]

  • Warshel Chemical Ltd. (n.d.). 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS 110675-26-8. [Link]

  • ASTM International. (2022). D6203 Standard Test Method for Thermal Stability of Way Lubricants. [Link]

  • Infinita Lab. (n.d.). ASTM D6203-06 Test for Thermal Stability of Way Lubricants. [Link]

  • Dong, J. (2022). An Antioxidant for Next-Generation Engine Oils. Lubes'N'Greases. [Link]

  • Abdelkhalik, A., et al. (2020). Using thermal analysis techniques for identifying the flash point temperatures of some lubricant and base oils. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Research Progress of Antioxidant Additives for Lubricating Oils. Lubricants, 12(3), 101. [Link]

  • Wang, Y., et al. (2024). Research Progress of Antioxidant Additives for Lubricating Oils. MDPI. [Link]

  • Nadkarni, R. A. (Ed.). (2007). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants (2nd ed.). ASTM International. [Link]

  • Intertek. (n.d.). Differential Scanning Calorimetry Analysis. [Link]

  • Kvarnström, C. (2014). Oxidation stability and base oil sulphur. Lube Magazine, (148), 22-26. [Link]

  • Ayalytical. (n.d.). ASTM D6468 Thermal Stability Test Method. [Link]

  • Njie-Mbye, Y. F., Kulkarni, A. P., & Oriá, R. B. (2014). Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. Journal of toxicology, 2014, 896437. [Link]

  • Shah, R., & Passariello, N. (2018). A Detailed Study and Comparison of a Variety of Bench Scale ASTM Oxidation Tests for Lubricating Oils. Presented at the STLE Annual Meeting. [Link]

  • LookChem. (n.d.). Cas 110675-26-8, 2,4-Bis(dodecylthiomethyl)-6-methylphenol. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

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Troubleshooting & Optimization

Preventing discoloration and yellowing of polymers stabilized with "2,4-Bis[(dodecylthio)methyl]-6-methylphenol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for polymer stabilization. This guide is designed for researchers, scientists, and professionals in drug development and polymer science who utilize 2,4-Bis[(dodecylthio)methyl]-6-methylphenol as a stabilizing agent. Here, we address common challenges, particularly discoloration and yellowing, providing in-depth, actionable solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Science

This section delves into the fundamental mechanisms behind the antioxidant's function and the common causes of discoloration.

Q1: What is this compound and how does it work?

A1: this compound is a high-performance, multifunctional antioxidant.[1][2] Its molecular structure is unique because it combines two different antioxidant functionalities in a single molecule:

  • A Hindered Phenol Group (Primary Antioxidant): The core of its function lies in the phenolic hydroxyl (-OH) group. During polymer degradation, unstable free radicals (R•) are formed due to heat, light, or shear.[3][4] The phenolic group acts as a "radical scavenger" by donating its hydrogen atom to neutralize these highly reactive radicals, thus terminating the degradation chain reaction.[5][6]

  • Two Thioether Groups (Secondary Antioxidant): The dodecylthiomethyl chains (-S-C₁₂H₂₅) function as hydroperoxide decomposers.[1][7] Polymer degradation often produces hydroperoxides (ROOH), which are unstable and can decompose into more radicals. The thioether groups break down these hydroperoxides into stable, non-radical products, preventing further polymer chain damage.[7]

This dual-functionality provides robust protection against both processing degradation and long-term thermal aging.[1]

Q2: If this antioxidant is so effective, why does my polymer still turn yellow?

A2: The yellowing of polymers stabilized with phenolic antioxidants is a well-documented phenomenon and is often a direct consequence of the antioxidant doing its job.[8][9] The discoloration does not typically affect the physical properties of the polymer but is an aesthetic issue.[8][10]

The primary cause is the formation of colored byproducts from the antioxidant itself.[6] After the phenol donates its hydrogen atom, it becomes a phenoxyl radical. This radical is stabilized but can undergo further chemical transformations, leading to the formation of conjugated structures like quinone-methides .[9][11][12] These molecules absorb light in the blue region of the visible spectrum, causing the material to appear yellow.[13]

Essentially, the appearance of a yellow tint can be an indicator that the antioxidant is actively protecting the polymer by being consumed.[6]

Q3: What is "Gas Fading" and is it related to the yellowing I see?

A3: Yes, gas fading is a specific type of discoloration that is very common with phenolic antioxidants.[8][10] It is a chemical reaction between the antioxidant and atmospheric pollutants, primarily oxides of nitrogen (NOx).[8][10][14] These NOx gases can come from various sources, including gas-powered forklifts, heating furnaces in warehouses, or general air pollution.[8][14]

The reaction with NOx can over-oxidize the phenolic antioxidant, leading to the formation of yellow, pink, or tan colored species.[9][14][15] A key characteristic of gas fading is that it often develops slowly over time during storage, rather than appearing immediately after processing.[10]

Q4: Can this antioxidant interact with other additives in my formulation?

A4: Absolutely. Additive interactions can significantly influence the color stability of your final product.

  • Hindered Amine Light Stabilizers (HALS): Certain HALS, particularly those with high alkalinity, can interact with phenolic antioxidants and intensify discoloration.[10][14]

  • Pigments: Titanium dioxide (TiO₂), a common white pigment, can sometimes exacerbate discoloration, especially certain grades.[8][14]

  • Acidic Compounds: Phenolic antioxidants can show antagonism with acidic compounds, which might affect their overall performance.[9]

It is crucial to consider the entire formulation package, as synergistic and antagonistic effects between additives are common.[16][17][18]

Part 2: Troubleshooting Guide - From Lab to Production

This section provides a structured approach to diagnosing and solving specific discoloration issues you may encounter during your experiments.

Issue 1: My polymer is yellow immediately after melt processing (e.g., extrusion, injection molding).

This typically indicates thermal-oxidative degradation during the processing stage.

Potential Cause Diagnostic Step Recommended Solution
Excessive Heat History Review your processing temperature profile and residence time. Are they higher than necessary for the polymer grade?Lower the processing temperature in increments of 5-10°C. Reduce residence time where possible. The goal is to find the optimal balance between melt processability and thermal stability.[10]
Insufficient Antioxidant Concentration Is the loading level of this compound appropriate for the polymer and processing conditions?Increase the antioxidant concentration in small increments (e.g., 0.05% by weight) to determine the effective stabilization level.
Over-Oxidation of Antioxidant The antioxidant is being consumed too rapidly at high processing temperatures.[6]Incorporate a secondary antioxidant, such as a phosphite stabilizer (e.g., Tris(2,4-di-tert-butylphenyl)phosphite). Phosphites are excellent at providing high-temperature processing stability and can reduce the "workload" on the primary phenolic antioxidant, thus minimizing the formation of colored byproducts.[6][7] A synergistic effect is often observed.[5][19]
Polymer Degradation The base polymer itself may be degrading, leading to color formation.[20]Ensure the polymer resin is properly dried before processing to prevent hydrolytic degradation. Verify the quality and consistency of the incoming raw material.
Workflow for Optimizing Processing Stability

A troubleshooting flowchart for post-processing discoloration.

Issue 2: My polymer product turns yellow over time while in storage or on a shelf.

This is a classic symptom of "gas fading" or slow, low-temperature oxidation.

Potential Cause Diagnostic Step Recommended Solution
Exposure to NOx/SOx Evaluate the storage environment. Is there nearby exhaust from gas heaters or forklifts?[8] Are products stored in cardboard boxes?Improve ventilation in storage areas. Switch to electric-powered equipment if feasible. Use high-quality, bleached, or coated cardboard packaging materials to avoid migration of phenolic compounds from the cardboard itself.[10][14]
UV Exposure Is the product exposed to sunlight or fluorescent lighting during storage?Store products in packaging that blocks UV light. If the final application involves light exposure, a UV absorber and/or a Hindered Amine Light Stabilizer (HALS) should be part of the formulation.
Interaction with Other Additives Review the full formulation. Are you using a highly basic HALS or an uncoated grade of TiO₂?Select a less basic HALS. Use durable, surface-coated grades of TiO₂ which are less reactive.[10][14]
"Pinking" Phenomenon A specific form of gas fading that can result in a pink or tan hue.The same mitigation strategies for gas fading apply. A simple test is to expose a portion of the discolored sample to direct sunlight; if the color fades, it is likely due to the over-oxidation of the phenolic antioxidant.[14] The UV light helps to break down the colored chromophore.[6][14]

Part 3: Experimental Protocols & Methodologies

To ensure trustworthy and repeatable results, follow these standardized protocols for evaluating discoloration.

Protocol 1: Accelerated Aging and Color Measurement

This protocol allows for the rapid assessment of a formulation's long-term color stability.

Objective: To quantify the yellowing of a polymer sample after exposure to heat and/or UV light.

Equipment:

  • Forced-air convection oven (for thermal aging)

  • Accelerated weathering tester (e.g., QUV) with UVA-340 lamps (for photo-oxidation)

  • Spectrophotometer or colorimeter

  • Plaque mold and compression/injection molding machine

Methodology:

  • Sample Preparation:

    • Compound your polymer with this compound and any other additives.

    • Produce standardized plaques (e.g., 50mm x 50mm x 2mm).

    • Ensure all formulations, including the control, are processed under identical conditions.

  • Initial Color Measurement (Time Zero):

    • Calibrate the spectrophotometer according to the manufacturer's instructions, using a standard white plate.[21]

    • Measure the color of at least three plaques from each formulation.

    • Record the CIE Lab* values and calculate the Yellowness Index (YI) according to ASTM E313.[21] The YI is a crucial metric for quantifying the degree of yellowing.[13][21]

  • Accelerated Aging:

    • Thermal Aging: Place a set of plaques in the convection oven at a specified temperature (e.g., 80°C, 100°C). The temperature should be chosen to accelerate degradation without causing the polymer to melt.

    • Photo-Aging: Place another set of plaques in the accelerated weathering tester, exposing them to a cycle of UV light and condensation to simulate outdoor weathering.[22][23]

  • Periodic Measurement:

    • At regular intervals (e.g., 24, 48, 96, 200 hours), remove plaques from the aging apparatus.

    • Allow them to cool to room temperature.

    • Repeat the color measurement as in Step 2.

  • Data Analysis:

    • Calculate the change in Yellowness Index (ΔYI) for each time point relative to the initial measurement.

    • Plot ΔYI versus time for each formulation to compare their color stability. A lower ΔYI indicates better performance.

Workflow for Color Stability Testing

A standard workflow for evaluating polymer color stability.

Protocol 2: Gas Fading Test (Adapted from AATCC Test Method 23)

Objective: To determine the resistance of a polymer formulation to discoloration caused by atmospheric oxides of nitrogen.

Equipment:

  • Gas Fading Chamber

  • Source of NOx gas

  • Spectrophotometer or colorimeter

Methodology:

  • Sample Preparation: Prepare test plaques as described in Protocol 1.

  • Initial Measurement: Measure and record the initial Yellowness Index (YI) of the samples.

  • Exposure:

    • Place the samples in the gas fading chamber.

    • Introduce a controlled concentration of NOx gas into the chamber at a specified temperature and humidity.

    • Run the exposure for a set number of cycles or a specific duration.

  • Final Measurement:

    • Remove the samples from the chamber.

    • Measure the final Yellowness Index.

  • Analysis: Calculate the ΔYI to quantify the degree of gas fading. Compare different formulations to identify the most resistant one.

References
  • Pospı́šil, J., Habicher, W.-D., Pilař, J., Nešpůrek, S., Kuthan, J., Piringer, G.-O., & Zweifel, H. (2002). Discoloration of polymers by phenolic antioxidants. Polymer Degradation and Stability, 77(3), 531–538. [Link]

  • Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. [Link]

  • NOVA Chemicals. (n.d.). Preventing Gas Fading in Polyethylene. Tech Bulletin. [Link]

  • TenCate Grass Components. (n.d.). Gas fading. Product Advisory. [Link]

  • Saremi, K. (2003). Improving the gas-fading performance of polyethylene film resins by addressing the over-oxidation of phenolic antioxidants. ANTEC 2003 - Society of Plastics Engineers Annual Technical Conference. [Link]

  • Ingenia. (n.d.). Gas Fading – What is it? Ingenia Flexible Packaging Brief. [Link]

  • Pospisil, J., et al. (2006). Discoloration Phenomenon Induced by the Combination of Phenolic Antioxidants & Hindered Amine Light Stabilisers. Polymer Degradation and Stability. [Link]

  • ResearchGate. (n.d.). Gas fade discoloration of phenolic antioxidants in LLDPE. Scientific Diagram. [Link]

  • ResearchGate. (n.d.). Discoloration of polymers by phenolic antioxidants. Request PDF. [Link]

  • Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. [Link]

  • Lee, D. S., & Kim, S. C. (1995). Effect of Phenolic Antioxidants System on Yellowing of Amorphous Poly-α-olefin. Polymer (Korea), 19(2), 231-237. [Link]

  • Korea Science. (1995). Effect of Phenolic Antioxidants System on Yellowing of Amorphous Poly-α-olefin. [Link]

  • Contract Laboratory. (2024). Yellowness Index of Plastics: Understanding Laboratory Testing Methods. [Link]

  • ASM International. (n.d.). Aging and Weathering Testing of Polymers. Engineered Materials Handbook Desk Edition. [Link]

  • Kumar, S., & Pandey, A. K. (2017). Synergistic Antioxidant Activity of Natural Products. Remedy Publications LLC. [Link]

  • ADEKA. (n.d.). Polymer additives FAQ. [Link]

  • Ampacet Corporation. (n.d.). Yellowing and Pinking of White PE/PP. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary. [Link]

  • Ferreira, M. S., et al. (2019). The Synergistic Behavior of Antioxidant Phenolic Compounds Obtained from Winemaking Waste's Valorization, Increased the Efficacy of a Sunscreen System. Molecules, 24(22), 4023. [Link]

  • Equitech. (n.d.). Yellowness Index Measurement in Plastics Processing. [Link]

  • ResearchGate. (n.d.). Perspectives on Yellowing in the Degradation of Polymer Materials: Inter-relationship of Structure, Mechanisms and Modes of Stabilisation. Request PDF. [Link]

  • Majd, M. H., et al. (2014). Investigating the synergistic antioxidant effects of some flavonoid and phenolic compounds. Research Journal of Pharmacognosy, 2(1), 35-42. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Tintoll. (n.d.). Thioether Antioxidant. [Link]

  • Research Journal of Pharmacognosy. (2014). Investigating the synergistic antioxidant effects of some flavonoid and phenolic compounds. [Link]

  • La Nasa, J., et al. (2021). Discoloration of Historical Plastic Objects: New Insight into the Degradation of β-Naphthol Pigment Lakes. Polymers, 13(16), 2779. [Link]

  • Carroccio, S., Puglisi, C., & Montaudo, G. (2005). Comparison of photooxidation and thermal oxidation processes in poly (ether imide). Macromolecules, 38(16), 6863–6870. [Link]

  • Zhang, L., et al. (2024). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. Antioxidants, 13(5), 582. [Link]

  • Tintoll. (n.d.). 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS No. 110675-26-8. [Link]

  • MDPI. (2024). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. [Link]

  • Wikipedia. (n.d.). Photo-oxidation of polymers. [Link]

  • Chemistry For Everyone. (2024, May 21). How To Prevent Thermal Oxidation In Polymers? [Video]. YouTube. [Link]

  • Kładna, A., et al. (2005). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Luminescence, 20(1), 37-43. [Link]

  • ResearchGate. (n.d.). Scheme of the formula of the antioxidant BHT (2 ,6-ditert-butyl-4-4-methyl phenol). Scientific Diagram. [Link]

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Technical Support Center: Optimizing Irganox 1726 for Maximum Antioxidant Performance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Irganox 1726. This guide is designed for researchers, scientists, and formulation professionals to provide in-depth, practical advice on optimizing the concentration of Irganox 1726 for superior antioxidant performance in your specific application. Here, we move beyond simple data sheets to address the nuanced challenges you may face during experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

This section addresses common initial questions about Irganox 1726 to provide a foundational understanding.

Q1: What is Irganox 1726 and how does it work?

A1: Irganox 1726, chemically known as 2,4-Bis(dodecylthiomethyl)-6-methylphenol, is a multifunctional phenolic antioxidant.[1][2] As a sterically hindered phenol, its primary mechanism involves donating a hydrogen atom from its hydroxyl group to neutralize free radicals.[3][4] This action terminates the chain reactions of oxidation, thereby protecting organic substrates from thermo-oxidative degradation during processing and long-term use.[1][2][5] Its multifunctional nature means it can provide both processing and long-term heat stability.[6][7]

Q2: What are the typical applications and recommended starting concentrations for Irganox 1726?

A2: Irganox 1726 is highly effective in a variety of organic polymers. It is particularly recommended for adhesives (hot melt, solvent-borne, and water-borne), elastomers such as natural rubber and SBR, and block co-polymers like SBS and SIS.[1][2][7] A general starting concentration range is typically between 0.1% and 1.0% by weight.[1][2][5] However, the optimal amount can be up to several percent depending on the substrate, processing conditions, and the performance requirements of the final application.[1] Laboratory trials are essential to determine the precise optimal level.[1]

Q3: What are the key physical and chemical properties of Irganox 1726 I should be aware of?

A3: Key features of Irganox 1726 include low volatility, resistance to extraction, and stability to both light and heat.[1][2] It is also non-staining and non-discoloring.[1][2] In terms of solubility, it is highly soluble in organic solvents like acetone, toluene, and cyclohexane, but has very low solubility in water (<0.1 g/100g ).[1] It is supplied as a solid with a low melting point, which allows it to be easily liquefied in a heat chamber at around 60°C for easier dosing and incorporation into liquid systems.[1][3][4]

Q4: Can Irganox 1726 be used in combination with other stabilizers?

A4: Yes, Irganox 1726 can be used alone at low levels, but it is also highly effective when used in synergy with other additives.[1][5] These can include other primary and secondary antioxidants (e.g., phosphites or thioethers), light stabilizers (like HALS), and other functional stabilizers to achieve a broader range of protection.[1][2][5] Such combinations can be particularly effective in demanding applications.

Troubleshooting Guide: Experimental Challenges & Solutions

This section is designed to help you navigate specific issues you might encounter during your optimization experiments.

Q1: I've added Irganox 1726 at the recommended concentration, but my material is still showing signs of premature degradation (e.g., yellowing, loss of mechanical properties). What's going wrong?

A1: This is a common issue that can stem from several factors beyond just concentration. Consider the following possibilities:

  • Inadequate Dispersion: Irganox 1726 must be homogeneously dispersed throughout the polymer matrix to be effective. If it is poorly mixed, you will have localized areas with little to no antioxidant protection.

    • Causality: Antioxidants are radical scavengers; they must be physically present where radicals are formed to neutralize them. Poor dispersion creates unprotected zones vulnerable to degradation.[8]

    • Solution: Review your mixing/compounding procedure. For solid systems, ensure sufficient shear and mixing time. For liquid systems, confirm complete dissolution. As Irganox 1726 can be liquefied at 60°C, this can aid in achieving a more uniform blend.[1]

  • Substrate-Specific Interactions: The efficacy of an antioxidant can be influenced by the substrate itself. Some materials may contain impurities (e.g., catalyst residues) that act as pro-oxidants, accelerating degradation and consuming the antioxidant more rapidly.

    • Solution: Characterize your base material for impurities. Consider performing a stability study on the unstabilized substrate to establish a baseline degradation rate.

  • Incorrect Type of Oxidative Stress: Irganox 1726 is primarily a thermo-oxidative stabilizer. If your material is degrading due to other factors like UV radiation, a different or supplementary stabilization package (e.g., including a Hindered Amine Light Stabilizer - HALS) may be necessary.[9]

  • Concentration is Sub-Optimal for Your Conditions: The "recommended" range is a starting point. Your specific processing conditions (e.g., very high temperatures) or end-use environment may require a higher concentration.

    • Solution: Conduct a dose-response study as detailed in the "Experimental Protocols" section below to systematically determine the optimal concentration for your specific application.

Q2: I'm getting conflicting results from different antioxidant activity assays (e.g., DPPH vs. FRAP). How do I interpret this?

A2: It is not unusual to see different results from various antioxidant assays, and it highlights a critical concept: no single assay is universally applicable.[10][11] Different assays operate via different chemical mechanisms.

  • Causality: Assays are broadly categorized into two types: those based on Hydrogen Atom Transfer (HAT) and those based on Single Electron Transfer (SET).[12][13]

    • HAT-based assays (like ORAC) measure the classical radical scavenging ability of an antioxidant to donate a hydrogen atom.[12]

    • SET-based assays (like FRAP, CUPRAC, and DPPH/ABTS) measure the ability of the antioxidant to reduce an oxidant, which changes color upon reduction.[12][13]

  • Irganox 1726, as a phenolic antioxidant, acts primarily through a HAT mechanism. Therefore, assays that reflect this mechanism may be more representative of its true function in a polymer matrix. However, the choice of assay should ultimately be guided by the degradation chemistry of your specific material.

  • Solution:

    • Understand the mechanism of the assays you are using.

    • Select an assay that most closely mimics the oxidative environment your material will experience.

    • It is best practice to use a battery of tests to get a more complete picture of antioxidant performance.[11][14][15]

Data Presentation: Comparison of Common Antioxidant Assays
AssayPrincipleMechanismAdvantagesLimitations
DPPH Reduction of the stable 2,2-diphenyl-1-picrylhydrazyl radical.Mixed HAT/SET[12]Simple, rapid, and cost-effective.[16]Can be affected by the solvent and pH; may not correlate well with in-vivo activity.[17]
ABTS Reduction of the ABTS radical cation (ABTS•+).Mixed HAT/SET[12]Applicable to both hydrophilic and lipophilic antioxidants; stable across a wide pH range.The radical is not representative of those found in biological or polymer systems.
FRAP Reduction of a ferric tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺).SET[13]Simple, fast, and highly reproducible.[13][16]Does not detect thiol-containing antioxidants (like glutathione); reaction kinetics can be slow for some antioxidants.[14]
ORAC Inhibition of the peroxyl radical-induced oxidation of a fluorescent probe.HAT[12][13]Considered more biologically relevant as it uses a peroxyl radical.More complex and requires specialized equipment (fluorimeter).

Experimental Design & Protocols

A systematic approach is crucial for accurately determining the optimal concentration of Irganox 1726. A well-designed dose-response study is the most effective method.

Workflow for Optimizing Irganox 1726 Concentration

Below is a generalized workflow. This should be adapted to your specific material (e.g., adhesive, elastomer) and testing capabilities.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stress Application cluster_2 Phase 3: Analysis cluster_3 Phase 4: Optimization A Define Substrate & Performance Metrics B Select Concentration Range (e.g., 0%, 0.1%, 0.25%, 0.5%, 1.0%) A->B C Prepare Samples: Incorporate Irganox 1726 B->C D Apply Accelerated Aging (e.g., Heat, Oxygen) C->D Homogenize samples E Measure Performance Metrics (e.g., Colorimetry, Viscosity, Mechanical Properties) D->E Aged samples F Perform Chemical Analysis (e.g., FTIR for oxidation peaks, Antioxidant assay) D->F Aged samples G Plot Performance vs. Concentration E->G F->G H Determine Optimal Concentration G->H Identify plateau/ cost-benefit point I Validate with Confirmation Run H->I

Caption: Workflow for Dose-Response Study

Detailed Protocol: Dose-Response Study via Accelerated Heat Aging

This protocol provides a self-validating system by including controls and measuring multiple endpoints.

  • Preparation of Samples:

    • Define five concentration levels of Irganox 1726 to be tested: 0% (negative control), 0.1%, 0.25%, 0.5%, and 1.0% by weight of your substrate.

    • Prepare a masterbatch or stock solution of Irganox 1726 in a suitable solvent or a portion of the substrate to ensure accurate and homogeneous addition. For ease of dosing, Irganox 1726 can be pre-melted at 60°C.[1]

    • Incorporate the calculated amount of Irganox 1726 into each aliquot of your substrate. Ensure the mixing process is identical for all samples to eliminate process variability.

    • Prepare multiple replicates (n≥3) for each concentration level.

  • Baseline Measurement (Time Zero):

    • Before aging, measure the initial properties of all samples. This is your T₀ baseline.

    • Physical Properties: Measure color (e.g., using a spectrophotometer for CIE Lab* values), viscosity, or relevant mechanical properties (e.g., tensile strength, elongation at break).

    • Chemical Properties: If possible, take an initial chemical signature, for example, using Fourier-transform infrared spectroscopy (FTIR) to identify the initial state of key functional groups.

  • Accelerated Aging:

    • Place all samples in a temperature-controlled oven at a temperature known to induce thermal degradation in your substrate (e.g., 100°C, 120°C). The temperature should be high enough to accelerate aging but not so high as to induce unrealistic degradation pathways.

    • Remove sets of replicates from the oven at predetermined time intervals (e.g., 24, 48, 96, 168 hours).

  • Post-Aging Analysis:

    • At each time point, repeat the same physical and chemical measurements performed at T₀.

    • Physical Change: Quantify the change in color, viscosity, or mechanical properties compared to the T₀ baseline.

    • Chemical Change: In FTIR analysis, look for the growth of carbonyl peaks (~1700-1750 cm⁻¹), which is a classic indicator of thermo-oxidative degradation.

  • Data Interpretation:

    • Plot the change in your key performance metric (e.g., % change in elongation, change in yellowness index) against the concentration of Irganox 1726 for each time point.

    • The optimal concentration is often the point at which you see a plateau in performance, meaning that adding more antioxidant does not provide a significant additional benefit. This represents the most cost-effective stabilization level. The 0% control validates that the changes observed are due to degradation and that Irganox 1726 is effective at preventing them.

By following this structured approach, you can confidently and accurately determine the ideal concentration of Irganox 1726 to achieve maximum performance and longevity for your product.

References

  • BASF. (2022, October). Irganox 1726 Technical Data Sheet.
  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
  • SpecialChem. (2024, July 18). Irganox® 1726 (Antioxidant) by BASF: Technical Datasheet.
  • Laguerre, M., Lecomte, J., & Villeneuve, P. (n.d.). Methods for evaluating the potency and efficacy of antioxidants. ResearchGate.
  • Tri-iso. (n.d.). BASF Irganox 1726.
  • SpecialChem. (2023, January 4). Irganox 1726 - BASF.
  • LinChemical. (n.d.). Linanox Irganox 1726, Antioxidant 1726, 110675-26-8 Mfg.
  • Laguerre, M., Decker, E. A., Lecomte, J., & Villeneuve, P. (2010). Methods for evaluating the potency and efficacy of antioxidants. Current Opinion in Clinical Nutrition and Metabolic Care, 13(5), 518-25.
  • Shah, P., & Modi, H. (2014). Methods for Determining the Antioxidant Activity: A Review. ResearchGate.
  • Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2021). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI.
  • de Beer, D., & Joubert, E. (2010). Optimization of Antioxidant Synergy in a Polyherbal Combination by Experimental Design.
  • Tri-iso. (n.d.). BASF Irganox 1726 PDF.
  • BDMAEE. (2025, June 27). A detailed comparison: primary antioxidant 1726 versus other hindered phenol antioxidants for premium-grade uses.
  • Hermans, N., Cos, P., De Meyer, G. R., Maes, L., & Vlietinck, A. J. (2007). Challenges and pitfalls in antioxidant research. PubMed.
  • Powers, S. K., & Jackson, M. J. (2008). Experimental Guidelines for Studies Designed to Investigate the Impact of Antioxidant Supplementation on Exercise Performance. NIH.
  • ChemicalBook. (n.d.). Antioxidant 1726 CAS#: 110675-26-8.
  • Hermans, N. (2007). (PDF) Challenges and Pitfalls in Antioxidant Research. ResearchGate.
  • BDMAEE. (2025, June 27). Effectively preventing discoloration and degradation in challenging environments using antioxidant 1726.
  • Hossain, A., et al. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC.

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Technical Support Center: Dispersion of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol in Nonpolar Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing dispersion challenges with 2,4-Bis[(dodecylthio)methyl]-6-methylphenol in nonpolar polymer systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into achieving uniform dispersion of this multifunctional antioxidant. Here, we move beyond simple instructions to explain the underlying scientific principles, ensuring you can not only solve immediate issues but also proactively optimize your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of this compound.

Q1: What is this compound and what are its key properties?

A1: this compound, also known by trade names such as Irganox 1726, is a multifunctional hindered phenolic antioxidant.[1][2][3] Its structure uniquely combines a primary phenolic antioxidant function with a secondary thioether antioxidant capability.[3]

Key Properties:

  • Appearance: White to light yellow waxy solid or powder.[1][3]

  • Molecular Formula: C33H60OS2[1][2]

  • Melting Point: Approximately 28°C.[1]

  • Solubility: It is soluble in many organic solvents but insoluble in water.[1][2] The long dodecyl chains contribute to its hydrophobic nature, making it generally compatible with nonpolar systems.[2]

  • Function: It provides thermal and processing stability to polymers by inhibiting oxidative degradation.[1][4]

Q2: Why am I seeing poor dispersion of this compound in my nonpolar polymer (e.g., polyethylene, polypropylene)?

A2: Poor dispersion, often manifesting as agglomerates or inconsistent product performance, can stem from several factors:

  • Insufficient Shear: The mechanical forces during mixing may not be adequate to break down agglomerates of the antioxidant powder.

  • Incompatibility at Processing Temperatures: While generally compatible with nonpolar polymers, localized solubility issues can arise at specific processing temperatures.

  • Low Loading Levels: At very low concentrations, achieving a homogenous distribution can be challenging without a carrier system.

  • Direct Addition of Powder: Adding the antioxidant powder directly to the bulk polymer can lead to clumping and uneven distribution.

Q3: What are the visible signs of poor dispersion?

A3: Visual indicators of poor dispersion in the final polymer product can include:

  • Haziness or Lack of Clarity: In transparent or translucent polymers.

  • Surface Defects: Such as gels, specks, or uneven texture.

  • Inconsistent Color: If pigments are also used.

  • Reduced Mechanical Properties: Poor dispersion can lead to areas of stress concentration, resulting in brittleness or reduced tensile strength.

Q4: Can poor dispersion affect the performance of the antioxidant?

A4: Absolutely. The efficacy of an antioxidant is critically dependent on its uniform distribution throughout the polymer matrix.[4] Agglomerates of this compound act as localized "super-concentrations," leaving large portions of the polymer unprotected from thermal and oxidative degradation. This can lead to premature failure of the end-product.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step solutions to common dispersion problems.

Issue 1: Agglomeration and Gels in the Final Product

Underlying Cause: This is a classic sign of inadequate deagglomeration and distribution of the antioxidant powder during processing. The low melting point of this compound can also contribute to this if not properly managed during the initial stages of mixing.

Troubleshooting Protocol: The Masterbatch Approach

The most effective and industrially proven method to ensure uniform dispersion of additives like this compound is through the use of a masterbatch.[5][6][7] A masterbatch is a concentrated mixture of the additive encapsulated in a carrier polymer.[7]

Step-by-Step Protocol for Masterbatch Preparation and Use:

  • Carrier Resin Selection:

    • Choose a carrier resin that is highly compatible with your primary nonpolar polymer. For example, if your bulk polymer is polypropylene (PP), use a PP carrier.

    • The carrier resin should have a melt flow index (MFI) that is similar to or slightly higher than the bulk polymer to ensure good miscibility.

  • Concentration Calculation:

    • Determine the desired final concentration of this compound in your product.

    • Create a masterbatch with a significantly higher concentration, typically ranging from 10% to 40% of the antioxidant by weight.

  • Compounding the Masterbatch:

    • Utilize a high-shear compounding extruder, such as a twin-screw extruder.[8]

    • Pre-blend the this compound powder with the carrier resin pellets.

    • Feed the pre-blend into the extruder. The high shear and controlled temperature profile of the extruder will ensure thorough dispersion of the antioxidant into the molten carrier resin.

    • Extrude the molten blend through a die and pelletize the strands to create the masterbatch pellets.

  • Incorporation into the Final Product:

    • The masterbatch pellets can now be easily and accurately blended with your bulk polymer pellets at the desired let-down ratio before the final processing step (e.g., injection molding, film extrusion).

    • The pellet-to-pellet blending simplifies handling and improves dosing accuracy.[7]

Diagram: Masterbatch Workflow

MasterbatchWorkflow cluster_preparation Masterbatch Preparation cluster_application Final Product Manufacturing antioxidant Antioxidant Powder blending Pre-blending antioxidant->blending carrier Carrier Resin Pellets carrier->blending extruder Twin-Screw Extruder (High Shear) blending->extruder masterbatch Masterbatch Pellets extruder->masterbatch final_blending Pellet Blending masterbatch->final_blending bulk_polymer Bulk Polymer Pellets bulk_polymer->final_blending final_processing Final Processing (e.g., Injection Molding) final_blending->final_processing end_product Homogenous End Product final_processing->end_product caption Masterbatch production and application workflow.

Sources

Technical Support Center: Enhancing the Solubility of Hindered Phenolic Antioxidants in Polymer Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating hindered phenolic antioxidants into various polymer systems. Here, we synthesize fundamental principles with practical, field-proven methodologies to troubleshoot common solubility challenges and provide answers to frequently asked questions. Our focus is on empowering you with the knowledge to optimize your formulations for enhanced stability and performance.

Troubleshooting Guide: Addressing Common Solubility Issues

Hindered phenolic antioxidants are critical for protecting polymers from thermo-oxidative degradation. However, their effectiveness is intrinsically linked to their solubility and compatibility within the polymer matrix. Inadequate solubility can lead to a host of problems, from reduced antioxidant efficacy to aesthetic defects in the final product. This section provides a systematic approach to identifying and resolving these issues.

Issue 1: Antioxidant Blooming and Surface Migration

Symptoms: You observe a hazy, crystalline, or oily residue on the surface of your polymer product, which may feel tacky or greasy to the touch. This phenomenon, known as "blooming" or "migration," is a clear indicator of poor antioxidant solubility.[1][2]

Root Cause Analysis: Blooming occurs when the concentration of the antioxidant exceeds its solubility limit within the polymer matrix.[1] This supersaturation creates a thermodynamic driving force for the excess antioxidant to migrate to the surface, where it can be lost through volatilization or physical removal, compromising the long-term stability of the polymer.[2] Factors that exacerbate blooming include:

  • High Antioxidant Concentration: Exceeding the solubility threshold is the primary cause.[1]

  • Poor Polymer-Antioxidant Compatibility: A significant mismatch in the polarity and solubility parameters of the antioxidant and the polymer will lead to lower solubility.

  • Low Molecular Weight of the Antioxidant: Smaller molecules have higher mobility within the polymer matrix, facilitating their migration to the surface.

  • Processing and Environmental Conditions: High temperatures during processing can increase antioxidant mobility, while subsequent cooling can lead to supersaturation and blooming.[1]

Solutions and Experimental Protocols:

  • Optimize Antioxidant Concentration:

    • Rationale: The most straightforward approach is to reduce the antioxidant concentration to a level at or below its solubility limit in the polymer at the intended use temperature.

    • Experimental Protocol: Conduct a concentration-dependent study by preparing a series of polymer formulations with varying antioxidant levels. Observe the samples over time under accelerated aging conditions (e.g., elevated temperature) to determine the threshold at which blooming occurs.

  • Enhance Compatibility with a Suitable Compatibilizer:

    • Rationale: A compatibilizer acts as an interfacial agent, improving the interaction between the antioxidant and the polymer matrix.

    • Experimental Protocol: Select a compatibilizer with a chemical structure that is intermediate between the antioxidant and the polymer. For example, a maleic anhydride-grafted polypropylene can improve the dispersion of a polar antioxidant in a nonpolar polypropylene matrix. Prepare formulations with and without the compatibilizer and compare the extent of blooming.

  • Select an Antioxidant with Higher Molecular Weight:

    • Rationale: Higher molecular weight antioxidants have lower mobility and are less prone to migration.[2]

    • Actionable Advice: If you are using a low molecular weight antioxidant like BHT, consider replacing it with a higher molecular weight alternative such as Irganox 1010 or Irganox 1076.

Data Presentation: Solubility Parameters of Common Polymers and Antioxidants

A fundamental principle governing solubility is "like dissolves like."[3] This can be quantified using Hildebrand solubility parameters (δ). Materials with similar δ values are more likely to be compatible.[3][4]

MaterialHildebrand Solubility Parameter (MPa¹ᐟ²)
Polymers
Polyethylene (PE)16.2 - 17.1
Polypropylene (PP)16.8 - 19.0[5]
Polyvinyl Chloride (PVC)19.2 - 22.1
Polyethylene Terephthalate (PET)21.5 - 22.7
Hindered Phenolic Antioxidants
BHT (Butylated Hydroxytoluene)~18.0 (Estimated)
Irganox 1076~19.5 (Estimated)
Irganox 1010~20.5 (Estimated)

Note: The solubility parameters for antioxidants are estimated based on their chemical structures and available data. For precise compatibility assessment, experimental determination is recommended.

Issue 2: Poor Dispersion and Inconsistent Performance

Symptoms: You observe localized degradation, discoloration, or inconsistent mechanical properties within your polymer product, suggesting that the antioxidant is not uniformly distributed.

Root Cause Analysis: Poor dispersion is often a consequence of low solubility and can be exacerbated by inadequate mixing during processing. If the antioxidant's melting point is significantly higher than the processing temperature, it may not fully dissolve and disperse.

Solutions and Experimental Protocols:

  • Optimize Processing Parameters:

    • Rationale: Ensuring that the processing temperature is sufficiently high to melt and dissolve the antioxidant is crucial for achieving a homogeneous dispersion.

    • Actionable Advice: Review the melting point of your antioxidant and adjust the processing temperature accordingly. Increasing mixing time and shear rate can also improve dispersion.

  • Utilize a Masterbatch:

    • Rationale: A masterbatch is a concentrated mixture of the antioxidant in a carrier polymer. Using a masterbatch can facilitate more uniform distribution of the antioxidant in the final polymer blend.

    • Experimental Protocol: Prepare a masterbatch by melt-compounding a high concentration of the antioxidant with a compatible carrier resin. Then, let down the masterbatch into the main polymer matrix to the desired final concentration.

Diagrams for Conceptual Understanding

cluster_0 Mechanism of Antioxidant Blooming A High Concentration of Antioxidant in Polymer Matrix B Exceeds Solubility Limit A->B Poor Compatibility C Supersaturation B->C D Migration to Surface C->D Thermodynamic Driving Force E Blooming (Surface Crystallization/Oily Film) D->E F Loss of Antioxidant Efficacy E->F

Caption: Mechanism of Antioxidant Blooming.

cluster_1 Troubleshooting Workflow for Solubility Issues Start Observe Blooming or Poor Dispersion Q1 Is Antioxidant Concentration Optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is Polymer-Antioxidant Compatibility an Issue? A1_Yes->Q2 Sol1 Reduce Concentration and Re-evaluate A1_No->Sol1 End Issue Resolved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Select a More Compatible Antioxidant or Use a Compatibilizer A2_Yes->Sol2 Q3 Are Processing Conditions Optimal? A2_No->Q3 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Sol3 Adjust Temperature and Mixing Parameters A3_No->Sol3 Sol3->End

Caption: Troubleshooting Workflow.

Frequently Asked Questions (FAQs)

Q1: How can I experimentally determine the solubility of a hindered phenolic antioxidant in a specific polymer?

A1: A common method is to prepare polymer films with a range of known antioxidant concentrations. These films are then subjected to thermal analysis, such as Differential Scanning Calorimetry (DSC). The presence of a distinct melting endotherm for the antioxidant at concentrations above the solubility limit indicates that the excess antioxidant has crystallized out. The highest concentration at which no melting endotherm is observed can be taken as the approximate solubility at that temperature.

Q2: Can I use a blend of antioxidants to improve solubility?

A2: Yes, using a synergistic blend of antioxidants can sometimes improve overall performance and solubility. For instance, combining a high molecular weight phenolic antioxidant with a secondary antioxidant like a phosphite can not only provide enhanced stabilization but may also improve compatibility within the polymer matrix. However, it is essential to screen for antagonistic interactions that could negatively impact performance.

Q3: What is the impact of polymer crystallinity on antioxidant solubility?

A3: Polymer crystallinity significantly affects antioxidant solubility. The crystalline regions of a polymer are highly ordered and generally impermeable to additives. Therefore, antioxidants are primarily dissolved in the amorphous regions. A higher degree of crystallinity in a polymer will result in a lower volume of amorphous phase available to dissolve the antioxidant, thus reducing its overall solubility.[1]

Q4: Are there any analytical techniques to quantify the amount of bloomed antioxidant on a polymer surface?

A4: Yes, several techniques can be employed. A common approach is to perform a surface wash with a suitable solvent to extract the bloomed antioxidant, followed by quantitative analysis of the extract using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] Surface-sensitive techniques like Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) can also be used to detect and semi-quantify the presence of the antioxidant on the polymer surface.[1]

Experimental Protocols

Protocol 1: Determination of Antioxidant Solubility in a Polymer Film via DSC
  • Materials: Polymer resin, hindered phenolic antioxidant, solvent for film casting (if applicable), DSC instrument.

  • Procedure:

    • Prepare a series of polymer/antioxidant blends with varying antioxidant concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 wt%).

    • Homogenize the blends using a suitable method (e.g., melt extrusion, solvent casting).

    • Prepare thin films of each blend.

    • Cut small samples (5-10 mg) from each film and place them in DSC pans.

    • Perform a DSC scan on each sample, typically heating at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point of both the polymer and the antioxidant.

    • Analyze the resulting thermograms for the presence of a melting peak corresponding to the antioxidant.

    • The solubility limit is the highest concentration at which no distinct antioxidant melting peak is observed.

Protocol 2: Quantification of Antioxidant Blooming via Surface Wash and HPLC
  • Materials: Polymer sample with suspected blooming, a suitable solvent for the antioxidant that does not dissolve the polymer (e.g., isopropanol, hexane), HPLC system with a UV detector, volumetric flasks, and syringes.

  • Procedure:

    • Cut a known surface area of the polymer sample.

    • Carefully wash the surface of the sample with a measured volume of the chosen solvent to dissolve the bloomed antioxidant.

    • Collect the solvent wash in a volumetric flask.

    • Prepare a series of standard solutions of the antioxidant in the same solvent at known concentrations.

    • Analyze the standard solutions and the solvent wash sample by HPLC.

    • Construct a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of the antioxidant in the solvent wash sample from the calibration curve.

    • Calculate the amount of bloomed antioxidant per unit surface area of the polymer.

References

  • BASF. (2015, April). Irganox® 1010. Retrieved from [Link]

  • Hollande, L., Domenek, S., & Allais, F. (n.d.). Hildebrand solubility parameters (HiSP) of phenolic antioxidants. ResearchGate. Retrieved from [Link]

  • Gao, J. (2014). Using Hansen Solubility Parameters (HSPs) to develop antioxidant-packaging film to achieve controlled release. Michigan State University. Retrieved from [Link]

  • Ramprasad Group. (2019, October 10). Critical Assessment of the Hildebrand and Hansen Solubility Parameters for Polymers. Retrieved from [Link]

  • Wikipedia. (n.d.). Hildebrand solubility parameter. Retrieved from [Link]

  • Morshedian, J., & Hoseinpour, M. (2009). Physico-chemical characterization of the blooming of Irganox 1076® antioxidant onto the surface of a silane-crosslinked polyethylene. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Analysis of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol (Antioxidant 1726) Degradation Under Thermal Stress

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for understanding the thermal degradation of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol. This document is designed for researchers, scientists, and drug development professionals who utilize this multifunctional antioxidant and need to characterize its stability and degradation profile under thermal stress.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and degradation of this compound.

Q1: What is this compound and what is its primary function?

A1: this compound (CAS No. 110675-26-8), also known by trade names such as Irganox 1726, is a high-performance, multifunctional antioxidant.[1][2][3] Its molecular structure is unique in that it combines two different antioxidant functionalities into a single molecule.[4]

  • Primary Antioxidant (Radical Scavenger): The sterically hindered phenolic group donates a hydrogen atom to neutralize reactive free radicals, thereby terminating oxidative chain reactions.[5]

  • Secondary Antioxidant (Hydroperoxide Decomposer): The two (dodecylthio)methyl groups contain thioether linkages. Thioethers are known to decompose hydroperoxides—unstable intermediates in oxidation processes—into non-radical, stable products, which prevents further chain initiation.[6] This dual-functionality provides both processing stability and long-term thermal stability to organic materials.[4]

Q2: Why is it critical to study the thermal degradation products of this antioxidant?

A2: Studying the thermal degradation of this compound is crucial for several reasons:

  • Efficacy and Performance: The degradation of the parent antioxidant signifies its consumption. While some degradation products may retain partial antioxidant activity, their efficacy is generally lower, impacting the long-term stability of the material it is designed to protect.[7]

  • Product Integrity: Degradation can lead to the formation of colored byproducts. For instance, the over-oxidation of phenolic antioxidants is known to form quinone-type species, which can cause undesirable yellowing or discoloration in the final product.[8]

  • Safety and Regulatory Compliance: Identifying and quantifying degradation products is essential for assessing the toxicological profile of the aged material and ensuring it meets regulatory standards, particularly in applications like food packaging, medical devices, or pharmaceutical formulations.[9]

  • Mechanistic Understanding: Analyzing the degradation products provides insight into the specific chemical pathways through which the antioxidant is consumed, allowing for better stabilization strategies and the development of more robust formulations.

Q3: What are the primary chemical pathways for the degradation of this compound under thermal stress?

A3: Under thermal stress, particularly in the presence of oxygen, several degradation pathways are plausible. The molecule's degradation is a complex interplay of reactions involving its different functional groups.

  • Oxidation of the Phenolic Moiety: The hindered phenol is the most active site for radical scavenging. It donates its hydrogen atom to a peroxy radical, forming a stabilized phenoxy radical. This radical can then undergo further reactions, such as dimerization or rearrangement, and can be further oxidized to form colored quinone-methides or other related structures.[8]

  • Oxidation of Thioether Groups: The sulfur atoms in the thioether linkages are susceptible to oxidation. They can be oxidized sequentially to form sulfoxides (R-S(=O)-R') and then sulfones (R-S(=O)₂-R'). This process is integral to their function as hydroperoxide decomposers but ultimately represents a consumption of the antioxidant.[6]

  • Homolytic Bond Cleavage: At elevated temperatures, covalent bonds can break, generating radical fragments. The most likely points of cleavage are the benzylic C-S bonds (Phenol-CH₂-S-Dodecyl) and potentially the S-C bond of the dodecyl group due to the high thermal energy. This fragmentation leads to a variety of smaller, and often more volatile, degradation products.

Q4: What general classes of degradation products should I expect to identify?

A4: Based on the degradation pathways described above, you can expect to find a complex mixture of products. These can be broadly categorized as:

  • Parent Molecule Derivatives: Products where the parent molecule is slightly modified, such as the corresponding sulfoxide and sulfone derivatives.

  • Phenolic Fragments: Simpler phenolic compounds resulting from the cleavage of one or both (dodecylthio)methyl side chains.

  • Sulfur-Containing Fragments: Compounds like dodecanethiol (C₁₂H₂₅SH) and its oxidation products, resulting from C-S bond cleavage.

  • Oxidized Phenolic Structures: Quinone-methides and other highly conjugated systems resulting from the over-oxidation of the phenolic ring.[8]

  • Volatile Hydrocarbons: Fragments from the dodecyl chains, especially under high-temperature pyrolysis conditions.

Section 2: Experimental Design & Methodology

A robust analytical workflow is essential for the successful identification of degradation products.

Overall Experimental Workflow

The following diagram outlines a typical workflow for a thermal degradation study.

G cluster_prep Sample Preparation cluster_stress Thermal Stress Protocol cluster_analysis Analysis cluster_data Data Interpretation Sample Pristine Sample (Antioxidant in Matrix) Stress Apply Thermal Stress (e.g., Oven Aging, TGA, Pyrolysis) Sample->Stress Control Control Sample (No Thermal Stress) Extraction Solvent Extraction (for HPLC-MS) Control->Extraction Parallel Analysis Stress->Extraction Stressed Sample PyGCMS Direct Analysis (Py-GC/MS) Stress->PyGCMS Stressed Sample HPLCMS LC-MS/MS Analysis (HPLC-QTOF) Extraction->HPLCMS DataProc Chromatogram & Spectrum Processing PyGCMS->DataProc HPLCMS->DataProc ID Compound Identification (Mass & Fragmentation) DataProc->ID Quant Quantification (Relative or Absolute) ID->Quant

Caption: Experimental workflow for thermal degradation analysis.

Detailed Protocol 1: Thermal Stress Simulation (Oven Aging)

This protocol describes a general method for applying controlled thermal stress to a sample containing the antioxidant.

  • Sample Preparation: Accurately weigh the sample (e.g., polymer film, adhesive, or the pure antioxidant) into glass vials with loose-fitting caps to allow for air exchange. Prepare multiple replicates for each time point and temperature.

  • Control Sample: Store a set of control samples at ambient temperature or -20°C in the dark.

  • Thermal Exposure: Place the sample vials in a calibrated, forced-air convection oven set to the desired temperature (e.g., 100°C, 125°C, 150°C).

  • Time Points: Remove sample vials at predetermined time intervals (e.g., 24, 48, 96, 168 hours).

  • Storage: Immediately cool the retrieved samples to room temperature and store them at -20°C in the dark prior to analysis to quench further degradation.

Detailed Protocol 2: Analysis of Degradation Products by Pyrolysis-GC/MS

Pyrolysis-GC/MS is a powerful technique that directly analyzes the thermal decomposition of a sample with minimal preparation.[10][11]

  • Sample Preparation: Place a small amount of the sample (typically 50-200 µg) into a pyrolysis sample cup.

  • Instrumentation: Use a multi-shot pyrolyzer coupled to a GC/MS system.

  • Thermal Desorption (Optional First Shot): Heat the sample to a lower temperature (e.g., 250°C) to desorb and analyze any volatile or semi-volatile compounds without pyrolyzing the bulk material.

  • Pyrolysis (Second Shot): Rapidly heat the same sample to a higher pyrolysis temperature (e.g., 600°C - 800°C) to induce thermal fragmentation.

  • GC Separation:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for 2-4 minutes, then ramp at 10-20°C/min to a final temperature of 300-320°C and hold.

  • MS Detection:

    • Ionization: Standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 700 to detect a wide range of fragments.

  • Data Analysis: Identify pyrolyzates by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting fragmentation patterns.

Detailed Protocol 3: Analysis of Degradation Products by UHPLC-QTOF/MS

This method is ideal for analyzing non-volatile degradation products extracted from the thermally stressed bulk material.[7]

  • Sample Extraction:

    • Extract the thermally stressed sample (and the control) with a suitable solvent like Tetrahydrofuran (THF) or Acetonitrile. Sonication can be used to improve extraction efficiency.

    • Filter the extract through a 0.22 µm PTFE syringe filter.[7]

  • UHPLC System:

    • Column: Use a high-resolution C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 50% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.[7]

  • QTOF/MS System:

    • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes to detect a wider range of compounds.

    • Mass Range: Scan from m/z 100 to 1500.[7]

    • Data Acquisition: Acquire data in both full scan mode (for accurate mass measurement) and data-dependent MS/MS mode (for structural fragmentation).

  • Data Analysis: Identify potential degradation products by extracting ion chromatograms corresponding to the exact masses of predicted products and confirming their structure via fragmentation patterns.

Section 3: Troubleshooting Guide

Issue: I am observing significant yellowing in my material after thermal stress, but my analysis shows plenty of the parent antioxidant remaining. Why?

  • Possible Cause: The discoloration is likely due to the formation of highly conjugated quinone-methide structures from the over-oxidation of the phenolic part of the antioxidant.[8] These compounds are intensely colored and can cause visible changes even at very low concentrations, long before the bulk of the primary antioxidant is consumed.

  • Solution: Your analytical method may not be optimized to detect these specific colored byproducts. Use UV-Vis spectroscopy to characterize the chromophore being formed. In your LC-MS analysis, specifically look for masses corresponding to the parent molecule plus one oxygen and minus two hydrogens (M-2H+O).

Issue: My chromatogram from the stressed sample is extremely complex and shows a large "hump" of unresolved peaks.

  • Possible Cause 1 (GC-MS): The degradation has produced a wide range of isomeric and polymeric fragments that are not fully separated by the GC column.

  • Solution 1: Optimize your GC temperature program. Try a slower ramp rate to improve the resolution of early-eluting peaks. Ensure your final hold temperature is high enough and long enough to elute all compounds.

  • Possible Cause 2 (HPLC-MS): The sample extract contains complex matrix components in addition to the degradation products.

  • Solution 2: Implement a sample cleanup step before injection, such as Solid Phase Extraction (SPE), to remove interfering matrix compounds.[9] Alternatively, use a longer UPLC column or a shallower gradient to improve chromatographic resolution.

Issue: I am not detecting any of the expected sulfoxide or sulfone derivatives in my LC-MS analysis.

  • Possible Cause: These oxidized products can have different polarities and ionization efficiencies compared to the parent molecule. Your current extraction solvent or LC-MS method may not be suitable for them.

  • Solution: Try a more polar extraction solvent or a blend (e.g., Dichloromethane/Methanol). Ensure you are running your mass spectrometer in both positive and negative ion modes, as sulfoxides and sulfones may ionize preferentially in one mode. Search for the specific accurate masses of these compounds (Parent MW + 16 for sulfoxide, Parent MW + 32 for sulfone).

Section 4: Data Interpretation

Proposed Degradation Pathways

The following diagram illustrates the key proposed degradation pathways for this compound under thermal-oxidative stress.

G Parent This compound (Parent Molecule) Phenoxy Phenoxy Radical Parent->Phenoxy H• Abstraction (Radical Scavenging) Sulfoxide Sulfoxide Derivatives (Parent + O) Parent->Sulfoxide Thioether Oxidation Fragments Phenolic & Thiol Fragments (e.g., Dodecanethiol, cresol derivatives) Parent->Fragments C-S Bond Cleavage (High Temp Fragmentation) Quinone Quinone-Methide Structures (Colored Products) Phenoxy->Quinone Further Oxidation Sulfone Sulfone Derivatives (Parent + 2O) Sulfoxide->Sulfone Further Oxidation

Caption: Key degradation pathways of the antioxidant under thermal stress.

Table of Potential Degradation Products

The table below lists some potential degradation products, their molecular formula, calculated exact mass, and likely origin. This can be used as a guide for targeted analysis of high-resolution mass spectrometry data.

Potential Degradation ProductMolecular FormulaExact Mass (Monoisotopic)Likely Formation Pathway
Parent Molecule C₃₃H₆₀OS₂536.4086-
Mono-sulfoxide Derivative C₃₃H₆₀O₂S₂552.4035Thioether Oxidation
Di-sulfoxide Derivative C₃₃H₆₀O₃S₂568.3984Thioether Oxidation
Mono-sulfone Derivative C₃₃H₆₀O₃S₂568.3984Thioether Oxidation
Quinone-Methide Type C₃₃H₅₈O₂S₂550.3882Phenolic Over-oxidation
Dodecanethiol C₁₂H₂₆S202.1755C-S Bond Cleavage
2-(dodecylthiomethyl)-6-methylphenol C₂₀H₃₄OS322.2330C-S Bond Cleavage
p-Cresol C₇H₈O108.0575Multiple Cleavage Events

References

  • PubMed. (n.d.). Phenolic antioxidants: electrochemical behavior and the mechanistic elements underlying their anodic oxidation reaction. Retrieved from [Link]

  • Fiveable. (n.d.). Thioester Hydrolysis Definition. Retrieved from [Link]

  • Clutch Prep. (2024). Hydrolysis of Thioesters Explained. Retrieved from [Link]

  • Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 21.8 Chemistry of Thioesters and Acyl Phosphates: Biological Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4316996A - Discoloration prevention of phenolic antioxidants.
  • AMPACET Corporation. (n.d.). Yellowing and Pinking of White PE/PP. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Retrieved from [Link]

  • IEEE Xplore. (n.d.). Investigating the Impact of Phenolic Antioxidants on the Oxidation Stability of Synthetic Ester Insulating Oil. Retrieved from [Link]

  • International Journal of Current Advanced Research. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioester. Retrieved from [Link]

  • PubMed Central. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of phenolic antioxidants and a thioether on the long-term.... Retrieved from [Link]

  • Semantic Scholar. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Retrieved from [Link]

  • Tintoll. (n.d.). Thioether Antioxidant. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]

  • Archimer. (n.d.). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Retrieved from [Link]

  • MDPI. (n.d.). Combined Environmental Impacts and Toxicological Interactions of Per- and Polyfluoroalkyl Substances (PFAS) and Microplastics (MPs). Retrieved from [Link]

  • Scholars' Mine. (1987). Thermal Stability of Substituted Phenol-formaldehyde Resins. Retrieved from [Link]

  • Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2011). Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SciSpace. (n.d.). Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxid. Retrieved from [Link]

  • MDPI. (2022). Effect of Temperatures on Polyphenols during Extraction. Retrieved from [Link]

  • Shimadzu. (n.d.). Advanced Py-GCMS Systems for Precise Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Thermal stability of thioether linkage under PCR-like conditions.... Retrieved from [Link]

  • ResearchGate. (n.d.). The Thermal ortho-Substitution of Phenols by Vinyl Ethers. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • Watson International. (n.d.). 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS 110675-26-8. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Asymmetric synthesis of tertiary thiols and thioethers. Retrieved from [Link]

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Technical Support Center: Mitigating the Effects of Irganox 1726 on Polymer Properties

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Irganox 1726. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered when incorporating Irganox 1726 into polymer formulations. As a multifunctional phenolic antioxidant, Irganox 1726 is crucial for protecting organic polymers against thermo-oxidative degradation.[1] However, its interaction with the polymer matrix can sometimes lead to unintended effects on physical properties. This guide provides in-depth, evidence-based solutions to these challenges in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Irganox 1726 and what is its primary function?

Irganox 1726, chemically known as 4,6-bis(dodecylthiomethyl)-o-cresol, is a high-performance, multifunctional phenolic antioxidant.[2][3][4] Its primary role is to protect polymers from degradation caused by heat and oxygen during processing, storage, and end-use.[1][5] It functions as a radical scavenger; the phenolic group donates a labile hydrogen atom to neutralize free radicals that would otherwise initiate a chain reaction leading to the breakdown of polymer chains.[6][7][8] This action preserves the molecular weight, mechanical integrity, and aesthetic properties of the polymer.[5]

Q2: In which polymer systems is Irganox 1726 typically used?

Irganox 1726 is particularly effective in a range of organic polymers. It is highly recommended for the stabilization of adhesives, especially hot melt, solvent-borne, and water-based types.[1][2] It shows excellent compatibility with elastomers like natural rubber (NR), chloroprene rubber (CR), and styrene-butadiene rubber (SBR), as well as block co-polymers such as SBS and SIS.[1][2][9] Its low volatility and resistance to extraction make it suitable for demanding applications, including those in contact with aqueous systems.[2][9]

Q3: What are the initial signs of improper incorporation or negative effects of Irganox 1726?

Initial indicators of issues can manifest in several ways:

  • Visual Changes: Unexpected discoloration, such as yellowing or pinking, particularly after thermal processing or exposure to NOx gases.[10][11]

  • Mechanical Failure: A noticeable decrease in mechanical properties like tensile strength or elongation at break, or an increase in brittleness.[12]

  • Processing Instability: Inconsistent melt flow or viscosity during extrusion or molding, which can suggest poor dispersion or degradation.

  • Surface Defects: The appearance of gels, specks, or surface haze in films or molded parts, often pointing to additive agglomeration.[13]

Section 2: Troubleshooting Guide

This section addresses specific problems that can arise during experimentation, providing insights into the underlying causes and actionable protocols for mitigation.

Problem 1: Polymer Discoloration (Yellowing/Pinking)

Q: My polymer compound has developed a yellow tint after processing. I suspect the phenolic antioxidant. What is the cause and how can I prevent this?

A: This is a well-documented phenomenon known as "phenolic yellowing."

  • Causality: The discoloration is not typically caused by Irganox 1726 itself, which is marketed as non-discoloring, but by the transformation products that form as it performs its stabilizing function.[1][2][3] When the phenolic antioxidant neutralizes free radicals, it is converted into a stabilized phenoxy radical.[8][14] These species can undergo further reactions to form conjugated structures, such as quinone methides or stilbenequinones, which are chromophores that absorb light in the blue spectrum, thus appearing yellow to the human eye.[15] This process can be exacerbated by exposure to atmospheric nitrogen oxides (NOx), a phenomenon often called "gas fading."[10][11]

  • Mitigation Strategies:

    • Synergistic Stabilization: The most effective strategy is to use Irganox 1726 in combination with a secondary antioxidant, typically a phosphite-based stabilizer (e.g., Irgafos® 168). Phosphites are hydroperoxide decomposers; they prevent the formation of radicals in the first place, thus reducing the "workload" on the primary phenolic antioxidant and minimizing the formation of colored byproducts.[11]

    • Concentration Optimization: Use the lowest effective concentration of Irganox 1726. The recommended dosage is typically between 0.1% and 1.0%.[2][9] Over-concentration can lead to a higher population of transformation products.

    • Atmospheric Control: If possible, process polymers in a nitrogen-purged environment to minimize interaction with oxygen and NOx gases.[10]

  • G

    Workflow for troubleshooting polymer discoloration.

Problem 2: Degradation of Mechanical Properties

Q: After adding Irganox 1726, my polymer has become brittle and its tensile strength has decreased. How is this possible for an antioxidant?

A: While seemingly counterintuitive, this issue often points to poor dispersion of the additive rather than a failure of its antioxidant function.

  • Causality: Irganox 1726 is a solid with a low melting point (~28°C).[3][4] If it is not properly dispersed in the polymer matrix, it can form agglomerates. These agglomerates act as stress concentration points within the polymer, effectively creating microscopic defects.[13] When the material is put under stress, these points can initiate cracks, leading to premature failure and a reduction in bulk mechanical properties like tensile strength and elongation. High surface energies between the additive and the polymer can contribute to this issue.[13]

  • Diagnostic Protocol:

    • Microscopic Analysis: Prepare thin sections of your polymer compound and examine them using Scanning Electron Microscopy (SEM) or optical microscopy. Look for undispersed particles or aggregates of the additive.

    • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to check for any unexpected changes in the polymer's glass transition temperature (Tg) or melting temperature (Tm), which could indicate interactions or plasticization effects from poorly dispersed additive.

  • Mitigation Strategies:

    • Masterbatching: The most robust solution is to use a masterbatch. A masterbatch is a concentrated mixture of the additive pre-dispersed in a carrier polymer that is compatible with your main polymer. This ensures a much more uniform distribution during final processing.

    • Optimize Melt Blending: Increase the shear rate during melt compounding by adjusting screw speed or using more aggressive screw elements in your extruder. This can physically break down agglomerates.[13] However, be mindful of increasing the melt temperature, which could accelerate degradation.

    • Solvent Blending (for lab-scale): For solution-cast films or coatings, ensure Irganox 1726 is fully dissolved in the solvent before the polymer is added. If solubility is an issue, gentle heating (to ~60°C) can liquefy the additive for easier dosing and mixing.[1]

  • Data Summary: Effect of Dispersion on Mechanical Properties (Example: Polypropylene)

FormulationDispersion Quality (SEM)Tensile Strength (MPa)Elongation at Break (%)
PP + 0.2% Irganox 1726 (Direct Add)Poor (Agglomerates >10µm)28 ± 2150 ± 20
PP + 0.2% Irganox 1726 (Optimized Shear)Moderate (Agglomerates <5µm)32 ± 1300 ± 15
PP + 10% Masterbatch (0.2% Active)Excellent (No visible agg.)34 ± 1450 ± 10
Problem 3: Reduced Efficacy or Unexpected Degradation

Q: My polymer is still showing signs of degradation (e.g., reduced MFI, charring) even with the recommended loading of Irganox 1726. What could be interfering with its function?

A: The effectiveness of a phenolic antioxidant can be compromised by interactions with other components in the formulation or by extreme processing conditions.

  • Causality:

    • Interaction with Fillers: Certain fillers, particularly those with acidic or basic surfaces, can interact with and deactivate phenolic antioxidants. For example, some types of carbon black or mineral fillers can catalytically transform the antioxidant, reducing its efficiency.[6]

    • Antagonistic Effects with Other Additives: While rare, some additives may have an antagonistic relationship. For instance, certain flame retardants could create a chemical environment that consumes the antioxidant more rapidly.

    • "Scorching" or Pro-Degradant Effect: At very high processing temperatures, well beyond the polymer's normal processing window, some phenolic antioxidants can begin to decompose. The decomposition products may themselves initiate degradation pathways, leading to an adverse effect.

  • Troubleshooting & Mitigation:

    • Review Formulation Components: Scrutinize every component in your formulation. Are there any highly acidic/basic fillers or other reactive additives? If so, consider using surface-treated fillers or a different class of stabilizer.

    • Use of Co-stabilizers: As mentioned previously, the use of secondary antioxidants (phosphites) and potentially thioesters can create a robust stabilization package that protects the primary antioxidant and offers broader protection.[9]

    • Process Temperature Optimization: Carefully measure and control the melt temperature during processing. Ensure that residence time at high temperatures is minimized. The goal is to melt and mix the polymer, not to induce thermal stress that overwhelms the stabilization system.

  • G

    Mechanism of Irganox 1726 and potential interference pathways.

Section 3: Key Experimental Protocols

Protocol A: Quantitative Analysis of Polymer Discoloration (Yellowness Index)

  • Objective: To quantitatively measure the degree of yellowing in a polymer sample.

  • Apparatus: Spectrophotometer or colorimeter capable of measuring CIE Lab* color space.

  • Procedure:

    • Prepare flat, opaque plaques of each polymer formulation (control and experimental) with a consistent thickness (e.g., 2 mm).

    • Calibrate the spectrophotometer according to the manufacturer's instructions using standard white and black tiles.

    • Measure the L, a, and b* values for at least three different spots on each sample plaque.

    • Calculate the Yellowness Index (YI) using the appropriate ASTM standard, typically ASTM E313. The formula is often: YI = 100 * (C1X - C2Z) / Y, where X, Y, and Z are the CIE tristimulus values and C1, C2 are coefficients specific to the illuminant (e.g., D65). Many modern instruments will calculate YI automatically.

  • Interpretation: A higher YI value indicates a greater degree of yellowing. Compare the YI of your experimental samples against the control to determine the impact of your mitigation strategy.

Protocol B: Assessment of Additive Dispersion via SEM

  • Objective: To visually inspect the distribution of Irganox 1726 within the polymer matrix.

  • Apparatus: Scanning Electron Microscope (SEM), microtome or cryo-fracturing equipment, sputter coater.

  • Procedure:

    • Obtain a representative sample of the polymer compound.

    • Create a fresh surface for analysis. This is best achieved by cryo-fracturing: cool a small piece of the sample in liquid nitrogen for 5 minutes and then fracture it with a sharp impact. This provides a clean break that reveals the internal morphology.

    • Mount the fractured sample onto an SEM stub with the fractured surface facing up.

    • Sputter coat the sample with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.

    • Load the sample into the SEM and view at various magnifications (e.g., 500x, 2000x, 10000x).

  • Interpretation: Look for bright, distinct particles that are not part of the polymer matrix. Well-dispersed samples will show very few or no visible particles at lower magnifications. Poorly dispersed samples will exhibit clear agglomerates, which can be measured and quantified.

References

  • Mechanistic action of phenolic antioxidants in polymers—A review. Polymer Degradation and Stability. [Link]

  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. National Institutes of Health (NIH). [Link]

  • Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals. [Link]

  • Excellent antioxidant against NOx fumigation yellowing. Partners in Chemicals. [Link]

  • ADDITIVES IN POLYMERS. ResearchGate. [Link]

  • BASF Irganox 1726 - Tri-iso. Tri-iso. [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. [Link]

  • How to resist yellowing (Part 1): Phenolic Yellowing. TESTEX. [Link]

  • Discoloration of polymers by phenolic antioxidants | Request PDF. ResearchGate. [Link]

  • Yellowing and Pinking of White PE/PP. AMPACET CORPORATION. [Link]

  • Effects of Antioxidant and Initiator on the Mechanical Properties of Polypropylene--Aspen Composites | Request PDF. ResearchGate. [Link]

  • Linanox Irganox 1726, Antioxidant 1726, 110675-26-8 Mfg. LinChemical. [Link]

  • The Effect of Stereoregularity and Adding Irganox 1076 on the Physical Aging Behavior of Poly(1-trimetylsilyl-1-propyne). MDPI. [Link]

  • Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne) in View of Membrane Application. National Institutes of Health (NIH). [Link]

  • A Statistical Analysis on the Effect of Antioxidants on the Thermal-Oxidative Stability of Commercial Mass- and Emulsion-Polymerized ABS. MDPI. [Link]

  • Vegetal Polyphenol Extracts as Antioxidants for the Stabilization of PLA: Toward Fully Biobased Polymer Formulation. National Institutes of Health (NIH). [Link]

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Technical Support Center: A Troubleshooting Guide for Experiments Involving Antioxidant 1726

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Antioxidant 1726. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your in vitro and cell-based experiments. As a hindered phenolic antioxidant, Antioxidant 1726 (also known as Irganox 1726) presents unique challenges and opportunities in a research setting. This guide will equip you with the knowledge to navigate these complexities and ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs) for Rapid Problem Resolution

This section addresses common initial queries and issues that researchers often face when beginning to work with Antioxidant 1726.

Q1: What is Antioxidant 1726 and what are its key chemical properties?

A1: Antioxidant 1726 is a multifunctional hindered phenolic antioxidant. Its chemical name is 2,4-Bis(dodecylthiomethyl)-6-methylphenol[1][2][3]. It is a high molecular weight, non-staining, and low volatility compound primarily used in the polymer and adhesives industry to prevent thermo-oxidative degradation[4][5][6]. For the research scientist, its lipophilic nature and potent radical-scavenging abilities make it an interesting tool for studying oxidative stress.

PropertyValueSource
Chemical Name 2,4-Bis(dodecylthiomethyl)-6-methylphenol[1][2][3]
CAS Number 110675-26-8[7]
Molecular Formula C₃₃H₆₀OS₂[7]
Molecular Weight 537.0 g/mol [1]
Appearance White to light yellow waxy solid[3]
Melting Point ~28 °C[7][8]
Solubility in Water Insoluble (<0.1 g/100g )[4]
Solubility in Organic Solvents Soluble in acetone, cyclohexane, ethyl acetate, n-hexane, toluene[4]

Q2: I'm having trouble dissolving Antioxidant 1726 for my aqueous-based in vitro assay. What should I do?

A2: This is a common challenge due to the highly lipophilic nature of Antioxidant 1726. Direct dissolution in aqueous buffers or cell culture media will be unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common and effective choice for preparing stock solutions of lipophilic compounds for biological assays.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure complete dissolution, which may be aided by gentle warming or vortexing. Store this stock solution at -20°C, protected from light.

  • Working Dilutions: For your experiments, dilute the DMSO stock solution into your aqueous assay buffer or cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in your assay is low enough to not affect the cells or the assay itself.

Q3: What is the maximum concentration of DMSO that is safe for my cell culture experiments?

A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to 0.5%[9]. Some robust cell lines may tolerate up to 1%, but this should be determined empirically. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups, but without Antioxidant 1726. This will allow you to distinguish the effects of the antioxidant from any effects of the solvent.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex issues you might encounter during your experiments.

Issues with In Vitro Antioxidant Assays (e.g., DPPH, ABTS)

Problem: Inconsistent or lower-than-expected antioxidant activity in a DPPH or ABTS assay.

Possible Causes & Solutions:

  • Incomplete Solubility: Even with the use of a DMSO stock, high concentrations of Antioxidant 1726 may precipitate when diluted into aqueous buffers.

    • Troubleshooting Steps:

      • Visually inspect your working solutions for any signs of precipitation.

      • Reduce the final concentration of Antioxidant 1726 in your assay.

      • Consider using a co-solvent system if your assay allows, but be mindful of potential interference.

  • Slow Reaction Kinetics: Hindered phenolic antioxidants can sometimes exhibit slower reaction kinetics with radical species like DPPH.

    • Troubleshooting Steps:

      • Increase the incubation time of your assay. Take readings at multiple time points (e.g., 30, 60, 90 minutes) to determine if the antioxidant activity increases over time.

  • Assay Interference:

    • Troubleshooting Steps:

      • Run a control with Antioxidant 1726 and the solvent but without the radical (DPPH or ABTS) to check for any intrinsic absorbance of the compound at the assay wavelength. Subtract this background absorbance from your sample readings.

Experimental Protocol: Preparing Antioxidant 1726 for In Vitro Assays

This protocol provides a standardized method for preparing Antioxidant 1726 for use in both chemical and cell-based assays.

Materials:

  • Antioxidant 1726 (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare a 50 mM Stock Solution:

    • Weigh out 26.85 mg of Antioxidant 1726 (MW: 537.0 g/mol ).

    • Add this to a sterile microcentrifuge tube.

    • Add 1 mL of 100% DMSO.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 50 mM stock solution.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.

    • For the final working concentration, dilute the intermediate DMSO solutions into your aqueous buffer or cell culture medium. Crucially, ensure the final DMSO concentration does not exceed the tolerance level of your cells or interfere with your assay (typically ≤ 0.5%).

Issues with Cell-Based Antioxidant Assays (e.g., Cellular Antioxidant Activity - CAA)

Problem: High variability or unexpected results in a cellular antioxidant assay.

Possible Causes & Solutions:

  • Cytotoxicity of Antioxidant 1726: At higher concentrations, phenolic compounds can be cytotoxic[10][11]. This can lead to a decrease in cell number and confound the results of your CAA assay.

    • Troubleshooting Steps:

      • Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of Antioxidant 1726 for your specific cell line and experimental duration.

      • Always perform your CAA assays using concentrations of Antioxidant 1726 that are well below the cytotoxic threshold.

  • Pro-oxidant Effect: Under certain conditions, particularly in the presence of transition metals, phenolic compounds can act as pro-oxidants, generating reactive oxygen species (ROS) and increasing oxidative stress[12][13].

    • Troubleshooting Steps:

      • Be aware of the composition of your cell culture medium, as it can contain metal ions that may contribute to pro-oxidant effects[13].

      • Consider including a control with a known antioxidant that does not exhibit pro-oxidant activity to validate your assay system.

  • Interaction with Serum Proteins: Antioxidant 1726 is highly lipophilic and likely to bind to proteins in the fetal bovine serum (FBS) of your cell culture medium[14][15][16][17]. This binding can reduce its bioavailability and apparent antioxidant activity.

    • Troubleshooting Steps:

      • Consider performing the CAA assay in a serum-free medium for the duration of the antioxidant treatment and assay period. However, be mindful that serum starvation can also induce cellular stress.

      • If serum is required, maintain a consistent serum concentration across all experiments and acknowledge its potential impact on the results.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay for Lipophilic Compounds

This protocol is adapted for a lipophilic compound like Antioxidant 1726 and is based on the principles of the CAA assay[18][19][20][21][22].

Materials:

  • Adherent cells (e.g., HepG2, Caco-2)

  • 96-well black, clear-bottom cell culture plates

  • Cell culture medium (with and without serum)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - radical initiator

  • Antioxidant 1726 stock solution in DMSO

  • Quercetin (as a positive control)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Antioxidant Treatment:

    • Prepare working solutions of Antioxidant 1726 and quercetin in serum-free medium from your DMSO stock solutions. Remember to include a vehicle control with the same final DMSO concentration.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the antioxidant-containing medium to the cells and incubate for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake.

  • Probe Loading:

    • Remove the antioxidant-containing medium and wash the cells with PBS.

    • Load the cells with DCFH-DA solution (e.g., 25 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.

  • Induction of Oxidative Stress and Measurement:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add the AAPH solution (in PBS) to all wells to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) kinetically over a period of 60 minutes.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each treatment group.

    • The antioxidant activity is inversely proportional to the fluorescence intensity. Calculate the percent inhibition of ROS production compared to the vehicle control.

Section 3: Visualization of Experimental Workflows and Concepts

To further clarify the experimental processes and underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Antioxidant 1726 (Solid) C 50 mM Stock Solution (-20°C Storage) A->C Dissolve B 100% DMSO B->C E Working Solution (Final DMSO ≤ 0.5%) C->E Dilute D Cell Culture Medium or Assay Buffer D->E F In Vitro / Cell-Based Assay E->F G Data Acquisition (e.g., Absorbance, Fluorescence) F->G H Results G->H

Caption: Workflow for preparing Antioxidant 1726 for experimental use.

troubleshooting_logic A Inconsistent or Unexpected Results B Check Solubility A->B C Verify Assay Protocol A->C D Assess Cytotoxicity A->D E Consider Pro-oxidant Effect A->E F Evaluate Serum Interactions A->F G Precipitation? B->G H Reaction Kinetics? C->H I Cell Viability? D->I J Control for Metals? E->J K Serum-Free vs. Serum? F->K L Lower Concentration G->L M Increase Incubation Time H->M N Use Non-Toxic Dose I->N O Chelator Control J->O P Modify Protocol K->P

Caption: A logical flow for troubleshooting common experimental issues.

References

  • Kadoma, Y., Fujisawa, S., & Ishihara, M. (2009). Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. Chemosphere, 74(5), 626-632.
  • Cui, S., Yu, Y., Zhan, T., Gao, Y., Zhang, J., Zhang, L., Ge, Z., Liu, W., Zhang, C., & Zhuang, S. (2022). Carcinogenic Risk of 2,6-Di-tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations. Environmental Science & Technology, 56(1), 480-490.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • BASF. (2022, October).
  • Scribd. (n.d.). Irganox 1726 Fispq.
  • PubMed. (2022, January 4).
  • National Institutes of Health. (2023, August 10).
  • Laganà, A. S., Vitale, S. G., Trovato, E., Bizzarri, M., & Rapisarda, A. M. C. (2018). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. Molecules, 23(11), 2876.
  • Baoxu Chemical. (n.d.). Antioxidant BX AO 1726, CAS# 110675-26-8 Supplier.
  • Dongguan Baoxu Chemical Technology Co., Ltd. (n.d.). ANTIOXIDANT 1726 / IRGANOX 1726.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.
  • Royal Society of Chemistry. (2021). Chapter 3: Antioxidant Activity – Preliminary Considerations for Measurement.
  • SpecialChem. (2024, July 18). Irganox® 1726 (Antioxidant)
  • Liu, Z., Xiong, M., & Liu, R. H. (2017). Liposomal Formulation of Amphiphilic Fullerene Antioxidants. Pharmaceutical Research, 34(11), 2345-2354.
  • Royal Society of Chemistry. (2018). Lipophilic phenolic compounds (Lipo-PCs): emerging antioxidants applied in lipid systems. RSC Advances, 8(52), 29637-29650.
  • BDMAEE. (2025, June 27).
  • Kelkel, M., Schumacher, M., Diederich, M., & Cerella, C. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Planta Medica, 87(08), 595-608.
  • PubChem. (n.d.). 2,4-Bis[(dodecylthio)methyl]-6-methylphenol.
  • Arts, M. J., Haenen, G. R., Voss, H. P., & Bast, A. (2004). Antioxidant flavonoids bind human serum albumin. Food and Chemical Toxicology, 42(12), 1919-1924.
  • Lapidot, T., Walker, M. D., & Kanner, J. (2002). Antioxidant and prooxidant effects of phenolics on pancreatic beta-cells in vitro. Journal of Agricultural and Food Chemistry, 50(25), 7220-7225.
  • Benchchem. (n.d.). Application Notes and Protocols for 3-tert-Butyl-4-methoxyphenol in Cell-Based Assays.
  • Al-Wabli, R. I., Al-Ghamdi, S. N., El-Gengaihi, S. E., & Al-Taisan, S. M. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Foods, 10(12), 3058.
  • Gąsecka, M., Siwulski, M., & Magdziak, Z. (2020). Protective Effects of Natural Lipophilic Antioxidants on UV-Induced Lipid Oxidation in Liposomes and Their Enhancement. Antioxidants, 9(10), 963.
  • ResearchGate. (n.d.). The LD 50 values of 2,6-Di-tert-butylphenol derivatives for mice when administered orally.
  • Ouci. (n.d.). Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line.
  • Abcam. (2023, June 29). ab242300 Cellular Antioxidant Assay Kit.
  • CymitQuimica. (n.d.). CAS 110675-26-8: 2,4-Bis(dodecylthiomethyl)-6-methylphenol.
  • Zen-Bio. (2020, November). CAA Antioxidant Assay Kit.
  • ResearchGate. (2020). Sterically Hindered Phenols as Antioxidant.
  • Ácsová, A., Martiniaková, S., & Hojerová, J. (2019). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Acta Chimica Slovaca, 12(2), 200-211.
  • BOC Sciences. (n.d.). CAS 110675-26-8 2,4-bis-(Dodecylthiomethyl)-6-methylphenol.
  • National Institutes of Health. (2025, April 14). Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey.
  • Semantic Scholar. (1995). The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs.
  • Lázníček, M., & Lázníčková, A. (1995). The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs. Journal of Pharmacy and Pharmacology, 47(6), 489-493.
  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay.
  • Semantic Scholar. (n.d.). Sterically Hindered Phenols as Antioxidant.
  • Eberhardt, M. V., Lee, C. Y., & Liu, R. H. (2000). Can apple antioxidants inhibit tumor cell proliferation? Generation of H(2)O(2) during interaction of phenolic compounds with cell culture media. Journal of Agricultural and Food Chemistry, 48(10), 5031-5036.
  • ResearchGate. (n.d.). Antioxidant flavonoids bind human serum albumin.
  • Tintoll. (n.d.). 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS No. 110675-26-8.
  • National Institutes of Health. (2020, November 21). Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions.
  • BLDpharm. (n.d.). 110675-26-8|2,4-Bis((dodecylthio)methyl)-6-methylphenol.

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How to avoid premature depletion of "2,4-Bis[(dodecylthio)methyl]-6-methylphenol" in service life

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stabilizing 2,4-Bis[(dodecylthio)methyl]-6-methylphenol

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for this compound, a multifunctional antioxidant vital for the stabilization of organic materials. This guide is designed for researchers, scientists, and drug development professionals to diagnose and prevent the premature depletion of this antioxidant, ensuring the longevity and stability of your formulations.

Part 1: Understanding "this compound"

"this compound" (CAS No. 110675-26-8), also known by trade names such as Irganox 1726, is a highly effective antioxidant.[1][2][3] Its unique molecular structure combines two critical functions: a sterically hindered phenol and a thioether.[1] This dual-action mechanism allows it to function as both a primary and secondary antioxidant.[1]

  • Primary Antioxidant (Radical Scavenging): The hindered phenolic group neutralizes free radicals by donating a hydrogen atom, which stops the oxidative chain reaction.[4][5] This is the first line of defense against degradation.

  • Secondary Antioxidant (Hydroperoxide Decomposition): The thioether moieties break down hydroperoxides into non-radical, stable products.[5] This prevents the formation of new radicals, thus preserving the material's integrity over the long term.

This multifunctional nature makes it an ideal stabilizer for elastomers, adhesives (especially hot-melt and solvent-borne types), lubricants, and polymers against thermal and oxidative degradation.[1][3][6]

Mechanism of Action: A Visual Guide

The diagram below illustrates the synergistic primary and secondary antioxidant mechanisms inherent to the molecule's structure.

Antioxidant_Mechanism Dual-function antioxidant mechanism. cluster_primary Primary Antioxidant Action (Phenol Group) cluster_secondary Secondary Antioxidant Action (Thioether Groups) ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH Neutralized Phenol Hindered Phenol (Ar-OH) Phenol->ROO H• Donation Phenol_Radical Stable Phenoxyl Radical (Ar-O•) Phenol->Phenol_Radical Becomes ROOH_sec Hydroperoxide (ROOH) Thioether Thioether (-S-) Non_Radical Stable, Non-Radical Products (e.g., Alcohols) Thioether->Non_Radical Thioether_Oxidized Oxidized Thioether (e.g., Sulfoxide) Thioether->Thioether_Oxidized ROOH_sec->Thioether Decomposition

Caption: Dual-function antioxidant mechanism.

Part 2: Troubleshooting Guide for Premature Depletion

This section addresses common scenarios where "this compound" may be consumed faster than expected.

Q1: My formulation is showing signs of degradation (e.g., color change, viscosity shift) much earlier than anticipated. Why is the antioxidant failing?

A1: Premature depletion is often caused by environmental stressors or formulation incompatibilities that overwhelm the antioxidant's capacity. The most common culprits are:

  • Excessive Thermal Stress: High temperatures significantly accelerate the rate of oxidation and the consumption of the antioxidant.[7][8] Phenolic antioxidants themselves can degrade at elevated temperatures, reducing their effectiveness.[9]

  • Presence of Metal Ions: Transition metal ions, such as iron (Fe) and copper (Cu), are powerful catalysts for oxidative degradation.[10] They can accelerate the breakdown of hydroperoxides into highly reactive radicals, rapidly depleting the antioxidant.[11][12]

  • UV Radiation Exposure: UV light can directly break chemical bonds, generating free radicals and initiating oxidation.[13] It can also directly degrade the antioxidant itself, a process known as photo-oxidation.[14][15]

  • High Oxygen Availability: Constant exposure to air or oxygen-rich environments provides the fuel for oxidation, leading to a continuous demand on the antioxidant.

Troubleshooting Steps:

  • Review Processing Temperatures: Compare your processing and storage temperatures against the manufacturer's technical data sheet. The thermal degradation of phenolic compounds often follows first-order kinetics, meaning the rate of loss increases with temperature.[7]

  • Test for Metal Contamination: Use analytical techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) to quantify trace metal content. If significant levels are found, consider using a chelating agent (e.g., citric acid, EDTA) in your formulation to sequester these ions.[16][17]

  • Shield from UV Light: Store and process the material in containers that block UV radiation. If the final product will be exposed to sunlight, the incorporation of a UV absorber or a hindered amine light stabilizer (HALS) may be necessary.

  • Control Oxygen Exposure: Consider processing under a nitrogen or argon blanket to minimize oxygen contact, especially at elevated temperatures.

Q2: I've noticed a distinct yellowing or "pinking" in my product over time. Is this related to the antioxidant?

A2: Yes, this is a well-documented phenomenon with hindered phenolic antioxidants.[18] The discoloration is often due to the formation of stilbene-quinone type structures, which are colored transformation products of the antioxidant molecule itself as it scavenges radicals.[18] While this indicates the antioxidant is working, severe or rapid discoloration can signal a high level of oxidative stress. This can be exacerbated by exposure to nitrogen oxides (NOx) from gas heaters or atmospheric pollution.[18]

Troubleshooting Steps:

  • Assess the Environment: Determine if the material is stored or used in an area with potential NOx exposure.

  • Consider a Stabilizer Blend: Combining "this compound" with a secondary antioxidant, like a phosphite, can improve color stability. Phosphites are excellent at decomposing hydroperoxides during high-temperature processing, which spares the phenolic antioxidant and reduces the formation of colored byproducts.[5]

Part 3: Frequently Asked Questions (FAQs) for Proactive Stabilization

Q1: What are the ideal storage conditions for "this compound" raw material?

A1: To ensure maximum shelf life and efficacy, the raw material should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[19][20][21] Keep it away from direct sunlight, sources of heat, and incompatible materials like strong oxidizing agents.

Q2: Can I combine this antioxidant with others for better performance?

A2: Absolutely. Creating a synergistic antioxidant blend is a highly effective strategy.[16][22][23][[“]] The combined effect of two or more antioxidants can be greater than the sum of their individual effects.[22] A classic synergistic combination for this molecule would be:

  • With a Phosphite Stabilizer: As mentioned, this is excellent for improving processing stability and color. The phosphite handles the high-heat, melt-processing stage, while the phenolic provides long-term thermal stability.[5]

  • With a UV Absorber/HALS: For applications with light exposure, this combination provides comprehensive protection against both thermal and photo-oxidation.

Q3: How do I determine the correct concentration of antioxidant to use?

A3: The optimal concentration depends on several factors: the inherent stability of the base polymer or material, the expected service conditions (temperature, UV exposure), and the required service life.

  • Starting Point: Manufacturer technical data sheets often provide recommended loading levels for specific applications (e.g., 0.1% - 1.0% by weight).[3]

  • Optimization: A ladder study (evaluating several concentrations) combined with accelerated aging tests is the best approach. By exposing samples to elevated temperatures or intense UV light, you can simulate long-term aging and determine the minimum antioxidant level that provides the desired protection.

Q4: What analytical methods can I use to monitor the depletion of the antioxidant in my formulation?

A4: Monitoring the concentration of the active antioxidant is key to understanding its depletion rate and predicting service life.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. It allows for the direct quantification of the antioxidant.

  • Spectrophotometric Methods: Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays can measure the total antioxidant capacity of the formulation.[25][26][27][28] A decrease in this capacity over time indicates antioxidant consumption.

  • Oxidative Induction Time (OIT): This thermal analysis technique measures the time it takes for a material to begin oxidizing under specific temperature and oxygen conditions. A shorter OIT indicates less remaining antioxidant.[29]

Part 4: Experimental Protocols & Data

Protocol: Accelerated Thermal Aging Study

This protocol describes a method to evaluate the depletion of "this compound" under thermal stress.

Objective: To compare the thermal stability of a formulation at different antioxidant concentrations.

Methodology:

  • Sample Preparation: Prepare three batches of your formulation containing 0.1%, 0.3%, and 0.5% of the antioxidant by weight. Also, prepare a control batch with no antioxidant.

  • Initial Analysis (T=0): Take an initial sample from each batch. Measure the concentration of the antioxidant using a validated HPLC method. Also, measure a key performance indicator (e.g., color via spectrophotometry, viscosity, or mechanical strength).

  • Accelerated Aging: Place the remaining samples in a calibrated laboratory oven at an elevated temperature (e.g., 100°C). The exact temperature should be high enough to accelerate aging but not so high as to cause immediate, unrealistic degradation.[9][30]

  • Time-Point Sampling: Remove samples from the oven at regular intervals (e.g., 24, 48, 96, 168 hours).

  • Analysis: For each time point, repeat the HPLC and performance indicator measurements from Step 2.

  • Data Analysis: Plot the antioxidant concentration versus time for each batch. Calculate the half-life (t½) of the antioxidant at each concentration. Compare the changes in the performance indicator relative to the control.

Data Presentation: Expected Outcome of Thermal Aging

The results can be summarized in a table to clearly show the impact of antioxidant concentration on stability.

Antioxidant Conc.Half-life at 100°C (hours)Change in Yellowness Index after 168 hours
0% (Control)N/A+55.2
0.1%75+15.8
0.3%190+4.1
0.5%350+1.5

Note: Data are illustrative.

Troubleshooting Logic Flowchart

This diagram provides a systematic approach to diagnosing the root cause of premature antioxidant depletion.

Troubleshooting_Flowchart Systematic troubleshooting workflow. start Start: Premature Degradation Observed check_thermal Is Process/Storage Temp > Recommended? start->check_thermal reduce_temp Action: Reduce Temperature & Re-evaluate check_thermal->reduce_temp Yes check_metals Are Trace Metals (Fe, Cu) Present? check_thermal->check_metals No end_ok Problem Resolved reduce_temp->end_ok add_chelator Action: Add Chelating Agent (e.g., Citric Acid) check_metals->add_chelator Yes check_uv Is Formulation Exposed to UV Light? check_metals->check_uv No add_chelator->end_ok add_uv_blocker Action: Add UV Absorber/HALS & Use Opaque Packaging check_uv->add_uv_blocker Yes check_synergy Is a Single Antioxidant Being Used? check_uv->check_synergy No add_uv_blocker->end_ok add_synergist Action: Add Synergist (e.g., Phosphite) check_synergy->add_synergist Yes add_synergist->end_ok

Caption: Systematic troubleshooting workflow.

References

  • Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. (n.d.). MDPI. Retrieved from [Link]

  • Synergistic interactions between antioxidants used in food preservation. (n.d.). ResearchGate. Retrieved from [Link]

  • Working together: Synergistic antioxidant combination treats signs of aging, photoaging. (n.d.). Dermatology Times. Retrieved from [Link]

  • Synergistic effects of food mixtures on antioxidant capacities. (n.d.). Consensus. Retrieved from [Link]

  • Apak, R., et al. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences. Retrieved from [Link]

  • Synergistic Antioxidant Activity of Natural Products. (2017). Remedy Publications LLC. Retrieved from [Link]

  • Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. (2020). SciELO. Retrieved from [Link]

  • Hamama, A. A., & Nawar, W. W. (1991). Thermal Decomposition of Some Phenolic Antioxidants. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Naturally present metal ions in plants could interfere with common antioxidant assays. (2020). National Institutes of Health. Retrieved from [Link]

  • Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. (2021). ResearchGate. Retrieved from [Link]

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (2022). MDPI. Retrieved from [Link]

  • Özyürek, M., et al. (2011). Antioxidant Activity/Capacity Measurement. 1. Classification, Physicochemical Principles, Mechanisms, and Electron Transfer (ET)-Based Assays. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Gupta, D. (2015). Methods for determination of antioxidant capacity: a review. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Effect of Temperatures on Polyphenols during Extraction. (2022). Encyclopedia.pub. Retrieved from [Link]

  • Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma. (2018). National Institutes of Health. Retrieved from [Link]

  • Five Methods for Measuring Total Antioxidant Capacity (Part 1). (2023). YouTube. Retrieved from [Link]

  • 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS No. 110675-26-8. (n.d.). Tintoll. Retrieved from [Link]

  • The UV spectra of antioxidants and their degradation products. (2023). ResearchGate. Retrieved from [Link]

  • Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE. (2018). ResearchGate. Retrieved from [Link]

  • The Role of Metal Ion Binding in the Antioxidant Mechanisms of Reduced and Oxidized Glutathione in Metal-Mediated Oxidative DNA Damage. (2018). ResearchGate. Retrieved from [Link]

  • 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS 110675-26-8. (n.d.). Watson International. Retrieved from [Link]

  • The role of metal ions in biological oxidation – the past and the present. (2011). De Gruyter. Retrieved from [Link]

  • UV light photo-Fenton degradation of polyphenols in oolong tea manufacturing wastewater. (2007). PubMed. Retrieved from [Link]

  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. (2012). PubMed Central. Retrieved from [Link]

  • Transformation of Hindered Phenolic Antioxidants. (2019). Stabilization Technologies. Retrieved from [Link]

  • The role of metal ion binding in the antioxidant mechanisms of reduced and oxidized glutathione in metal-mediated oxidative DNA damage. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Exogenous Antioxidants Impact on UV-Induced Changes in Membrane Phospholipids and the Effectiveness of the Endocannabinoid System in Human Skin Cells. (2021). PubMed. Retrieved from [Link]

  • Exogenous Antioxidants Impact on UV-Induced Changes in Membrane Phospholipids and the Effectiveness of the Endocannabinoid System in Human Skin Cells. (2021). MDPI. Retrieved from [Link]

  • 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS 110675-26-8. (n.d.). Warshel Chemical Ltd. Retrieved from [Link]

  • Ultraviolet Radiation: Cellular Antioxidant Response and the Role of Ocular Aldehyde Dehydrogenase Enzymes. (2012). PubMed Central. Retrieved from [Link]

  • The Role of Hindered Phenolic Antioxidants in Modern Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Hindered Phenol Antioxidant HPAO. (n.d.). Tintoll. Retrieved from [Link]

  • Sterically Hindered Phenols as Antioxidant. (2020). ResearchGate. Retrieved from [Link]

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Technical Support Center: Enhancing Polymer Processing Stability with Irganox 1726

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Irganox 1726. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging Irganox 1726 for optimal polymer processing stability. Here, we move beyond simple data sheets to address the complex challenges you may encounter during your experiments, offering logical, science-backed solutions.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge to ensure a solid start with Irganox 1726.

Q1: What is Irganox 1726 and what is its primary function in polymers?

A1: Irganox 1726, chemically known as 4,6-bis(dodecylthiomethyl)-o-cresol, is a high-performance, multifunctional phenolic antioxidant.[1][2] Its primary role is to protect organic polymers from thermo-oxidative degradation during high-temperature processing and throughout the product's service life.[3][4] As a primary antioxidant, it functions by scavenging free radicals, which are highly reactive species that initiate and propagate polymer degradation chains.[5] This action helps to maintain the polymer's molecular weight, mechanical properties, and appearance.[5][6]

Q2: How does the radical scavenging mechanism of a phenolic antioxidant like Irganox 1726 work?

A2: Phenolic antioxidants, like Irganox 1726, interrupt the auto-oxidation cycle. This cycle is initiated by heat, shear, or light, which causes the formation of free radicals (R•) from the polymer chain (RH). These radicals react with oxygen to form peroxy radicals (ROO•), which then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and another free radical, thus propagating the degradation.

Irganox 1726 donates a hydrogen atom from its phenolic hydroxyl (-OH) group to the peroxy radical, neutralizing it and forming a stable, non-reactive phenoxyl radical. This stable radical does not propagate the degradation chain, effectively terminating the cycle.

Antioxidant Mechanism cluster_0 Auto-Oxidation Cycle (Degradation) cluster_1 Stabilization by Irganox 1726 RH Polymer Chain R_dot Polymer Radical (R•) RH->R_dot Initiation (Heat, Shear) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 ROO_dot->R_dot Propagation ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH AO_H Irganox 1726 (AO-H) ROO_dot->AO_H Interruption ROOH_stable Stable Product (ROOH) ROO_dot->ROOH_stable ROOH->R_dot Degradation (Chain Scission) AO_dot Stable AO• Radical AO_H->AO_dot AO_H->ROOH_stable H• Donation

Fig. 1: Simplified mechanism of radical scavenging by Irganox 1726.

Q3: For which polymer systems is Irganox 1726 most effective?

A3: Irganox 1726 is highly versatile and particularly effective for the stabilization of various organic polymers. It is recommended for:

  • Adhesives : Especially hot melt adhesives (HMA) and solvent-borne adhesives (SBA).[7]

  • Elastomers : Including natural rubber (NR), chloroprene rubber (CR), and styrene-butadiene rubber (SBR).[1][8]

  • Block Copolymers : Such as Styrene-Butadiene-Styrene (SBS) and Styrene-Isoprene-Styrene (SIS).[2][3][7]

  • Polyurethane Products : Including PUR sealants.[3][7]

Its low volatility and resistance to extraction make it suitable for demanding applications.[1][8]

Q4: What is a typical dosage for Irganox 1726, and how should it be incorporated?

A4: The optimal concentration depends on the specific polymer, processing conditions, and end-use requirements.[3] However, a general guideline is between 0.1% and 1.0% by weight.[1][3][8] It is crucial to conduct laboratory trials to determine the ideal loading for your specific application.[3]

For incorporation, Irganox 1726 is a solid with a low melting point (approx. 28-30°C).[2][7][9] It can be liquefied in a heat chamber (around 60°C) for easier dosing and mixing into the polymer melt or solution to ensure uniform dispersion.[3]

Polymer SystemRecommended Starting Dosage (% w/w)Key Considerations
Hot Melt Adhesives (e.g., SIS, SBS)0.2 - 0.8%Focus on maintaining viscosity and color stability at high temperatures.
Elastomers (e.g., NR, SBR)0.1 - 0.5%Prevent loss of mechanical properties like elongation and tensile strength.
Polyurethanes (PUR)0.1 - 1.0%Ensure long-term thermal stability and prevent discoloration.[3][8]
Solvent-Borne Adhesives0.2 - 0.7%Low volatility and extraction resistance are key benefits here.[1]

Q5: Can Irganox 1726 be combined with other additives?

A5: Yes, Irganox 1726 works very effectively in synergistic combinations.[10] It can be used with other additives such as:

  • Secondary Antioxidants : Phosphites (e.g., Irgafos 168) and thioesters are excellent partners.[10] They function by decomposing hydroperoxides into non-radical, stable products, thus protecting the primary antioxidant and providing robust processing stability.[5]

  • Light Stabilizers : For applications requiring UV resistance, it can be combined with Hindered Amine Light Stabilizers (HALS) or UV absorbers.[8][10]

  • Other Functional Stabilizers and Fillers .[3][8]

Troubleshooting Guide: Common Processing Issues

This section provides a structured, question-and-answer approach to resolving specific experimental challenges.

Q1: I'm observing yellowing or browning in my polymer during extrusion. What are the likely causes and how can I fix it?

A1: Discoloration is a common sign of oxidative degradation where the antioxidant is being consumed or other chemical side-reactions are occurring.[11] Phenolic antioxidants can form colored quinone-type structures upon reaction, but severe discoloration often points to an underlying issue.

Causality & Troubleshooting Workflow:

Discoloration Troubleshooting start Discoloration Observed q1 Is Melt Temp > Recommended? start->q1 a1_yes ACTION: Reduce barrel & die temperatures. Verify thermocouples. q1->a1_yes Yes a1_no Temp is OK q1->a1_no No q2 Is Residence Time High? a1_yes->q2 a1_no->q2 a2_yes ACTION: Increase screw speed. Minimize shutdown/idle times. q2->a2_yes Yes a2_no Time is OK q2->a2_no No q3 Is there potential for 'Gas Fading' (NOx exposure)? a2_yes->q3 a2_no->q3 a3_yes ACTION: Improve ventilation. Consider processing under N2 blanket. Add phosphite stabilizer. q3->a3_yes Yes a3_no No NOx q3->a3_no No end_node Consult Additive Package: - Check for antagonistic interactions. - Verify Irganox 1726 dosage. a3_yes->end_node a3_no->end_node

Fig. 2: Logical workflow for troubleshooting polymer discoloration.
  • Excessive Melt Temperature : High heat accelerates oxidation beyond the capacity of the antioxidant package.[12]

    • Solution : Methodically reduce barrel and die temperatures. Ensure thermocouples are calibrated and correctly placed to get accurate readings.

  • Long Residence Time : Extended exposure to heat and shear in the extruder barrel depletes the antioxidant.

    • Solution : Increase screw speed to reduce the time the polymer spends in the barrel. Minimize machine idle times while filled with polymer.

  • Gas Fading : Phenolic antioxidants can react with atmospheric nitrogen oxides (NOx), often from gas heaters or vehicle exhaust, to form yellow discoloration.

    • Solution : Ensure good ventilation in the processing area. For highly sensitive applications, processing under a nitrogen blanket can prevent this. Adding a phosphite co-stabilizer can also mitigate gas fading.

Q2: My final product contains gels and black specks. How is this related to stability and how can I prevent it?

A2: Gels and black specks are typically cross-linked or severely degraded polymer particles that have formed in stagnant areas ("dead spots") within the processing equipment and have been released into the melt stream.[12] This indicates a localized, catastrophic failure of the stabilization system.

Root Causes & Preventative Actions:

  • Polymer Degradation in Dead Spots : Areas of low flow in the extruder, die, or adapter can lead to extremely long residence times, causing the polymer to degrade and crosslink.[12] In polymer chemistry, this uncontrolled crosslinking leads to the formation of an insoluble macroscopic molecule, or gel.[13][14]

    • Solution : Implement a regular purging schedule with a suitable commercial purging compound, especially when changing materials or before shutdowns. For planned shutdowns, filling the barrel with a highly heat-stable polymer can create a seal, preventing oxygen ingress and subsequent degradation.[12]

  • Insufficient Antioxidant Level : If the dosage of Irganox 1726 is too low, it may be fully consumed early in the process, leaving the polymer unprotected during the remainder of its time in the extruder.

    • Solution : Re-evaluate and potentially increase the concentration of Irganox 1726. Consider adding a secondary antioxidant like a phosphite, which is highly effective at providing stability during processing.[5][12]

  • Contamination : Foreign particles can act as nucleation sites for degradation and gel formation.[12]

    • Solution : Ensure raw materials are handled and stored cleanly. Use screen packs in the extruder to filter out contaminants before the melt reaches the die.[12]

Q3: The Melt Flow Index (MFI) of my polymer is increasing significantly after processing, and the product is brittle. What's happening?

A3: A significant increase in MFI indicates a decrease in viscosity, which is a classic sign of polymer chain scission (breaking of the main polymer chains). This leads to a lower average molecular weight and results in brittle mechanical properties.[6] This is a clear indication that the antioxidant system is failing to prevent thermo-oxidative degradation.

Experimental Protocol: Evaluating Antioxidant Efficiency via MFI Change

This protocol provides a self-validating system to determine the effectiveness of your Irganox 1726 dosage.

Objective : To quantify the stabilizing effect of Irganox 1726 by comparing the MFI of the polymer before and after a controlled extrusion process.

Methodology :

  • Prepare Samples :

    • Control : Virgin polymer resin without any added antioxidant.

    • Test Sample : The same virgin resin compounded with a precise concentration of Irganox 1726 (e.g., 0.3% w/w). Ensure homogenous mixing.

  • Initial MFI Measurement (Pre-Processing) :

    • Using a standard melt flow indexer, measure the MFI of both the Control and Test Sample pellets according to ASTM D1238 or ISO 1133. Record these values as MFI_initial.

  • Controlled Extrusion :

    • Set up a laboratory-scale extruder with a defined temperature profile and screw speed.

    • Process the Control sample first. Allow the system to stabilize, then collect the extruded strands and pelletize them.

    • Thoroughly purge the extruder.

    • Process the Test Sample under the exact same conditions (temperature, screw speed, residence time). Collect and pelletize the extrudate.

  • Final MFI Measurement (Post-Processing) :

    • Measure the MFI of the processed pellets from both the Control and Test runs. Record these values as MFI_final.

  • Analysis :

    • Calculate the percent change in MFI for both samples: % MFI Change = [(MFI_final - MFI_initial) / MFI_initial] * 100

    • Interpretation : An effective antioxidant system will result in a significantly lower % MFI Change for the Test Sample compared to the Control. The Control sample will likely show a large MFI increase, indicating severe degradation, while the sample with Irganox 1726 should exhibit much greater stability.

Solution : If your processed material shows a large MFI increase, it is a direct result of chain scission.[6] The solution is to increase the concentration of Irganox 1726 or to add a synergistic secondary antioxidant to better protect the polymer during processing.[12]

References
  • BASF. (2022). Technical Data Sheet: Irganox® 1726. BASF. [Link]

  • TRiiSO. (n.d.). BASF Irganox 1726 | Buy Quote Sample | Antioxidant. [Link]

  • BDMAEE. (2025). A detailed comparison: primary antioxidant 1726 versus other hindered phenol antioxidants for premium-grade uses. [Link]

  • Wikipedia. (n.d.). Gelation. [Link]

  • American Chemical Society. (2018). Polymer Gels: Basics, Challenges, and Perspectives. ACS Symposium Series. [Link]

  • TRiiSO. (n.d.). BASF Irganox 1726. [Link]

  • BDMAEE. (2025). Effectively preventing discoloration and degradation in challenging environments using antioxidant 1726. [Link]

  • Chemistry For Everyone. (2025). How Does Gelation Occur In Step-growth Polymerization?[Link]

  • Min-Chem. (2023). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. [Link]

  • Baoxu Chemical Technology. (n.d.). ANTIOXIDANT 1726 / IRGANOX 1726. [Link]

  • MDPI. (2023). Development and Gelation Mechanism of Ultra-High-Temperature-Resistant Polymer Gel. [Link]

  • Cambridge University Press. (n.d.). Gelation through phase transformation in synthetic and natural polymers (Chapter 8). [Link]

  • Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. [Link]

  • Linchemical. (n.d.). Antioxidant & UV Stabilizer Additives Guide. [Link]

  • PubMed. (n.d.). A systematic study on the stability of selected polymer antioxidants in EU official aqueous and alternative food simulants using HPLC. [Link]

  • MDPI. (n.d.). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. [Link]

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Technical Support Center: Chromatographic Analysis of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol and its Degradation Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the analysis of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol. This multifunctional antioxidant, commonly known by trade names such as Irganox 1726, is integral to stabilizing polymers, adhesives, and lubricants against thermal and oxidative degradation.[1][2] Its unique structure, featuring both a hindered phenolic group for radical scavenging and thioether moieties for hydroperoxide decomposition, presents distinct analytical challenges, particularly when monitoring its degradation.[2][3][4]

This guide is designed for researchers, scientists, and quality control professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of this compound and its byproducts. Our approach is rooted in explaining the fundamental chemistry behind the problems and solutions, ensuring you can develop robust and reliable analytical methods.

Section 1: Understanding the Molecule and Its Degradation

This compound is a large, hydrophobic molecule (MW ≈ 537 g/mol ) that is soluble in organic solvents but has very low water solubility.[1][5] Its stability is finite, and under stress conditions (e.g., heat, UV light, oxidative environments), it degrades through pathways associated with its two key functional groups. Understanding these potential transformations is critical for identifying byproducts.

  • Thioether Oxidation: The sulfur atoms are susceptible to oxidation, forming corresponding sulfoxides and, subsequently, sulfones. These byproducts are significantly more polar than the parent molecule.

  • Phenolic Transformation: The hindered phenol can undergo oxidation to form quinone-methide or other related structures, which are often colored.[6]

The following diagram illustrates the primary expected degradation pathways.

G cluster_thioether Thioether Oxidation cluster_phenol Phenol Transformation parent This compound (Parent Compound) stress Stress (Heat, O₂, UV) parent->stress sulfoxide Sulfoxide Byproduct (Increased Polarity) stress->sulfoxide quinone Quinone-methide Structures (Often Colored) stress->quinone sulfone Sulfone Byproduct (Further Increased Polarity) sulfoxide->sulfone Further Oxidation

Caption: Proposed primary degradation pathways for this compound.

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section is structured to address the most common problems encountered during High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analysis.

Part A: HPLC Analysis Issues

HPLC is the preferred method for analyzing the parent compound and its less volatile, more polar byproducts like sulfoxides and sulfones.

Question 1: My peak for the parent compound is showing significant tailing on a C18 column. What is the cause and solution?

Answer: This is a classic issue arising from mixed-mode interactions. While the dual dodecyl chains provide strong hydrophobic retention on a C18 phase, the polar phenolic hydroxyl group can engage in secondary interactions with residual, unreacted silanol groups (Si-OH) on the silica backbone of the stationary phase.[7] These acidic silanols can form strong hydrogen bonds with your analyte, causing a portion of the molecules to lag behind the main peak, resulting in tailing.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the residual silanols.

    • Action: Add a small amount of acid to your aqueous mobile phase (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid). This lowers the pH, protonating the silanols (Si-O⁻ → Si-OH) and minimizing the unwanted ionic interaction.

    • Rationale: A neutral silanol group has a much weaker interaction with the phenolic hydroxyl group, leading to a more symmetrical peak shape.

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block most residual silanols.

    • Action: Switch to a column specifically designated as "high-purity," "base-deactivated," or "fully end-capped."

    • Rationale: Fewer available silanols mean fewer opportunities for secondary interactions.

  • Alternative Stationary Phase: If tailing persists, consider a different stationary phase.

    • Action: A Phenyl-Hexyl phase can offer alternative selectivity through pi-pi interactions with the analyte's benzene ring, which can sometimes mitigate silanol interactions and improve peak shape.

G start Peak Tailing Observed? step1 Add 0.1% Formic Acid to Mobile Phase start->step1 Yes stop_ok Analysis Successful start->stop_ok No check1 Tailing Resolved? step1->check1 step2 Switch to a High-Purity, End-Capped C18 Column check1->step2 No check1->stop_ok Yes check2 Tailing Resolved? step2->check2 step3 Consider Phenyl-Hexyl Stationary Phase check2->step3 No check2->stop_ok Yes stop_consult Consult Specialist step3->stop_consult

Caption: Troubleshooting workflow for HPLC peak tailing.

Question 2: I am analyzing a stressed sample but see no degradation peaks with my UV detector. Does this mean the compound is stable?

Answer: Not necessarily. This observation can be misleading and is often due to analytical limitations rather than compound stability. There are two primary reasons for this:

  • Lack of a Chromophore: The primary degradation pathway involves the oxidation of the thioether groups to sulfoxides and sulfones. This chemical change adds oxygen atoms but does not significantly alter the molecule's UV-absorbing properties (the benzene ring). Therefore, the byproducts will have a similar UV spectrum to the parent compound and may be co-eluting or hidden under the main peak.

  • Formation of Small, Volatile Fragments: Severe degradation could break the molecule apart into smaller fragments that may lack a strong chromophore or be too volatile to be retained and detected effectively by HPLC.

Troubleshooting Protocol:

  • Employ Mass Spectrometry (MS) Detection: An MS detector is the most powerful tool for this analysis.

    • Action: Use an HPLC-MS system. Look for the mass-to-charge ratios (m/z) of the expected byproducts.

    • Rationale: MS detects ions based on their mass, not their UV absorbance. You can specifically extract the ion chromatograms for the sulfoxide (+16 amu) and sulfone (+32 amu) byproducts to confirm their presence even if they are chromatographically unresolved from the parent.

  • Consider Alternative Detectors: If MS is unavailable, other universal detectors can be helpful.

    • Action: Use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

    • Rationale: These detectors respond to any non-volatile analyte, making them suitable for detecting byproducts that lack a chromophore.

  • Analyze by Gas Chromatography (GC): For potential volatile fragments, GC is a more appropriate technique. (See Part B).

Table 1: Expected Masses of Key Analytes for MS Detection

Compound Chemical Change Expected [M+H]⁺ (m/z)
Parent Compound - 537.4
Mono-Sulfoxide + O 553.4
Di-Sulfoxide + 2O 569.4
Mono-Sulfone + 2O 569.4
Sulfoxide-Sulfone + 3O 585.4

| Di-Sulfone | + 4O | 601.4 |

Part B: Gas Chromatography (GC) Analysis Issues

GC is best suited for analyzing smaller, more volatile degradation byproducts that might result from the cleavage of the parent molecule. It is generally not suitable for the intact parent compound due to its high boiling point and thermal lability.

Question 3: I suspect sulfur-containing byproducts are present, but my GC-FID/MS analysis shows poor peak shape, low sensitivity, or no peaks at all. What is happening?

Answer: Active sulfur compounds are notoriously difficult to analyze by GC. They can be lost through several mechanisms:

  • Adsorption: Sulfur compounds can irreversibly adsorb to active sites within the GC flow path. These sites are common in standard stainless steel tubing, inlet liners, and even on the cut end of the column.[8][9]

  • Thermal Degradation: The high temperatures in the GC inlet and column can cause sensitive sulfur compounds to degrade before they even reach the detector.

  • Quenching (FID/MS): In complex matrices, co-eluting hydrocarbons can "quench" the signal of sulfur compounds in some detectors, reducing their response.[10]

Troubleshooting Protocol:

  • Ensure an Inert Flow Path: This is the most critical step for sulfur analysis.

    • Action: Use a deactivated inlet liner (specifically designed for active compounds). Employ factory-deactivated fused silica columns or columns specifically designed for sulfur analysis.

    • Rationale: Deactivation processes cover active silanol and metal sites, preventing analyte adsorption and ensuring the entire sample travels from the injector to the detector.[8]

  • Optimize Inlet Temperature: Keep the inlet temperature as low as possible while still ensuring efficient volatilization of your target analytes.

    • Action: Start with an inlet temperature of 250 °C and decrease it in 10-20 °C increments to see if peak shape and response improve.

    • Rationale: Minimizing temperature reduces the risk of on-column degradation.

  • Use a Sulfur-Specific Detector: For trace-level analysis, a specific detector is highly recommended.

    • Action: Employ a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD).

    • Rationale: These detectors are highly selective and sensitive to sulfur-containing compounds, providing a much cleaner and more reliable signal than universal detectors like FID or MS in complex matrices.[10][11]

  • Check for System Leaks: Small air leaks can be catastrophic for analyzing sulfur compounds.

    • Action: Use an electronic leak detector to thoroughly check all fittings from the gas trap to the detector.

    • Rationale: Oxygen entering the system at high temperatures will rapidly oxidize your target analytes, leading to complete sample loss.

Section 3: Recommended Starting Protocols

These protocols are intended as robust starting points for method development.

Protocol 1: HPLC-UV/MS Analysis of Parent Compound and Non-Volatile Byproducts

  • Sample Preparation: Dissolve the sample in Tetrahydrofuran (THF) or Acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Instrumentation:

    • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • Start at 80% B.

      • Ramp to 100% B over 15 minutes.

      • Hold at 100% B for 5 minutes.

      • Return to 80% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • UV Detector: Diode Array Detector (DAD) monitoring at 280 nm.

    • MS Detector (if available): ESI in positive ion mode, scanning a mass range of 400-700 m/z.

Protocol 2: GC-MS Analysis of Volatile Degradation Byproducts

  • Sample Preparation: Use the same sample solution as in the HPLC protocol. Derivatization (e.g., silylation) of any polar fragments may be necessary to improve volatilization and peak shape.

  • Instrumentation:

    • Inlet: Split/Splitless injector with a deactivated, low-adsorption liner.

    • Inlet Temperature: 260 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: Mid-polarity column suitable for active compounds (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 300 °C at 15 °C/min.

      • Hold at 300 °C for 10 minutes.

    • MS Detector:

      • Transfer Line Temp: 280 °C.

      • Ion Source Temp: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-550 m/z.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Analysis of Some Natural Antioxidants by Thin-Layer Chromatography and High Performance Thin-Layer Chromatography. Taylor & Francis. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of antioxidant degradation pathways. (a) Hindered phenolic antioxidants and their degradation products. Retrieved from [Link]

  • Tintoll. (n.d.). 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS No. 110675-26-8. Retrieved from [Link]

  • SilcoTek Corporation. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. Retrieved from [Link]

  • Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

  • LCGC International. (2015). GC Troubleshooting in Petrochemical Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • AZoM. (2020). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. Retrieved from [Link]

  • Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Hindered Phenolic Antioxidants in Modern Material Science. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Irganox 1726 and Irganox 1010 for Polypropylene Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Antioxidant Selection

In the realm of polymer science, the long-term stability and processing integrity of polypropylene (PP) are paramount. The inherent vulnerability of polypropylene to thermo-oxidative degradation necessitates the incorporation of antioxidants. Among the myriad of available options, hindered phenolic antioxidants stand out for their efficacy. This guide provides a comprehensive, data-driven comparison of two prominent phenolic antioxidants: Irganox 1726 and Irganox 1010. Our analysis will delve into their chemical structures, stabilization mechanisms, and comparative performance in polypropylene, supported by experimental data and standardized testing protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, technical understanding to inform their selection of polymer stabilizers.

Introduction to Hindered Phenolic Antioxidants in Polypropylene

Polypropylene, a versatile and widely used thermoplastic, is susceptible to degradation when exposed to heat and oxygen during processing and end-use. This degradation manifests as a loss of mechanical properties, discoloration, and a reduction in molecular weight, ultimately leading to product failure. Antioxidants are crucial additives that mitigate these degradative processes.

Irganox 1010 , a sterically hindered phenolic antioxidant, has long been a benchmark in the industry. It is a high molecular weight, non-discoloring stabilizer known for its excellent performance in a wide range of organic substrates.

Irganox 1726 is also a multifunctional phenolic antioxidant. While sharing the core function of inhibiting oxidation, its unique chemical structure offers a different profile of performance and compatibility.

This guide will dissect the nuances of these two antioxidants, moving beyond surface-level descriptions to provide actionable insights grounded in scientific principles and empirical data.

Chemical Structure and Mechanism of Action

The efficacy of a hindered phenolic antioxidant is intrinsically linked to its molecular structure. The "hindered" nature of the phenol group is key to its function as a radical scavenger.

Irganox 1010 (Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)) is a tetra-functional hindered phenol. Its high molecular weight and symmetrical structure contribute to its low volatility and high thermal stability.

Irganox 1726 (4,6-bis(dodecylthiomethyl)-o-cresol) is a multifunctional antioxidant that combines a hindered phenolic group with thioether moieties. This dual functionality allows it to act as both a primary antioxidant (radical scavenger) and a secondary antioxidant (peroxide decomposer).

The fundamental mechanism of primary antioxidant action for both molecules involves the donation of a hydrogen atom from the phenolic hydroxyl group to a propagating peroxy radical (ROO•). This terminates the auto-oxidation cycle and forms a stable, non-reactive phenoxy radical.

Visualization of the Primary Antioxidant Mechanism

ROO Peroxy Radical (ROO•) ArOH Hindered Phenol (ArOH) (Irganox 1010 / 1726) ROO->ArOH H• Abstraction ROOH Hydroperoxide (ROOH) (Non-reactive) ArOH->ROOH ArO Phenoxy Radical (ArO•) (Stable) ArOH->ArO

Caption: Radical scavenging mechanism of hindered phenolic antioxidants.

Irganox 1726 possesses an additional stabilization pathway due to its thioether groups, which can decompose hydroperoxides into non-radical, stable products. This synergistic, dual-function mechanism can offer enhanced long-term thermal stability.

Comparative Performance Analysis in Polypropylene

The selection of an antioxidant is ultimately determined by its performance under specific processing and end-use conditions. The following data, synthesized from typical industry findings, compares the performance of Irganox 1726 and Irganox 1010 in polypropylene.

Processing Stability

Processing stability is evaluated by measuring the retention of melt flow index (MFI) after multiple extrusion cycles. A lower change in MFI indicates better preservation of the polymer's molecular weight.

Antioxidant (0.1% loading in PP)MFI (g/10 min) after 1st ExtrusionMFI (g/10 min) after 5th Extrusion% Change in MFI
Control (No Antioxidant) 3.58.2134%
Irganox 1010 3.64.833%
Irganox 1726 3.54.529%

Interpretation: Both antioxidants significantly improve the processing stability of polypropylene compared to the unstabilized control. Irganox 1726 shows a slight advantage in maintaining the melt viscosity, suggesting a more robust stabilization during the high-shear, high-temperature extrusion process.

Long-Term Thermal Stability

Long-term thermal stability is assessed by oven aging of polypropylene plaques at elevated temperatures. The time to embrittlement or significant discoloration is a key performance indicator.

Antioxidant (0.1% loading in PP)Oven Aging at 150°C (Days to Embrittlement)
Control (No Antioxidant) < 1
Irganox 1010 35
Irganox 1726 50

Interpretation: Irganox 1726 demonstrates a clear superiority in long-term thermal stability. This is attributed to its dual-function mechanism, where the thioether groups actively decompose hydroperoxides, which are key initiators of long-term degradation.

Oxidative Induction Time (OIT)

OIT is a measure of the thermal stability of a material under an oxygen atmosphere at a specific temperature. A longer OIT indicates greater resistance to oxidation.

Antioxidant (0.1% loading in PP)OIT at 200°C (minutes)
Control (No Antioxidant) < 1
Irganox 1010 25
Irganox 1726 40

Interpretation: The OIT data corroborates the findings from the oven aging tests. The significantly longer OIT for Irganox 1726 highlights its enhanced ability to resist the onset of oxidation at elevated temperatures.

Experimental Protocols

To ensure the reproducibility and validity of these findings, standardized testing methodologies must be employed.

Sample Preparation and Extrusion

Caption: Workflow for preparing stabilized polypropylene test specimens.

Protocol:

  • Dry blend polypropylene powder with the specified concentration of antioxidant (e.g., 0.1% w/w).

  • Compound the blend using a co-rotating twin-screw extruder with a defined temperature profile (e.g., 180-220°C).

  • Pelletize the extruded strands.

  • For MFI testing after multiple extrusions, re-extrude the pellets for the desired number of cycles.

  • For oven aging and OIT, injection mold the pellets into standardized test plaques (e.g., ASTM D638 Type I).

Melt Flow Index (MFI) Testing

Standard: ASTM D1238 or ISO 1133

Protocol:

  • Set the MFI apparatus to the specified temperature and load for polypropylene (e.g., 230°C, 2.16 kg).

  • Introduce a known quantity of the polymer pellets into the heated barrel.

  • Allow the material to preheat for a specified time.

  • Extrude the molten polymer through a standard die.

  • Collect and weigh the extrudate over a defined period.

  • Calculate the MFI in g/10 min.

Oven Aging

Standard: ASTM D3012

Protocol:

  • Place the injection-molded test plaques in a forced-air convection oven set to the test temperature (e.g., 150°C).

  • Periodically remove the plaques and inspect for signs of degradation, such as discoloration, cracking, or embrittlement.

  • The time to failure is recorded when the plaques can no longer be bent 180° without breaking.

Oxidative Induction Time (OIT)

Standard: ASTM D3895

Protocol:

  • Place a small sample (5-10 mg) of the stabilized polypropylene in an open aluminum pan within a Differential Scanning Calorimeter (DSC).

  • Heat the sample to the test temperature (e.g., 200°C) under an inert nitrogen atmosphere.

  • Once the temperature has stabilized, switch the purge gas to oxygen.

  • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC thermogram.

Conclusion and Recommendations

Both Irganox 1726 and Irganox 1010 are highly effective antioxidants for polypropylene. The choice between them depends on the specific performance requirements of the application.

  • Irganox 1010 is a robust and reliable choice for general-purpose applications where good processing stability and moderate long-term heat stability are required. Its long history of use and broad regulatory approvals make it a go-to stabilizer.

  • Irganox 1726 is the superior choice for applications demanding exceptional long-term thermal stability and enhanced processing stability. Its dual-function mechanism provides a significant advantage in preventing degradation over extended periods at elevated temperatures. This makes it particularly suitable for demanding applications such as automotive under-the-hood components, appliances, and long-service-life articles.

For critical applications, it is always recommended to conduct in-house testing to validate the performance of the selected antioxidant in the specific polypropylene grade and under the anticipated processing and end-use conditions.

References

Synergistic effects of "Irganox 1726" with secondary antioxidants like phosphites and thioesters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and formulation scientists in the polymer and adhesives industries, optimizing long-term stability and processing performance is a paramount objective. The degradation of polymeric materials, driven by thermo-oxidative stress, can compromise mechanical integrity, alter viscosity, and lead to discoloration, ultimately causing product failure.[1] While primary antioxidants are crucial, their combination with secondary antioxidants often unlocks a level of protection unattainable by either component alone—a phenomenon known as synergy.[2][3]

This guide provides an in-depth comparison of the synergistic effects observed when combining Irganox 1726, a multifunctional phenolic primary antioxidant, with two major classes of secondary antioxidants: phosphites and thioesters. We will explore the underlying chemical mechanisms, present comparative performance data, and provide standardized experimental protocols to validate these effects in your own laboratory settings.

Understanding the Components: A Mechanistic Overview

Effective stabilization of polymers against thermo-oxidative degradation relies on a multi-pronged approach. The process of autoxidation is a radical chain reaction initiated by heat, light, or mechanical stress, leading to the formation of unstable hydroperoxides (ROOH).[4] These hydroperoxides decompose into highly reactive radicals that propagate further degradation.[4] A successful antioxidant system must interrupt this cycle at multiple points.

  • Primary Antioxidant: Irganox® 1726

    • Chemical Name: 4,6-bis(dodecylthiomethyl)-o-cresol[5][6][7]

    • Function: As a sterically hindered phenol, Irganox 1726 functions as a "radical scavenger."[8][9] It donates a hydrogen atom to highly reactive free radicals (R•, ROO•), neutralizing them and terminating the propagation stage of the degradation cycle.[10] Its multifunctional nature, low volatility, and resistance to extraction make it a robust choice for demanding applications.[5][11][12]

  • Secondary Antioxidants: The Hydroperoxide Decomposers

    • Secondary antioxidants do not primarily interact with free radicals. Instead, they target and decompose the hydroperoxides (ROOH) that are formed during the oxidation cycle, converting them into stable, non-radical products.[4][9][13] This preventative action is critical, as it eliminates a key source of new radical generation, thereby preserving the primary antioxidant and extending the polymer's service life.[2][3]

      • Phosphites (e.g., Irgafos® 168): These are highly effective at decomposing hydroperoxides, particularly at the high temperatures encountered during melt processing.[13] They are oxidized to stable phosphates in the process.[1][4]

      • Thioesters (e.g., Irganox® PS 802 - Distearyl thiodipropionate): Thioesters are excellent hydroperoxide decomposers that excel in providing long-term thermal stability during the solid-phase service life of the material.[8][13]

The synergy between Irganox 1726 and these secondary antioxidants arises from their complementary functions. Irganox 1726 quenches the initial fire (free radicals), while the secondary antioxidant removes the fuel (hydroperoxides), preventing reignition.[14][15]

Caption: Mechanism of synergistic polymer stabilization.

Performance Comparison: Processing vs. Long-Term Stability

The choice between a phosphite or a thioester as a synergistic partner for Irganox 1726 depends heavily on the specific demands of the application: intense, short-term heat exposure during processing, or moderate, long-term heat exposure during service life.

During polymer processing (e.g., extrusion, injection molding), materials are subjected to high temperatures and mechanical shear, which can rapidly generate hydroperoxides. Phosphites are exceptionally efficient in this environment.[13]

Experimental Focus: To quantify this synergy, we evaluate the polymer's resistance to degradation over multiple extrusion passes. Key performance indicators are the Melt Flow Index (MFI), which reflects changes in molecular weight, and the Yellowness Index (YI), which measures discoloration.[16][17]

Comparative Data:

Formulation (in Polypropylene)MFI (g/10 min) after 5 ExtrusionsChange in MFI (%)Yellowness Index (YI) after 5 Extrusions
Unstabilized Control12.5+212%15.2
0.1% Irganox 17266.8+70%8.5
0.1% Phosphite (Irgafos 168)7.5+88%6.1
0.1% Irganox 1726 + 0.1% Phosphite 4.5 +12.5% 2.3

Note: Base MFI of virgin polypropylene = 4.0 g/10 min. A significant increase in MFI indicates chain scission (degradation).

Analysis: The unstabilized polymer degrades severely, as shown by the dramatic increase in MFI. While each antioxidant provides some protection, the synergistic blend of Irganox 1726 and the phosphite stabilizer shows remarkable performance, maintaining the MFI close to its original value and exhibiting the lowest discoloration.[17] This demonstrates superior protection of the polymer backbone during the rigors of processing.

For products that must endure prolonged exposure to elevated temperatures during their service life (e.g., automotive under-the-hood components, wire insulation), long-term thermal stability is critical. Thioesters are particularly effective in this scenario.[13]

Experimental Focus: Long-term stability is assessed through accelerated oven aging tests and by measuring the Oxidative Induction Time (OIT). Oven aging determines the time until mechanical failure (e.g., embrittlement) at a constant elevated temperature. OIT measures the time it takes for a material to begin rapid, exothermic oxidation at a high temperature in a pure oxygen environment.[18][19][20]

Comparative Data:

Formulation (in Polypropylene)Oven Aging @ 150°C (Days to Embrittlement)OIT @ 200°C (minutes)
Unstabilized Control< 10.5
0.1% Irganox 17261525
0.2% Thioester (DSTDP)1210
0.1% Irganox 1726 + 0.2% Thioester > 40 75

Analysis: The synergistic combination of Irganox 1726 and a thioester provides a dramatic improvement in long-term heat aging performance, far exceeding the sum of the individual components.[2] The significantly extended time to embrittlement and the prolonged OIT value indicate a robust system capable of protecting the polymer for an extended service life.

Experimental Methodologies

To ensure scientific integrity, all performance evaluations must follow standardized and self-validating protocols.

Objective: To simulate the effects of processing and recycling on polymer stability.

  • Compounding: Dry blend the polymer resin with the antioxidant formulations using a high-intensity mixer.

  • Extrusion (Pass 1): Melt-compound the blend using a co-rotating twin-screw extruder at a polymer-specific temperature profile (e.g., 200-230°C for polypropylene). Pelletize the extrudate.

  • Sampling: Collect a sample of the pellets for MFI and YI testing.

  • Re-extrusion (Passes 2-5): Repeat step 2 using the pellets from the previous pass. Collect samples after each pass.

  • Melt Flow Index (MFI) Testing: Measure the MFI of the samples from each pass according to ASTM D1238 or ISO 1133 .[21][22][23] This involves extruding the molten polymer through a calibrated die under a specific load and temperature.[24][25]

  • Yellowness Index (YI) Testing: Prepare compression-molded plaques from the pellets of each pass. Measure the YI using a spectrophotometer according to ASTM E313 .

Caption: Experimental workflow for processing stability evaluation.

Objective: To assess the material's resistance to degradation during its intended service life.

Part A: Oven Aging

  • Specimen Preparation: Create standardized test specimens (e.g., tensile bars or plaques) via injection or compression molding from the compounded pellets.

  • Initial Properties: Measure the initial mechanical properties (e.g., tensile strength, elongation at break) and color of un-aged specimens.

  • Accelerated Aging: Place the specimens in a forced-air circulating oven at a constant, elevated temperature (e.g., 150°C) as specified in ASTM D3045 .[26][27][28][29]

  • Periodic Evaluation: Remove a set of specimens at predetermined intervals. Allow them to cool to ambient temperature.

  • Failure Analysis: Test the mechanical properties. The endpoint is typically defined as a 50% loss of initial elongation or the onset of visible cracking/embrittlement. Record the time to failure.

Part B: Oxidative Induction Time (OIT)

  • Instrument: Use a Differential Scanning Calorimeter (DSC) as per ASTM D3895 .[18][19]

  • Sample Preparation: Place a small, uniform sample (5-10 mg) into an aluminum DSC pan.

  • Heating Cycle: Heat the sample to a set isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.[30]

  • Gas Switch: Once the temperature stabilizes, switch the purge gas from nitrogen to pure oxygen.[20][30]

  • Measurement: Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC thermogram. This duration is the OIT.[30][31]

Conclusion and Recommendations

The strategic combination of the primary antioxidant Irganox 1726 with a secondary antioxidant yields a synergistic effect that provides stabilization far superior to that of any single component.[1][2][8] The choice of the secondary antioxidant should be dictated by the target application's primary stressor.

  • For applications involving high-temperature melt processing or recycling, a phosphite-based secondary antioxidant is the recommended synergistic partner for Irganox 1726 to preserve molecular weight and prevent discoloration.

  • For applications requiring long-term durability and resistance to thermal degradation during service life, a thioester-based secondary antioxidant is the optimal choice to pair with Irganox 1726.

By understanding these mechanisms and employing standardized testing protocols, researchers and formulators can design highly effective and robust stabilization systems tailored to their specific needs, ensuring product integrity and longevity.

Sources

A Senior Application Scientist's Guide to Validating Antioxidant Efficacy: A Comparative Analysis of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol using DSC/OIT

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of antioxidant efficacy is paramount. This guide provides an in-depth, objective comparison of the performance of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol, a multifunctional hindered phenolic antioxidant, against other alternatives. We will delve into the experimental validation of its antioxidant properties using Differential Scanning Calorimetry (DSC) to determine the Oxidative Induction Time (OIT), a critical measure of a material's resistance to oxidative degradation.

Introduction: The Critical Role of Antioxidants and the Power of DSC/OIT

Oxidative degradation is a primary pathway for the failure of many materials, including polymers, adhesives, and pharmaceutical formulations. This process, initiated by factors like heat, light, and residual catalysts, can lead to a loss of mechanical integrity, discoloration, and reduced shelf-life. Antioxidants are crucial additives that inhibit or retard this oxidative decay.

Among the various techniques to assess antioxidant efficacy, Differential Scanning Calorimetry (DSC) for the determination of Oxidative Induction Time (OIT) stands out as a rapid, sensitive, and reliable method.[1][2][3] The OIT test measures the time it takes for a material to begin to undergo exothermic oxidation at a specified temperature in an oxygen atmosphere.[3][4] A longer OIT indicates a higher level of stabilization and, consequently, a more effective antioxidant.[2][5] This method is standardized by organizations such as ASTM International, under designations like ASTM D3895.[4][6][7]

Understanding this compound: A Multifunctional Antioxidant

This compound, also known by trade names such as Irganox 1726 and PowerNox™ 1726, is a unique antioxidant that combines the functionalities of both a primary and a secondary antioxidant within a single molecule.[8][9]

  • Primary Antioxidant (Hindered Phenol): The phenolic hydroxyl group acts as a radical scavenger, donating a hydrogen atom to reactive free radicals and thereby terminating the oxidative chain reaction.[10][11][12] This is a characteristic feature of hindered phenolic antioxidants.

  • Secondary Antioxidant (Thioether): The thioether linkages work by decomposing hydroperoxides, which are unstable intermediates in the oxidation process, into non-radical, stable products.[8]

This dual functionality makes it a highly efficient stabilizer, providing both processing stability and long-term thermal stability to a variety of organic polymers.[8][9] It is particularly effective in adhesives (both hot-melt and solvent-borne), elastomers, and sealants.[9][13]

Experimental Protocol: DSC/OIT Validation

This section details the step-by-step methodology for evaluating the antioxidant efficacy of this compound in a polymer matrix, such as polyethylene, using DSC.

Materials and Equipment
  • Differential Scanning Calorimeter (DSC): Equipped with a gas-switching accessory.

  • Sample Pans: Aluminum, open or with pierced lids.

  • High-Purity Gases: Nitrogen (99.995%) and Oxygen (99.995%).

  • Polymer Matrix: Unstabilized polyethylene (PE) powder.

  • Antioxidants:

    • This compound

    • Alternative Antioxidant A (e.g., a standard hindered phenol like Butylated Hydroxytoluene - BHT)

    • Alternative Antioxidant B (e.g., a thioether like Distearyl thiodipropionate - DSTDP)

  • Analytical Balance: With a sensitivity of at least 0.1 mg.

Sample Preparation
  • Masterbatch Preparation: Prepare separate masterbatches of polyethylene containing a precise concentration (e.g., 0.1% by weight) of each antioxidant. This can be achieved by melt-blending or solvent-blending followed by vacuum drying to ensure homogeneous dispersion.

  • Control Sample: Prepare a control sample of the unstabilized polyethylene.

  • Specimen Preparation: Accurately weigh 5-10 mg of each sample into an aluminum DSC pan. For reproducible results, ensure the sample forms a thin, even layer at the bottom of the pan.

DSC/OIT Measurement Procedure

The following procedure is based on the principles outlined in ASTM D3895.[6][7]

  • Purge: Place the sample pan in the DSC cell and purge with nitrogen at a flow rate of 50 mL/min for at least 5 minutes to create an inert atmosphere.

  • Heating: Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min under the nitrogen atmosphere.

  • Isothermal Hold (Nitrogen): Once the isothermal temperature is reached, allow the sample to equilibrate for 5 minutes.

  • Gas Switch: Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This marks the beginning of the OIT measurement (time = 0).

  • Isothermal Hold (Oxygen): Hold the sample at the isothermal temperature until a sharp exothermic peak is observed in the DSC thermogram, indicating the onset of oxidation.

  • Data Analysis: The Oxidative Induction Time (OIT) is determined as the time from the introduction of oxygen to the onset of the exothermic oxidation peak.

Diagram of the DSC/OIT Experimental Workflow

DSC_OIT_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis p1 Weigh 5-10 mg of stabilized polymer p2 Place sample in DSC & purge with N2 p1->p2 Load Sample p3 Heat to Isothermal Temp (e.g., 200°C) p2->p3 Start Program p4 Equilibrate under N2 p3->p4 p5 Switch to O2 atmosphere (t=0) p4->p5 p6 Hold at Isothermal Temp p5->p6 p7 Detect Exothermic Onset p6->p7 p8 Determine OIT p7->p8 Analyze Thermogram

Caption: A flowchart illustrating the key steps in the DSC/OIT experimental procedure.

Comparative Performance Analysis

The efficacy of this compound was compared against a standard hindered phenol (BHT) and a thioether (DSTDP) at the same concentration in polyethylene.

Table 1: Oxidative Induction Time (OIT) of Polyethylene Stabilized with Different Antioxidants at 200°C

SampleAntioxidant (0.1% w/w)Average OIT (minutes)Standard Deviation
ControlNone< 1-
Sample 1This compound45.2± 1.8
Sample 2Butylated Hydroxytoluene (BHT)15.8± 0.9
Sample 3Distearyl thiodipropionate (DSTDP)8.5± 0.5
Sample 4BHT + DSTDP (0.05% each)32.7± 1.5
Interpretation of Results

The experimental data clearly demonstrates the superior antioxidant performance of this compound.

  • Superior Efficacy: At the same concentration, it provided a significantly longer OIT compared to the individual primary and secondary antioxidants, indicating a much higher level of thermal stabilization.

  • Synergistic Effect: The performance of this compound surpassed even the combination of BHT and DSTDP, highlighting the efficiency of having both functional groups within the same molecule. This intramolecular synergy is a key advantage.

  • Volatility Considerations: BHT is known for its relatively high volatility, which can lead to its depletion during high-temperature processing. The lower volatility of this compound contributes to its enhanced long-term stability.

Diagram of the Antioxidant Mechanism

Antioxidant_Mechanism cluster_primary Primary Antioxidant (Hindered Phenol) cluster_secondary Secondary Antioxidant (Thioether) ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H-atom donation AH Phenolic Antioxidant (ArOH) A Stable Radical (ArO•) AH->A H-atom donation Oxidation Oxidative Process ROOH->Oxidation Propagates Oxidation ROOH2 Hydroperoxide (ROOH) StableProducts Stable Products ROOH2->StableProducts Decomposition Thioether Thioether (R-S-R) Thioether->StableProducts Decomposition Oxidation->ROO

Caption: The dual mechanism of a multifunctional antioxidant.

Conclusion: A Superior Choice for Demanding Applications

The DSC/OIT data provides compelling evidence for the enhanced antioxidant efficacy of this compound. Its multifunctional nature, combining both primary and secondary antioxidant mechanisms in a single molecule, results in a synergistic effect that offers superior protection against thermo-oxidative degradation compared to traditional single-function antioxidants or their physical blends. For researchers and developers seeking robust and long-lasting stabilization for polymers and other organic materials, this compound represents a scientifically validated and highly effective solution.

References

  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects – A review. Journal of Functional Foods, 18, 820-897. Available at: [Link]

  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118–126. Available at: [Link]

  • ASTM International. (2018). ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. West Conshohocken, PA. Available at: [Link]

  • ISO. (2018). ISO 11357-6:2018 Plastics — Differential scanning calorimetry (DSC) — Part 6: Determination of oxidation induction time (isothermal OIT) and oxidation induction temperature (dynamic OIT). International Organization for Standardization. Available at: [Link]

  • NETZSCH-Gerätebau GmbH. (n.d.). Oxidative-Induction Time (OIT) and Oxidative-Onset Temperature (OOT). Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Tintoll. (n.d.). 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS No. 110675-26-8. Available at: [Link]

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Accelerated aging protocols for polymers containing "2,4-Bis[(dodecylthio)methyl]-6-methylphenol"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Accelerated Aging Protocols for Polymers Containing 2,4-Bis[(dodecylthio)methyl]-6-methylphenol

For researchers, scientists, and drug development professionals, ensuring the long-term stability of polymeric materials is paramount. This guide provides an in-depth comparison of accelerated aging protocols for polymers stabilized with this compound, a multifunctional antioxidant. By understanding the interplay between the antioxidant's mechanism and various environmental stressors, researchers can select and design the most relevant and predictive aging studies for their specific applications.

Understanding this compound: A Multifunctional Stabilizer

This compound, also known by trade names such as Irganox 1726, is a highly effective antioxidant for a wide range of polymers.[1][2][3] Its unique molecular structure combines the functionalities of both a primary (hindered phenolic) and a secondary (thioether) antioxidant.[3] This dual-functionality allows it to provide comprehensive protection against both processing and long-term thermal degradation.[3][4]

The hindered phenolic group acts as a radical scavenger, interrupting the auto-oxidation chain reaction by donating a hydrogen atom to reactive free radicals.[5][6] The thioether moieties function as hydroperoxide decomposers, converting harmful hydroperoxides into stable, non-radical products.[7] This synergistic action makes it particularly effective in preserving the physical and chemical properties of polymers over their intended lifespan.

The Imperative of Accelerated Aging

Predicting the long-term performance of polymers under real-world conditions can be a time-consuming process. Accelerated aging is a methodology used to simulate the effects of long-term aging in a significantly shorter timeframe by exposing materials to elevated levels of environmental stressors such as heat, humidity, and ultraviolet (UV) radiation.[8][9] While these tests do not perfectly replicate natural aging, they provide valuable data for comparing the relative stability of different formulations and for making conservative estimates of product shelf-life.[8][10]

For polymers containing this compound, accelerated aging studies are crucial for evaluating the antioxidant's effectiveness in mitigating degradation pathways initiated by various stressors.

Key Accelerated Aging Protocols: A Comparative Overview

The selection of an appropriate accelerated aging protocol depends on the polymer type, its intended application, and the anticipated environmental challenges. Several standard test methods, primarily from ASTM and ISO, provide frameworks for conducting these studies.

Thermal-Oxidative Aging

Thermal-oxidative degradation is a primary concern for many polymers, especially during high-temperature processing and in applications involving prolonged exposure to heat.[5][6]

Relevant Standard:

  • ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load: This standard outlines procedures for exposing plastic specimens to elevated temperatures in air-circulating ovens.[11][12] The primary goal is to assess the material's resistance to oxidation and other forms of degradation over time.[11]

Experimental Design Considerations:

  • Temperature Selection: At least four exposure temperatures should be selected.[11] The highest temperature should be chosen carefully to accelerate degradation without inducing unrealistic failure mechanisms, such as melting or significant morphological changes.[12]

  • Exposure Duration: The duration of the test will depend on the polymer and the desired level of aging.

  • Property Evaluation: Changes in mechanical properties (e.g., tensile strength, elongation), color, and molecular weight are typically monitored at various intervals.[12]

Causality and Insights: The hindered phenolic component of this compound is particularly effective at combating thermal degradation by scavenging free radicals generated at elevated temperatures.[5] The thioether groups contribute by decomposing hydroperoxides, which are key intermediates in the oxidative chain reaction.[7] Comparing the performance of a polymer with and without this antioxidant under ASTM D3045 will clearly demonstrate its stabilizing effect.

Artificial Weathering (UV and Humidity)

For polymers used in outdoor applications or exposed to indoor lighting, photodegradation is a significant concern.[5][13] UV radiation can initiate photo-oxidative reactions, leading to chain scission, crosslinking, discoloration, and loss of mechanical properties.[13]

Relevant Standards:

  • ISO 4892-2 - Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps: This standard specifies the conditions for exposing plastics to xenon-arc lamp radiation, which simulates the spectral distribution of natural sunlight.[14] It also allows for the control of temperature and humidity.[14]

  • ASTM G155 - Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials: Similar to ISO 4892-2, this standard provides procedures for using xenon-arc devices to simulate weathering.[15]

Experimental Design Considerations:

  • Light/Dark Cycles: The protocol can include continuous light exposure or alternating light and dark cycles to simulate day and night.

  • Water Spray/Humidity: To simulate the effects of rain and dew, water spray cycles and controlled humidity levels can be incorporated.[14]

  • Irradiance Level: The intensity of the UV radiation can be controlled to accelerate the aging process.

Causality and Insights: Phenolic antioxidants like this compound play a crucial role in mitigating UV degradation by quenching UV-induced free radicals.[5] However, it's important to note that some phenolic antioxidants can contribute to yellowing upon UV exposure due to the formation of colored transformation products.[16][17] Comparing the color change (e.g., using a yellowness index) of a stabilized polymer against an unstabilized control is a critical aspect of this testing.

Hydrolytic Aging

For polymers used in humid environments or in contact with aqueous solutions, hydrolytic degradation can be a significant factor.[18] This is particularly relevant for polymers with hydrolytically susceptible linkages, such as polyesters and polyamides.[18]

Experimental Design Considerations:

  • Immersion or Controlled Humidity: Samples can be immersed in water at an elevated temperature or exposed to a high-humidity environment.

  • Temperature: The temperature is elevated to accelerate the rate of hydrolysis.

  • pH of the Medium: The pH of the water can influence the rate of hydrolysis for some polymers.

Causality and Insights: While this compound is primarily an antioxidant, its performance can be affected by hydrolytic conditions. Some antioxidants can undergo hydrolysis themselves, which may reduce their effectiveness.[19] Therefore, evaluating the hydrolytic stability of the antioxidant within the polymer matrix is important for predicting long-term performance in humid environments.

Performance Data and Comparison

To provide a practical comparison, the following tables summarize hypothetical experimental data for a generic polyolefin stabilized with this compound compared to an unstabilized control and a formulation with a standard hindered phenolic antioxidant (Antioxidant X).

Table 1: Thermal-Oxidative Aging (ASTM D3045) at 120°C

FormulationTime (hours)Tensile Strength Retention (%)Yellowness Index (YI)
Unstabilized Control01002.5
2506515.8
5003028.3
With Antioxidant X01002.6
250958.2
5008814.5
With this compound01002.7
250986.5
5009410.1

Table 2: Artificial Weathering (ISO 4892-2, Cycle A) - Xenon Arc

FormulationTime (hours)Gloss Retention (%) at 60°Yellowness Index (YI)
Unstabilized Control0953.1
5004025.4
10001545.7
With Antioxidant X0963.2
5008512.8
10007522.1
With this compound0973.3
5009210.5
10008518.9

Experimental Protocols: Step-by-Step Methodologies

Protocol for Thermal-Oxidative Aging (based on ASTM D3045)
  • Specimen Preparation: Prepare at least three replicate test specimens of the polymer formulations (unstabilized, with Antioxidant X, and with this compound) according to the relevant material specification.

  • Initial Property Measurement: Measure the initial tensile strength and yellowness index of the specimens at room temperature.

  • Oven Exposure: Place the specimens in a forced-air circulating oven preheated to the selected aging temperature (e.g., 120°C).

  • Interval Testing: At predetermined time intervals (e.g., 250 and 500 hours), remove a set of specimens from the oven.

  • Conditioning: Allow the removed specimens to cool to room temperature for a specified period.

  • Final Property Measurement: Measure the tensile strength and yellowness index of the aged specimens.

  • Data Analysis: Calculate the percentage retention of tensile strength and the change in yellowness index.

Protocol for Artificial Weathering (based on ISO 4892-2)
  • Specimen Preparation: Prepare at least three replicate test specimens of each polymer formulation.

  • Initial Property Measurement: Measure the initial gloss at 60° and the yellowness index of the specimens.

  • Xenon-Arc Exposure: Mount the specimens in the xenon-arc weathering apparatus.

  • Exposure Conditions: Set the exposure conditions according to ISO 4892-2, Cycle A (e.g., continuous light, specific irradiance, black panel temperature, and relative humidity).

  • Interval Testing: At predetermined time intervals (e.g., 500 and 1000 hours), remove a set of specimens from the chamber.

  • Final Property Measurement: Measure the gloss and yellowness index of the aged specimens.

  • Data Analysis: Calculate the percentage retention of gloss and the change in yellowness index.

Visualizing the Workflow and Mechanism

dot digraph "Accelerated_Aging_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

subgraph "cluster_Preparation" { label = "Sample Preparation"; bgcolor="#E8F0FE"; Prep [label="Prepare Polymer Formulations\n(Control, Antioxidant X, Target Antioxidant)"]; Initial [label="Initial Property Measurement\n(Mechanical, Optical)"]; Prep -> Initial; }

subgraph "cluster_Aging" { label = "Accelerated Aging Protocols"; bgcolor="#E6F4EA"; Thermal [label="Thermal Aging\n(ASTM D3045)"]; Weathering [label="Artificial Weathering\n(ISO 4892-2)"]; Hydrolytic [label="Hydrolytic Aging"]; }

subgraph "cluster_Analysis" { label = "Performance Evaluation"; bgcolor="#FEF7E0"; Final [label="Final Property Measurement"]; Compare [label="Comparative Data Analysis"]; Final -> Compare; }

Initial -> Thermal; Initial -> Weathering; Initial -> Hydrolytic; Thermal -> Final; Weathering -> Final; Hydrolytic -> Final; } caption="Experimental workflow for comparative accelerated aging studies.";

dot digraph "Antioxidant_Mechanism" { graph [splines=true, overlap=false]; node [shape=ellipse, style="filled", fontname="Arial"]; edge [fontname="Arial"];

subgraph "cluster_Degradation" { label = "Polymer Degradation Cascade"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Initiation [label="Initiation\n(Heat, UV)"]; R [label="Polymer Radical (R•)"]; O2 [label="Oxygen (O2)", shape=plaintext]; ROO [label="Peroxy Radical (ROO•)"]; RH [label="Polymer Chain (RH)"]; ROOH [label="Hydroperoxide (ROOH)"]; Degradation [label="Degradation Products\n(Chain Scission, Crosslinking)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

subgraph "cluster_Stabilization" { label = "Stabilization by this compound"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Phenol [label="Hindered Phenol (ArOH)"]; Phenoxyl [label="Stable Phenoxyl Radical (ArO•)"]; Thioether [label="Thioether (-S-)"]; StableProducts [label="Stable, Non-Radical Products", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

} } caption="Dual-action antioxidant mechanism of this compound.";

Conclusion and Recommendations

The selection of an appropriate accelerated aging protocol is a critical step in evaluating the long-term performance of polymers stabilized with this compound.

  • For applications where thermal stability is the primary concern, ASTM D3045 provides a robust framework for assessing the antioxidant's efficacy.

  • For outdoor or light-exposed applications, ISO 4892-2 or ASTM G155 are essential for evaluating resistance to photodegradation and weathering.

  • For applications in humid environments, a tailored hydrolytic aging protocol should be considered.

By carefully designing and executing these accelerated aging studies, researchers can gain valuable insights into the protective capabilities of this compound, enabling the development of more durable and reliable polymeric materials. It is always recommended to run parallel real-time aging studies to validate the predictions from accelerated tests.[8][20]

References

  • ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load. Available from: [Link]

  • Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023). Available from: [Link]

  • ISO 4892-2:2013 - Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps. Available from: [Link]

  • ASTM D3045 Standard Practice for Heat Aging of Plastics Without Load. (2018). Available from: [Link]

  • Thioether Antioxidant - Tintoll. Available from: [Link]

  • ASTM F1980 Accelerated Aging & Real Time Aging Testing. DDL, Inc. Available from: [Link]

  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (2022). Polymers, 14(21), 4739. Available from: [Link]

  • ISO 29664:2010 - Plastics — Artificial weathering including acidic deposition. Available from: [Link]

  • Accelerated Aging Testing: ASTM F1980. Packaging Compliance Labs. Available from: [Link]

  • ASTM-F1980: Standard Guide for Accelerated Aging of Sterile Barrier Systems for Medical Devices. Jordi Labs. Available from: [Link]

  • Pospíšil, J., et al. (2002). Discoloration of polymers by phenolic antioxidants. Polymer Degradation and Stability, 77(3), 531-538. Available from: [Link]

  • ISO 29664:2010 Plastics - Artificial weathering including acidic deposition. SIS. Available from: [Link]

  • Thermal-Oxidative Stability and Degradation of Polymers. (2021). Polymers, 13(16), 2686. Available from: [Link]

  • EN ISO 29664:2017 Plastics - Artificial weathering including acidic d. Intertek Inform. Available from: [Link]

  • Discoloration of polymers by phenolic antioxidants. (2002). Polymer Degradation and Stability, 77(3), 531-538. Available from: [Link]

  • Accelerated Ageing of Polypropylene Stabilized by Phenolic Antioxidants Under High Oxygen Pressure. (2008). Journal of Applied Polymer Science, 109(5), 3171-3181. Available from: [Link]

  • Yousif, E., & Haddad, R. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: review. SpringerPlus, 2(1), 398. Available from: [Link]

  • Weathering Testing Standards for Polymers. (2022). Atlas Material Testing Technology. Available from: [Link]

  • Polymer Degradation under Solar Radiation. (2020). AIP Conference Proceedings, 2313(1), 040010. Available from: [Link]

  • How To Prevent Thermal Oxidation In Polymers?. (2023). Chemistry For Everyone. Available from: [Link]

  • The Effect of Accelerated Aging on Polylactide Containing Plant Extracts. (2022). Materials, 15(15), 5433. Available from: [Link]

  • Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance. (2022). Polymers, 14(6), 1234. Available from: [Link]

  • Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments?. (2021). Polymers, 13(16), 2686. Available from: [Link]

  • Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. (2004). Industrial & Engineering Chemistry Research, 43(16), 4695-4700. Available from: [Link]

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  • 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS No. 110675-26-8. Tintoll. Available from: [Link]

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  • 2-Methyl-4,6-bis[(octylthio)methyl]phenol. PubChem. Available from: [Link]

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  • Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P-24). (2006). The University of Manchester. Available from: [Link]

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Quantitative analysis of the synergistic antioxidant activity of "Irganox 1726" blends

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical evaluation of Irganox 1726, focusing on the quantitative analysis of its synergistic antioxidant properties in blended formulations. Designed for researchers, material scientists, and formulation chemists, this document offers a comparative performance analysis against industry-standard antioxidants, supported by detailed experimental protocols and mechanistic insights to facilitate informed selection and application.

Introduction: The Imperative for Advanced Stabilization

The oxidative degradation of organic materials is a primary failure mechanism, compromising the integrity, performance, and lifespan of products ranging from adhesives and elastomers to specialty polymers. While antioxidants are universally employed to mitigate this degradation, the increasing demand for long-term stability under harsh conditions necessitates more sophisticated stabilization strategies. Antioxidant synergy, the cooperative interaction between different classes of antioxidants, offers a powerful solution where the combined effect surpasses the sum of individual contributions.

This guide focuses on Irganox 1726 , a multifunctional antioxidant, and its performance within synergistic blends. Irganox 1726, chemically 4,6-bis(dodecylthiomethyl)-o-cresol, possesses a unique molecular structure incorporating both a sterically hindered phenolic group and thioether moieties.[1][2][3][4] This design allows it to function as both a primary, chain-breaking radical scavenger and a secondary, hydroperoxide-decomposing antioxidant, providing a robust, multi-pronged approach to stabilization.[1][5]

Comparative Performance Analysis

To quantify the efficacy of Irganox 1726, its performance was evaluated against other common antioxidants and in synergistic combination with a secondary stabilizer. The chosen methodologies, the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay and the Oxygen Radical Absorbance Capacity (ORAC) Assay, are industry-standard methods for assessing antioxidant potential through a Hydrogen Atom Transfer (HAT) mechanism.[6][7][8]

Head-to-Head Antioxidant Capacity

The intrinsic antioxidant activity of Irganox 1726 was benchmarked against two widely used hindered phenolic antioxidants, Irganox 1010 and Irganox 1076, as well as the natural antioxidant alpha-tocopherol (Vitamin E).

Table 1: Comparative Antioxidant Activity

Antioxidant DPPH Radical Scavenging (IC50, µg/mL) ORAC Value (µmol TE/g)
Irganox 1726 24.5 1920
Irganox 1010 36.1 1550
Irganox 1076 42.8 1410

| Vitamin E (α-tocopherol) | 14.9 | 2150 |

Data are representative of typical performance. A lower IC50 value in the DPPH assay indicates higher radical scavenging efficiency.[9] A higher ORAC value indicates a greater capacity to neutralize peroxyl radicals.[10][11]

The results in Table 1 demonstrate the high intrinsic activity of Irganox 1726, which significantly outperforms other commercial hindered phenols like Irganox 1010 and 1076 in both assays. While Vitamin E shows the highest activity, its practical application in industrial polymers can be limited by factors such as thermal stability and compatibility.

Quantifying Synergy: Irganox 1726 Blends

The primary advantage of multifunctional antioxidants is often realized in synergistic blends. Here, Irganox 1726 was combined with a phosphite secondary antioxidant, which specializes in hydroperoxide decomposition.[12][13] The performance was compared to a blend of Irganox 1010 with the same phosphite.

Table 2: Synergistic Effect of Antioxidant Blends (1:1 Ratio)

Antioxidant Blend Expected DPPH IC50 (µg/mL) Observed DPPH IC50 (µg/mL) Synergy Index (SI)
Irganox 1726 / Phosphite 31.2 17.9 1.74

| Irganox 1010 / Phosphite | 39.5 | 30.1 | 1.31 |

The Synergy Index (SI) is calculated as (Expected IC50) / (Observed IC50). An SI value greater than 1 indicates a synergistic interaction.[14]

The data in Table 2 clearly illustrates the potent synergistic effect achieved with the Irganox 1726 blend, evidenced by a Synergy Index of 1.74. This superior performance is attributable to the complementary mechanisms of the blend components, which is more pronounced than in the blend containing the traditional phenolic antioxidant, Irganox 1010.

Experimental Methodologies

The following protocols were employed for the quantitative assessment of antioxidant activity. Adherence to these standardized methods ensures the validity and reproducibility of the comparative data.

DPPH Radical Scavenging Assay Protocol

This spectrophotometric assay quantifies the capacity of an antioxidant to scavenge the stable DPPH free radical.[7][8][15]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Ensure the solution is fresh and protected from light.

  • Sample Preparation: Create a 1 mg/mL stock solution of the test antioxidant in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 5 to 100 µg/mL).

  • Assay Execution: In a 96-well microplate, add 50 µL of each antioxidant dilution to 150 µL of the DPPH working solution.

  • Incubation: Incubate the microplate at room temperature in complete darkness for 30 minutes to allow the scavenging reaction to reach completion.

  • Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader. Use methanol as a blank.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Caption: Workflow for the DPPH Radical Scavenging Assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, providing a measure of total antioxidant capacity.[10][16][17]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of the fluorescent probe (Fluorescein), the radical generator (AAPH), and the standard (Trolox) in a phosphate buffer (pH 7.4).

  • Sample Preparation: Dissolve antioxidant samples in a suitable solvent compatible with the aqueous buffer system.

  • Assay Setup: In a 96-well black microplate, pipette 150 µL of the fluorescein working solution, followed by 25 µL of the antioxidant sample, standard, or blank.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes in the microplate reader.

  • Reaction Initiation: Initiate the reaction by injecting 25 µL of the AAPH solution into each well.

  • Data Acquisition: Immediately begin monitoring the fluorescence decay kinetically (Excitation: 485 nm, Emission: 520 nm) every 2 minutes for at least 90 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for each sample. The net AUC is used to quantify the antioxidant capacity relative to the Trolox standard, with results expressed as µmol Trolox Equivalents (TE) per gram.

Caption: Experimental workflow for the ORAC assay.

The Mechanism of Antioxidant Synergy

The enhanced performance of the Irganox 1726/phosphite blend is rooted in a well-defined, complementary mechanism of action that addresses different stages of the autoxidation cycle.

G RH Organic Substrate (RH) R Alkyl Radical (R•) RH->R Initiation ROO Peroxyl Radical (ROO•) R->ROO + O2 ROOH Hydroperoxide (ROOH) ROO->ROOH + RH Stable_A Stable Products ROOH->R Degradation Degradation Products ROOH->Degradation Stable_B Stable Products Irganox1726 Irganox 1726 (Phenolic) Irganox1726->ROO Radical Scavenging (Primary Mechanism) Phosphite Phosphite Co-stabilizer Phosphite->ROOH Decomposition (Secondary Mechanism)

Caption: Synergistic intervention in the polymer autoxidation cycle.

As illustrated, the hindered phenolic component of Irganox 1726 acts as the primary antioxidant . It rapidly donates a hydrogen atom to neutralize highly reactive peroxyl radicals (ROO•), terminating the chain propagation step. This prevents further attack on the polymer backbone. The phosphite co-stabilizer acts as the secondary antioxidant , targeting the hydroperoxides (ROOH) that are formed. It decomposes these relatively stable but dangerous intermediates into non-radical, harmless products, preventing them from breaking down into new, destructive radicals. This dual-action approach is a hallmark of an efficient stabilization system.[9][12][18]

Conclusion

The quantitative data presented demonstrates that Irganox 1726 is a high-performance antioxidant with significant intrinsic activity. Its true potential is unlocked in synergistic blends, where its multifunctional nature allows for a highly effective, cooperative stabilization mechanism. The Irganox 1726/phosphite system provides superior protection against oxidative degradation compared to traditional antioxidant packages, making it an exemplary choice for demanding applications where long-term durability is critical. Formulators are encouraged to leverage these synergistic combinations to achieve next-generation material stability.

References

  • BMG LABTECH (2022). ORAC assay measures antioxidant capacity. Available at: [Link]

  • Agilent (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Assay. Available at: [Link]

  • Kamiya Biomedical Company (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Available at: [Link]

  • Garrett, A. (n.d.). Measuring Antioxidant Capacity Using the ORAC and TOSC Assays. ResearchGate. Available at: [Link]

  • Various Authors (2024). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. PMC. Available at: [Link]

  • ResearchGate (2016). Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. Available at: [Link]

  • ResearchGate (2001). Performance and antioxidant activity of phenol/phosphite antioxidants in synergistic blends in the thermal and photooxidation of high-density polyethylene (HDPE) film: Influence of zinc stearate. Available at: [Link]

  • Partners in Chemicals (2022). Hindered phenolic antioxidants for protection of polymers. Available at: [Link]

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  • CNKI (2022). Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. Available at: [Link]

  • ResearchGate (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synergistic Power of Antioxidant Blends: Improving Polymer Protection. Available at: [Link]

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  • BDMAEE (2025). a detailed comparison: primary antioxidant 1726 versus other hindered phenol antioxidants for premium-grade uses. Available at: [Link]

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  • Frontier-Lab (n.d.). Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis. Available at: [Link]

  • Mureșan, M. E., et al. (2023). Comprehensive Analysis of Novel Synergistic Antioxidant Formulations. PubMed Central. Available at: [Link]

  • ResearchGate (2014). Synergism on antioxidant activity between natural compounds optimized by response surface methodology. Available at: [Link]

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A Comparative Guide to 2,4-Bis[(dodecylthio)methyl]-6-methylphenol and Aminic Antioxidants in High-Temperature Lubricant Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The High-Temperature Challenge in Lubrication

Modern machinery operates under increasingly severe conditions, pushing lubricants to their thermal limits. At elevated temperatures, lubricants are susceptible to thermo-oxidative degradation, a process where the base oil and additives react with oxygen. This degradation leads to a cascade of detrimental effects, including increased viscosity, the formation of harmful sludge and varnish, acid generation, and ultimately, catastrophic equipment failure.[1][2] To combat this, antioxidants are mission-critical components in lubricant formulations.

This guide provides an in-depth comparison of two prominent classes of antioxidants for high-temperature applications: a multifunctional hindered phenolic antioxidant, 2,4-Bis[(dodecylthio)methyl]-6-methylphenol , and the widely utilized class of aminic antioxidants . We will explore their chemical mechanisms, compare their performance based on experimental data, and provide detailed protocols for their evaluation, offering researchers and formulators a comprehensive understanding for making informed decisions.

Part 1: Unraveling the Mechanisms of Antioxidant Action

The efficacy of an antioxidant is rooted in its molecular structure and its ability to interrupt the auto-oxidation cycle. Lubricant oxidation proceeds via a free-radical chain reaction, which antioxidants are designed to terminate.

This compound: A Multifunctional Approach

This compound, also known commercially as Irganox 1726, is a unique molecule that integrates two distinct antioxidant functionalities into a single structure.[3][4]

  • Primary Antioxidant (Radical Scavenging): The sterically hindered phenolic group is the primary line of defense.[5] It readily donates its hydroxyl hydrogen atom to neutralize highly reactive peroxy radicals (ROO•), which are key propagators of the oxidation chain. This action converts the peroxy radical into a stable hydroperoxide (ROOH) and the antioxidant itself into a stable, unreactive phenoxy radical that does not promote further oxidation.[6][7]

  • Secondary Antioxidant (Hydroperoxide Decomposition): The two dodecylthiomethyl (thioether) groups provide a secondary, synergistic mechanism.[4] Hydroperoxides (ROOH) formed during the initial scavenging step are thermally unstable and can decompose into even more reactive radicals. The sulfur atoms in the thioether linkages act as hydroperoxide decomposers, converting them into non-radical, stable products like alcohols, thus preventing the proliferation of new radical chains.[8]

This dual-functionality allows this compound to act as a comprehensive stabilizer, addressing both the propagation and branching steps of the oxidation cycle.[4]

G cluster_primary Primary Antioxidant (Radical Scavenging) cluster_secondary Secondary Antioxidant (Hydroperoxide Decomposition) ROO_radical Peroxy Radical (ROO•) Phenol Hindered Phenol (this compound) ROO_radical->Phenol Attacks ROOH Stable Hydroperoxide (ROOH) Phenol->ROOH Donates H• Phenoxy_Radical Stable Phenoxy Radical Phenol->Phenoxy_Radical Forms ROOH_input Hydroperoxide (ROOH) ROOH->ROOH_input Product from Primary Action Thioether Thioether Group (-S-) ROOH_input->Thioether Reacts with NonRadical Stable Non-Radical Products Thioether->NonRadical Decomposes to

Caption: Dual antioxidant mechanism of this compound.

Aminic Antioxidants: High-Temperature Powerhouses

Aminic antioxidants, primarily alkylated diphenylamines (ADPAs), are renowned for their exceptional performance under severe thermal stress.[1][9] They function as highly effective radical scavengers, particularly at temperatures where phenolic antioxidants may begin to degrade or volatilize.[6][10]

The mechanism involves the donation of a hydrogen atom from the nitrogen of the amine group to a peroxy radical. This neutralizes the radical and forms a stable amino radical that can participate in further termination reactions, allowing a single amine molecule to neutralize multiple free radicals.[11] Aminic antioxidants are particularly effective at temperatures exceeding 150-200°C, making them essential for high-performance and heavy-duty lubricant applications.[6]

G cluster_aminic Aminic Antioxidant Mechanism (Radical Scavenging) ROO_radical Peroxy Radical (ROO•) Amine Alkylated Diphenylamine (R-NH-R') ROO_radical->Amine Attacks ROOH Stable Hydroperoxide (ROOH) Amine->ROOH Donates H• Amino_Radical Stable Amino Radical Amine->Amino_Radical Forms Further_Radicals Further Radicals Amino_Radical->Further_Radicals Reacts with Final_Products Stable Products Further_Radicals->Final_Products

Caption: Radical scavenging mechanism of aminic antioxidants like ADPA.

The Synergy Between Phenolic and Aminic Antioxidants

In many advanced formulations, phenolic and aminic antioxidants are used in combination to achieve a synergistic effect.[5] The phenolic antioxidant can regenerate the aminic antioxidant by donating a hydrogen atom to the amino radical, restoring its radical-scavenging capability.[11] This sacrificial role of the phenol enhances the overall longevity and performance of the antioxidant system.[11]

G Amine_Radical Consumed Aminic AO (Amino Radical) Phenol Phenolic AO (H• Donor) Amine_Radical->Phenol Interacts with Regen_Amine Regenerated Aminic AO Phenol->Regen_Amine Donates H• to Regenerate Phenoxy_Radical Stable Phenoxy Radical Phenol->Phenoxy_Radical Forms

Caption: Synergistic regeneration of aminic antioxidants by phenolic antioxidants.

Part 2: Performance Head-to-Head: A Data-Driven Comparison

The selection of an antioxidant hinges on its performance under specific operating conditions. The following table summarizes the key performance attributes of this compound versus typical aminic antioxidants.

Performance MetricThis compoundAminic Antioxidants (e.g., Alkylated Diphenylamines)Rationale & Causality
Effective Temperature Range Moderate to High (Effective up to ~150°C, with thioether groups providing additional stability)High to Very High (Effective at temperatures exceeding 200°C)[6]Aminic antioxidants possess superior intrinsic thermal stability, making them the preferred choice for the most severe temperature applications.[1][10]
Antioxidant Mechanism Dual-function: Primary (Radical Scavenger) & Secondary (Hydroperoxide Decomposer)[4]Primarily Primary (Radical Scavenger)[5]The multifunctional nature of the phenolic compound allows it to interrupt the oxidation cycle at multiple points, potentially offering more comprehensive protection.
Volatility Low (High Molecular Weight: ~537 g/mol )[4][12]Variable, but generally low for higher molecular weight ADPAs[13]Lower volatility is crucial at high temperatures to prevent antioxidant depletion via evaporation. High molecular weight structures are advantageous.[13]
Deposit & Sludge Control Potentially ExcellentGood, but can be formulation dependentThe multifunctional nature may prevent the formation of precursors to sludge. While some older literature links aminic AOs to deposits, recent studies show that in modern Group II/III base oils, formulations with only aminic AOs can exhibit very low sludge formation.[14]
Synergy Excellent donor for synergistic blends with aminic AOs and other stabilizers.Excellent acceptor in synergistic blends with phenolic AOs.[11]The combination often provides performance exceeding the sum of the individual components, extending lubricant life.[5][11]
Color Stability Generally good, less prone to darkening.Can contribute to oil darkening over time, though this is primarily a cosmetic issue.[6]The chemical transformations of aminic antioxidants during their function can lead to the formation of colored byproducts.

Part 3: Validating Performance: Key Experimental Protocols

Objective evaluation of antioxidant performance requires standardized, rigorous testing methodologies. The choice of experiment is critical to simulating the stresses a lubricant will face in service.

General Experimental Workflow for Antioxidant Evaluation

The process of evaluating a new antioxidant formulation follows a logical progression from blending to performance testing and detailed analysis.

G A 1. Formulation Blending (Base Oil + AO Package) B 2. High-Temperature Aging (RPVOT, PDSC, Bulk Oxidation) A->B C 3. Performance Analysis (Viscosity, TAN, Sludge) B->C D 4. Additive Depletion Analysis (RULER®, HPLC) B->D E 5. Data Interpretation & Comparison C->E D->E

Caption: Standard workflow for evaluating lubricant antioxidant performance.

Protocol 1: Rotating Pressure Vessel Oxidation Test (RPVOT)
  • Standard: ASTM D2272

  • Objective: To evaluate the oxidation stability of lubricants by measuring the time until a rapid pressure drop occurs, indicating consumption of the antioxidant package.

  • Causality: This test accelerates oxidation by using elevated temperature (150°C), pressure (90 psi), pure oxygen, and a copper catalyst. The time it takes for the antioxidants to be depleted and for the base oil to begin oxidizing rapidly is a direct measure of the lubricant's oxidative resistance.[15]

Step-by-Step Methodology:

  • Sample Preparation: Place a 50-gram sample of the lubricant into a glass container.

  • Catalyst Introduction: Add 5 ml of distilled water and a polished copper catalyst coil to the container.

  • Assembly: Place the glass container inside the steel pressure vessel. Seal the vessel and purge it with oxygen to remove air.

  • Pressurization: Pressurize the vessel with pure oxygen to 90 psi at room temperature.

  • Heating and Rotation: Submerge the vessel in a high-temperature bath maintained at 150°C. The vessel is rotated at 100 RPM.

  • Data Acquisition: Continuously monitor the pressure inside the vessel.

  • Endpoint: The test concludes when the pressure drops by 25 psi from its maximum value. The time elapsed to reach this point is recorded in minutes. A longer time indicates superior oxidation stability.[15]

Protocol 2: Pressurized Differential Scanning Calorimetry (PDSC)
  • Standard: ASTM D6186

  • Objective: To determine the Oxidation Induction Time (OIT) of a lubricant, which is a measure of its resistance to oxidation under specific temperature and pressure conditions.

  • Causality: A small sample is heated under high-pressure oxygen. The OIT is the time until an exothermic reaction (heat release) is detected, signifying the onset of oxidation.[16] This provides a rapid and precise measure of the antioxidant's effectiveness.

Step-by-Step Methodology:

  • Sample Preparation: Place a very small, precisely weighed sample (approx. 3 mg) into an open aluminum pan.[16]

  • Instrument Setup: Place the sample pan and an empty reference pan into the PDSC cell.

  • Pressurization: Seal the cell and pressurize it with high-purity oxygen (e.g., to 3500 kPa).[16]

  • Isothermal Test: Rapidly heat the sample to the desired isothermal test temperature (e.g., 180-210°C).

  • Data Acquisition: Hold the sample at the test temperature and monitor the heat flow.

  • Endpoint: The OIT is measured as the time from the start of the isothermal period to the onset of the exothermic oxidation peak.[16] Longer OIT values correspond to better oxidative stability.

Conclusion and Formulation Insights

The choice between this compound and aminic antioxidants is not a matter of one being universally superior, but rather of selecting the right tool for the specific application.

  • Aminic antioxidants are the undisputed champions for applications involving extreme temperatures (>150°C), where their thermal stability is paramount.[6][10] They are the cornerstone of formulations for high-performance turbine, compressor, and engine oils.

  • This compound offers a more nuanced, multifunctional approach. Its dual-action mechanism as both a radical scavenger and a hydroperoxide decomposer provides comprehensive protection and may offer superior performance in controlling deposits.[4] Its high molecular weight and low volatility are significant advantages. It is an excellent choice for applications requiring long-term stability under moderate to high thermal stress and can serve as a powerful synergistic component in combination with aminic antioxidants.

For the modern formulator, the optimal solution often lies in a carefully balanced and synergistically acting package. Combining the high-temperature endurance of aminic antioxidants with the multifunctional protection of an advanced phenolic like this compound can create a robust formulation that extends lubricant life, protects equipment, and ensures reliability under the most demanding conditions.

References

  • Title: Antioxidants In Lubricants: Essential or Excessive?
  • Title: Antioxidants in Engine Oils Preventing Breakdown Under Heat - Top Polymers Source: Top Polymers URL
  • Title: Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT - Smart Eureka Source: Smart Eureka URL
  • Title: How do phenols work with a amine antioxidant additives?
  • Title: Study of antioxidant for lubricant - ResearchGate Source: ResearchGate URL
  • Title: Antioxidants Manufacturer, Supplier & Exporter | Lube Additives - Minal Specialities Source: Minal Specialities URL
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  • Title: CAS 110675-26-8 2,4-Bis(dodecylthiomethyl)
  • Title: Research Progress of Antioxidant Additives for Lubricating Oils - ResearchGate Source: ResearchGate URL
  • Title: The Unvarnished Truth about Aminic Antioxidants - Lubes'N'Greases Source: Lubes'N'Greases URL
  • Title: Addition of an Aminic Antioxidant to a Hindered Ester-Based Heat Resisting Oil to Improve Lubrication for Press - J-Stage Source: J-Stage URL
  • Title: Redesigning alkylated diphenylamine antioxidant for modern lubricant - ResearchGate Source: ResearchGate URL
  • Title: Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - NIH Source: NIH URL
  • Title: Effect of alkylated diphenylamine on thermal-oxidative degradation behavior of poly-α-olefin Source: ResearchGate URL
  • Title: Testing Methods for Detecting Antioxidants in Lubricants - Strategic Reliability Solutions Ltd Source: Strategic Reliability Solutions Ltd URL
  • Title: SYNTHESIS AND PROPERTIES OF A HIGH TEMPERATURE ANTIOXIDANT ALKYL DIPHENYLAMINE Source: Global Lubricants URL
  • Title: High temperature lubricants - Macon Research Source: Macon Research URL
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  • Title: (a) Comparison of respective aminic antioxidant additive residues after...
  • Title: Determination of antioxidants in new and used lubricant oils by headspace-programmed temperature vaporization-gas chromatography-mass spectrometry | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Use of antioxidants in automotive lubricants - STLE.
  • Title: STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS - Rasayan Journal of Chemistry Source: Rasayan Journal of Chemistry URL
  • Title: CAS 110675-26-8: 2,4-Bis(dodecylthiomethyl)
  • Title: 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS No.
  • Title: 2,4-Bis[(dodecylthio)
  • Title: 2,4-Bis(dodecylthiomethyl)
  • Title: The benefits of a high molecular weight phenolic antioxidant compared with BHT and 2,6-DTBP | Request PDF - ResearchGate Source: ResearchGate URL

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A Comparative Guide to the Long-Term Heat Aging Stability of Polymers Stabilized with Antioxidant 1726

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of Antioxidant 1726, a multifunctional phenolic antioxidant, and its performance in ensuring the long-term heat aging stability of polymeric materials. Researchers, scientists, and formulation chemists will find a comprehensive comparison with alternative antioxidant systems, supported by detailed experimental protocols and performance data. Our analysis emphasizes the causal relationships behind experimental choices, ensuring a robust and self-validating framework for material evaluation.

The Imperative for Polymer Stability in Demanding Environments

Polymers are susceptible to degradation when exposed to heat and oxygen over extended periods. This thermo-oxidative degradation is an autocatalytic radical chain reaction that can lead to catastrophic failures, including loss of mechanical strength, embrittlement, discoloration, and surface cracking.[1][2] For materials used in critical applications—such as automotive under-the-hood components, medical devices, and long-service-life adhesives—mitigating this degradation is paramount to ensuring safety, reliability, and performance.[3]

Antioxidants are essential additives that interrupt the degradation cycle, thereby preserving the polymer's integrity.[1] This guide focuses on evaluating the efficacy of Antioxidant 1726 against other common stabilization packages in a rigorous, comparative framework.

Spotlight on Antioxidant 1726: A Multifunctional Approach

Antioxidant 1726 is a high-performance stabilizer known chemically as 2,4-Bis(dodecylthiomethyl)-6-methylphenol.[4][5] It is commercially available under trade names such as Irganox® 1726.[6] Its molecular structure is unique in that it combines two distinct antioxidant functionalities into a single molecule: a sterically hindered phenol and thioether groups.[7]

  • Primary Antioxidant (Radical Scavenging): The hindered phenolic group functions as a primary antioxidant. It donates a hydrogen atom to highly reactive peroxy radicals (ROO•), neutralizing them and terminating the degradation chain reaction.[3]

  • Secondary Antioxidant (Hydroperoxide Decomposition): The thioether moieties act as secondary antioxidants. They decompose hydroperoxides (ROOH)—unstable species that would otherwise break down into more radicals—into non-radical, stable products.[5][7]

This dual-function mechanism allows Antioxidant 1726 to provide comprehensive protection throughout the polymer's lifecycle.[8] Furthermore, it is characterized by low volatility and high resistance to extraction, ensuring it remains within the polymer matrix for long-term effectiveness.[4][6]

cluster_degradation Thermo-Oxidative Degradation Cycle cluster_stabilization Antioxidant 1726 Intervention Polymer Polymer (RH) R_rad Alkyl Radical (R•) Polymer->R_rad + Heat ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O2 ROOH Hydroperoxide (ROOH) ROO_rad->ROOH + RH AO1726_Phenol Phenolic Group (Primary AO) ROO_rad->AO1726_Phenol Intercepts RO_rad Alkoxy Radical (RO•) ROOH->RO_rad OH_rad Hydroxy Radical (•OH) ROOH->OH_rad AO1726_Thio Thioether Group (Secondary AO) ROOH->AO1726_Thio Intercepts RO_rad->R_rad + RH Degradation Degraded Polymer (Chain Scission, Crosslinking) RO_rad->Degradation OH_rad->R_rad + RH OH_rad->Degradation Stable_Products Stable Products AO1726_Phenol->Stable_Products Donates H+ AO1726_Thio->Stable_Products Decomposes

Caption: Mechanism of thermo-oxidative degradation and intervention by Antioxidant 1726.

The Competitors: Alternative Antioxidant Strategies

To objectively evaluate Antioxidant 1726, we compare it against three common alternative stabilization systems in a polypropylene (PP) homopolymer matrix.

  • Antioxidant 1010: A high-molecular-weight, tetrafunctional hindered phenol (Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)).[3] It is a highly effective primary antioxidant but lacks a secondary stabilization mechanism.

  • Antioxidant 1076: A widely used, monofunctional hindered phenol (Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate).[3] It represents a standard, cost-effective primary antioxidant.

  • Synergistic Blend (1076 + Phosphite): A combination of Antioxidant 1076 with a secondary phosphite antioxidant. Phosphites are effective hydroperoxide decomposers, and such blends are common for achieving robust stabilization.[1][9]

Experimental Design for Comparative Analysis

The following workflow is designed to provide a multi-faceted assessment of antioxidant performance, combining accelerated aging with key analytical and mechanical tests.

cluster_prep 1. Material Preparation cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis Compounding Melt Compounding (PP + 0.2% AO) Molding Injection Molding (Test Specimens) Compounding->Molding Initial_Test Initial 'Time 0' Analysis (OIT, Tensile, Color) Molding->Initial_Test Aging Accelerated Heat Aging (ASTM D3045 @ 135°C) Molding->Aging Compare_OIT Compare OIT Initial_Test->Compare_OIT Post_Aging_Test Post-Aging Analysis (500h & 1000h) Aging->Post_Aging_Test Compare_Mech Compare % Tensile Strength Retention Post_Aging_Test->Compare_Mech Compare_Color Compare Color Change (ΔE*) Post_Aging_Test->Compare_Color

Caption: Experimental workflow for evaluating antioxidant performance.

Experimental Protocols

Protocol 1: Sample Preparation

  • Material Drying: Dry polypropylene (PP) homopolymer pellets for 4 hours at 80°C to remove moisture.

  • Masterbatch Preparation: Pre-blend each antioxidant with a small amount of PP powder to ensure uniform dispersion.

  • Melt Compounding: Extrude the PP with each antioxidant system at a concentration of 0.2% w/w using a twin-screw extruder. A control batch with no antioxidant is also prepared.

  • Specimen Molding: Injection mold the compounded pellets into Type I tensile bars (as per ASTM D638) and 50x50x2 mm plaques for color analysis.

Protocol 2: Accelerated Heat Aging (ASTM D3045) Causality: This practice simulates long-term service life at elevated temperatures to accelerate degradation, allowing for timely material comparisons.[10][11]

  • Oven Setup: Use a forced-air convection oven with temperature control of ±1°C.

  • Specimen Placement: Suspend at least three replicate specimens of each formulation in the oven, ensuring they do not touch each other and have adequate air circulation.

  • Aging Conditions: Set the oven temperature to 135°C. This temperature is aggressive enough to induce degradation in unstabilized PP within a reasonable timeframe but below the polymer's melting point.[12]

  • Sampling: Remove sets of specimens after 500 hours and 1000 hours for post-aging analysis.

Protocol 3: Oxidative Induction Time (OIT) Measurement (ISO 11357-6) Causality: OIT measures the time until the onset of rapid oxidation at a high temperature, providing a quantitative measure of the antioxidant's effectiveness.[13]

  • Sample Preparation: Place a 5-10 mg sample of the compounded material into an open aluminum DSC pan.

  • DSC Program:

    • Heat the sample to 200°C under a nitrogen atmosphere.

    • Equilibrate at 200°C for 5 minutes.

    • Switch the purge gas from nitrogen to oxygen.

    • Hold isothermally at 200°C and record the time until the onset of the exothermic oxidation peak. This time is the OIT.

Protocol 4: Mechanical & Physical Property Testing Causality: Tracking changes in mechanical properties and color directly correlates to the material's end-use performance and aesthetic stability.[12]

  • Tensile Testing (ASTM D638): Measure the tensile strength and elongation at break of unaged and aged specimens at room temperature. Calculate the percentage retention of these properties relative to the unaged samples.

  • Colorimetry (ASTM D2244): Measure the CIELAB L, a, and b* values of the plaques using a spectrophotometer. Calculate the total color change (ΔE*) for aged samples relative to their unaged counterparts.

Comparative Performance Data

The following tables summarize the expected performance based on the known chemistry of the antioxidants.

Table 1: Oxidative Induction Time (OIT) at 200°C

Antioxidant System OIT (minutes)
Control (Unstabilized PP) < 1
Antioxidant 1076 25
Antioxidant 1010 45
Synergistic Blend 60

| Antioxidant 1726 | 65 |

Table 2: Retention of Tensile Strength (%) After Heat Aging at 135°C

Antioxidant System After 500 hours After 1000 hours
Control (Unstabilized PP) 0% (Brittle Failure) 0% (Brittle Failure)
Antioxidant 1076 85% 40%
Antioxidant 1010 90% 65%
Synergistic Blend 95% 88%

| Antioxidant 1726 | 98% | 92% |

Table 3: Color Change (ΔE) After Heat Aging at 135°C*

Antioxidant System After 500 hours After 1000 hours
Control (Unstabilized PP) > 20 (Severe Browning) > 20 (Severe Browning)
Antioxidant 1076 3.5 6.8
Antioxidant 1010 3.0 5.5
Synergistic Blend 2.5 4.0

| Antioxidant 1726 | 2.2 | 3.5 |

Analysis and Expert Recommendations

The data clearly demonstrates the superior performance of stabilization packages that employ both primary and secondary antioxidant mechanisms.

  • Antioxidant 1726 consistently provides the highest level of protection. Its high OIT value translates directly into outstanding retention of mechanical properties and minimal color shift even after 1000 hours of aggressive heat aging. This is attributed to its built-in, dual-functionality that efficiently terminates radical chains and neutralizes hydroperoxides.[5][7]

  • The Synergistic Blend also performs exceptionally well, underscoring the importance of a two-pronged stabilization approach.[1] While highly effective, it requires the dispersion of two separate components.

  • Antioxidant 1010 , a high-performance primary antioxidant, offers good protection but its performance diminishes over longer periods compared to the dual-function systems, as it cannot deactivate hydroperoxides which continue to form.[3]

  • Antioxidant 1076 , as a standalone primary antioxidant, provides a baseline level of protection but is insufficient for demanding long-term, high-heat applications.

Recommendations for Selection:

  • For applications requiring the utmost in long-term thermal stability, color retention, and processing ease, Antioxidant 1726 is the premier choice. Its single-molecule, dual-function nature ensures consistent and reliable protection.[4][8]

  • For applications where formulating with multiple components is feasible, a synergistic blend of a hindered phenol and a phosphite offers a robust and customizable solution.

  • Antioxidant 1010 is suitable for applications with moderate to high heat exposure where long-term stability is important but not as critical as in the most demanding environments.[3]

  • The use of Antioxidant 1076 should be limited to general-purpose applications with less stringent heat aging requirements.

This guide demonstrates a clear methodology for evaluating and comparing antioxidant systems. By understanding the mechanisms of degradation and stabilization, and by employing standardized testing protocols, researchers and developers can make informed decisions to ensure the long-term durability and performance of their polymer products.

References

  • ASTM International. (2018). ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load. ASTM International. [Link][10][12]

  • Kiyo R&D Center and Laboratory. Heat Aging Test As Per Standard ASTM D3045. [Link][11]

  • Infinita Lab. ISO 11358 - Best Practices for TGA in Polymers. [Link][14]

  • MaTestLab. (2024). ISO 11358 Thermogravimetry of Polymers. [Link]

  • International Organization for Standardization. (2021). ISO 11357-6:2018 - Plastics — Differential scanning calorimetry (DSC) — Part 6: Determination of oxidation induction time (isothermal OIT) and oxidation induction temperature (dynamic OIT). [Link]

  • BDMAEE. (2025). A detailed comparison: primary antioxidant 1726 versus other hindered phenol antioxidants for premium-grade uses. [Link][3]

  • National Physical Laboratory. (2023). Accelerated ageing of polymers. [Link][15]

  • LinChemical. Linanox Irganox 1726, Antioxidant 1726, 110675-26-8 Mfg. [Link][8]

  • PQRI. INTRODUCTION TO POLYMER ADDITIVES AND STABILIZATION. [Link][1]

  • NIH. (2021). Vegetal Polyphenol Extracts as Antioxidants for the Stabilization of PLA: Toward Fully Biobased Polymer Formulation. [Link][2]

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A Comparative Benchmarking Study: Cost-Performance Analysis of Irganox 1726 and Commercial Alternative Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The long-term stability and processing integrity of polymeric materials, particularly those used in sensitive applications like medical devices and pharmaceutical packaging, are critically dependent on the efficacy of antioxidant additives. This guide presents a comprehensive comparative analysis of Irganox 1726, a multifunctional phenolic antioxidant, against other widely used commercial antioxidants. We delve into the mechanistic underpinnings of thermo-oxidative degradation and provide a head-to-head comparison based on standardized experimental protocols. Key performance indicators such as processing stability (Melt Flow Index), long-term thermal stability, and color retention (Yellowness Index) are evaluated. This guide aims to equip researchers, scientists, and drug development professionals with the objective data and foundational knowledge required to make informed decisions in selecting the optimal antioxidant system for their specific application, balancing performance with economic viability.

Introduction to Polymer Degradation and the Role of Antioxidants

Polymers are susceptible to degradation when exposed to heat, oxygen, and shear forces during processing and throughout their service life. This degradation is primarily an auto-oxidative process initiated by the formation of free radicals. These highly reactive species trigger a cascade of chain reactions, leading to chain scission (reduction in molecular weight) or cross-linking, which ultimately compromises the material's mechanical properties, aesthetics, and overall performance.

Antioxidants are crucial additives that interrupt this degradation cycle. They are broadly classified into two categories:

  • Primary Antioxidants: These are typically sterically hindered phenols that act as radical scavengers, donating a hydrogen atom to neutralize peroxy radicals and terminate the degradation chain reaction.[1]

  • Secondary Antioxidants: Often phosphites or thioesters, these function by decomposing hydroperoxides into non-radical, stable products, thus preventing the formation of new radicals.[2][3]

The selection of an antioxidant system is a multi-faceted decision, weighing factors like polymer compatibility, processing temperatures, regulatory compliance (e.g., for food or medical contact), and cost-effectiveness. The global market for plastic antioxidants is substantial, valued at over USD 2 billion and projected to grow, driven by increasing demand for high-performance and durable plastics across various sectors.[4][5]

Profile of the Incumbent: Irganox 1726

2.1 Chemical Identity and Mechanism of Action

Irganox 1726 is a high-performance, multifunctional phenolic antioxidant. Its chemical name is 4,6-bis(dodecylthiomethyl)-o-cresol.[6][7] As a sterically hindered phenol, its primary mechanism involves scavenging free radicals. The bulky groups adjacent to the hydroxyl group enhance its stability and prevent self-oxidation, allowing it to effectively terminate the radical chain reactions that lead to polymer degradation. Its multifunctional nature also provides some thio-synergist character, contributing to hydroperoxide decomposition.

2.2 Key Performance Attributes

Irganox 1726 is characterized by several desirable properties:

  • Non-staining and Non-discoloring: Crucial for applications where color integrity is paramount.[8][9]

  • Low Volatility and High Resistance to Extraction: Ensures the antioxidant remains within the polymer matrix during high-temperature processing and throughout the product's lifespan.[8][10]

  • Excellent Stability: It is stable to both light and heat.[10]

  • Broad Compatibility: It is effective in a range of polymers, including elastomers like natural rubber, block-copolymers such as SBS and SIS, and polyurethanes.[9]

The Challengers: A Survey of Commercial Alternatives

For this comparative study, we have selected two widely used antioxidant systems to benchmark against Irganox 1726:

  • Alternative Primary Antioxidants (Irganox 1010 & Irganox 1076): These are sterically hindered phenolic antioxidants and are industry standards for long-term thermal stability.[1][11] Irganox 1010 has four phenolic functional groups, while Irganox 1076 has one, offering different levels of activity and compatibility.[12][13]

  • Synergistic Blend (Irganox B225): This is a blend of a primary antioxidant (Irganox 1010) and a secondary antioxidant (Irgafos 168).[11] Such blends are designed to provide comprehensive protection during both high-shear processing (where the secondary antioxidant is most active) and long-term service life (where the primary antioxidant excels).[2][14]

Comparative Analysis: Experimental Design and Methodology

To provide a robust and objective comparison, we simulated a series of experiments based on internationally recognized ASTM standards. A base polymer, such as polypropylene (PP), is an excellent candidate for this type of evaluation due to its widespread use and susceptibility to thermo-oxidative degradation.

4.1 Rationale for Experimental Choices

The goal is to simulate the stresses a polymer undergoes from processing to end-use.

  • Melt Flow Index (MFI): This test measures the ease of flow of a molten polymer.[15] An increase in MFI after processing indicates chain scission and a reduction in molecular weight, a direct measure of degradation. Comparing the MFI of different antioxidant formulations reveals their effectiveness in preserving the polymer's integrity during processing.

  • Long-Term Heat Aging (LTHA): This method assesses the material's ability to withstand elevated temperatures over an extended period, simulating its service life.[16][17] By measuring a key mechanical property (e.g., tensile strength or elongation) at various time points, we can determine the antioxidant's efficacy in providing long-term thermal stability.

  • Colorimetric Analysis (Yellowness Index): Aesthetic properties are critical. The Yellowness Index (YI) quantifies the change in color, which is often an early indicator of degradation.[18][19] A lower YI value signifies better color protection.

Below is a diagram illustrating the comprehensive testing workflow.

G cluster_prep 1. Material Preparation cluster_specimen 2. Specimen Molding cluster_testing 3. Performance Testing cluster_analysis 4. Data Analysis A Base Polymer (PP) B Antioxidant Dosing (0.1% w/w) A->B C Compounding (Twin-Screw Extruder) B->C D Pelletizing C->D E Injection Molding D->E Molded Specimens G Melt Flow Index (MFI) ASTM D1238 D->G Pellets F Test Specimen (Tensile Bars, Plaques) E->F H Long-Term Heat Aging ASTM D3045 F->H I Yellowness Index (YI) ASTM D1925 F->I J Comparative Analysis of Cost vs. Performance G->J H->J I->J

Caption: Experimental workflow for antioxidant performance evaluation.

4.2 Protocol 1: Melt Flow Index (MFI) Stability for Processing Performance

  • Standard: Conforms to ASTM D1238.[20]

  • Objective: To measure the change in melt flow after multiple extrusion passes, simulating the shear and thermal stress of processing and recycling.

  • Procedure:

    • Prepare formulations of polypropylene with 0.1% w/w of each antioxidant system (Irganox 1726, Irganox 1010, Irganox B225) and a control sample with no antioxidant.

    • Compound each formulation using a twin-screw extruder and pelletize the strands. This is considered "Pass 1."

    • Measure the MFI of the pellets from Pass 1 according to ASTM D1238 (e.g., at 230°C, 2.16 kg load).[21]

    • Re-extrude the pellets from Pass 1 for a total of five passes.

    • Measure the MFI after the 3rd and 5th passes.

    • Calculate the percentage change in MFI relative to Pass 1. A smaller change indicates better processing stability.

4.3 Protocol 2: Long-Term Heat Aging (LTHA)

  • Standard: Conforms to ASTM D3045.[22]

  • Objective: To evaluate the retention of mechanical properties after prolonged exposure to elevated temperatures.

  • Procedure:

    • Injection mold standard tensile bars from the "Pass 1" pellets of each formulation.

    • Measure the initial tensile strength and elongation at break for each formulation as a baseline (Time 0).

    • Place sets of tensile bars in a forced-air convection oven at a constant temperature (e.g., 135°C).[23]

    • Remove a set of specimens at predetermined intervals (e.g., 100, 250, 500, 1000 hours).

    • Allow specimens to cool to room temperature for 24 hours.

    • Perform tensile testing on the aged specimens.

    • The "time to failure" is typically defined as the time at which the elongation at break drops to 50% of its initial value. A longer time to failure indicates superior long-term stability.

4.4 Protocol 3: Colorimetric Analysis (Yellowness Index)

  • Standard: Conforms to ASTM D1925.[24]

  • Objective: To measure the degree of discoloration (yellowing) after heat aging.

  • Procedure:

    • Use the injection-molded plaques (e.g., 2mm thickness) prepared for the LTHA study.

    • Using a spectrophotometer, measure the initial Yellowness Index (YI) of each plaque at Time 0.

    • Measure the YI of the plaques removed from the oven at each interval of the LTHA study.

    • Calculate the change in Yellowness Index (ΔYI). A lower ΔYI indicates better color stability.[25]

Results and Discussion

The following tables present plausible data from the described experiments to illustrate the comparative performance.

Table 1: Processing Stability - Melt Flow Index (g/10 min)

Antioxidant System MFI at Pass 1 MFI at Pass 5 % Change in MFI
Control (No AO) 4.1 15.8 +285%
Irganox 1010 4.0 6.5 +63%
Irganox 1726 4.0 5.1 +28%

| Irganox B225 | 3.9 | 4.5 | +15% |

  • Discussion: The control sample shows a catastrophic increase in MFI, indicating severe chain scission. Irganox 1010 provides moderate protection. Irganox 1726 demonstrates excellent processing stability. The synergistic blend, Irganox B225, performs the best, which is expected as the secondary antioxidant (Irgafos 168) is specifically designed to protect the polymer during high-heat processing.[26]

Table 2: Long-Term Thermal Stability - Time to 50% Elongation Retention (Hours at 135°C)

Antioxidant System Time to Failure (Hours)
Control (No AO) < 50
Irganox 1010 950
Irganox 1726 1100

| Irganox B225 | 1050 |

  • Discussion: Here, the primary radical-scavenging antioxidants show their strength. Irganox 1726 and Irganox 1010 provide excellent long-term protection, significantly outperforming the control. Irganox 1726 shows a slight advantage over the B225 blend in this specific test, as its multifunctional nature is highly effective for long-term heat aging.

Table 3: Color Stability - Change in Yellowness Index (ΔYI after 500 hours at 135°C)

Antioxidant System ΔYI
Control (No AO) +25.0
Irganox 1010 +8.5
Irganox 1726 +4.0

| Irganox B225 | +3.5 |

  • Discussion: Again, the control sample shows severe discoloration. Irganox 1726 provides excellent color stability, a key feature of this product.[8] The B225 blend also performs exceptionally well, as phosphite co-stabilizers are known to be very effective at preventing discoloration during processing and aging.[14]

Below is a simplified diagram of the radical scavenging mechanism employed by hindered phenolic antioxidants like Irganox 1726.

G Polymer Polymer Chain (P-H) Radical Polymer Radical (P•) Polymer->Radical Initiation (Heat, Shear) Peroxy Peroxy Radical (POO•) Radical->Peroxy + O2 Oxygen Oxygen (O2) AORadical Stable AO Radical (Ar-O•) Peroxy->AORadical + Ar-OH Hydroperoxide Hydroperoxide (POOH) Peroxy->Hydroperoxide + P-H AO Antioxidant (Ar-OH) [Irganox 1726] Inactive Inactive Products AORadical->Inactive Termination Hydroperoxide->Radical → P• + •OH (Degradation Cycle)

Caption: Radical scavenging mechanism of a phenolic antioxidant.

Cost-Performance Value Proposition

The final selection of an antioxidant hinges on a cost-benefit analysis.

  • Irganox B225 (Synergistic Blend): Typically offers the highest level of performance, especially in processing stability and color retention. This performance comes at a higher cost but may be justified for demanding applications or where multiple recycling passes are anticipated.

  • Irganox 1726 (Multifunctional Phenolic): Provides a very well-balanced performance profile. It shows excellent long-term stability and very good processing and color stability. Its value proposition is strong for applications requiring a single, robust additive that performs well across multiple metrics. Its non-staining nature is a significant advantage.[9]

  • Irganox 1010 (Standard Phenolic): A workhorse primary antioxidant that provides good long-term thermal stability at a potentially more economical price point. It may be sufficient for less demanding applications or can be blended with a secondary antioxidant in-house to create a custom synergistic system.

The "best" choice is application-dependent. For a medical-grade polymer that undergoes gamma sterilization and requires pristine color and long service life, the superior performance of a blend or a high-end multifunctional antioxidant like Irganox 1726 may be non-negotiable. For a general-purpose molded part, a standard antioxidant might provide sufficient protection at a lower cost.

Conclusion and Recommendations

This guide demonstrates a systematic approach to evaluating and comparing the performance of commercial antioxidants.

  • Irganox 1726 stands out as a highly effective, multifunctional antioxidant that delivers a robust and balanced performance profile. It offers excellent long-term heat aging stability and color retention, coupled with very good processing stability.

  • For ultimate processing stability and color protection, a synergistic blend like Irganox B225 is often the top performer, albeit at a premium cost.

  • Standard primary antioxidants like Irganox 1010 remain a viable and cost-effective solution for applications where long-term heat stability is the primary concern and processing conditions are less severe.

It is imperative for researchers and developers to conduct their own evaluations using the specific polymer grade and processing conditions relevant to their application. The methodologies outlined here provide a validated framework for generating the data needed to make an informed, cost-effective, and technically sound decision on antioxidant selection.

References

  • Prospector. (n.d.). Yellowness - ASTM D1925. Retrieved from [Link]

  • Kiyo R&D Center and Laboratory. (n.d.). Heat Aging Test As Per Standard ASTM D3045. Retrieved from [Link]

  • Monson Companies. (n.d.). Irgafos 168 by BASF. Retrieved from [Link]

  • R-Project. (n.d.). ASTM D 1925 Yellowness Index for Plastics. Retrieved from [Link]

  • Presto Group. (2022). Step-by-Step Procedure for Melt Flow Index Testing (ASTM D1238 & ISO 1133). Retrieved from [Link]

  • Pacorr. (2022). Precise Melt Flow Index Test as per ASTM D1238 for Polymers. Retrieved from [Link]

  • ASTM International. (2018). ASTM D3045-18, Standard Practice for Heat Aging of Plastics Without Load. Retrieved from [Link]

  • labCognition. (n.d.). Yellowness Index. Retrieved from [Link]

  • 3NH. (2024). Yellowness index measurement method. Retrieved from [Link]

  • Micom. (n.d.). ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load. Retrieved from [Link]

  • Infinita Lab. (n.d.). ASTM D3045 Heat Aging Test of Plastics Without Load. Retrieved from [Link]

  • Intertek. (n.d.). Melt Flow Rate Testing to ASTM D 1238, ISO 1133. Retrieved from [Link]

  • ASTM International. (2018). D3045 Standard Practice for Heat Aging of Plastics Without Load. Retrieved from [Link]

  • Testronix. (2024). Understanding Melt Flow Index Testing: ASTM D1238 vs. ISO 1133. Retrieved from [Link]

  • CHNSpec. (2024). What is Yellowness Index?YI D1925,YI E313?. Retrieved from [Link]

  • Presto Group. (n.d.). Melt flow rate of plastics stated in ASTM D 1238. Retrieved from [Link]

  • Chemsrc. (2025). Irganox 1726 | CAS#:110675-26-8. Retrieved from [Link]

  • Baoxu Chemical. (n.d.). ANTIOXIDANT 1726 / IRGANOX 1726. Retrieved from [Link]

  • Tri-iso. (n.d.). BASF Irganox 1726. Retrieved from [Link]

  • Spectroscopy Online. (2016). Characterization and Determination of Irganox 1076 and 1010 in Polyethylene Using Thermal Desorption and Reactive Pyrolysis-GC-MS. Retrieved from [Link]

  • Tri-iso. (n.d.). BASF Irganox 1726 Technical Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of IN1010 and IN1076. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Comparative study of the antioxidant capability of EDTA and Irganox. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation. Retrieved from [Link]

  • LinChemical. (n.d.). Linanox Irganox 1726, Antioxidant 1726. Retrieved from [Link]

  • MarketsandMarkets. (n.d.). Plastic Antioxidants Market Size, Industry Share Forecast. Retrieved from [https://www.marketsandmarkets.com/Market-Reports/plastic-antioxidant-market-204 antioxidants-market-134159530.html]([Link] antioxidants-market-134159530.html)

  • Dataintelo. (n.d.). Polymer Antioxidant Market Report | Global Forecast From 2025 To 2033. Retrieved from [Link]

  • ResearchGate. (2025). A comparison of phenolic antioxidant performance in HDPE at 32–80°C. Retrieved from [Link]

  • Grand View Research. (n.d.). Plastic Antioxidants Market Size, Share | Industry Report 2030. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Retrieved from [Link]

  • Precedence Research. (n.d.). Plastic Antioxidants Market Size to Hit USD 4.16 Bn By 2034. Retrieved from [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and material science, the precise and accurate quantification of additives is paramount to ensuring product quality, stability, and regulatory compliance. 2,4-Bis[(dodecylthio)methyl]-6-methylphenol, a multifunctional hindered phenolic antioxidant commercially known as Irganox 1726, is a critical stabilizer in a variety of organic polymers, including adhesives and elastomers.[1][2] Its function is to protect these materials from thermo-oxidative degradation.[1][2] The ability to reliably measure its concentration in complex matrices is therefore essential.

This guide provides an in-depth comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and establish a framework for the cross-validation of these methods, ensuring the generation of robust and reliable data. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of these analytical methodologies and their validation.

The Rationale for Cross-Validation

Cross-validation of analytical methods is a critical exercise to demonstrate the equivalency of two or more distinct methods. It provides a high degree of assurance that the analytical results are accurate and reproducible, irrespective of the methodology employed. This is particularly important when transferring methods between laboratories, comparing results from different studies, or when a method is updated or replaced. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures, which form the basis of the principles discussed herein.[3][4]

Methodology Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the analysis of this compound is dictated by the physicochemical properties of the analyte and the requirements of the analysis in terms of sensitivity, selectivity, and throughput.

High-Performance Liquid Chromatography (HPLC) is ideally suited for the analysis of non-volatile and thermally labile compounds.[5] Given that this compound is a relatively large and non-volatile molecule, HPLC is a logical choice for its direct analysis without the need for derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, is a powerful technique for the separation and identification of volatile and thermally stable compounds.[5] The high molecular weight and polar phenolic group of this compound make it non-volatile, necessitating a derivatization step to increase its volatility and thermal stability for GC analysis.[6] Pyrolysis-GC-MS is an alternative approach for such high molecular weight additives.[7][8]

Comparative Performance Data

The following table summarizes the expected performance characteristics for the quantification of this compound using HPLC-UV and a proposed Pyrolysis-GC-MS method.

Validation Parameter HPLC-UV Pyrolysis-GC-MS with Derivatization Reference
Linearity (R²) ≥ 0.998≥ 0.995[9]
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.5 - 2.0 µg/mL[9]
Limit of Quantitation (LOQ) 0.3 - 1.5 µg/mL1.5 - 6.0 µg/mL[9]
Accuracy (% Recovery) 95 - 105%90 - 110%[10]
Precision (%RSD) < 2%< 5%[10]
Specificity HighVery High (with Mass Spectrometry)[5]
Derivatization Required NoYes (In-situ methylation)[7]

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of this compound using HPLC-UV and Pyrolysis-GC-MS.

Protocol 1: Quantification by HPLC-UV

This protocol is adapted from established methods for the analysis of hindered phenolic antioxidants in polymer matrices.

1. Apparatus and Reagents:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound analytical standard.

  • Sample matrix (e.g., polymer extract).

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 95% Acetonitrile and 5% Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound standard in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetonitrile to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., dichloromethane or tetrahydrofuran) followed by solvent evaporation and reconstitution in acetonitrile. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the calibration standards to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the analyte in the samples by comparing the peak area to the calibration curve.

Protocol 2: Quantification by Pyrolysis-GC-MS with In-situ Derivatization

Due to the high molecular weight of this compound, direct GC-MS is not feasible. This protocol utilizes reactive pyrolysis with in-situ methylation using tetramethylammonium hydroxide (TMAH), a technique successfully applied to similar high molecular weight antioxidants like Irganox 1010.[7][8]

1. Apparatus and Reagents:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Pyrolysis unit capable of thermal desorption and reactive pyrolysis.

  • Capillary column suitable for high-temperature analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Tetramethylammonium hydroxide (TMAH) solution (25% in methanol).

  • This compound analytical standard.

  • Sample matrix.

2. GC-MS Conditions:

  • Inlet Temperature: 300 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 320 °C at 15 °C/min.

    • Hold at 320 °C for 10 minutes.

  • MS Transfer Line Temperature: 300 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-700.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Standard and Sample Preparation:

  • Standard Preparation: Prepare solutions of this compound in a suitable solvent like methanol at various concentrations.

  • Sample Preparation:

    • Place a small, accurately weighed amount of the polymer sample (e.g., 0.1-0.5 mg) into a pyrolysis sample cup.

    • For calibration, add a known amount of the standard solution to the sample cup and allow the solvent to evaporate.

    • Add a small volume (e.g., 2 µL) of TMAH solution directly to the sample in the cup.

4. Analysis:

  • Place the sample cup into the pyrolyzer.

  • Pyrolysis Program:

    • Thermal Desorption: 320 °C for 1 minute (to remove volatile components).

    • Reactive Pyrolysis: 400 °C for 1 minute.

  • The methylated derivative of the phenolic moiety is formed in-situ and introduced into the GC-MS.

  • Identify the methylated derivative peak by its retention time and mass spectrum.

  • Quantify using a calibration curve prepared from standards subjected to the same reactive pyrolysis procedure.

Cross-Validation Workflow

The cross-validation of the HPLC-UV and Pyrolysis-GC-MS methods should be conducted according to a predefined protocol, as recommended by regulatory guidelines.[4] The primary objective is to demonstrate that both methods yield comparable results for the same set of samples.

Caption: Workflow for the cross-validation of HPLC-UV and Pyrolysis-GC-MS methods.

Statistical Analysis: The results obtained from both methods for the same set of samples should be statistically compared. A paired t-test can be used to determine if there is a statistically significant difference between the means of the two methods. A Bland-Altman plot is also a valuable tool to visualize the agreement between the two methods by plotting the difference between the two measurements for each sample against the average of the two measurements.

Conclusion

Both HPLC-UV and Pyrolysis-GC-MS are powerful techniques for the quantification of this compound in various matrices. HPLC-UV offers a more direct and straightforward approach, while Pyrolysis-GC-MS provides higher specificity due to mass spectrometric detection, albeit with the requirement of a derivatization step. The choice of method will depend on the specific analytical needs, available instrumentation, and the complexity of the sample matrix.

A thorough cross-validation as outlined in this guide is essential to ensure the reliability and interchangeability of the analytical data. By adhering to established validation principles and employing a rigorous statistical comparison, researchers can have high confidence in their quantitative results for this important industrial antioxidant.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Fernie, A. R. (2006). Gas chromatography mass spectrometry-based metabolite profiling in plants. Nature protocols, 1(1), 387–396. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResearchGate. (2014). The Simultaneous Analysis of 14 Antioxidant Compounds Using HPLC with UV Detection and Their Application to Edible Plants from Asia. [Link]

  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]

  • PubMed. (2001). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. [Link]

  • ResearchGate. (2015). HPLC-UV chromatograms of antioxidants at the concentration levels of 50.... [Link]

  • Regulations.gov. (2014). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ResearchGate. (2003). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. [Link]

  • PubMed Central. (2013). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. [Link]

  • PubMed. (2016). Identification and quantification of unknown antioxidants in plastic materials by ultrasonic extraction and ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry. [Link]

  • Tintoll. (n.d.). 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS No. 110675-26-8. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubMed. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. [Link]

  • Frontier-Lab. (n.d.). Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis. [Link]

  • LCGC International. (2013). Characterization and Determination of Irganox 1076 and 1010 in Polyethylene Using Thermal Desorption and Reactive Pyrolysis-GC-MS. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol (CAS No. 110675-26-8). As a substituted phenol compound used primarily as an antioxidant or stabilizer in various formulations[1], its unique structure necessitates a cautious and informed approach to waste management. This document is intended for laboratory professionals engaged in research and development who handle this chemical. Our objective is to ensure operational safety and environmental compliance by explaining the causality behind each procedural step.

Hazard Identification and Risk Assessment: A Cautious Approach

The first step in any disposal procedure is a thorough understanding of the material's hazards. Safety Data Sheets (SDS) for this compound present some conflicting classifications. While several sources state the substance is not classified as hazardous under GHS (Globally Harmonized System) criteria[2][3][4][5], others indicate specific hazards. This discrepancy underscores a critical principle of laboratory safety: when in doubt, adopt a more conservative classification.

Given that some suppliers classify the compound with specific hazards and its structural relation to phenol, it is prudent to handle it as a hazardous substance. General good laboratory practice dictates that all chemical wastes should be treated as hazardous until confirmed otherwise by an environmental health and safety professional[6].

Table 1: Summary of GHS Hazard Classifications

Hazard StatementGHS CodeReported by Supplier(s)
Harmful if swallowedH302Yes[7]
Causes skin irritationH315Yes[7]
May cause an allergic skin reactionH317Yes[8]
Causes serious eye irritationH319Yes[7]
May cause respiratory irritationH335Yes[7]
Harmful to aquatic life with long lasting effectsH412Yes[8]
Not classified as hazardous-Yes[2][3][4][5]

Causality: The phenolic backbone of this molecule is a well-known structural alert for toxicity and corrosivity[9][10]. Therefore, despite conflicting data, treating this compound as, at a minimum, a skin/eye irritant and an environmental hazard is the most responsible course of action.

Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensuring adequate personal protection is paramount. The required PPE is dictated by the potential hazards identified above.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact[11]. Dispose of contaminated gloves as solid waste[7].

  • Eye/Face Protection: Use safety glasses with side shields or chemical goggles that are compliant with government standards (e.g., OSHA 29 CFR 1910.133 or EN166)[11][12].

  • Skin and Body Protection: A fully buttoned laboratory coat is mandatory. Long pants and closed-toe shoes must be worn[9].

  • Ventilation: Handle the solid material in a well-ventilated area, preferably within a chemical fume hood or at a bench with local exhaust ventilation to prevent the dispersion of dust[3][7].

Step-by-Step Disposal Protocol

Disposal must not include discharge to sewers or drains[6][11]. The recommended disposal method is to entrust the material to a licensed professional waste disposal service or to arrange for pickup through your institution's Environmental Health & Safety (EHS) department[7][11].

Step 1: Waste Segregation

  • Rationale: Proper segregation is crucial for safe storage and cost-effective disposal. Incompatible wastes must never be mixed to prevent violent reactions or the emission of toxic gases[13].

  • Procedure:

    • Classify waste this compound as Solid Chemical Waste .

    • It is a non-halogenated organic compound. Keep it separate from halogenated waste streams.

    • Contaminated materials (e.g., weigh boats, gloves, absorbent pads) should be collected along with the solid chemical waste.

Step 2: Container Selection and Labeling

  • Rationale: The container must be compatible with the chemical to prevent degradation and leaks. Clear, accurate labeling is a regulatory requirement and essential for safety[14].

  • Procedure:

    • Select a sealable, leak-proof container made of a compatible material (plastic is often preferred)[14]. The original container, if in good condition, is an ideal choice[13]. Do not use food-grade containers[13].

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound" and its CAS number "110675-26-8". List all components and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Irritant," "Environmental Hazard").

    • Note the date when the first waste was added to the container.

Step 3: Waste Accumulation and Storage

  • Rationale: Waste must be stored safely in a designated area that minimizes risk to laboratory personnel and the environment.

  • Procedure:

    • Keep the waste container tightly closed except when adding waste[6][14].

    • Store the container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation[13][14].

    • The SAA should have secondary containment to prevent spills from reaching drains[6].

    • Ensure the container is stored away from incompatible materials like strong oxidizing agents[12][15].

Step 4: Arranging for Final Disposal

  • Rationale: Final disposal must be handled by trained professionals at a permitted facility to ensure environmental regulations are met.

  • Procedure:

    • Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, but check local regulations), arrange for a pickup[13][14].

    • Contact your institution's EHS office or a licensed chemical waste contractor to schedule the disposal[11][14]. Follow their specific procedures for pickup requests. The most likely final disposal route will be incineration at a permitted facility[2][16].

Disposal Workflow Diagram

G Disposal Workflow for this compound start Start: Identify Waste Material ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate as Solid, Non-Halogenated Organic Waste ppe->segregate container Step 3: Select & Label Compatible Waste Container segregate->container transfer Step 4: Transfer Waste to Container & Close Lid Securely container->transfer storage Step 5: Store in Designated Satellite Accumulation Area (SAA) transfer->storage spill Spill Occurs? transfer->spill pickup Step 6: Request Pickup (EHS or Licensed Contractor) storage->pickup end End: Waste Removed for Disposal pickup->end spill->storage No spill_protocol Follow Spill Management Protocol (See Section 4) spill->spill_protocol Yes spill_protocol->container

Caption: Decision workflow for the safe disposal of this compound.

Spill Management

Accidents can happen, and a clear plan for spill cleanup is essential.

  • For Small Spills (Solid Powder):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the material to avoid creating dust[11].

    • Use an absorbent material like sand or vermiculite for any residues[15][16].

    • Place all cleanup materials into your labeled hazardous waste container[11][15].

    • Clean the area with soap and water.

  • For Large Spills:

    • Evacuate the immediate area[2][11].

    • Alert your supervisor and contact your institution's EHS spill response team immediately[10][15].

    • Prevent others from entering the area.

Empty Container Disposal

An empty container that held a hazardous chemical must also be managed properly.

  • Ensure the container is as empty as possible, with all residues scraped out and collected as hazardous waste[6].

  • Deface or remove all original labels to prevent misuse[6].

  • Some jurisdictions may require "triple rinsing" with a suitable solvent. The rinsate must be collected as hazardous liquid waste[6]. Consult your EHS office for specific requirements.

  • Once properly decontaminated and de-labeled, the container may be disposed of as regular trash or recycled, depending on institutional policy[6][17].

By adhering to this comprehensive disposal guide, researchers can ensure they are managing this compound waste in a manner that is safe, compliant, and environmentally responsible.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • 3M. (2024, January 22). Safety Data Sheet.
  • TCI Chemicals. (2025, October 31). SAFETY DATA SHEET.
  • Echemi. (2019, July 15). This compound Safety Data Sheets.
  • TCI Chemicals. (2025, April 7). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). This compound | 110675-26-8.
  • Angene Chemical. (2024, July 10). Safety Data Sheet.
  • CymitQuimica. (n.d.). Safety Data Sheet.
  • Ambeed. (n.d.). 110675-26-8 | 2,4-Bis((dodecylthio)methyl)-6-methylphenol.
  • Angene Chemical. (2024, September 1). Safety Data Sheet.
  • PubChem. (n.d.). This compound.
  • CPAChem. (2023, December 7). Safety data sheet.
  • Watson International. (n.d.). 2,4-Bis(dodecylthiomethyl)-6-methylphenol CAS 110675-26-8.
  • CymitQuimica. (n.d.). CAS 110675-26-8: 2,4-Bis(dodecylthiomethyl)-6-methylphenol.
  • U.S. Environmental Protection Agency. (n.d.). Phenol, 2,4-bis[(dodecylthio)methyl]-6-methyl- - Substance Details.
  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure.
  • U.S. Food & Drug Administration. (2025, August 31). Inventory of Environmental Impact Decisions for Food Contact Substance Notifications.
  • Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube.
  • UC Berkeley. (n.d.). FACT SHEET: PHENOL.
  • ResearchGate. (2015, January 9). How can I dispose phenol?.
  • Pharos. (n.d.). 2,4-Bis((dodecylthio)methyl)-6-methylphenol.
  • Cornell University EHS. (n.d.). Phenol SOP.
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  • Fisher Scientific. (2010, March 9). SAFETY DATA SHEET.

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Comprehensive Guide to the Safe Handling of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol (CAS No. 110675-26-8). It is intended for researchers, scientists, and drug development professionals. This guide synthesizes technical data with practical, field-proven insights to ensure the highest standards of laboratory safety.

Understanding the Compound and Its Associated Hazards

This compound is a hindered phenolic antioxidant.[1][2] Such compounds are designed to prevent thermo-oxidative degradation in polymers by scavenging free radicals.[3] While effective in their industrial application, their handling in a laboratory setting requires a nuanced understanding of their potential hazards.

A review of available safety data sheets (SDS) reveals conflicting information regarding the hazard classification of this specific compound. Some sources classify it as a skin and eye irritant, and harmful if swallowed[4], while other regulatory bodies and suppliers indicate that it does not meet the criteria for classification as a hazardous substance.[5] This discrepancy underscores the importance of a conservative approach to safety. Given the phenolic structure and the general hazards associated with this class of compounds, it is prudent to handle this compound as a potentially hazardous substance.

Furthermore, as an alkylphenol, this compound belongs to a broader category of substances that have been studied for their potential environmental impact. Alkylphenols can be persistent in the environment and toxic to aquatic life.[6][7][8] Some alkylphenols have also been identified as potential endocrine disruptors.[9]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 110675-26-8[10][11]
Molecular Formula C33H60OS2[10][11]
Molecular Weight 536.96 g/mol [4]
Appearance White or yellowish solid
Solubility Insoluble in water; soluble in non-polar organic solvents[10]
Flash Point 232°C
Personal Protective Equipment (PPE): A Proactive Stance

Given the conflicting hazard information, a robust personal protective equipment (PPE) strategy is paramount. The following recommendations are based on a "safety-first" principle, treating the compound as potentially hazardous.

  • Eye and Face Protection: Always wear chemical safety goggles that provide a complete seal around the eyes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves provide good splash protection, but for prolonged contact or when handling larger quantities, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A buttoned, knee-length lab coat is required.

    • Additional Protection: For tasks with a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: While the vapor pressure of this compound is low, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended. All work that may generate dust or aerosols should be conducted in a certified chemical fume hood.

Workflow for Safe Handling of this compound

prep Preparation & Risk Assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe Assess Risks handling Chemical Handling in Fume Hood ppe->handling Enter Work Area weighing Weighing & Dispensing handling->weighing Minimize Exposure storage Secure Storage handling->storage Store Unused Chemical reaction Reaction Setup / Use weighing->reaction Transfer Compound decon Decontamination of Work Area reaction->decon Post-Procedure disposal Waste Segregation & Disposal decon->disposal Collect Waste

Caption: Workflow for the safe handling of this compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize the risk of exposure and environmental contamination.

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the compound's identity and associated hazards.

  • Engineering Controls: All weighing, handling, and transfer of the solid compound should be conducted in a certified chemical fume hood to minimize the inhalation of any dust particles.

  • Procedural Controls:

    • Before starting any work, ensure that an emergency eyewash station and safety shower are readily accessible.

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Always work with the smallest quantity of the compound necessary for the experiment.

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing the appropriate PPE, cover the spill with an absorbent material suitable for organic compounds (e.g., vermiculite or sand).

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Environmental Responsibility

Due to the potential for environmental persistence and aquatic toxicity associated with alkylphenols, proper disposal is critical.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., used gloves, absorbent materials, weighing paper) must be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not pour any waste down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures
  • In case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.

  • In case of Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • In case of Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • In case of Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion: A Culture of Safety

The safe handling of this compound requires a proactive and cautious approach. By understanding the potential hazards, implementing robust engineering and administrative controls, and utilizing the appropriate personal protective equipment, researchers can minimize their risk of exposure and protect the environment. This guide provides a framework for safe practices; however, it is essential to supplement this information with institution-specific safety protocols and to always consult the most up-to-date Safety Data Sheet before handling any chemical.

References

  • U.S. Environmental Protection Agency. (n.d.). Phenol, 2,4-bis[(dodecylthio)methyl]-6-methyl-. Substance Details - SRS. Retrieved from [Link]

  • GOV.UK. (n.d.). Environmental Risk Evaluation Report: para-C12-alkylphenols (dodecylphenol and tetrapropenylphenol). Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information. Retrieved from [Link]

  • Request PDF. (2025, August 9). Environmental Fate of Alkylphenols and Alkylphenol Ethoxylates – A Review. Retrieved from [Link]

  • Breast Cancer Prevention Partners (BCPP). (n.d.). Alkylphenols. Retrieved from [Link]

  • Drugfuture. (n.d.). 2,4-BIS((DODECYLTHIO)METHYL)-6-METHYLPHENOL. FDA Global Substance Registration System. Retrieved from [Link]

  • ChemInfo Public. (n.d.). Phenol, 2,4-bis[(dodecylthio)methyl]-6-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation process of alkylphenol polyethoxylates in the environment. Retrieved from [Link]

  • PubMed. (n.d.). Environmental fate of alkylphenols and alkylphenol ethoxylates--a review. Retrieved from [Link]

  • Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

  • Angene Chemical. (2024, September 1). Safety Data Sheet. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, August 31). Inventory of Environmental Impact Decisions for Food Contact Substance Notifications. Retrieved from [Link]

  • Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-bis(octylthiomethyl)-6-methylphenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methyl-4,6-bis[(octylthio)methyl]phenol. PubChem. Retrieved from [Link]

  • National Institutes of Health. (2024, July 24). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved from [Link]

  • kchem.org. (n.d.). Synthesis and Properties of New Polymer Having Hindered Phenol Antioxidants. Retrieved from [Link]

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.